molecular formula C35H39N5O5 B1195469 Ergocristine CAS No. 511-08-0

Ergocristine

Cat. No.: B1195469
CAS No.: 511-08-0
M. Wt: 609.7 g/mol
InChI Key: HEFIYUQVAZFDEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ergocristine is a prominent ergopeptine alkaloid produced by fungi of the Claviceps genus, such as Claviceps purpurea . It is a significant mycotoxin contaminant in cereals like rye, wheat, and barley, making it a critical target for food safety research . Analytical methods, including UHPLC-MS/MS, are developed and validated using this compound reference standards to quantify its presence in food and feed, with pending EU legislation setting strict maximum levels for ergot alkaloids in cereal-based products . In research, this compound's mechanism of action is primarily attributed to its interaction with key vascular receptors. It acts as a partial agonist or antagonist at serotonin (5-HT 2A ), alpha-adrenergic, and dopaminergic receptors, leading to potent vasoconstrictive effects . This receptor binding is a key area of study, with recent in silico research indicating that its S-epimer (ergocristinine) may also bind to these receptors with significant affinity, challenging previous assumptions about its bioactivity . This compound is also a precursor in the pharmaceutical industry and is regulated as a List I chemical in the US due to its potential use in the illicit manufacture of LSD . Furthermore, its hydrogenated derivative, dihydrothis compound, is used in some medications to treat cognitive decline and vascular disorders . Researchers must note that this compound is susceptible to epimerization, readily converting between its bioactive R-epimer (this compound) and S-epimer (ergocristinine) forms under the influence of heat, light, or protic solvents, which can impact experimental results . This product is intended for research use only and is not meant for human consumption.

Properties

IUPAC Name

N-(7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H39N5O5/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34/h4-7,9-12,16,18,20,23,27-29,36,44H,8,13-15,17,19H2,1-3H3,(H,37,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFIYUQVAZFDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H39N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511-08-0
Record name Ergocristine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93743
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Ergocristine's Mechanism of Action on Dopamine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergocristine, a naturally occurring ergot alkaloid, and its derivatives exhibit a complex pharmacological profile, notably interacting with various neurotransmitter systems, including the dopaminergic system. This technical guide provides an in-depth exploration of the mechanism of action of this compound and its closely related compound, dihydrothis compound (B93913), on dopamine (B1211576) receptors. It details their binding affinities, functional activities, and the intricate signaling pathways they modulate. This document synthesizes quantitative data from various studies, outlines detailed experimental protocols for assessing ligand-receptor interactions, and employs visualizations to elucidate complex biological processes, serving as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating a multitude of physiological functions within the central nervous system, including motor control, cognition, and endocrine modulation. They are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. The D1-like receptors are typically coupled to Gαs/olf proteins, stimulating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels.[1][2][3] Conversely, the D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP.[1][4][5]

Ergot alkaloids, such as this compound, possess a structural similarity to endogenous monoamine neurotransmitters, enabling them to interact with their respective receptors.[6] The interaction of this compound and its derivatives with dopamine receptors can elicit a range of effects, from agonism to antagonism, depending on the specific receptor subtype and the cellular context. Understanding these interactions is crucial for the development of novel therapeutics targeting dopaminergic pathways.

Quantitative Data on Receptor Interactions

The interaction of this compound and other ergot alkaloids with dopamine receptors has been quantified through various binding and functional assays. The following tables summarize the available quantitative data, primarily presenting inhibition constants (Ki) from competitive binding assays and half-maximal effective concentrations (EC50) from functional assays. A lower Ki value indicates a higher binding affinity.

CompoundReceptor SubtypeAssay TypeValueSpeciesSource
This compoundD2-likeDopamine Release~30 µM (EC50)Rat[7]
Dihydrothis compoundD1 & D2Functional AssayAntagonistRat[8]
ErgovalineD2Binding Assay6.9 ± 2.6 nM (Ki)Rat[9]
ErgovalineD2Functional (cAMP)8 ± 2 nM (EC50)Rat[9]
ErgotamineD2Functional (cAMP)2 ± 1 nM (EC50)Rat[9]
α-ErgocryptineD2Functional (cAMP)28 ± 2 nM (EC50)Rat[9]
DopamineD2Binding Assay370 ± 160 nM (Ki)Rat[9]
DopamineD2Functional (cAMP)8 ± 1 nM (EC50)Rat[9]

Signaling Pathways

The functional consequences of this compound's interaction with dopamine receptors are dictated by the specific signaling cascades initiated by these receptors.

D1-Like Receptor Signaling

D1-like receptors (D1 and D5) are coupled to the Gαs or Gαolf subunit of G proteins.[1][2] Agonist binding to these receptors leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[3] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA). PKA phosphorylates numerous downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[10] Phosphorylated DARPP-32 acts as a potent inhibitor of protein phosphatase 1 (PP1), leading to a sustained state of phosphorylation of various proteins involved in neuronal excitability and gene expression.[2]

D1_Signaling_Pathway This compound This compound (Agonist) D1R D1 Receptor This compound->D1R Binds Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates pDARPP32 p-DARPP-32 PP1 PP1 pDARPP32->PP1 Inhibits

D1-Like Receptor Signaling Pathway
D2-Like Receptor Signaling

D2-like receptors (D2, D3, and D4) are coupled to Gαi or Gαo proteins.[4][5] Agonist binding to these receptors inhibits the activity of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced PKA activity.[5] This leads to a decrease in the phosphorylation of DARPP-32, thereby disinhibiting PP1.

Furthermore, the activation of D2-like receptors leads to the dissociation of the G protein into its Gαi/o and Gβγ subunits. The liberated Gβγ subunits can directly modulate the activity of various effector proteins, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[5] Dihydrothis compound has been shown to act as an antagonist at D2 receptors, thus blocking these signaling events.[8]

D2_Signaling_Pathway Dihydrothis compound Dihydrothis compound (Antagonist) D2R D2 Receptor Dihydrothis compound->D2R Blocks Gi Gαi/o D2R->Gi Inhibits Activation of Gbg Gβγ Gi->Gbg Releases AC Adenylyl Cyclase Gi->AC Inhibits Channels Ion Channels (e.g., GIRK, CaV) Gbg->Channels Modulates cAMP cAMP AC->cAMP Conversion of ATP to cAMP is reduced ATP ATP

D2-Like Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific dopamine receptor subtype.[11][12]

4.1.1. Materials

  • Membrane Preparation: Crude membrane preparations from cells stably expressing the dopamine receptor of interest or from tissue homogenates (e.g., rat striatum).[11]

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype (e.g., [3H]Spiperone for D2 receptors).

  • Unlabeled Ligand: For determination of non-specific binding (e.g., haloperidol).

  • Test Compound: this compound or its derivatives.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.[12]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).

  • 96-well plates, filtration apparatus, and a scintillation counter.

4.1.2. Procedure

  • Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.[12]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value is determined by non-linear regression analysis of the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Membrane Preparation start->prep setup Assay Setup (Membranes, Radioligand, Test Compound) prep->setup incubate Incubation to Equilibrium setup->incubate filter Rapid Vacuum Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 and Ki Determination) count->analyze end End analyze->end

Radioligand Binding Assay Workflow
cAMP Functional Assay

This assay measures the ability of a compound to modulate the intracellular concentration of cAMP, thereby determining its functional activity as an agonist, antagonist, or inverse agonist at D1-like or D2-like receptors.[13][14]

4.2.1. Materials

  • Cell Line: A cell line stably expressing the dopamine receptor of interest (e.g., CHO-K1 cells).[13]

  • Culture Medium.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with HEPES and a phosphodiesterase inhibitor (e.g., IBMX).[14]

  • Agonist: A known agonist for the receptor (e.g., dopamine).

  • Test Compound: this compound or its derivatives.

  • cAMP Detection Kit: (e.g., TR-FRET, HTRF, or ELISA-based).

  • 96- or 384-well plates and a suitable plate reader.

4.2.2. Procedure (Antagonist Mode for D2 Receptor)

  • Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.[14]

  • Pre-incubation: Remove the culture medium and pre-incubate the cells with the assay buffer containing a phosphodiesterase inhibitor.

  • Compound Addition: Add the test compound (potential antagonist) at various concentrations to the wells.

  • Agonist Stimulation: Add a known agonist (e.g., forskolin (B1673556) to stimulate adenylyl cyclase, followed by a D2 agonist to inhibit it) at a concentration that elicits a submaximal response (e.g., EC80).[14]

  • Incubation: Incubate the plate for a specified time to allow for changes in intracellular cAMP levels.

  • Cell Lysis and Detection: Lyse the cells and measure the cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the concentration of the test compound to determine the IC50 value for antagonism.

cAMP_Assay_Workflow start Start plate Cell Plating start->plate preincubate Pre-incubation with Phosphodiesterase Inhibitor plate->preincubate add_compound Addition of Test Compound (Antagonist) preincubate->add_compound add_agonist Addition of Agonist add_compound->add_agonist incubate Incubation add_agonist->incubate detect Cell Lysis and cAMP Detection incubate->detect analyze Data Analysis (IC50 Determination) detect->analyze end End analyze->end

cAMP Functional Assay Workflow

Conclusion

This compound and its derivatives demonstrate a multifaceted interaction with dopamine receptors. While dihydrothis compound exhibits clear antagonist properties at both D1 and D2 receptors, the pharmacological profile of this compound is more complex, potentially involving both direct receptor modulation and effects on neurotransmitter release. The intricate signaling pathways downstream of D1-like and D2-like receptors provide a framework for understanding the diverse physiological effects of these compounds. The detailed experimental protocols provided herein offer a standardized approach for the continued investigation and characterization of novel compounds targeting the dopaminergic system, which is essential for the advancement of neuropharmacology and the development of more effective therapeutics. Further research is warranted to fully elucidate the precise binding affinities and functional activities of this compound at all dopamine receptor subtypes.

References

The Ergocristine Biosynthesis Pathway in Claviceps purpurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathway of ergocristine, a prominent ergot alkaloid produced by the fungus Claviceps purpurea. This document details the genetic and enzymatic machinery, quantitative production data, key experimental protocols, and the regulatory networks governing its synthesis.

Introduction to this compound and the Ergot Alkaloid Gene Cluster

This compound is a member of the ergopeptine class of ergot alkaloids, complex molecules characterized by a lysergic acid moiety linked to a cyclic tripeptide side chain. These compounds are of significant interest due to their diverse pharmacological activities, which stem from their structural similarity to neurotransmitters, allowing them to interact with adrenergic, dopaminergic, and serotonergic receptors.

The biosynthesis of this compound and other ergot alkaloids is orchestrated by a cluster of genes known as the ergot alkaloid synthesis (EAS) cluster. In Claviceps purpurea, this cluster contains genes encoding the enzymes responsible for the entire pathway, from the initial condensation of primary metabolites to the final complex ergopeptines. The co-regulation of these genes ensures the efficient production of these secondary metabolites. A key feature of this cluster is the presence of nonribosomal peptide synthetase (NRPS) genes, which are central to the synthesis of the peptide portion of ergopeptines like this compound.

The this compound Biosynthesis Pathway

The biosynthesis of this compound can be divided into two major stages: the formation of the ergoline (B1233604) ring structure of lysergic acid and the subsequent nonribosomal peptide synthesis to form the final ergopeptine.

Formation of D-Lysergic Acid

The pathway to D-lysergic acid begins with the condensation of L-tryptophan and dimethylallyl pyrophosphate (DMAPP), a product of the mevalonate (B85504) pathway. This initial step is catalyzed by dimethylallyltryptophan synthase (DMATS), encoded by the dmaW gene. A series of subsequent enzymatic reactions, including methylation, oxidation, and cyclization, leads to the formation of the tetracyclic ergoline ring system. Key intermediates in this part of the pathway include chanoclavine-I, agroclavine, and elymoclavine (B1202758). The conversion of elymoclavine to paspalic acid, which then isomerizes to D-lysergic acid, is a critical step catalyzed by the cytochrome P450 monooxygenase encoded by the cloA gene[1].

Nonribosomal Peptide Synthesis of this compound

The final stage in this compound biosynthesis involves the attachment of a specific tripeptide chain to D-lysergic acid. This process is carried out by a multi-enzyme complex of nonribosomal peptide synthetases (NRPSs). The key players are lysergyl peptide synthetases (LPS), which are large, modular enzymes.

  • LpsB (LPS2): This is a monomodular NRPS responsible for the activation of D-lysergic acid.

  • LpsA (LPS1): This is a trimodular NRPS that activates and incorporates the three amino acids of the peptide side chain. In the case of this compound, these amino acids are L-valine, L-phenylalanine, and L-proline.

The specificity of the final ergopeptine product is determined by the adenylation (A) domains within the LpsA modules, which are responsible for recognizing and activating specific amino acids. Variations in the lpsA genes among different C. purpurea strains lead to the production of different ergopeptines. For instance, the lpsA1 gene is implicated in the formation of phenylalanine-containing ergopeptines such as ergotamine and this compound[2][3]. The assembled lysergyl-tripeptide is then released from the NRPS complex and undergoes a final cyclization and oxidation, a step involving the mono-oxygenase EasH, to form the characteristic bicyclic lactam structure of this compound[2].

Ergocristine_Biosynthesis_Pathway cluster_precursors Primary Metabolites cluster_ergoline Ergoline Ring Synthesis cluster_nrps Nonribosomal Peptide Synthesis L-Tryptophan L-Tryptophan DMAPP DMAPP Dimethylallyltryptophan Dimethylallyltryptophan DMAPP->Dimethylallyltryptophan Chanoclavine-I Chanoclavine-I Dimethylallyltryptophan->Chanoclavine-I easF, easC, easE Agroclavine Agroclavine Chanoclavine-I->Agroclavine easD, easG Elymoclavine Elymoclavine Agroclavine->Elymoclavine D-Lysergic Acid D-Lysergic Acid Elymoclavine->D-Lysergic Acid cloA Ergopeptam Ergopeptam D-Lysergic Acid->Ergopeptam lpsB, lpsA1 L-Valine L-Valine L-Valine->Ergopeptam L-Phenylalanine L-Phenylalanine L-Phenylalanine->Ergopeptam L-Proline L-Proline L-Proline->Ergopeptam This compound This compound Ergopeptam->this compound easH dmaW dmaW easF_C_E easF, easC, easE easD_G easD, easG cloA cloA lpsB_A1 lpsB, lpsA1 easH easH

Caption: Simplified overview of the this compound biosynthesis pathway in Claviceps purpurea.

Quantitative Data on Ergot Alkaloid Production

The production of this compound and other ergot alkaloids can vary significantly depending on the C. purpurea strain, culture conditions, and the host plant in parasitic growth. The following tables summarize available quantitative data.

ParameterHost/StrainValueReference
Total Alkaloid Content Alopecurus myosuroides0.69% of sclerotia dry weight[4]
Sclerotia from rye818 - 1635 mg/kg DM[5]
Specific Ergopeptine Production C. purpurea from Dactylis glomerata0.4% ergotamine of sclerotia dry weight[4]
Engineered A. nidulans expressing C. purpurea LPSAs1.46 mg/L α-ergocryptine[6][7]
Engineered A. nidulans expressing C. purpurea LPSAs1.09 mg/L ergotamine[6][7]
This compound in Sclerotia Isolated from rye grains44.7 mg/kg (45.6% of total alkaloids)[8][9]

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of the this compound biosynthesis pathway.

Analysis of Ergot Alkaloids by HPLC-MS/MS

Objective: To separate, identify, and quantify this compound and other ergot alkaloids in fungal cultures or infected plant material.

Methodology:

  • Sample Preparation:

    • Lyophilize and grind fungal mycelium or sclerotia to a fine powder.

    • Extract the alkaloids using an appropriate solvent system, such as ammoniacal ethanol (B145695) or an alkaline chloroform (B151607) solution.

    • Clean up the extract using solid-phase extraction (SPE) with a silica-based or molecularly imprinted polymer sorbent to remove interfering compounds[10].

  • Chromatographic Separation:

    • Employ a reverse-phase HPLC column (e.g., C18 or C6-Phenyl).

    • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) carbonate) and an organic solvent (e.g., acetonitrile)[8].

    • Set the column temperature to maintain consistent retention times.

  • Mass Spectrometric Detection:

    • Utilize an electrospray ionization (ESI) source in positive ion mode.

    • Perform tandem mass spectrometry (MS/MS) for high selectivity and sensitivity.

    • Monitor specific precursor-to-product ion transitions for each target alkaloid.

Typical HPLC Gradient for Ergot Alkaloid Separation:

Time (min)% Acetonitrile (Solvent B)% Ammonium Carbonate Buffer (Solvent A)
0 - 44060
5 - 74555
10 - 205050
25 - 378020
40 - 604060
Gene Knockout using CRISPR/Cas9

Objective: To elucidate the function of specific genes in the this compound biosynthesis pathway by creating targeted gene deletions.

Methodology:

  • Design of guide RNA (gRNA):

    • Identify a unique 20-nucleotide target sequence within the gene of interest, followed by a protospacer adjacent motif (PAM) sequence (e.g., NGG).

    • Synthesize the corresponding gRNA.

  • Preparation of Ribonucleoprotein (RNP) Complexes:

    • In vitro, assemble the gRNA with purified Cas9 nuclease to form RNP complexes.

  • Protoplast Transformation:

    • Prepare protoplasts from young C. purpurea mycelium using lytic enzymes.

    • Co-transform the protoplasts with the Cas9/gRNA RNP complexes and a donor DNA template containing a selectable marker (e.g., hygromycin resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target gene.

  • Selection and Verification of Mutants:

    • Select for transformants on a regeneration medium containing the appropriate selective agent.

    • Verify the gene knockout in the selected transformants by diagnostic PCR and sequencing.

    • Analyze the mutant strains for the absence of the target gene product and the corresponding change in the ergot alkaloid profile.

CRISPR_Workflow RNP_Assembly In vitro RNP Assembly (Cas9 + gRNA) Transformation Protoplast Transformation (RNP + Donor DNA) RNP_Assembly->Transformation Protoplast_Prep Protoplast Preparation Protoplast_Prep->Transformation Selection Selection of Transformants Transformation->Selection Verification Verification (PCR, Sequencing) Selection->Verification Analysis Phenotypic Analysis Verification->Analysis

Caption: Workflow for CRISPR/Cas9-mediated gene knockout in Claviceps purpurea.

Lysergyl Peptide Synthetase (LPS) Enzyme Assay

Objective: To measure the activity of LPS enzymes and determine their substrate specificity.

Methodology:

  • Enzyme Preparation:

    • Prepare a cell-free extract from a C. purpurea strain grown under alkaloid-producing conditions.

    • Partially purify the LPS enzymes by methods such as ammonium sulfate (B86663) precipitation and chromatography.

  • Assay Mixture:

    • Prepare a reaction mixture containing the enzyme preparation, ATP, MgCl₂, D-lysergic acid, and the radiolabeled amino acid(s) of interest (e.g., [¹⁴C]-L-phenylalanine).

  • Reaction and Product Detection:

    • Incubate the reaction mixture at an optimal temperature (e.g., 27 °C).

    • Stop the reaction and extract the formed lysergyl peptides.

    • Analyze the products by thin-layer chromatography (TLC) or HPLC and quantify the radioactivity incorporated into the product.

Kinetic Parameters:

The Km value for D-lysergic acid for the LPS complex has been reported to be approximately 1.4 µM, which is significantly lower than the Km values for the amino acid substrates, suggesting that the availability of D-lysergic acid can be a limiting factor in ergopeptine synthesis in vivo[11].

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated in response to environmental cues, particularly nutrient availability.

Phosphate (B84403) Repression:

One of the most well-characterized regulatory mechanisms is the repression of the EAS gene cluster by high concentrations of inorganic phosphate[12][13]. This is a common regulatory theme for secondary metabolism in fungi, where pathways are often induced under nutrient-limiting conditions after the primary growth phase.

Tryptophan Induction:

Conversely, the presence of L-tryptophan, a primary precursor, can induce the expression of the EAS genes and overcome the repressive effect of high phosphate levels[13]. This suggests a feed-forward regulatory loop where the availability of the initial building block signals the cell to activate the downstream pathway.

Regulation_Pathway Tryptophan L-Tryptophan EAS_Cluster EAS Gene Cluster Expression Tryptophan->EAS_Cluster Induction Ergocristine_Synth This compound Biosynthesis EAS_Cluster->Ergocristine_Synth

Caption: Key regulatory inputs for this compound biosynthesis in Claviceps purpurea.

Conclusion

The biosynthesis of this compound in Claviceps purpurea is a complex, multi-step process involving a dedicated gene cluster and a sophisticated enzymatic machinery, particularly the nonribosomal peptide synthetases. Understanding this pathway at a molecular level is crucial for the targeted development of strains with improved yields of specific ergot alkaloids for pharmaceutical applications. The experimental protocols and regulatory insights provided in this guide offer a foundation for further research and development in this field. The ability to manipulate this pathway through genetic engineering, guided by a thorough understanding of its components and regulation, holds significant promise for the production of valuable bioactive compounds.

References

An In-Depth Technical Guide to the Pharmacological Properties of Ergocristine and Its Epimers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergocristine, a prominent member of the ergot alkaloid family, is a naturally occurring mycotoxin produced by fungi of the Claviceps genus. Structurally, it is an ergopeptine, characterized by a tetracyclic ergoline (B1233604) ring linked to a tripeptide moiety. This complex structure confers a wide range of pharmacological activities, primarily through interactions with various neurotransmitter receptors. This compound exists as two primary epimers, this compound (the R-epimer) and ergocristinine (B1242015) (the S-epimer), which can interconvert under certain conditions. While the R-epimer has historically been considered the more biologically active form, recent research has indicated that the S-epimer also possesses significant pharmacological activity. This technical guide provides a comprehensive overview of the pharmacological properties of this compound and its epimers, with a focus on their receptor interactions, functional effects, and the experimental methodologies used for their characterization.

Receptor Binding Affinity

The pharmacological effects of this compound and its epimers are primarily mediated through their binding to a variety of G-protein coupled receptors (GPCRs), including adrenergic, serotonergic, and dopaminergic receptors. The binding affinity of these compounds for different receptor subtypes determines their potency and pharmacological profile.

Adrenergic Receptors

This compound exhibits a complex interaction with adrenergic receptors, acting as both an antagonist at α1-adrenoceptors and an agonist at α2-adrenoceptors[1]. This dual activity contributes to its complex effects on blood pressure and vascular tone.

Serotonin (B10506) Receptors

Both this compound and its epimer, ergocristinine, have been shown to have a high affinity for serotonin receptors, particularly the 5-HT2A subtype[2]. This interaction is believed to be a key contributor to their potent vasoconstrictive properties.

Dopamine (B1211576) Receptors

This compound is also known to interact with dopamine receptors. It has been shown to stimulate the release of dopamine from rat striatal synaptosomes, suggesting an agonist or partial agonist activity at certain dopamine receptor subtypes[3].

Table 1: Receptor Binding Affinities of this compound and Ergocristinine (In Silico Data)

CompoundReceptorMethodBinding Energy (kcal/mol)
This compound5-HT2AMolecular Docking (AutoDock Vina)-10.2[2]
Ergocristinine5-HT2AMolecular Docking (AutoDock Vina)-9.7[2]
This compoundα2A-AdrenergicMolecular Docking (AutoDock Vina)-10.3[2]
Ergocristinineα2A-AdrenergicMolecular Docking (AutoDock Vina)-8.7[2]

Functional Activity

The functional consequences of receptor binding determine whether a compound acts as an agonist, antagonist, or partial agonist. The functional activity of this compound and its epimers has been investigated in various in vitro and in vivo models.

Vasoconstriction

A primary and well-documented effect of this compound and its epimers is potent and sustained vasoconstriction[4][5]. This effect is mediated through their agonist activity at 5-HT2A and α-adrenergic receptors on vascular smooth muscle cells.

Dopaminergic Modulation

This compound has been demonstrated to modulate dopaminergic neurotransmission. In vitro studies have shown that it can stimulate the release of dopamine with an EC50 of approximately 30 µM[3].

Table 2: Functional Activity Data for this compound

ParameterValueAssayReceptor/SystemReference
pA27.85Rat Isolated Vas Deferensα1-Adrenoceptor[1][6]
EC50~30 µM[3H]dopamine release from rat striatal synaptosomesDopaminergic nerve endings[3]

Experimental Protocols

The characterization of the pharmacological properties of this compound and its epimers relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Generalized Protocol:

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the target receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a multi-well plate, combine the membrane preparation, a specific radioligand (a radioactive molecule that binds to the target receptor), and varying concentrations of the unlabeled test compound (e.g., this compound).

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand that saturates the receptors).

    • Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

    • Wash the filters with cold buffer to remove any unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Diagram 1: Radioligand Binding Assay Workflow

Radioligand_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cells Homogenize Homogenization Tissue->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Membranes Isolated Membranes Centrifuge->Membranes Incubate Incubation with Radioligand & Test Compound Membranes->Incubate Filter Filtration Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Competition Curve Calculate->Plot Determine Determine IC50 Plot->Determine Calculate_Ki Calculate Ki Determine->Calculate_Ki

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Vasoconstriction Assay

Objective: To measure the contractile response of isolated blood vessels to a test compound.

Generalized Protocol:

  • Tissue Preparation:

    • Isolate a segment of a blood vessel (e.g., aorta, mesenteric artery) from a laboratory animal.

    • Cut the vessel into rings of a specific width.

  • Organ Bath Setup:

    • Mount the arterial rings in an organ bath containing a physiological salt solution (PSS) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

    • Connect one end of the ring to a fixed support and the other to a force transducer to measure isometric tension.

  • Equilibration and Viability Check:

    • Allow the tissue to equilibrate under a basal tension for a set period.

    • Test the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (KCl).

  • Concentration-Response Curve:

    • After a washout period, cumulatively add increasing concentrations of the test compound (e.g., this compound) to the organ bath.

    • Record the change in tension after each addition until a maximal response is achieved.

  • Data Analysis:

    • Plot the contractile response (as a percentage of the maximal response to KCl) against the log concentration of the test compound.

    • Determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) from the resulting sigmoidal curve.

Diagram 2: Vasoconstriction Assay Workflow

Vasoconstriction_Assay cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis Vessel Isolate Blood Vessel Rings Cut into Rings Vessel->Rings Mount Mount in Organ Bath Rings->Mount Equilibrate Equilibration Mount->Equilibrate Viability Viability Test (KCl) Equilibrate->Viability Add_Compound Cumulative Addition of Test Compound Viability->Add_Compound Record Record Tension Add_Compound->Record Plot_Curve Plot Concentration- Response Curve Record->Plot_Curve Determine_Params Determine EC50 & Emax Plot_Curve->Determine_Params

Caption: Workflow for an in vitro vasoconstriction assay.

Signaling Pathways

The interaction of this compound with its target receptors initiates a cascade of intracellular signaling events. The primary signaling pathway involved in this compound-induced vasoconstriction is the Gq/11 pathway, which is activated by both 5-HT2A and α1-adrenergic receptors.

Diagram 3: this compound-Induced Vasoconstriction Signaling Pathway

Vasoconstriction_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_contraction Muscle Contraction This compound This compound Receptor 5-HT2A / α1-Adrenergic Receptor This compound->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release CaM Calmodulin Ca_release->CaM Binds Contraction Vasoconstriction PKC->Contraction Sensitizes Contractile Apparatus MLCK Myosin Light Chain Kinase CaM->MLCK Activates MLC Myosin Light Chain MLCK->MLC Phosphorylates pMLC Phosphorylated MLC MLC->pMLC pMLC->Contraction

Caption: Gq/11 signaling pathway in vasoconstriction.

Conclusion

This compound and its epimers are pharmacologically complex molecules with significant effects on the cardiovascular and central nervous systems. Their interactions with adrenergic, serotonergic, and dopaminergic receptors lead to a range of functional outcomes, most notably potent vasoconstriction. A thorough understanding of their receptor binding affinities, functional activities, and the underlying signaling pathways is crucial for both assessing their toxicological risk and exploring their potential therapeutic applications. The experimental protocols outlined in this guide provide a framework for the continued investigation of these fascinating and potent compounds. Further research is warranted to fully elucidate the quantitative pharmacological differences between this compound and its various epimers and to explore their downstream signaling effects in greater detail.

References

Ergocristine Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergocristine is a naturally occurring ergot alkaloid belonging to the ergopeptine class, characterized by a tetracyclic ergoline (B1233604) ring system linked to a tripeptide moiety.[1][2] Like other ergot alkaloids, this compound exhibits a complex pharmacological profile due to its structural similarity to endogenous neurotransmitters such as dopamine (B1211576), serotonin (B10506), and norepinephrine. This allows it to interact with a variety of G-protein coupled receptors (GPCRs), often with high affinity, acting as an agonist, partial agonist, or antagonist depending on the receptor subtype and tissue context.[3][4][5] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound, detailing its receptor binding affinities, functional activities, and the downstream signaling pathways it modulates.

Core Structure and Chemical Features

The this compound molecule consists of two main parts: the rigid ergoline core and a more flexible peptide side chain. The ergoline ring is considered the primary pharmacophore responsible for binding to monoamine receptors.[1] Modifications to both the ergoline nucleus and the peptide portion can significantly alter the compound's affinity and efficacy for its various targets. A key stereochemical feature is the configuration at the C8 position, with the natural, biologically active form being the (8R)-epimer, this compound. Its (8S)-epimer is named ergocristinine (B1242015).[1]

Receptor Binding Affinity and Structure-Activity Relationships

This compound and its analogs interact with a broad range of dopamine, serotonin, and adrenergic receptors. The following tables summarize the available quantitative binding data (Ki or IC50 values) for this compound and related compounds.

Dopamine Receptor Subtypes

Ergot alkaloids, including this compound, are known to have significant affinity for D2-like dopamine receptors (D2, D3, and D4), where they often act as agonists or partial agonists.[6][7][8]

CompoundD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)D5 (Ki, nM)Reference(s)
This compoundNo dataNo dataNo dataNo dataNo data
DihydroergocryptineNo dataPotentPotentNo dataNo data[6]
BromocriptineModerateHighHighNo dataNo data[6][9]
LisurideModerateHighHighNo dataNo data[6][7][9]

Data for this compound at specific dopamine receptor subtypes is limited in the public domain. The table includes related ergot derivatives to provide context for the class.

Structure-Activity Relationship Insights for Dopamine Receptors:

  • The peptide moiety in ergopeptines like this compound plays a crucial role in D2 receptor affinity.[8]

  • Hydrogenation of the 9,10-double bond in the ergoline ring (e.g., dihydroergocryptine) does not drastically alter D2/D3 receptor binding.[6]

  • Isomerization at the C8 position can influence binding affinity.[6]

Serotonin Receptor Subtypes

This compound and its analogs display high affinity for several serotonin receptor subtypes, particularly within the 5-HT1, 5-HT2, and 5-HT7 families. Their activity at 5-HT2A receptors is believed to contribute to their vasoconstrictive effects.[1][5]

Compound5-HT1A (Ki, nM)5-HT1B (Ki, nM)5-HT1D (Ki, nM)5-HT2A (Ki, nM)5-HT2B (Ki, nM)5-HT2C (Ki, nM)5-HT7 (Ki, nM)Reference(s)
This compoundNo dataNo dataNo data-10.2 kcal/mol (Predicted)No dataNo dataNo data[1]
ErgocristinineNo dataNo dataNo data-9.7 kcal/mol (Predicted)No dataNo dataNo data[1]
DihydroergocryptineSelective for 5-HT1No dataNo dataLess selectiveNo dataNo dataNo data[9]
LisurideNo dataNo dataNo dataPreferential for 5-HT2No dataNo dataNo data[9]

Structure-Activity Relationship Insights for Serotonin Receptors:

  • The ergoline core mimics the structure of serotonin, leading to broad affinity across 5-HT receptor subtypes.

  • Substitutions on the ergoline ring and modifications of the peptide side chain can modulate selectivity between 5-HT1 and 5-HT2 receptor families.[9]

Adrenergic Receptor Subtypes

This compound exhibits a complex interaction with adrenergic receptors, acting as an antagonist at α1-adrenoceptors and an agonist at α2-adrenoceptors. This dual activity contributes to its effects on blood pressure and vascular tone.[5]

Compoundα1A (Ki, nM)α1B (Ki, nM)α1D (Ki, nM)α2A (Ki, nM)α2B (Ki, nM)α2C (Ki, nM)Reference(s)
This compoundNo dataNo dataNo data-10.3 kcal/mol (Predicted)No dataNo data[1]
ErgocristinineNo dataNo dataNo data-8.7 kcal/mol (Predicted)No dataNo data[1]
α-Ergocryptine4.287.94242.98No dataNo data[10]
DihydroergocryptinePotentPotentPotentPotentPotentPotent[11]

Direct Ki values for this compound at adrenergic receptor subtypes are not widely published. The table includes predicted binding energies and data for structurally similar ergot alkaloids.

Structure-Activity Relationship Insights for Adrenergic Receptors:

  • The ergopeptine structure generally confers high affinity for both α1 and α2-adrenoceptors.[11]

  • Slight structural modifications can influence selectivity between α1 and α2 subtypes.

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of this compound analogs for SAR studies typically involves the modification of the natural this compound scaffold or the total synthesis of the ergoline core followed by the attachment of a modified peptide moiety.

General Strategy for N-Alkylation of the Indole (B1671886) Nitrogen (N1 position):

  • Dissolve this compound in a suitable aprotic solvent (e.g., dimethylformamide).

  • Add a strong base (e.g., sodium hydride) at a reduced temperature (e.g., 0 °C) to deprotonate the indole nitrogen.

  • Introduce the desired alkylating agent (e.g., an alkyl halide) and allow the reaction to proceed to completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the N-alkylated this compound derivative using column chromatography.

General Strategy for Modification of the Peptide Moiety: Modification of the complex tripeptide side chain is challenging. A common approach involves the hydrolysis of the peptide moiety to yield lysergic acid, followed by the coupling of a synthetically modified peptide.

  • Hydrolysis: Treat this compound with a strong base (e.g., potassium hydroxide) in an alcoholic solvent to hydrolyze the amide bonds and yield lysergic acid.

  • Peptide Synthesis: Synthesize the desired tripeptide analog using standard solid-phase or solution-phase peptide synthesis techniques.

  • Coupling: Activate the carboxylic acid of lysergic acid using a coupling reagent (e.g., dicyclohexylcarbodiimide/1-hydroxybenzotriazole) and react it with the synthesized peptide to form the new ergopeptine analog.

  • Purification: Purify the final product by chromatography.

Radioligand Binding Assays

Protocol for α1-Adrenergic Receptor Binding Assay ([³H]-Prazosin):

  • Membrane Preparation: Homogenize tissue rich in α1-adrenergic receptors (e.g., rat cerebral cortex) in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]-prazosin (a selective α1-antagonist radioligand) at a concentration near its Kd, and varying concentrations of the test compound (this compound or its analogs).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Protocol for 5-HT2A Receptor Binding Assay ([³H]-Ketanserin): This assay follows a similar procedure to the α1-adrenergic receptor binding assay, but with the following modifications:

  • Radioligand: [³H]-ketanserin, a selective 5-HT2A antagonist.

  • Non-specific binding control: A high concentration of an unlabeled 5-HT2A antagonist (e.g., spiperone).

Functional Assays

cAMP Inhibition Assay for Dopamine D2 (Gi-coupled) Receptors:

  • Cell Culture: Use a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 cells).

  • Assay Setup: Plate the cells in a 96-well plate. Pre-treat the cells with varying concentrations of the test compound (this compound or its analogs).

  • Stimulation: Stimulate the cells with forskolin (B1673556) to increase intracellular cAMP levels.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF or AlphaScreen).

  • Data Analysis: Generate a dose-response curve and determine the EC50 or IC50 value for the test compound's effect on cAMP production.

Signaling Pathways

This compound's diverse pharmacological effects are a result of its interaction with multiple receptor-mediated signaling pathways. The following diagrams illustrate the key signaling cascades for its primary receptor targets.

D2_signaling This compound This compound D2R Dopamine D2 Receptor This compound->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Inhibition of neurotransmitter release) PKA->CellularResponse Phosphorylates targets

Dopamine D2 Receptor (Gi-coupled) Signaling Pathway

a1_signaling This compound This compound a1R Alpha-1 Adrenergic Receptor This compound->a1R Binds (Antagonist) Gq Gq Protein a1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates CellularResponse Cellular Response (e.g., Smooth muscle contraction) PKC->CellularResponse Phosphorylates targets

Alpha-1 Adrenergic Receptor (Gq-coupled) Signaling Pathway

HT2A_signaling This compound This compound HT2AR 5-HT2A Receptor This compound->HT2AR Binds Gq Gq Protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates CellularResponse Cellular Response (e.g., Vasoconstriction) PKC->CellularResponse Phosphorylates targets

5-HT2A Receptor (Gq-coupled) Signaling Pathway

Conclusion

The structure-activity relationship of this compound is complex, reflecting its interactions with multiple receptor systems. The ergoline core serves as a versatile scaffold for engaging dopamine, serotonin, and adrenergic receptors. The peptide moiety significantly influences the affinity and efficacy at these targets, and subtle modifications to this part of the molecule can lead to profound changes in the pharmacological profile. A comprehensive understanding of this compound's SAR is crucial for the design of more selective and potent therapeutic agents targeting these important receptor systems, while minimizing the off-target effects that contribute to the side effects of many ergot alkaloids. Further research is needed to generate a more complete quantitative dataset of binding affinities for a wider range of this compound analogs to refine our understanding of these intricate structure-activity relationships.

References

In Vitro Cytotoxicity of Ergocristine on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergocristine, a naturally occurring ergot alkaloid produced by fungi of the Claviceps genus, has garnered interest for its potential pharmacological activities. While historically known for its effects on the central nervous and cardiovascular systems, emerging research is beginning to shed light on its cytotoxic properties against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of the in vitro cytotoxicity of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug discovery and development.

Data Presentation: Quantitative Cytotoxicity Data

The in vitro cytotoxic effects of this compound and its close derivative, Dihydrothis compound (DHECS), have been evaluated against several cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

CompoundCancer Cell LineCell TypeIC50 (µM)Citation
Dihydrothis compound (DHECS)C4-2BProstate Cancer>80[1]
Dihydrothis compound (DHECS)C4-2B-TaxR (Docetaxel-Resistant)Prostate Cancer11.25[1]
Dihydrothis compound (DHECS)KB-V-1 (Vinblastine-Resistant)HeLa Derivative17.19[1]
This compoundHuman Primary Kidney Cells (RPTEC)Non-CancerousInduces apoptosis at 1[2]

Note: Data for this compound on a wide range of cancer cell lines with specific IC50 values is limited in the currently available literature. The data for Dihydrothis compound, a closely related derivative, is presented as a strong indicator of the potential cytotoxic mechanisms of this compound.

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

Studies, particularly with Dihydrothis compound, have demonstrated that the cytotoxic effects are mediated through the induction of apoptosis (programmed cell death) and arrest of the cell cycle, preventing cancer cell proliferation.

Apoptosis Induction

This compound has been shown to induce apoptosis in human primary kidney cells[2]. In chemoresistant prostate cancer cells, Dihydrothis compound (DHECS) treatment leads to a time-dependent increase in the cleavage of poly (ADP-ribose) polymerase (PARP), a key indicator of apoptosis[1]. This process is associated with the suppression of critical survival proteins.

Cell Cycle Arrest

DHECS has been observed to induce cell cycle arrest at the G1/S checkpoint in chemoresistant prostate cancer cells[1]. This arrest prevents the cells from entering the S phase, during which DNA replication occurs, thereby halting their proliferation.

Signaling Pathways of this compound-Induced Cytotoxicity

The cytotoxic effects of this compound and its derivatives are orchestrated by the modulation of several key signaling pathways that regulate cell survival, proliferation, and death. Based on studies with Dihydrothis compound in prostate cancer cells, the following pathways are implicated.

p53/p21 and Rb/E2F Pathway in Cell Cycle Control

DHECS treatment has been shown to increase the expression of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21[1]. This upregulation leads to the inhibition of the E2F1 transcription factor and hypophosphorylation of the retinoblastoma protein (p-RB), ultimately causing a G1/S phase cell cycle arrest[1].

G1_S_Arrest cluster_inhibition Inhibition Pathway This compound This compound/DHECS p53 p53 This compound->p53 p21 p21 p53->p21 CDK4_6_CyclinD CDK4/6-Cyclin D p21->CDK4_6_CyclinD inhibits G1_S_Arrest G1/S Arrest p21->G1_S_Arrest pRB p-RB (Hyperphosphorylated) CDK4_6_CyclinD->pRB phosphorylates RB RB (Hypophosphorylated) E2F1 E2F1 pRB->E2F1 releases RB->E2F1 inhibits S_Phase_Entry S-Phase Entry E2F1->S_Phase_Entry Apoptosis_Signaling This compound This compound/DHECS Dopamine_Receptor Dopamine Receptor This compound->Dopamine_Receptor AMPK AMPK Dopamine_Receptor->AMPK activates NFkB NF-κB Dopamine_Receptor->NFkB inhibits MAPK_ERK MAPK (ERK1/2) Dopamine_Receptor->MAPK_ERK inhibits Apoptosis Apoptosis AMPK->Apoptosis Survivin Survivin NFkB->Survivin activates Mcl1 Mcl-1 NFkB->Mcl1 activates Survivin->Apoptosis inhibits Mcl1->Apoptosis inhibits Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_data Data Analysis & Interpretation Cell_Culture Cancer Cell Lines (e.g., Prostate, Colon, Liver) Treatment This compound Treatment (Dose- and Time-dependent) Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability, IC50) Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Staining (Apoptosis Analysis) Treatment->Apoptosis_Assay Cell_Cycle_Assay Propidium Iodide Staining (Cell Cycle Analysis) Treatment->Cell_Cycle_Assay Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis Quantitative Data Analysis (IC50, % Apoptosis, % Cell Cycle Phases) MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Pathway_Analysis Signaling Pathway Elucidation Western_Blot->Pathway_Analysis

References

Ergocristine and its Role in Ergotism Pathophysiology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergotism, a condition with a long and storied history, is caused by the ingestion of alkaloids produced by fungi of the Claviceps genus. Among these, ergocristine stands out as a significant contributor to the pathophysiology of the disease. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects, with a focus on its interactions with adrenergic, dopaminergic, and serotonergic receptors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to this compound and Ergotism

Ergotism manifests in two primary forms: gangrenous and convulsive. The gangrenous form is characterized by intense vasoconstriction, leading to ischemia and necrosis of peripheral tissues, while the convulsive form presents with neurological symptoms, including seizures and hallucinations.[1] this compound, a peptide ergot alkaloid, is a major causative agent of the vasoconstrictive effects observed in gangrenous ergotism.[1] Its complex pharmacology stems from its structural similarity to endogenous neurotransmitters, allowing it to interact with a variety of receptor systems with high affinity.[2]

Molecular Mechanism of Action

This compound's physiological effects are a direct result of its interactions with multiple G-protein coupled receptors (GPCRs), where it can act as an agonist, partial agonist, or antagonist. This multifaceted receptor profile underlies the complex and often contradictory symptoms of ergotism.

Adrenergic Receptor Interactions

This compound exhibits a pronounced effect on the adrenergic system, which is central to its vasoconstrictive properties.

  • α1-Adrenergic Receptors: this compound acts as a competitive antagonist at postsynaptic α1-adrenoceptors.[3][4] This antagonism, however, is overshadowed by its potent agonism at other receptors that mediate vasoconstriction.

  • α2-Adrenergic Receptors: The primary mechanism for this compound-induced vasoconstriction is its agonist activity at α2-adrenoceptors.[3][4] This leads to the contraction of vascular smooth muscle.

Dopaminergic Receptor Interactions

This compound also interacts with dopaminergic receptors, contributing to both the systemic and neurological effects of ergotism. It has been shown to have a high affinity for D2-like dopamine (B1211576) receptors.[5][6] Studies have demonstrated that this compound can stimulate the release of dopamine from striatal synaptosomes.[7]

Serotonergic Receptor Interactions

The structural resemblance of the ergoline (B1233604) ring to serotonin (B10506) results in significant interactions with serotonergic (5-HT) receptors. This compound binds to various 5-HT receptor subtypes, including the 5-HT2A receptor, which is known to mediate vasoconstriction.[2][8]

Quantitative Data on this compound-Receptor Interactions

The following tables summarize the available quantitative data on the binding and functional activity of this compound and related compounds at key receptors.

ParameterReceptor SubtypeValueSpecies/TissueReference
pA2 α1-Adrenoceptor7.85Rat vas deferens[3][4]

Table 1: Antagonist Potency of this compound

Receptor SubtypeLigandBinding Energy (kcal/mol) - AutoDock VinaBinding Energy (kcal/mol) - DockThorReference
5-HT2A This compound-10.2-[2][9]
Ergocristinine (B1242015)-9.7-11.0[2][9]
α2A-Adrenergic This compound-10.3-[2][9]
Ergocristinine-8.7-11.4[2][9]

Table 2: In Silico Binding Affinities of this compound and its Epimer

CompoundEC50 for Dopamine ReleaseSpecies/TissueReference
This compound ~30 µMRat striatal synaptosomes[7]

Table 3: Functional Activity of this compound on Dopamine Release

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological profile of this compound.

In Vitro Vasoconstriction Assay (Isolated Tissue Bath)

This protocol is used to assess the direct contractile effects of this compound on vascular smooth muscle.

4.1.1. Tissue Preparation:

  • Obtain fresh arterial tissue (e.g., bovine metatarsal artery, rat thoracic aorta) and immediately place it in cold, oxygenated Krebs-Henseleit buffer.

  • Carefully dissect the artery, removing adherent connective and adipose tissue.

  • Cut the artery into rings of approximately 2-4 mm in width.

4.1.2. Experimental Setup:

  • Mount the arterial rings in an isolated tissue bath system containing Krebs-Henseleit buffer maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.

  • Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.

  • Apply a resting tension (e.g., 1-2 grams) and allow the tissue to equilibrate for at least 60-90 minutes, with buffer changes every 15-20 minutes.

  • Assess tissue viability by inducing a contraction with a high-potassium solution (e.g., KCl).

4.1.3. Data Acquisition:

  • After a washout period, add cumulative concentrations of this compound to the tissue bath.

  • Record the changes in isometric tension using a data acquisition system.

  • Construct concentration-response curves to determine parameters such as EC50 and maximum contraction.

Radioligand Binding Assay

This assay quantifies the affinity of this compound for specific receptor subtypes.

4.2.1. Membrane Preparation:

  • Homogenize cells or tissues expressing the receptor of interest in an ice-cold lysis buffer.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation.

4.2.2. Binding Reaction:

  • In a multi-well plate, combine the membrane preparation, a specific radioligand for the target receptor (e.g., [3H]-prazosin for α1-adrenoceptors), and varying concentrations of unlabeled this compound.

  • Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known competing ligand).

  • Incubate the plate to allow the binding to reach equilibrium.

4.2.3. Data Analysis:

  • Terminate the binding reaction by rapid filtration through glass fiber filters, trapping the receptor-bound radioligand.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Blood Pressure Measurement in Pithed Rats

This in vivo model assesses the effect of this compound on blood pressure in the absence of central nervous system reflexes.

4.3.1. Animal Preparation:

  • Anesthetize a rat and perform a tracheostomy to facilitate artificial respiration.

  • Insert a steel rod through the orbit and foramen magnum (B12768669) to destroy the brain and spinal cord (pithing).

  • Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

4.3.2. Experimental Procedure:

  • Connect the arterial cannula to a pressure transducer to record blood pressure.

  • Administer this compound intravenously.

  • Record the changes in blood pressure in response to this compound administration.

  • The effects of specific antagonists can be evaluated by administering them prior to this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathways affected by this compound and the workflows of the experimental protocols.

Ergocristine_Alpha2_Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Alpha2_AR α2-Adrenergic Receptor This compound->Alpha2_AR Agonist G_protein Gi/o Protein Alpha2_AR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release (from SR) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca2_release->Contraction PKC->Contraction

Caption: this compound-induced α2-adrenergic receptor signaling pathway leading to vasoconstriction.

Ergocristine_Dopamine_D2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Agonist Dopamine_Release Increased Dopamine Release (presynaptic effect) This compound->Dopamine_Release Stimulates G_protein_i Gi Protein D2_Receptor->G_protein_i Activates AC Adenylyl Cyclase G_protein_i->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates

Caption: this compound's interaction with the Dopamine D2 receptor and its effect on dopamine release.

Ergocristine_Serotonin_5HT2A_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound HT2A_Receptor 5-HT2A Receptor This compound->HT2A_Receptor Agonist/Partial Agonist G_protein_q Gq Protein HT2A_Receptor->G_protein_q Activates PLC Phospholipase C (PLC) G_protein_q->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release (from SR) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca2_release->Contraction PKC->Contraction Vasoconstriction_Assay_Workflow start Start tissue_prep Tissue Preparation (Arterial Rings) start->tissue_prep mounting Mount in Tissue Bath tissue_prep->mounting equilibration Equilibration (60-90 min) mounting->equilibration viability_test Viability Test (KCl) equilibration->viability_test washout Washout viability_test->washout drug_addition Cumulative Addition of this compound washout->drug_addition data_recording Record Isometric Tension drug_addition->data_recording analysis Data Analysis (Concentration-Response Curve) data_recording->analysis end End analysis->end Radioligand_Binding_Workflow start Start membrane_prep Membrane Preparation start->membrane_prep binding_reaction Set up Binding Reaction (Membranes, Radioligand, this compound) membrane_prep->binding_reaction incubation Incubation binding_reaction->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting data_analysis Data Analysis (IC50 -> Ki) counting->data_analysis end End data_analysis->end

References

The Dawn of Ergot Alkaloids: A Technical Guide to the Discovery and Isolation of Ergocristine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the seminal discovery and isolation of ergocristine, a pivotal ergot alkaloid, from the ergot fungus (Claviceps purpurea). We will delve into the historical context of its discovery, present detailed experimental protocols reconstructed from foundational research, and offer quantitative data and visual representations of the key processes involved. This document is designed to serve as a comprehensive resource for professionals in pharmaceutical research and development, offering insights into the foundational techniques of natural product chemistry that paved the way for modern drug discovery.

Historical Context: The Unraveling of "Ergotoxine"

The early 20th century marked a significant era in the study of ergot alkaloids. While crude extracts of ergot had been used for centuries in obstetrics, their chemical constituents remained largely a mystery. In 1918, Arthur Stoll at Sandoz laboratories made a groundbreaking achievement by isolating the first chemically pure ergot alkaloid, ergotamine.[1][2] This success laid the groundwork for further investigations into the complex chemistry of ergot.

For years, a substance known as "ergotoxine" was believed to be a single active principle of ergot.[2][3] However, in 1937, Arthur Stoll and Ernst Burckhardt successfully isolated a new crystalline alkaloid from Portuguese ergot, which they named This compound . This was a crucial first step in dismantling the "ergotoxine" complex. The definitive proof came in 1943 when Stoll and Albert Hofmann demonstrated that ergotoxine (B1231518) was, in fact, a mixture of three distinct alkaloids: this compound, ergocryptine, and ergocornine.[2] This discovery was a landmark in alkaloid chemistry, highlighting the importance of rigorous purification and characterization techniques.

Quantitative Data

The following tables summarize the key quantitative data associated with the early discovery and characterization of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₅H₃₉N₅O₅[CymitQuimica]
Molar Mass609.73 g/mol [CymitQuimica]
Melting Point~155-175 °C (decomposes)[BenchChem]
Specific Optical Rotation [α]D²⁰-183° (c=0.4 in chloroform)[BenchChem]
AppearanceOrthorhombic crystals from benzene (B151609)[PubChem]
SolubilityInsoluble in water; slightly soluble in ethanol (B145695) and acetone (B3395972)[BenchChem, PubChem]

Table 2: Composition of Ergotoxine

ComponentApproximate Percentage
This compound33.3%
Ergocryptine33.3%
Ergocornine33.3%

Note: The exact composition of ergotoxine could vary depending on the source of the ergot.

Table 3: Typical Yields of Ergot Alkaloids

ParameterValueReference
Total alkaloid content in ergot sclerotia0.15% - 0.5%[Ergot and Its Alkaloids - PMC - NIH]
Recovery of ergot alkaloids using modern solid-phase extraction79.1% - 95.9%[PubMed]

Note: Specific yields for the initial isolation of this compound by Stoll and Burckhardt are not well-documented in readily available literature.

Experimental Protocols

The following are reconstructed experimental protocols based on the general methods of alkaloid extraction and purification employed during the early to mid-20th century, reflecting the likely procedures used by Stoll and his colleagues.

Extraction of Total Alkaloids from Ergot Sclerotia

Objective: To extract a crude mixture of ergot alkaloids from the sclerotia of Claviceps purpurea.

Methodology:

  • Grinding: Dried ergot sclerotia are finely ground to a powder to increase the surface area for solvent extraction.

  • Defatting: The powdered sclerotia are first defatted by extraction with a non-polar solvent such as petroleum ether. This step removes oils and fats that can interfere with subsequent extraction and purification.

  • Acidic Extraction: The defatted powder is then extracted with an acidic aqueous-organic solvent mixture. A common choice during that era was a mixture of tartaric acid in aqueous acetone or ethanol. The acidic conditions convert the basic alkaloids into their water-soluble salts, facilitating their extraction into the aqueous phase.

  • Concentration: The acidic extract is concentrated under reduced pressure to remove the organic solvent.

  • Basification and Extraction: The concentrated aqueous extract is then made alkaline with a base, such as sodium carbonate or ammonia, to a pH of approximately 8-9. This converts the alkaloid salts back to their free base form, which are soluble in organic solvents. The alkaline solution is then repeatedly extracted with an immiscible organic solvent like diethyl ether or chloroform.

  • Drying and Evaporation: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and then evaporated to dryness under reduced pressure to yield a crude alkaloid mixture.

Isolation of this compound by Fractional Crystallization

Objective: To isolate crystalline this compound from the crude alkaloid mixture or from the "ergotoxine" complex.

Methodology:

  • Dissolution: The crude alkaloid mixture (or the "ergotoxine" fraction) is dissolved in a minimal amount of a suitable solvent system, such as a mixture of methanol, ethanol, or acetone with a non-polar solvent like benzene or ether.

  • Fractional Crystallization: The separation of the individual alkaloids in the ergotoxine group relies on their differential solubility. By carefully adjusting the solvent composition and temperature, the alkaloids can be selectively crystallized.

    • The solution is slowly cooled or the solvent is allowed to evaporate slowly.

    • The different alkaloids will crystallize at different rates and under slightly different conditions. This compound, for instance, was reported to form orthorhombic crystals from benzene.

    • The crystals are collected by filtration at each stage.

  • Recrystallization: The collected crystals of this compound are then recrystallized one or more times from a suitable solvent to achieve high purity. The purity would have been assessed by measuring its melting point and specific optical rotation.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound and the biosynthetic pathway of ergot alkaloids.

experimental_workflow cluster_extraction Extraction of Total Alkaloids cluster_purification Isolation of this compound ergot Ground Ergot Sclerotia defatting Defatting with Petroleum Ether ergot->defatting acidic_extraction Acidic Extraction (Aqueous Acetone/Tartaric Acid) defatting->acidic_extraction concentration Concentration of Extract acidic_extraction->concentration basification Basification (pH 8-9) concentration->basification organic_extraction Extraction into Organic Solvent (Ether/Chloroform) basification->organic_extraction crude_alkaloids Crude Alkaloid Mixture organic_extraction->crude_alkaloids dissolution Dissolution in Solvent Mixture crude_alkaloids->dissolution fractional_crystallization Fractional Crystallization dissolution->fractional_crystallization recrystallization Recrystallization fractional_crystallization->recrystallization This compound Pure this compound Crystals recrystallization->this compound ergot_alkaloid_biosynthesis tryptophan L-Tryptophan dmat Dimethylallyltryptophan tryptophan->dmat dmapp Dimethylallyl Pyrophosphate (DMAPP) dmapp->dmat chanoclavine Chanoclavine-I dmat->chanoclavine Series of enzymatic steps agroclavine Agroclavine chanoclavine->agroclavine elymoclavine Elymoclavine agroclavine->elymoclavine lysergic_acid D-Lysergic Acid elymoclavine->lysergic_acid lps Lysergyl Peptide Synthetase (LPS) lysergic_acid->lps This compound This compound lps->this compound Incorporation of Amino Acids (Valine, Proline, Phenylalanine)

References

The Biological Activity of Ergocristine and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergocristine, a prominent member of the ergot alkaloid family, has a complex pharmacological profile primarily characterized by its interactions with adrenergic, dopaminergic, and serotonergic receptors. Its biological effects are not limited to the parent compound; the metabolic transformation of this compound gives rise to various metabolites that may possess their own distinct or overlapping biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound and its metabolites, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Metabolism of this compound

The metabolism of this compound is extensive and primarily occurs in the liver. The main metabolic pathways involve hydroxylation and the formation of dihydro-diol metabolites. One of the key metabolites of the related compound dihydrothis compound (B93913) is 8'-hydroxy-dihydrothis compound. While several hydroxylated metabolites of ergot alkaloids have been identified, their specific biological activities and receptor binding potentials are not yet fully elucidated, though some studies suggest they may retain biochemical activity.

Data Presentation: Quantitative Analysis of Receptor Interactions

The following tables summarize the available quantitative data on the interaction of this compound and its known derivatives with key neurotransmitter receptors.

Table 1: Adrenergic Receptor Binding and Functional Data

CompoundReceptor SubtypeAssay TypeSpeciesTissue/SystemParameterValueReference(s)
This compoundα1-adrenoceptorFunctional Assay (Antagonism)RatVas DeferenspA27.85[1]
This compoundα2A-adrenergicIn Silico Docking--Binding Energy (kcal/mol)-10.3[2]
Ergocristinine (B1242015)α2A-adrenergicIn Silico Docking--Binding Energy (kcal/mol)-8.7 to -11.4[2]
Dihydrothis compoundα-adrenoceptor (postsynaptic)Functional Assay (Antagonism)RatVas DeferenspA2 (vs Noradrenaline)7.78[3]
Dihydrothis compoundα-adrenoceptor (postsynaptic)Functional Assay (Antagonism)RatVas DeferenspA2 (vs Phenylephrine)7.76[3]
Dihydrothis compoundα-adrenoceptor (presynaptic)Functional Assay (Partial Agonism)RatVas DeferenspD25.70[3]

Table 2: Dopaminergic Receptor Interaction and Functional Data

CompoundReceptor SubtypeAssay TypeSpeciesTissue/SystemParameterValueReference(s)
This compound-Dopamine (B1211576) Release AssayRatStriatal SynaptosomesEC50~30 µM[4]
Dihydrothis compoundD1 and D2Functional AssayRatStriatumActivityAntagonist[5]

Table 3: Serotonergic Receptor Binding Data

CompoundReceptor SubtypeAssay TypeSpeciesTissue/SystemParameterValueReference(s)
This compound5-HT2AIn Silico Docking--Binding Energy (kcal/mol)-10.2[2]
Ergocristinine5-HT2AIn Silico Docking--Binding Energy (kcal/mol)-9.7 to -11.0[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its metabolites.

Protocol 1: In Vitro Metabolism of this compound using Liver S9 Fraction

Objective: To identify the metabolites of this compound produced by phase I and phase II metabolic enzymes.

Materials:

  • This compound

  • Pooled human or rat liver S9 fraction

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Uridine 5'-diphospho-glucuronic acid (UDPGA) for phase II metabolism

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the liver S9 fraction, phosphate buffer, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the this compound stock solution to the mixture. For phase II metabolism studies, also add UDPGA.

  • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the mixture to pellet the proteins.

  • Analyze the supernatant for the presence of this compound and its metabolites using a validated LC-MS/MS method.

Protocol 2: Radioligand Binding Assay for Receptor Affinity Determination

Objective: To determine the binding affinity (Ki) of this compound or its metabolites for a specific receptor (e.g., 5-HT2A).

Materials:

  • Cell membranes expressing the target receptor (e.g., human 5-HT2A)

  • Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A)

  • This compound or its metabolite as the competing ligand

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Assay buffer (e.g., Tris-HCl with appropriate ions)

  • Glass fiber filters

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Prepare serial dilutions of the competing ligand (this compound or metabolite).

  • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), the competing ligand at various concentrations, or the non-specific binding control.

  • Incubate the plate at a specified temperature for a time sufficient to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters multiple times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific radioligand binding) by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 3: Rat Vas Deferens Functional Assay for Adrenergic Activity

Objective: To characterize the agonist or antagonist activity of this compound and its metabolites at α-adrenergic receptors.

Materials:

  • Male Wistar rats

  • Krebs-Henseleit solution

  • Noradrenaline (agonist)

  • Phenylephrine (B352888) (α1-agonist)

  • This compound or its metabolite

  • Organ bath with an isometric force transducer

Procedure:

  • Isolate the vas deferens from a male Wistar rat and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Allow the tissue to equilibrate under a resting tension of approximately 1g.

  • For antagonist activity at α1-adrenoceptors:

    • Obtain a cumulative concentration-response curve for an α1-agonist like phenylephrine.

    • Wash the tissue and incubate with a known concentration of the test compound (this compound or metabolite) for a specified period.

    • Obtain a second concentration-response curve for phenylephrine in the presence of the test compound.

    • A rightward shift in the concentration-response curve indicates competitive antagonism. The pA2 value, a measure of antagonist potency, can be calculated from the dose ratios.

  • For agonist activity at α2-adrenoceptors (presynaptic):

    • Electrically stimulate the tissue to induce twitch contractions, which are modulated by presynaptic α2-adrenoceptors.

    • Add cumulative concentrations of the test compound and observe its effect on the twitch response. A reduction in the twitch response suggests α2-adrenoceptor agonist activity.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathways

The biological effects of this compound and its metabolites are mediated through their interaction with G-protein coupled receptors (GPCRs). The primary signaling cascades initiated by the relevant receptors are depicted below.

Gq_Pathway cluster_receptor α1-Adrenergic / 5-HT2A Receptor Activation cluster_downstream Downstream Signaling Ligand This compound (Antagonist at α1) (Ligand at 5-HT2A) Receptor α1-AR or 5-HT2A-R (GPCR) Ligand->Receptor Binds Gq Gαq Receptor->Gq Activates Gbg Gβγ PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) Ca->CellularResponse PKC->CellularResponse

Caption: Gq-coupled signaling pathway for α1-adrenergic and 5-HT2A receptors.

Gi_Pathway cluster_receptor Dopamine D2 / α2-Adrenergic Receptor Activation cluster_downstream Downstream Signaling Ligand This compound Metabolite (e.g., Dihydrothis compound as D2 Antagonist) Receptor D2-R or α2-AR (GPCR) Ligand->Receptor Binds Gi Gαi Receptor->Gi Activates Gbg Gβγ AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->CellularResponse

Caption: Gi-coupled signaling pathway for dopamine D2 and α2-adrenergic receptors.

Experimental Workflows

Metabolism_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis This compound This compound Incubate Incubate at 37°C This compound->Incubate S9_Mix Liver S9 Fraction + Cofactors S9_Mix->Incubate Quench Quench Reaction Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Metabolite_ID Metabolite Identification LCMS->Metabolite_ID

Caption: Workflow for in vitro metabolism of this compound.

Binding_Assay_Workflow cluster_prep Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membranes Receptor Membranes Incubate Incubate to Equilibrium Membranes->Incubate Radioligand Radioligand Radioligand->Incubate Competitor This compound/ Metabolite Competitor->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count IC50_Calc Calculate IC50 Count->IC50_Calc Ki_Calc Calculate Ki IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound and its metabolites exhibit a complex and multifaceted interaction with the adrenergic, dopaminergic, and serotonergic systems. The parent compound demonstrates a notable antagonist profile at α1-adrenergic receptors and agonist activity at α2-adrenergic receptors. Its dihydrogenated metabolite, dihydrothis compound, also shows significant activity at adrenergic and dopaminergic receptors. While the metabolic pathways of this compound are beginning to be understood, a significant knowledge gap remains concerning the specific biological activities and receptor affinities of its various hydroxylated and other metabolites. Further research, employing the experimental protocols outlined in this guide, is necessary to fully characterize the pharmacological landscape of this compound's metabolic products. This will be crucial for a comprehensive understanding of its therapeutic potential and toxicological profile.

References

Ergocristine: A Comprehensive Technical Guide for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ergocristine, a natural ergot alkaloid, presents a compelling profile as a potential therapeutic agent with multifaceted pharmacological activities. This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, preclinical data, and potential therapeutic applications. This compound exhibits significant interactions with various G-protein coupled receptors (GPCRs), including dopaminergic, serotonergic, and adrenergic receptors, leading to a range of physiological effects. Notably, it demonstrates potent prolactin-inhibiting properties and cytotoxic activity against several cancer cell lines. This guide summarizes the available quantitative data, details key experimental methodologies for its study, and visualizes its complex signaling pathways to support further research and development efforts.

Introduction

This compound is a peptide ergot alkaloid produced by fungi of the Claviceps genus.[1] Structurally, it belongs to the ergoline (B1233604) family and is characterized by a complex tetracyclic ergoline ring system.[1] Historically, ergot alkaloids have been associated with ergotism, but their diverse pharmacological properties have also led to the development of several clinically important drugs.[2] this compound, as one of the major components of the "ergotoxine" group of alkaloids, has been investigated for various therapeutic applications, including the management of vascular disorders and, more recently, as a potential anti-cancer agent.[2][3] Its complex pharmacology, involving interactions with multiple neurotransmitter systems, makes it a subject of ongoing scientific interest.

Mechanism of Action

This compound's biological effects are primarily mediated through its interaction with a variety of cell surface receptors, predominantly G-protein coupled receptors (GPCRs). Its activity is complex, exhibiting agonist, partial agonist, or antagonist effects depending on the receptor subtype and the tissue context.

Dopaminergic System

This compound and its derivatives are known to interact with dopamine (B1211576) receptors. Dihydrothis compound, a related compound, acts as an antagonist at both D1 and D2 dopamine receptor subtypes.[4] This interaction is believed to underlie some of its neuroleptic-like effects and its ability to modulate prolactin secretion, as dopamine is a primary inhibitor of prolactin release from the pituitary gland. This compound itself can block prolactin release without a noticeable latent period, suggesting a direct dopaminergic agonist effect at the pituitary level.

Adrenergic System

This compound demonstrates a dualistic activity at adrenergic receptors. It acts as an agonist at α2-adrenoceptors, which is thought to mediate its vasoconstrictive effects.[1][5] Conversely, it behaves as a competitive antagonist at postsynaptic α1-adrenoceptors.[1][5] This complex interplay contributes to its effects on blood pressure and vascular tone.

Serotonergic System

Ergot alkaloids, including this compound, have a well-documented affinity for serotonin (B10506) (5-HT) receptors.[3] Molecular docking studies have shown that this compound has a high binding affinity for the 5-HT2A receptor.[3] This interaction is implicated in its vasoconstrictive properties and may also contribute to its psychoactive effects.

Quantitative Data

The following tables summarize the available quantitative data on the binding affinities and cytotoxic effects of this compound and its related compound, dihydrothis compound.

Table 1: Receptor Binding Affinity of this compound
Receptor SubtypeLigandParameterValueSpeciesReference
α1-AdrenergicThis compoundpA27.85Rat[1]
5-HT2AThis compoundBinding Energy-10.2 kcal/molIn silico[3]
α2A-AdrenergicThis compoundBinding Energy-10.3 kcal/molIn silico[3]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Binding energy is a measure of the affinity of a ligand for a receptor, with a more negative value indicating a stronger interaction.

Table 2: In Vitro Cytotoxicity of Dihydrothis compound (DHECS) in Prostate Cancer Cell Lines
Cell LineIC50 (μM)Reference
LNCaP25.78
C4-225.31
CWR22Rv113.44
PC-310.63

Note: IC50 is the half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Potential Therapeutic Applications

Hyperprolactinemia

Given its potent inhibitory effect on prolactin secretion, this compound holds therapeutic potential for the management of hyperprolactinemia and associated conditions such as galactorrhea, amenorrhea, and infertility. A single bolus injection of this compound (30 µg/kg) in male rats with grafted pituitaries led to an immediate and complete blockage of prolactin secretion.[1]

Cancer

Recent studies have highlighted the anti-cancer properties of this compound and its derivatives. Dihydrothis compound has demonstrated cytotoxicity against various prostate cancer cell lines. Furthermore, this compound has been identified as a cytotoxic compound that can induce apoptosis in human kidney cells, starting at a concentration of 1µM.[1] The cytotoxic effects of ergot alkaloids do not appear to be mediated by classical mechanisms of drug resistance, suggesting they may be effective in chemoresistant tumors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay for Dopamine Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for dopamine receptors.

Materials:

  • Cell membranes expressing the dopamine receptor of interest (e.g., from recombinant cell lines or tissue homogenates).

  • Radioligand (e.g., [³H]-Spiperone for D2-like receptors).

  • Unlabeled competitor (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • 96-well filter plates (e.g., GF/B filters pre-soaked in 0.5% polyethyleneimine).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer containing protease inhibitors. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well filter plate, add in the following order:

    • Assay buffer.

    • A fixed concentration of radioligand.

    • Varying concentrations of unlabeled this compound (for competition curve) or buffer (for total binding) or a saturating concentration of a known antagonist (for non-specific binding).

    • Membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapid vacuum filtration through the filter plate. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • This compound stock solution (dissolved in a suitable solvent like DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated control wells.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

Signaling Pathways

This compound's interaction with various receptors triggers downstream signaling cascades that mediate its cellular effects. The following diagrams illustrate the key pathways involved.

Ergocristine_Dopamine_Signaling This compound This compound D2R Dopamine D2 Receptor This compound->D2R Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Prolactin Prolactin Secretion PKA->Prolactin Inhibits

This compound's inhibition of prolactin secretion via the D2 receptor.

Ergocristine_Adrenergic_Signaling This compound This compound Alpha1_AR α1-Adrenergic Receptor This compound->Alpha1_AR Antagonist Alpha2_AR α2-Adrenergic Receptor This compound->Alpha2_AR Agonist Gq Gq Protein Alpha1_AR->Gq Activates Gi_alpha2 Gi Protein Alpha2_AR->Gi_alpha2 Activates PLC Phospholipase C Gq->PLC Activates AC_alpha2 Adenylyl Cyclase Gi_alpha2->AC_alpha2 Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes Vasoconstriction Vasoconstriction AC_alpha2->Vasoconstriction IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Ca2->Vasoconstriction PKC->Vasoconstriction

Dual effects of this compound on adrenergic signaling pathways.

Ergocristine_Cancer_Signaling cluster_0 PI3K/Akt/mTOR Pathway cluster_1 MAPK/ERK Pathway This compound This compound Receptor Receptor (e.g., GPCR) This compound->Receptor PI3K PI3K Receptor->PI3K Modulates ERK ERK Receptor->ERK Modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Inhibits CREB CREB ERK->CREB CellCycle Cell Cycle Arrest ERK->CellCycle ERK->Apoptosis CREB->Proliferation Inhibits

Potential signaling pathways involved in this compound's anti-cancer effects.

Conclusion

This compound is a pharmacologically active ergot alkaloid with a complex and intriguing mechanism of action. Its ability to modulate dopaminergic, adrenergic, and serotonergic systems, coupled with its potent prolactin-inhibiting and cytotoxic activities, underscores its potential for therapeutic development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this compound in various disease contexts, particularly in hyperprolactinemia and oncology. Further research is warranted to fully elucidate its signaling pathways and to establish a comprehensive profile of its efficacy and safety in preclinical and clinical settings.

References

Ergocristine's Interaction with Adrenergic Receptors: A Molecular Docking Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular docking of ergocristine with adrenergic receptors. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, outlines detailed experimental methodologies for in silico analysis, and visualizes the core biological processes involved. This compound, a prominent ergot alkaloid, is known for its complex pharmacology, including its significant interaction with adrenergic receptor systems, which play a crucial role in regulating physiological processes such as vasoconstriction and neurotransmission.[1][2][3]

Executive Summary

This compound exhibits a strong binding affinity for alpha-adrenergic receptors, acting as an agonist at α2 subtypes and an antagonist at α1 subtypes.[2] Molecular docking studies focusing on the α2A-adrenergic receptor have elucidated the specific interactions driving this high-affinity binding, providing a structural basis for its functional effects. This guide will explore these interactions in detail, presenting the binding energy data, the specific amino acid residues involved, and a step-by-step protocol for replicating such docking studies. Furthermore, it will illustrate the downstream signaling pathways activated by adrenergic receptor engagement.

Quantitative Data Summary

The following tables summarize the binding affinities of this compound and its related compounds with adrenergic receptors as determined by in silico molecular docking studies.

Table 1: Binding Affinities of Ergot Alkaloids with the Alpha-2A Adrenergic Receptor

LigandDocking SoftwareBinding Affinity (kcal/mol)
This compoundAutoDock Vina-10.3[1]
Ergocristinine (B1242015) (S-epimer)AutoDock Vina-8.7[1]
Lysergic Acid AmideAutoDock Vina-9.4[1]

Table 2: Intermolecular Interactions of this compound with the Alpha-2A Adrenergic Receptor

Interacting ResidueInteraction Type
Tyr109Hydrogen Bond[1]
Additional ResiduesHydrophobic Interactions[1]

Note: A more negative binding affinity value indicates a stronger interaction.

Experimental Protocols

This section details a generalized protocol for performing molecular docking of a small molecule, such as this compound, with a G-protein coupled receptor (GPCR), like an adrenergic receptor, using AutoDock Vina.

Preparation of the Receptor Structure
  • Obtain Receptor Structure: Download the 3D crystal structure of the target adrenergic receptor from the Protein Data Bank (PDB). For the human α2A-adrenergic receptor, suitable structures include PDB IDs: 6KUX or 7EJ8.[4][5]

  • Prepare the Receptor:

    • Load the PDB file into a molecular modeling software (e.g., AutoDock Tools, PyMOL).

    • Remove water molecules and any co-crystallized ligands or non-essential ions.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Kollman charges) to the protein atoms.

    • Save the prepared receptor structure in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.

Preparation of the Ligand Structure
  • Obtain Ligand Structure: Obtain the 3D structure of this compound. This can be done by downloading it from a chemical database like PubChem (CID 31116) or by drawing it using a chemical sketcher and generating a 3D conformation.[3]

  • Prepare the Ligand:

    • Load the ligand structure into a molecular modeling software.

    • Assign partial charges (e.g., Gasteiger charges).

    • Define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand in the PDBQT file format.

Molecular Docking with AutoDock Vina
  • Grid Box Definition:

    • Define a 3D grid box that encompasses the binding site of the receptor. The center of the grid should be the geometric center of the known binding pocket.

    • The size of the grid box should be large enough to allow the ligand to move and rotate freely within the binding site.

  • Configuration File:

    • Create a configuration text file that specifies the file paths for the prepared receptor and ligand, the center and size of the grid box, and other docking parameters (e.g., exhaustiveness, num_modes).

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • Vina will perform the docking calculations, exploring different conformations and orientations of the ligand within the receptor's binding site and scoring them based on a semi-empirical free energy force field.

  • Analysis of Results:

    • The output will be a PDBQT file containing multiple binding modes (poses) of the ligand, ranked by their predicted binding affinities (in kcal/mol).

    • Visualize the docked poses in a molecular graphics program to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor.

Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways associated with adrenergic receptors and the general workflow of a molecular docking experiment.

G_Protein_Activation_Cycle cluster_membrane Plasma Membrane GPCR GPCR (Inactive) GPCR_active GPCR (Active) GPCR->GPCR_active Conformational Change G_Protein_inactive G-Protein (GDP-bound) G_Protein_active G-Protein (GTP-bound) G_Protein_inactive->G_Protein_active 3. GDP/GTP Exchange GPCR_active->G_Protein_inactive 2. Interaction G_Protein_active->G_Protein_inactive GTP Hydrolysis Effector Effector (e.g., Adenylyl Cyclase) G_Protein_active->Effector 4. Activation Response Cellular Response Effector->Response 5. 2nd Messenger Production Ligand Ligand (e.g., this compound) Ligand->GPCR 1. Binding

Caption: General G-Protein Coupled Receptor (GPCR) activation cycle.

Alpha2_Adrenergic_Signaling cluster_membrane Plasma Membrane alpha2_AR α2-Adrenergic Receptor Gi_protein Gi Protein (αβγ subunits) alpha2_AR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts This compound This compound (Agonist) This compound->alpha2_AR ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) PKA->PKA_active Cellular_Response ↓ Cellular Response (e.g., ↓ Neurotransmitter Release) PKA_active->Cellular_Response

Caption: Alpha-2 adrenergic receptor inhibitory signaling pathway.

Molecular_Docking_Workflow PDB 1. Obtain Structures (PDB, PubChem) Receptor_Prep 2a. Prepare Receptor (Remove water, add H, assign charges) PDB->Receptor_Prep Ligand_Prep 2b. Prepare Ligand (Assign charges, define rotatable bonds) PDB->Ligand_Prep Grid 3. Define Binding Site (Grid Box) Receptor_Prep->Grid Docking 4. Run Docking (AutoDock Vina) Ligand_Prep->Docking Grid->Docking Analysis 5. Analyze Results (Binding affinity, interactions) Docking->Analysis Visualization 6. Visualize Complex Analysis->Visualization

References

Ergocristine's Effects on Vascular Smooth Muscle Contraction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergocristine, a prominent member of the ergot alkaloid family, exerts significant effects on vascular smooth muscle, primarily inducing contraction. This technical guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and experimental methodologies related to this compound-induced vasoconstriction. The document summarizes key quantitative data, details experimental protocols for studying these effects, and presents visual diagrams of the underlying signaling cascades. This compound's complex pharmacology, characterized by its interaction with multiple receptor systems—notably adrenergic and serotonergic receptors—results in a potent and sustained contractile response in vascular smooth muscle. Understanding these intricate interactions is crucial for assessing the therapeutic potential and toxicological risk associated with this compound and related compounds.

Introduction

Ergot alkaloids, secondary metabolites produced by fungi of the genus Claviceps, have a long history in both therapeutics and toxicology. This compound, a peptide ergot alkaloid, is a significant component of this class and is known for its potent vasoactive properties. The primary physiological effect of this compound on the vasculature is a pronounced and sustained contraction of smooth muscle cells, which can lead to significant increases in blood pressure and, in cases of toxicity, severe vasoconstriction and tissue ischemia.[1][2]

This guide will explore the multifaceted interaction of this compound with vascular smooth muscle, focusing on its receptor pharmacology, the intracellular signaling pathways it modulates, and the experimental techniques used to characterize its effects.

Receptor Interactions and Pharmacology

This compound's effects on vascular smooth muscle are not mediated by a single receptor type but rather through a complex interplay with several G-protein coupled receptors (GPCRs). Its actions are primarily attributed to its affinity for α-adrenergic and serotonin (B10506) (5-HT) receptors.[1][2]

Adrenergic Receptor Interactions

This compound exhibits a dualistic activity at α-adrenergic receptors, acting as both an antagonist at α1-adrenoceptors and an agonist at α2-adrenoceptors.[3][4]

  • α1-Adrenoceptor Antagonism: In the rat vas deferens, this compound competitively antagonizes the contraction induced by the α1-agonist phenylephrine (B352888).[3] This antagonistic action at postsynaptic α1-adrenoceptors would be expected to promote vasodilation by inhibiting the contractile signals of endogenous catecholamines.

  • α2-Adrenoceptor Agonism: Conversely, the pressor (vasoconstrictive) response to this compound in vivo is mediated by its agonist activity at α2-adrenoceptors.[3][4] This is supported by the fact that the pressor response is competitively inhibited by the α2-antagonist yohimbine, but not by the α1-antagonist prazosin.[3] Postsynaptic α2-adrenoceptors are present on vascular smooth muscle and their activation leads to contraction.[5]

Serotonin Receptor Interactions

This compound demonstrates a high binding affinity for the serotonin 5-HT2A receptor subtype, which is prominently involved in mediating vascular smooth muscle contraction.[1][6] Activation of 5-HT2A receptors is a well-established pathway for vasoconstriction.[7]

Quantitative Data on this compound's Vascular Effects

Table 1: Receptor Binding Affinities of this compound

Receptor Subtype Method Binding Affinity (kcal/mol) Reference(s)
5-HT2A Receptor Molecular Docking (AutoDock Vina) -10.2 [1]

| α2A Adrenergic Receptor | Molecular Docking (AutoDock Vina) | -10.3 |[1] |

Higher negative values indicate stronger binding affinity.

Table 2: Antagonist Potency of this compound

Receptor Subtype Agonist Challenged Tissue Parameter Value Reference(s)

| α1-Adrenoceptor | Phenylephrine | Rat Vas Deferens | pA2 | 7.85 |[3] |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Signaling Pathways in this compound-Induced Vasoconstriction

The binding of this compound to its target receptors initiates a cascade of intracellular signaling events that culminate in the contraction of vascular smooth muscle cells. The primary pathways involve G-protein activation, generation of second messengers, and modulation of intracellular calcium levels and the contractile apparatus's sensitivity to calcium.

α2-Adrenoceptor Agonist Pathway

As an agonist at α2-adrenoceptors, this compound is proposed to trigger the following signaling cascade:

  • G-Protein Coupling: α2-adrenoceptors are coupled to inhibitory G-proteins (Gi).[5]

  • Adenylyl Cyclase Inhibition: Activation of Gi leads to the inhibition of the enzyme adenylyl cyclase.

  • cAMP Reduction: This inhibition results in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).

  • Contraction: A reduction in cAMP levels in vascular smooth muscle promotes contraction.[5]

G_protein_signaling_alpha2 cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Alpha2_Receptor α2-Adrenoceptor This compound->Alpha2_Receptor Gi_Protein Gi-Protein Alpha2_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP ↓ cAMP Contraction Contraction cAMP->Contraction Promotes

This compound's α2-Adrenergic Agonist Signaling Pathway.
5-HT2A Receptor Agonist Pathway

Activation of 5-HT2A receptors by this compound initiates a well-characterized signaling pathway leading to robust contraction:

  • G-Protein Coupling: 5-HT2A receptors are coupled to Gq-proteins.

  • Phospholipase C Activation: Gq activation stimulates the enzyme phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

  • Protein Kinase C Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC).

  • Contraction: The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to actin-myosin cross-bridge cycling and muscle contraction. PKC contributes to contraction by phosphorylating various proteins that increase the sensitivity of the contractile machinery to Ca2+ (calcium sensitization), often by inhibiting myosin light chain phosphatase.

G_protein_signaling_5HT2A This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Gq Gq-Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ↑ [Ca²⁺]i SR->Ca_release Releases Ca²⁺ Ca_release->PKC Activates CaM Calmodulin Ca_release->CaM Binds to Ca_sensitization Ca²⁺ Sensitization PKC->Ca_sensitization Promotes MLCK MLCK CaM->MLCK Activates MLC Myosin Light Chain MLCK->MLC Phosphorylates MLC_P Phosphorylated MLC Contraction Contraction MLC_P->Contraction Ca_sensitization->Contraction

This compound's 5-HT2A Receptor Agonist Signaling Pathway.

Experimental Protocols

The study of this compound's effects on vascular smooth muscle contraction is predominantly conducted using ex vivo isolated tissue bath (organ bath) or wire myograph techniques. These methods allow for the direct measurement of isometric contraction in response to pharmacological agents in a controlled environment.

Isolated Tissue Bath Assay for Vascular Reactivity

This protocol outlines the general steps for assessing the contractile response of an isolated artery to this compound.

Materials:

  • Tissue Source: Thoracic aorta or other suitable arteries from laboratory animals (e.g., rats, rabbits).

  • Physiological Salt Solution (PSS): A buffered solution mimicking the ionic composition of extracellular fluid (e.g., Krebs-Henseleit solution), maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.

  • Isolated Tissue Bath System: Consisting of a water-jacketed organ chamber, a force-displacement transducer, and a data acquisition system.

  • This compound Stock Solution: Prepared in a suitable solvent (e.g., methanol (B129727) or DMSO) and diluted in PSS for experiments.

  • Other Reagents: A contractile agent for viability testing (e.g., potassium chloride, KCl), and phenylephrine for α1-adrenoceptor studies.

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the animal according to institutionally approved protocols.

    • Carefully excise the desired artery (e.g., thoracic aorta) and place it in ice-cold, oxygenated PSS.

    • Under a dissecting microscope, meticulously remove any adhering connective and adipose tissue.

    • Cut the cleaned artery into rings of 2-4 mm in length. The endothelium may be left intact or removed by gentle rubbing of the intimal surface, depending on the experimental aim.

  • Mounting the Tissue:

    • Suspend each aortic ring between two L-shaped stainless-steel hooks or wires in the organ bath chamber filled with pre-warmed and aerated PSS.

    • One hook is fixed to a stationary support, and the other is connected to the force transducer.

  • Equilibration and Viability Check:

    • Allow the tissue to equilibrate for 60-90 minutes under a predetermined optimal resting tension (e.g., 1-2 grams for rat aorta). During this period, wash the tissue by replacing the PSS every 15-20 minutes.

    • Assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM). A robust contraction confirms tissue health.

    • Wash the tissue repeatedly with PSS until the tension returns to the baseline.

  • Cumulative Concentration-Response Curve:

    • Once the baseline is stable, add this compound to the bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 10 µM).

    • Allow the response to each concentration to reach a stable plateau before adding the next concentration.

    • Record the isometric tension continuously.

  • Data Analysis:

    • The contractile response at each concentration is typically expressed as a percentage of the maximal contraction induced by KCl.

    • Plot the contractile response against the logarithm of the this compound concentration to generate a concentration-response curve.

    • From this curve, determine the EC50 and Emax values.

experimental_workflow cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis A1 Euthanize Animal & Excise Artery A2 Clean Artery in Cold PSS A1->A2 A3 Cut into 2-4 mm Rings A2->A3 B1 Mount Ring in Organ Bath A3->B1 B2 Apply Optimal Resting Tension B1->B2 B3 Equilibrate for 60-90 min (Washout) B2->B3 B4 Perform KCl Viability Test B3->B4 C1 Add this compound (Cumulative Doses) B4->C1 C2 Record Isometric Contraction C1->C2 D1 Normalize Data to KCl Max C2->D1 D2 Plot Concentration-Response Curve D1->D2 D3 Calculate EC50 and Emax D2->D3

Workflow for Isolated Tissue Bath Experiment.

Conclusion

This compound is a potent vasoconstrictor that exerts its effects on vascular smooth muscle through a complex interaction with α-adrenergic and serotonin receptors. Its dual role as an α1-adrenoceptor antagonist and an α2-adrenoceptor agonist, combined with its agonist activity at 5-HT2A receptors, results in a strong and sustained contractile response. The downstream signaling involves modulation of the adenylyl cyclase and phospholipase C pathways, leading to changes in intracellular cAMP and calcium, and activation of protein kinase C. The detailed understanding of these mechanisms, facilitated by experimental techniques such as the isolated tissue bath assay, is essential for the development of new therapeutic agents targeting vascular tone and for managing the toxicological risks associated with ergot alkaloids. Further research to determine the full dose-response characteristics (EC50 and Emax) of this compound in various vascular beds is warranted to complete our quantitative understanding of its effects.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Synthesis and Purification of Ergocristine

This compound is a naturally occurring peptide ergot alkaloid produced by fungi of the Claviceps genus.[1][2] It belongs to the ergotoxine (B1231518) group of alkaloids and is comprised of a lysergic acid moiety linked to a cyclic tripeptide.[2][3][4] this compound exhibits significant pharmacological activities, including vasoconstrictive properties, and has been a subject of interest in medicinal chemistry.[1][2] Furthermore, it has been identified as a precursor in the illicit synthesis of lysergic acid diethylamide (LSD).[5][6] This guide provides a comprehensive overview of the chemical synthesis and purification of this compound, tailored for professionals in research and drug development.

Chemical Synthesis of this compound

The total chemical synthesis of complex ergopeptines like this compound is a formidable challenge. The synthetic strategy generally involves the synthesis of the core ergoline (B1233604) ring system, specifically D-lysergic acid, followed by the coupling of the peptide side chain.

Total Synthesis of the Precursor: D-Lysergic Acid

D-lysergic acid is the foundational structural component of all ergot alkaloids.[3] Its total synthesis has been a significant focus of organic chemistry, with several landmark approaches developed over the years.[3][7][8] These methods provide a pathway to access the ergoline scaffold independent of natural sources.[9]

Key Synthetic Approaches to Lysergic Acid:

  • Woodward's Synthesis: The first total synthesis of lysergic acid was reported by R.B. Woodward's group in 1956.[3] This multi-step synthesis was a landmark achievement in organic chemistry.

  • Modern Synthetic Routes: More recent syntheses have focused on improving efficiency and stereocontrol. These include strategies employing palladium-catalyzed domino cyclizations and reductive Heck couplings to construct the tetracyclic ergoline ring system.[10]

The general synthetic pathway to D-lysergic acid begins with simpler precursors and involves the sequential construction of the four-ring ergoline system.

G cluster_synthesis General Synthetic Pathway to D-Lysergic Acid A Indole Derivatives (Starting Materials) B Construction of Rings C and D A->B Multiple Steps C Tetracyclic Ergoline Intermediate B->C Cyclization Reactions D Functional Group Manipulation C->D Oxidation/Reduction E D-Lysergic Acid D->E Final Modifications

Caption: General workflow for the total synthesis of D-lysergic acid.

Semi-Synthesis of this compound from D-Lysergic Acid

The biosynthesis of ergopeptines, including this compound, involves the action of non-ribosomal peptide synthetases (NRPS), which couple D-lysergic acid with specific amino acids.[11][12] A laboratory semi-synthesis would mimic this by coupling D-lysergic acid with the appropriate tripeptide side-chain. For this compound, this tripeptide consists of L-valine, L-phenylalanine, and L-proline.

Experimental Protocol: Peptide Coupling (Conceptual)

  • Activation of D-lysergic acid: The carboxylic acid group of D-lysergic acid is activated to facilitate amide bond formation. This can be achieved using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Synthesis of the Tripeptide Moiety: The linear tripeptide (e.g., Val-Phe-Pro) is synthesized using standard solid-phase or solution-phase peptide synthesis techniques.

  • Coupling Reaction: The activated D-lysergic acid is reacted with the N-terminus of the tripeptide.

  • Cyclization: The final step involves the intramolecular cyclization of the lysergyl-tripeptide to form the characteristic cyclic peptide structure of this compound.

  • Purification: The final product is purified using chromatographic techniques as detailed in the following section.

Purification of this compound

The purification of this compound, whether from natural extracts or synthetic reaction mixtures, is crucial for obtaining a high-purity product. The methods typically employ a combination of extraction and chromatography.

Extraction and Initial Cleanup

Ergot alkaloids are often extracted from their source material using organic solvents.[13][14] A common procedure for initial cleanup and concentration is solid-phase extraction (SPE).

Experimental Protocol: Solid-Phase Extraction (SPE)

This protocol is adapted from methods developed for the analysis of ergot alkaloids in cereal products.[13][14][15]

  • Extraction: The source material (e.g., crude ergot extract) is extracted with a solution of methanol (B129727) and 0.25% concentrated H3PO4 (40:60, v/v) at a pH of 2.2.[13][14]

  • SPE Cartridge Conditioning: A strong cation-exchange (SCX) SPE cartridge is conditioned according to the manufacturer's instructions. At acidic pH, the basic ergot alkaloids are positively charged and will be retained by the negatively charged sorbent.[13][14]

  • Sample Loading: The acidic extract is loaded onto the conditioned SCX cartridge.

  • Washing: The cartridge is washed with the extraction solvent (methanol/phosphoric acid solution) to remove matrix interferences.[13][14]

  • Elution: The retained ergot alkaloids, including this compound, are eluted from the cartridge by adjusting the pH to be slightly basic (pH 9).[13][14] A typical elution solvent is a mixture of methanol and a pH 9 phosphate (B84403) buffer (60:40, v/v).[13]

High-Performance Liquid Chromatography (HPLC) Purification

Experimental Protocol: Preparative RP-HPLC

  • Detection: A UV detector is used to monitor the elution of the compounds.

  • Fraction Collection: The fraction corresponding to the this compound peak is collected.

  • Solvent Removal: The solvent is removed from the collected fraction, often by lyophilization or rotary evaporation, to yield the purified this compound.

G cluster_purification This compound Purification Workflow A Crude this compound (from extraction or synthesis) B Acidic Extraction (e.g., Methanol/H3PO4) A->B C Solid-Phase Extraction (SPE) (Strong Cation Exchange) B->C D Elution with Basic Buffer C->D E Concentrated this compound Fraction D->E F Preparative RP-HPLC (C18 column, alkaline mobile phase) E->F G Fraction Collection F->G H Solvent Removal (Lyophilization/Evaporation) G->H I High-Purity this compound H->I

Caption: A typical workflow for the purification of this compound.

Crystallization

For obtaining highly pure, crystalline this compound, crystallization can be employed as a final purification step. A patented process describes the crystallization of the this compound base from ethyl acetate (B1210297) after liberation from its dihydrogen phosphate salt using ammonia (B1221849) in acetone.[20]

Quantitative Data Summary

The following tables summarize quantitative data related to the purification and analysis of this compound and other ergot alkaloids from various sources.

Table 1: Recovery Rates from Extraction and Cleanup Procedures

MethodMatrixAnalytesAverage Recovery (%)Reference
Solid-Phase Extraction (SPE)WheatThis compound, Ergotamine, etc.88.1[13][14][15]
QuEChERSCerealsThis compound, Ergocornine, etc.60 - 70[21][22]
QuEChERSTall FescueErgovaline90 - 98[21]

Table 2: Analytical Method Performance

TechniqueAnalytesLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC with Fluorescence DetectionThis compound, Ergotamine, etc.< 5 ng/g< 20 ng/g[13][14]
LC-MS/MS6 Ergot Alkaloids & Epimers-10 µg/kg[18]
HPLC-FLD5 Ergot Alkaloids2.5 - 10 µg/kg5 - 20 µg/kg[17]

Table 3: Reported Purification Yields

ProcessStarting MaterialFinal ProductYieldReference
Crystallization20.0 g Crystalline Substance18.3 g this compound Base91.5%[20]
Conversion to Phosphate and CrystallizationThis compound and ErgocristinineThis compound Phosphate95.5%[23]

Conclusion

The synthesis of this compound is a complex endeavor, typically approached via the semi-synthesis from D-lysergic acid, the total synthesis of which has been achieved through various sophisticated routes. The purification of this compound relies on well-established chromatographic and extraction techniques, with solid-phase extraction and reversed-phase HPLC being central to obtaining high-purity material. The quantitative data available underscores the efficiency of these methods. This guide provides a foundational understanding of the key methodologies for the synthesis and purification of this compound, intended to support further research and development in this area.

References

Ergocristine: A Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ergocristine, a prominent member of the ergopeptine class of ergot alkaloids, is a molecule of significant interest in pharmaceutical research and development. Its complex structure and potent biological activity necessitate a thorough understanding of its stability profile and degradation pathways. This technical guide provides an in-depth analysis of this compound's stability under various stress conditions, details its primary degradation mechanisms, and offers comprehensive experimental protocols for its analysis.

Core Stability Profile of this compound

This compound is susceptible to degradation under several environmental influences, primarily temperature, pH, and light. The principal degradation pathway is epimerization , the conversion of the biologically active C-8 R-isomer (this compound) to its less active C-8 S-isomer, ergocristinine.[1][2] This process is influenced by factors such as the solvent, pH, and temperature.[2][3]

Influence of Temperature

Elevated temperatures accelerate the degradation of this compound. Studies have shown that heating can lead to a decrease in the concentration of this compound and promote its conversion to the S-form (ergocristinine).[1][3] Long-term storage of this compound and other ergot alkaloids is recommended at temperatures of -20°C or below, preferably in a non-protic solvent or as a dry film, to minimize degradation.[3][4]

A study on naturally contaminated wheat stored over four months demonstrated variations in this compound concentration at room temperature, +4°C, and -20°C, with the R-epimer (this compound) appearing less stable over time than the S-epimer (ergocristinine).[4]

Table 1: Quantitative Data on Thermal Degradation of this compound

TemperatureDurationMatrixThis compound Concentration ChangeCitation
Room Temp4 monthsWheatVariable, generally less stable than ergocristinine[4]
+4°C4 monthsWheatVariable, generally less stable than ergocristinine[4]
-20°C4 monthsWheatMore stable than at higher temperatures[4]
90-100°CPelleting ProcessFeedIncreased detection of total R and S epimers[5]
190°CBakingRye FlourDegradation and shift towards S-epimer[6]
Influence of pH

The pH of the medium significantly impacts the stability of this compound, with alkaline conditions generally promoting epimerization.[2] An extraction solvent with a pH of 8.5 has been noted to be optimal for the extraction of both R and S-epimers, though higher pH levels can increase the rate of epimerization.[1] The pKa value of this compound is approximately 5.5, indicating that it is more susceptible to epimerization in neutral to basic conditions.[2]

Table 2: Quantitative Data on pH-Dependent Epimerization of this compound

pHIncubation TimeMatrixEpimerization (this compound to Ergocristinine)Citation
31-3 hoursRye~39-59% S-form[2]
7 (Water)1-3 hoursRye~9-18% S-form[2]
101-3 hoursRye~43-70% S-form[2]
31-3 hoursFodder Pellets~67-70% S-form[2]
7 (Water)1-3 hoursFodder Pellets~18-24% S-form[2]
101-3 hoursFodder Pellets~87-90% S-form[2]
Influence of Solvents

The choice of solvent plays a critical role in the stability of this compound. Protic solvents, such as methanol (B129727) and water, tend to promote epimerization, while aprotic solvents like chloroform (B151607) show minimal epimerization.[3][4] For analytical purposes, acetonitrile (B52724) is a commonly used solvent, and storage of solutions at -20°C is recommended to maintain stability.[2][3]

Table 3: Quantitative Data on Solvent-Dependent Stability of Ergot Alkaloids

SolventTemperatureDurationObservation on Ergopeptines (including this compound)Citation
ChloroformRoom Temp-No epimerization observed[3]
AcetonitrileRoom Temp6 weeksLess epimerization than protic solvents[3]
Methanol/DichloromethaneRoom Temp6 weeksHigh degree of epimerization[3]
Photostability

This compound is known to be sensitive to light. Photodegradation can lead to the formation of various degradation products. While specific quantitative data on the percentage of this compound degradation under defined light conditions is limited in the readily available literature, general guidelines for photostability testing of pharmaceuticals are applicable.[7][8]

Degradation Pathways

The primary degradation pathway for this compound is epimerization at the C-8 position, leading to the formation of ergocristinine. However, other degradation pathways, including hydrolysis, oxidation, and photolysis, can also occur under stress conditions.

Epimerization

This reversible reaction involves the conversion of the R-epimer (this compound) to the S-epimer (ergocristinine). The equilibrium between the two epimers is influenced by solvent, temperature, and pH.[1][4]

Epimerization This compound This compound (R-epimer) Ergocristinine Ergocristinine (S-epimer) This compound->Ergocristinine Epimerization (Heat, Light, pH) Ergocristinine->this compound Re-epimerization

Caption: Epimerization of this compound.

Hydrolysis

Under strong acidic or basic conditions, the amide bond in the peptide portion of this compound can be susceptible to hydrolysis. This would lead to the cleavage of the tripeptide side chain from the lysergic acid core.[9]

Hydrolysis This compound This compound LysergicAcid Lysergic Acid This compound->LysergicAcid Acid/Base Hydrolysis Tripeptide Tripeptide Moiety This compound->Tripeptide Acid/Base Hydrolysis

Caption: Hydrolytic Degradation of this compound.

Oxidation

Oxidative degradation can be initiated by exposure to oxygen, peroxides, or other oxidizing agents. The complex structure of this compound offers several potential sites for oxidation, including the indole (B1671886) ring and the peptide side chain.[10]

Oxidation This compound This compound OxidizedProducts Oxidized Degradation Products This compound->OxidizedProducts Oxidizing Agents (e.g., H2O2)

Caption: Oxidative Degradation of this compound.

Photodegradation

Exposure to light, particularly UV radiation, can lead to complex photochemical reactions. While specific photoproducts of this compound are not extensively detailed in the literature, potential reactions include photo-oxidation and photo-isomerization.[11]

Experimental Protocols

The following section outlines detailed methodologies for conducting stability and degradation studies on this compound.

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of this compound.[12]

Objective: To generate degradation products of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to develop a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade acetonitrile, methanol, and water

  • Suitable buffers (e.g., phosphate, acetate)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl. Keep the solutions at room temperature and 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH. Follow the same temperature and time conditions as for acid hydrolysis. Neutralize the samples with an equivalent amount of HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% and 30% H₂O₂. Keep the solutions at room temperature for a specified period.

    • Thermal Degradation: Expose the solid this compound powder and the stock solution to dry heat at various temperatures (e.g., 60°C, 80°C, 105°C) for a specified duration.

    • Photolytic Degradation: Expose the solid this compound powder and the stock solution to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber for a defined period, as per ICH Q1B guidelines.[7][8] Protect a set of control samples from light.

  • Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method (see section 3.2).

Forced_Degradation_Workflow cluster_Stress Stress Conditions Acid Acid Hydrolysis (0.1M, 1M HCl) Analysis HPLC Analysis (Stability-Indicating Method) Acid->Analysis Base Base Hydrolysis (0.1M, 1M NaOH) Base->Analysis Oxidation Oxidation (3%, 30% H2O2) Oxidation->Analysis Thermal Thermal Degradation (60°C, 80°C, 105°C) Thermal->Analysis Photo Photolytic Degradation (UV, Fluorescent Light) Photo->Analysis Start This compound Stock Solution (1 mg/mL) Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Caption: Forced Degradation Study Workflow.

HPLC Method for Stability Testing

A robust HPLC method is crucial for separating this compound from its degradation products, particularly its epimer, ergocristinine.

Instrumentation:

  • HPLC system with a UV or fluorescence detector, or a mass spectrometer (MS).

Chromatographic Conditions (Example): [5][13]

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) carbonate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate this compound and its degradants.

  • Flow Rate: 0.2-0.5 mL/min.

  • Column Temperature: 25-40°C.

  • Detection:

    • Fluorescence: Excitation at ~325 nm, Emission at ~420 nm.

    • MS/MS: Monitoring specific parent and daughter ion transitions for this compound and ergocristinine.

Sample Preparation (from Solid Dosage Form):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of this compound.

  • Transfer to a volumetric flask and add a suitable extraction solvent (e.g., acetonitrile/water mixture).

  • Sonicate for a specified time to ensure complete extraction.

  • Dilute to volume with the extraction solvent.

  • Filter the solution through a 0.45 µm filter before injection into the HPLC system.

HPLC_Analysis_Workflow Start Sample Preparation (Extraction & Filtration) Injection HPLC Injection Start->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection Detection (UV, Fluorescence, or MS) Separation->Detection Data Data Analysis (Peak Integration, Quantification) Detection->Data

Caption: HPLC Analysis Workflow.

Conclusion

This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound. A thorough understanding of these aspects is critical for the development of stable and effective pharmaceutical formulations. The provided experimental protocols offer a framework for researchers to conduct their own stability studies and to develop robust analytical methods for the accurate quantification of this compound and its degradation products. Further research into the specific chemical structures of oxidative and photolytic degradation products would be beneficial for a more complete understanding of this compound's stability profile.

References

Ergocristine: A Comprehensive Technical Guide to its Natural Sources, Prevalence, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergocristine, a prominent member of the ergot alkaloid family, is a mycotoxin naturally produced by various fungi. Its presence in agricultural commodities poses a significant risk to human and animal health, while its pharmacological properties have been a subject of scientific investigation. This technical guide provides an in-depth overview of the natural sources of this compound, its prevalence in different hosts, detailed experimental protocols for its detection, and an exploration of its biosynthetic and signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and key pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms involved.

Natural Sources and Prevalence of this compound

This compound is primarily produced by fungi belonging to the genus Claviceps, with Claviceps purpurea being the most notable species.[1][2] This fungus infects a wide range of grasses and cereal grains, leading to the formation of hardened fungal structures called sclerotia (ergots) which contain a cocktail of ergot alkaloids, including this compound.[2][3]

Another significant source of this compound is tall fescue (Festuca arundinacea) grass infected with the endophytic fungus Epichloë coenophiala (formerly Neotyphodium coenophialum).[4][5][6] The fungus has a symbiotic relationship with the grass and produces various ergot alkaloids that can cause toxicosis in grazing livestock.[5][6] While ergovaline (B115165) is often the predominant ergopeptine alkaloid in endophyte-infected tall fescue, this compound has also been identified.[4][5]

Furthermore, ergoline (B1233604) alkaloids, including this compound, have been found in the seeds of certain species of the Convolvulaceae family, commonly known as Morning Glory (Ipomoea spp.).[7][8][9][10][11] The production of these alkaloids in these plants is attributed to symbiotic fungi.[10]

Prevalence in Fungi

Claviceps purpurea is a widespread pathogen of cereals and grasses, and the composition and concentration of ergot alkaloids, including this compound, can vary depending on the fungal strain, host plant, and environmental conditions.[12][13] Different chemotypes of C. purpurea exist, each producing a characteristic profile of alkaloids.[14] For instance, some strains are known to be high producers of this compound.[15]

Prevalence in Plants

The contamination of agricultural commodities with this compound is a significant concern for food and feed safety.[2][16][17] Rye is particularly susceptible to Claviceps infection, and consequently, rye-based products often show the highest levels of ergot alkaloid contamination.[2][16] Wheat, barley, oats, and triticale are also affected.[2]

In a study of Western Canadian grains, this compound was the predominant alkaloid, accounting for approximately 48% of the total ergot alkaloid content across barley, rye, triticale, and wheat.[18]

Table 1: Prevalence of this compound in Cereal Grains

Cereal GrainHost Organism(s)Typical this compound Concentration RangePredominant Alkaloid StatusReference(s)
RyeClaviceps purpureaCan exceed 1000 µg/kg in contaminated samplesOften a major alkaloid[2][16][17]
WheatClaviceps purpureaVariable, can be significantOften a major alkaloid[2][16]
BarleyClaviceps purpureaVariable, can be significantOften a major alkaloid[2]
TriticaleClaviceps purpureaVariable, can be significantOften a major alkaloid[2]
OatsClaviceps purpureaGenerally lower than rye and wheatPresent[2]

Table 2: Prevalence of this compound in Forage and Other Plants

PlantHost Organism(s)Typical this compound Concentration RangeNotesReference(s)
Tall Fescue (Festuca arundinacea)Epichloë coenophialaVariable, often lower than ergovalineContributes to fescue toxicosis in livestock[4][5][19]
Morning Glory (Ipomoea spp.)Symbiotic FungiVariable among seedsConcentrations can differ significantly between individual seeds[7][8][11]

Experimental Protocols for this compound Analysis

The accurate detection and quantification of this compound in various matrices are crucial for research, food safety, and drug development. High-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) or tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques.[20][21]

Sample Preparation: Extraction and Clean-up

A common and efficient method for extracting ergot alkaloids from solid samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.[22]

  • Sample Homogenization: Grind the sample to a fine powder to ensure homogeneity.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of extraction solvent (e.g., acetonitrile/water mixture).

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at a specified speed and temperature (e.g., 5000 rpm for 5 minutes at 4°C) to separate the phases.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA), C18, and magnesium sulfate).

    • Vortex for 30 seconds.

  • Final Centrifugation and Collection:

    • Centrifuge the d-SPE tube.

    • Collect the supernatant for analysis.

    • The extract can be evaporated to dryness and reconstituted in a suitable solvent for LC analysis.

Chromatographic Separation and Detection
  • Chromatographic Column: A C18 reversed-phase column is typically used for separation (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) carbonate) and an organic solvent (e.g., acetonitrile) is employed.

  • Fluorescence Detection:

    • Excitation Wavelength: 330 nm

    • Emission Wavelength: 420 nm

  • Quantification: A calibration curve is generated using certified this compound standards. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Protocol: LC-MS/MS Analysis of this compound [21]

  • Chromatographic System: A UHPLC or HPLC system is coupled to a tandem mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used.

  • Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, selecting specific precursor and product ion transitions for this compound for high selectivity and sensitivity.

  • Quantification: Isotope-labeled internal standards are often used to correct for matrix effects and variations in instrument response.

Biosynthesis and Signaling Pathways

This compound Biosynthesis Pathway

This compound, like all ergot alkaloids, is derived from the amino acid L-tryptophan and the isoprenoid dimethylallyl pyrophosphate (DMAPP).[5] The biosynthetic pathway is a complex series of enzymatic reactions encoded by a cluster of genes.[24][25] The initial steps leading to the formation of the ergoline ring scaffold are common for all ergot alkaloids.[24] The diversity of ergot alkaloids, including this compound, arises from the later steps in the pathway, which involve the action of non-ribosomal peptide synthetases (NRPSs).[24][25]

The formation of the tripeptide side chain of this compound is catalyzed by a specific NRPS, LpsA1, which incorporates the amino acids valine, phenylalanine, and proline.[24]

Ergocristine_Biosynthesis cluster_early Early Pathway (Ergoline Ring Formation) cluster_late Late Pathway (Peptide Side-Chain Formation) Tryptophan Tryptophan DMAT Dimethylallyl- tryptophan Tryptophan->DMAT dmaW DMAPP DMAPP DMAPP->DMAT Chanoclavine_I Chanoclavine-I DMAT->Chanoclavine_I easF, easE, easC Agroclavine Agroclavine Chanoclavine_I->Agroclavine easD, easA Elymoclavine Elymoclavine Agroclavine->Elymoclavine easH Lysergic_acid D-Lysergic Acid Elymoclavine->Lysergic_acid cloA LpsB LpsB Lysergic_acid->LpsB LpsA1 LpsA1 LpsB->LpsA1 Lysergyl-adenylate Ergocristine_precursor Ergopeptam Precursor LpsA1->Ergocristine_precursor Incorporates Val, Phe, Pro This compound This compound Ergocristine_precursor->this compound easH (oxidation) & spontaneous cyclization Ergocristine_Signaling cluster_receptor Receptor Interaction cluster_effect Physiological Effects This compound This compound Alpha1_AR α1-Adrenergic Receptor This compound->Alpha1_AR Antagonist Alpha2_AR α2-Adrenergic Receptor This compound->Alpha2_AR Agonist Dopamine_R Dopamine Receptor This compound->Dopamine_R Agonist Neurotransmission_Mod Modulation of Neurotransmission Vasoconstriction Vasoconstriction Alpha1_AR->Vasoconstriction Blocks vasoconstriction Alpha2_AR->Vasoconstriction Promotes vasoconstriction Prolactin_Inhibition Inhibition of Prolactin Release Dopamine_R->Prolactin_Inhibition

References

Methodological & Application

Application Note: UHPLC-MS/MS Method for the Quantification of Ergocristine in Grain

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ergot alkaloids (EAs) are toxic secondary metabolites produced by fungi of the genus Claviceps, most notably Claviceps purpurea. These fungi commonly infect cereal crops such as rye, wheat, barley, and oats.[1] Ergocristine is one of the six major ergot alkaloids that pose a significant risk to human and animal health due to its vasoconstrictive and neurotoxic effects.[2] Given the global consumption of cereal-based products, the presence of this compound in the food chain is a serious safety concern.[1] Regulatory bodies have set or proposed maximum limits for ergot alkaloids in food and feed, necessitating sensitive and reliable analytical methods for their quantification.[3][4] This application note details a robust Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the accurate quantification of this compound in various grain matrices. The method offers high sensitivity, specificity, and throughput, making it suitable for routine monitoring and food safety applications.

Principle The method involves an efficient extraction of this compound from a homogenized grain sample using a solvent mixture, followed by a cleanup step to remove matrix interferences. The purified extract is then analyzed by UHPLC-MS/MS. The UHPLC system provides rapid and high-resolution chromatographic separation of this compound from other matrix components and ergot alkaloid epimers. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique relies on the specific fragmentation of the protonated this compound precursor ion into characteristic product ions, ensuring highly selective and sensitive quantification.

Experimental Protocols

1. Materials and Reagents

  • Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Water (LC-MS grade or ultrapure).

  • Chemicals: Ammonium Carbonate ((NH₄)₂CO₃, analytical grade), Formic Acid (FA, LC-MS grade).

  • Standards: this compound certified reference standard. Dihydrothis compound or another stable isotope-labeled ergot alkaloid is recommended as an internal standard (ISTD).[5]

  • Equipment: Analytical balance, vortex mixer, horizontal shaker, centrifuge, syringe filters (e.g., 0.22 µm PTFE), UHPLC-MS/MS system.

  • Sample Cleanup Columns (Optional but Recommended): Mycosep® 150 Ergot push-through SPE columns or similar.[2]

2. Standard Solution Preparation

  • Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh the this compound standard and dissolve it in ACN to achieve the desired concentration. Store at -20°C in an amber vial.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with ACN or the initial mobile phase composition. These solutions are used to build the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard (ISTD) Solution: Prepare a stock solution of the ISTD (e.g., 100 ng/mL) in ACN.[5]

3. Sample Preparation Protocol

  • Homogenization: Mill the grain sample (e.g., wheat, rye) to a fine powder (particle size < 500 µm) to ensure homogeneity.[5]

  • Weighing: Accurately weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.[5]

  • Extraction:

    • Add 20 mL of the extraction solution (e.g., Acetonitrile/Water 84:16, v/v containing 200 mg/L Ammonium Carbonate).[2][5]

    • If using an internal standard, add a specific volume of the ISTD working solution at this stage.

  • Shaking: Cap the tube tightly and shake vigorously on a horizontal shaker for 30-60 minutes at approximately 150-250 rpm.[1][5]

  • Centrifugation/Cleanup:

    • Option A (without SPE cleanup): Centrifuge the extract at ≥4000 rpm for 10 minutes.[3]

    • Option B (with SPE cleanup): Filter the extract through a Whatman 54 filter paper. Push a 4 mL aliquot of the filtered extract through a Mycosep 150 Ergot cleanup column.[2][5]

  • Final Preparation:

    • Transfer a 1 mL aliquot of the supernatant (from Option A) or the purified extract (from Option B) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 ACN/Ammonium Carbonate Buffer).[6]

    • Vortex for 30 seconds to ensure the analyte is fully dissolved.

    • Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial for analysis.

UHPLC-MS/MS Analysis

The following tables summarize the instrumental parameters for the analysis of this compound. Parameters may require optimization based on the specific instrument used.

Table 1: UHPLC Parameters

Parameter Value
Column Acquity BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent[6]
Mobile Phase A Acetonitrile with 0.1% Formic Acid
Mobile Phase B 5 mM Ammonium Carbonate in Water with 0.1% Formic Acid
Gradient 0-0.5 min (30% A), 0.5-4.0 min (30% to 95% A), 4.0-5.0 min (95% A), 5.1-6.0 min (30% A)
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL[6] |

Table 2: Mass Spectrometer Parameters for this compound

Parameter Value
Ionization Mode Electrospray Ionization, Positive (ESI+)[3]
Capillary Voltage 0.5 - 3.0 kV[3]
Source Temperature 150 °C[3]
Desolvation Temp. 450 °C[3]
Desolvation Gas Flow 1000 L/h[3]
Cone Gas Flow 150 L/h[3]
Collision Gas Argon

| MRM Transitions | See Table 3 below |

Table 3: MRM Transitions and MS Parameters for this compound

Compound Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Dwell Time (s) Cone Voltage (V) Collision Energy (eV) Use
This compound 610.3 223.1 0.05 35 25 Quantifier[7][8]
This compound 610.3 348.2 0.05 35 20 Qualifier 1[9][10]

| this compound | 610.3 | 268.1 | 0.05 | 35 | 22 | Qualifier 2[8] |

Note: Cone Voltage and Collision Energy are instrument-dependent and require optimization.

Method Performance and Data Presentation

The method should be validated according to established guidelines (e.g., SANTE/12682/2019) to assess its performance. Key validation parameters are summarized below.

Table 4: Typical Method Validation Parameters

Parameter Typical Value/Range Reference
Linearity (R²) > 0.995 [11]
Limit of Detection (LOD) 0.01 - 0.5 µg/kg [6][11]
Limit of Quantification (LOQ) 0.01 - 1.0 µg/kg [2][6]
Recovery 80 - 120% [2]
Repeatability (RSDr) < 15% [2]

| Reproducibility (RSDR) | < 20% |[11] |

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing weigh 1. Weigh 5g of Homogenized Grain extract 2. Add Extraction Solvent & Internal Standard weigh->extract shake 3. Shake for 30-60 min extract->shake cleanup 4. Centrifuge and/or SPE Cleanup shake->cleanup reconstitute 5. Evaporate & Reconstitute in Mobile Phase cleanup->reconstitute filter 6. Filter into Autosampler Vial reconstitute->filter uhplc 7. UHPLC Separation (C18 Column) filter->uhplc msms 8. MS/MS Detection (ESI+, MRM Mode) uhplc->msms process 9. Data Integration & Quantification msms->process

Caption: Workflow for this compound quantification in grain.

Conclusion This application note provides a comprehensive and detailed protocol for the quantification of this compound in grain matrices using UHPLC-MS/MS. The method is sensitive, selective, and robust, with performance characteristics that meet the requirements for regulatory compliance and food safety monitoring. The combination of a streamlined sample preparation procedure and the specificity of tandem mass spectrometry allows for the reliable determination of this compound at low µg/kg levels.

References

Application Notes and Protocols for Solid-Phase Extraction of Ergocristine from Rye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergocristine, a prominent member of the ergot alkaloid family, is a mycotoxin produced by fungi of the Claviceps genus, most notably Claviceps purpurea. This fungus commonly infects cereal grains, with rye being particularly susceptible.[1][2] The presence of this compound and other ergot alkaloids in rye and rye-based products is a significant concern for food and feed safety due to their toxic effects on humans and animals.[1] Accurate and reliable quantification of this compound is crucial for regulatory compliance and risk assessment. Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and concentration of this compound from complex rye matrices prior to chromatographic analysis.[3][4] This document provides a detailed protocol for the solid-phase extraction of this compound from rye, based on established methodologies.

Principle

The protocol involves an initial extraction of this compound from the rye matrix using a suitable solvent system, followed by a cleanup step using SPE. The choice of SPE sorbent and solvents is critical for retaining the analyte of interest while effectively removing interfering matrix components. Common SPE chemistries for ergot alkaloid analysis include cation-exchange, reversed-phase (C18), and basic alumina (B75360).[3][5][6] Following sample cleanup, the this compound is eluted and the extract is typically concentrated and reconstituted in a suitable solvent for analysis by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][7]

Experimental Protocol

This protocol outlines a general procedure for the solid-phase extraction of this compound from rye flour. It is recommended to optimize the method for your specific laboratory conditions and instrumentation.

1. Sample Preparation

  • Homogenize a representative sample of rye grain or flour to a fine powder to ensure uniformity.

  • Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

2. Extraction

  • Add 20 mL of an extraction solvent. A common solvent mixture is acetonitrile (B52724)/ammonium (B1175870) carbonate solution.[5] Another option is a mixture of dichloromethane, ethyl acetate, methanol (B129727), and aqueous ammonia (B1221849) (50/25/5/1, v/v/v/v).[6]

  • Vortex the mixture vigorously for 2 minutes.

  • Agitate the sample by shaking for 30-60 minutes at room temperature.

  • Centrifuge the mixture at 5000 rpm for 10-20 minutes at 10 °C.[1]

  • Carefully collect the supernatant for the SPE cleanup.

3. Solid-Phase Extraction (SPE) Cleanup

This section describes three common SPE procedures. The choice of method may depend on the available resources and the specific requirements of the analysis.

Method A: Cation-Exchange SPE [7]

  • Conditioning: Condition a strong cation exchange (SCX) SPE cartridge with 5 mL of methanol followed by 5 mL of the extraction solvent (without the sample).

  • Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of the extraction solvent to remove interfering compounds.

  • Elution: Elute the this compound and other ergot alkaloids from the cartridge with 5 mL of a suitable elution solvent, such as methanol containing 2% ammonium hydroxide.

Method B: Basic Alumina SPE [6]

  • Conditioning: Condition a basic alumina SPE cartridge with 5 mL of the elution solvent followed by 5 mL of the extraction solvent.

  • Loading: Apply the supernatant from the extraction step to the conditioned cartridge.

  • Elution: The eluate containing the this compound is collected as it passes through the column.[3]

Method C: Reversed-Phase (C18) SPE [8][9]

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load the supernatant, which may need to be diluted with water to ensure proper retention, onto the conditioned cartridge.

  • Washing: Wash the cartridge with a water/methanol mixture to remove polar interferences.

  • Elution: Elute the this compound with a suitable organic solvent, such as acetonitrile or methanol.

4. Evaporation and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50 °C.

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for the chromatographic analysis (e.g., acetonitrile/ammonium carbamate (B1207046) buffer (1/1, v/v)).[6]

  • Vortex the reconstituted sample and filter it through a 0.22 µm syringe filter into an autosampler vial.

5. Instrumental Analysis

  • Analyze the prepared sample using HPLC-FLD or LC-MS/MS for the quantification of this compound.

Quantitative Data Summary

The following table summarizes performance data from various published methods for the analysis of this compound and other ergot alkaloids in rye.

Analyte(s)MatrixSPE TypeAnalytical MethodRecovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
This compound & othersRye FlourCation-ExchangeHPLC-FLD61 ± 100.2 - 1.1-[7]
Total Ergot Alkaloids (as this compound)RyePlanar SPE (amino)HPTLC-FLD~10070240[10][11]
This compound & othersRye & Rye FlourBasic AluminaHPLC-FLD89 - 1010.01 - 0.5-[6]
This compound & othersRyeMycosep 150 ErgotUPLC-MS/MS80 - 1200.01 - 10.0-[5]
This compound & othersRye FlourC18LC-ESI-MS/MS-7 - 1123 - 37[8][9]
This compound & othersRye Products-LC-FLD--50 (as sum of epimers)[12]
This compound & othersAnimal FeedQuEChERS dSPEHPLC-FLD-3.23 - 11.786.53 - 13.06[13]

LOD: Limit of Detection; LOQ: Limit of Quantification

Workflow Diagram

SPE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_final_prep Final Preparation cluster_analysis Analysis rye_sample Rye Sample homogenization Homogenization rye_sample->homogenization weighing Weighing (5g) homogenization->weighing add_solvent Add Extraction Solvent (20mL) weighing->add_solvent vortex_shake Vortex & Shake add_solvent->vortex_shake centrifuge Centrifugation vortex_shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant conditioning 1. Conditioning supernatant->conditioning loading 2. Sample Loading conditioning->loading washing 3. Washing loading->washing elution 4. Elution washing->elution eluate Collect Eluate elution->eluate evaporation Evaporation (N2) eluate->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration final_sample Analysis-Ready Sample filtration->final_sample analysis LC-MS/MS or HPLC-FLD final_sample->analysis

Caption: Workflow for this compound Extraction from Rye.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Ergocristine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocols for the quantitative analysis of Ergocristine using High-Performance Liquid Chromatography (HPLC). The methods described are applicable for the determination of this compound in various matrices, including animal feedingstuffs, wheat, and cereal-based products.

Introduction

This compound is an ergot alkaloid produced by fungi of the Claviceps genus, which can contaminate grains and animal feed. Due to its potential toxicity, including vasoconstrictive effects, the accurate and sensitive quantification of this compound is crucial for food safety, animal health, and pharmaceutical research. High-Performance Liquid Chromatography (HPLC), often coupled with fluorescence (FLD) or tandem mass spectrometry (MS/MS) detection, provides a robust and reliable method for this purpose.

Chromatographic Conditions

The separation of this compound is typically achieved using reversed-phase HPLC. The following table summarizes common chromatographic conditions reported in the literature.

Table 1: HPLC Chromatographic Conditions for this compound Analysis

ParameterHPLC-FLD MethodUHPLC-MS/MS Method
Column C18, 250 mm x 4.6 mm, 5 µmRP-C18 or HILIC
Mobile Phase Acetonitrile and Ammonium (B1175870) Carbonate solutionAcetonitrile and Ammonium Formate solution
Flow Rate Gradient flow, e.g., 0.7-1.0 mL/min[1]---
Injection Volume 20 - 100 µL[1][2]---
Detector Fluorescence Detector (FLD)Triple Quadrupole Mass Spectrometer
Excitation Wavelength 330 nm[1]---
Emission Wavelength 420 nm[1]---

Method Validation Parameters

Method validation is essential to ensure the reliability of analytical data. The following tables summarize key validation parameters for the quantification of this compound from various studies.

Table 2: Method Validation Data for this compound Analysis

ParameterHPLC-FLD in Animal Feed[1]HPLC-FLD in Wheat[3][4]UHPLC-MS/MS in Equine Hair[5]UHPLC-MS/MS in Cereal-Based Baby Food[6]
Linearity Range 25 - 400 µg/kg0.1 - 2.0 µg/mLLOQ - 1000 pg/mg---
Coefficient of Determination (R²) 0.985 - 0.996Linear---> 0.995[7]
Limit of Detection (LOD) 11.78 µg/kg< 5 ng/g1 - 25 pg/mg0.25 ng/g[7]
Limit of Quantitation (LOQ) 13.06 µg/kg< 20 ng/g10 - 100 pg/mg0.5 ng/g[6][7]
Recovery ---79.1 - 95.9%18.3 - 91.0%90 - 98%[6]
Repeatability (CV%) 14.3%5.33%≤ 10.7% (Precision)---
Reproducibility (CV%) 15.4%---------

Experimental Protocols

Protocol 1: Sample Preparation using QuEChERS-based Extraction for Animal Feedstuffs[1]

This protocol is suitable for the extraction of this compound from animal feed samples.

  • Sample Homogenization: Mill and sieve the feed sample.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) tube.

    • Add QuEChERS extraction salts.

    • Add an appropriate volume of extraction solvent (e.g., acetonitrile).

    • Shake vigorously.

  • Cleanup:

    • Centrifuge the extract.

    • Take an aliquot of the supernatant and transfer it to a dispersive solid-phase extraction (d-SPE) tube containing sorbents like primary secondary amine (PSA) and activated carbon.[2]

    • Vortex and centrifuge.

  • Final Preparation:

    • Evaporate the cleaned extract to dryness.

    • Reconstitute the residue in a solution of ammonium carbonate and acetonitrile.[2]

    • Filter the solution through a 0.22 µm syringe filter before HPLC analysis.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Wheat[3][4]

This protocol is effective for cleaning up extracts from wheat samples.

  • Extraction:

    • Extract this compound from ground wheat with a mixture of methanol (B129727) and 0.25% concentrated H₃PO₄ (40:60, v/v), adjusted to pH 2.2.[3][4]

  • SPE Cleanup:

    • Condition a strong cation-exchange SPE disk.[3][4]

    • Load the acidic extract onto the SPE disk. The positively charged this compound will bind to the negatively charged sorbent.[3][4]

    • Wash the disk with a strong wash solvent (e.g., methanol–0.25% concentrated H₃PO₄) to remove matrix interferences.[3][4]

    • Elute the this compound from the disk by adjusting the pH of the elution solvent to be slightly basic (pH 9).[3][4]

  • Final Preparation:

    • The eluate can be directly injected into the HPLC system or evaporated and reconstituted in the mobile phase.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound by HPLC.

Ergocristine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Sample Sample (e.g., Feed, Wheat) Extraction Extraction (e.g., QuEChERS, LLE) Sample->Extraction Cleanup Cleanup (e.g., d-SPE, SPE) Extraction->Cleanup Final_Prep Final Preparation (Evaporation & Reconstitution) Cleanup->Final_Prep HPLC HPLC System (Pump, Injector, Column) Final_Prep->HPLC Inject Detection Detection (FLD or MS/MS) HPLC->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Caption: General workflow for this compound analysis by HPLC.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship of the analytical process, from sample to result.

Analytical_Process_Logic start Start: Sample Collection sample_matrix Sample Matrix (e.g., Cereal, Feed) start->sample_matrix extraction_step Extraction of Analytes sample_matrix->extraction_step Isolate cleanup_step Removal of Interferences extraction_step->cleanup_step Purify hplc_separation Chromatographic Separation cleanup_step->hplc_separation Analyze detection_step Analyte Detection hplc_separation->detection_step Detect quantification Quantification detection_step->quantification Calculate result Final Result (this compound Concentration) quantification->result

Caption: Logical flow of the this compound analytical process.

References

Application Notes: Cell-Based Assays to Determine Ergocristine Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ergocristine is a naturally occurring ergot alkaloid produced by fungi of the Claviceps genus.[1] Structurally similar to neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine, it exhibits a complex pharmacological profile by interacting with their respective receptors.[1][2][3] This multifaceted bioactivity makes this compound a subject of interest in pharmacological and toxicological research. Determining its effects on cells is crucial for understanding its mechanism of action and potential therapeutic or toxicological implications. This document provides detailed protocols for key cell-based assays to characterize the bioactivity of this compound, focusing on receptor engagement, cytotoxicity, and apoptosis.

This compound is known to have a significant affinity for D1 and D2 dopamine receptors, 5-HT1 and 5-HT2 serotonin receptors, and alpha-adrenergic receptors.[1] Its interaction with these receptors can lead to a variety of cellular responses. For instance, its activity at alpha-adrenoceptors has been studied, revealing that in rats, it acts as an agonist at α2-adrenoceptors and an antagonist at α1-adrenoceptors.[1] Furthermore, some studies have shown that this compound can stimulate the release of dopamine from nerve endings.[4]

Beyond receptor modulation, this compound has been identified as the most cytotoxic among the six main ergot alkaloids in studies using human primary kidney cells, inducing apoptosis at concentrations as low as 1 µM.[1][5]

Key Bioactivity Assays

Three primary types of cell-based assays are detailed below to provide a comprehensive profile of this compound's bioactivity:

  • GPCR Signaling Assay (cAMP Measurement): To determine functional activity at G-protein coupled receptors (GPCRs), specifically Gαi-coupled dopamine D2 receptors.

  • Cell Viability Assay (MTT Assay): To assess the cytotoxic effects of this compound on cell proliferation and metabolic activity.

  • Apoptosis Assay (Caspase-Glo® 3/7 Assay): To quantify the induction of apoptosis (programmed cell death) via the activation of effector caspases 3 and 7.

GPCR Signaling: cAMP Inhibition Assay

Principle

Many receptors targeted by this compound, such as the dopamine D2 receptor, are Gαi-coupled GPCRs.[6] Activation of these receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] This assay measures the ability of this compound to modulate cAMP production, typically in cells engineered to express the target receptor. A decrease in cAMP in response to this compound indicates agonistic activity at a Gαi-coupled receptor.

Experimental Protocol: cAMP-Glo™ Assay

This protocol is adapted from the Promega cAMP-Glo™ Assay and is suitable for measuring changes in cAMP levels in response to GPCR activation.[8]

Materials:

  • Cells expressing the dopamine D2 receptor (e.g., GH4ZR7 cells)[9][10]

  • Cell culture medium

  • This compound

  • Forskolin (B1673556) (to stimulate cAMP production)

  • cAMP-Glo™ Assay Kit (Promega or similar)

  • Opaque, white 96-well assay plates

  • Luminometer

Procedure:

  • Cell Plating: Seed the cells in a white, opaque 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate buffer or medium.

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Add the this compound dilutions to the wells.

    • To measure Gαi-coupled inhibition, add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for negative controls) to induce cAMP production.

    • Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis and cAMP Detection:

    • Equilibrate the plate and the cAMP-Glo™ Assay reagents to room temperature.

    • Add the cAMP-Glo™ Lysis Buffer to each well and incubate for the recommended time to ensure cell lysis.

    • Add the cAMP detection reagent, which contains protein kinase A.

  • Luminescence Reading:

    • Add the Kinase-Glo® Reagent to convert the remaining ATP into a luminescent signal.

    • Measure the luminescence using a plate reader. The signal is inversely proportional to the amount of cAMP produced.

Data Presentation

The results can be used to determine the half-maximal effective concentration (EC50) of this compound for the inhibition of cAMP production.

CompoundCell LineReceptorAssay TypeEC50 (nM)
This compoundRat Striatal SynaptosomesDopaminergicDopamine Release~30,000
ErgovalineGH4ZR7Dopamine D2cAMP Inhibition8 ± 2
ErgotamineGH4ZR7Dopamine D2cAMP Inhibition2 ± 1
α-ergocryptineGH4ZR7Dopamine D2cAMP Inhibition28 ± 2

Diagram: this compound's Effect on Gαi-Coupled Receptor Signaling

G_protein_signaling cluster_membrane Cell Membrane GPCR Dopamine D2 Receptor (Gαi) AC Adenylyl Cyclase GPCR->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked This compound This compound (Agonist) This compound->GPCR Binds ATP ATP ATP->AC Response Cellular Response cAMP->Response Reduced Activation

Caption: this compound agonism at Gαi-coupled receptors inhibits adenylyl cyclase, reducing cAMP.

Cell Viability: MTT Assay

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

This protocol is a standard procedure for assessing cytotoxicity.[11][12][13]

Materials:

  • Selected cell line (e.g., human renal proximal tubule epithelial cells - RPTEC)[5]

  • Cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)

  • 96-well clear tissue culture plates

  • Microplate spectrophotometer

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C.[14]

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include untreated cells as a control. Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[11][12][13]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[14] Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[11] A reference wavelength of >650 nm can be used to subtract background absorbance.

Data Presentation

The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. This data can be plotted to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

CompoundCell LineEffectConcentration
This compoundHuman RPTECApoptosis InductionStarts at 1 µM
This compoundPorcine brain endothelial cellsReduced ViabilitySignificant at 5 µM

Note: Specific IC50 values for this compound cytotoxicity are not detailed in the search results, but effective concentrations leading to toxic effects are noted.[3][5]

Diagram: MTT Assay Workflow

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with this compound (various concentrations) A->B C 3. Incubate (e.g., 24-72h) B->C D 4. Add MTT Reagent (Incubate 2-4h) C->D E 5. Solubilize Formazan Crystals (e.g., DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate % Viability and IC50 Value F->G

Caption: Workflow for assessing cell viability using the MTT colorimetric assay.

Apoptosis: Caspase-Glo® 3/7 Assay

Principle

A key hallmark of apoptosis is the activation of caspases. Caspases-3 and -7 are effector caspases that play a central role in executing programmed cell death. The Caspase-Glo® 3/7 Assay is a luminescent method that measures the combined activities of caspase-3 and -7.[15][16] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7, releasing aminoluciferin.[15] This product is then used by luciferase to generate a light signal that is proportional to the amount of active caspase-3 and -7.[15][17]

Experimental Protocol: Caspase-Glo® 3/7 Assay

This "add-mix-measure" protocol is adapted from Promega technical bulletins.[15][16]

Materials:

  • Selected cell line (e.g., HepG2 or RPTEC)[5][18]

  • Cell culture medium

  • This compound

  • Caspase-Glo® 3/7 Assay Kit (Promega or similar)

  • Opaque, white 96-well assay plates

  • Luminometer

Procedure:

  • Cell Plating: Seed cells in a white, opaque 96-well plate at the desired density and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound and include appropriate controls. Incubate for a period sufficient to induce apoptosis (e.g., 6, 12, or 24 hours).

  • Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[16]

  • Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours to allow for cell lysis and signal stabilization.[16]

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of caspase-3/7 activity.

Data Presentation

The data is typically presented as Relative Luminescence Units (RLU) or as fold-change in caspase activity compared to untreated controls. This allows for the quantification of apoptosis induction by this compound.

CompoundCell LineAssayResult
This compoundHuman RPTECCaspase-3 ActivationApoptosis induced starting at 1 µM

Note: This table reflects the findings that this compound induces apoptosis, a process in which caspase-3 is a key player.[5]

Diagram: Caspase-Glo® 3/7 Assay Principle

Caspase_Principle cluster_well Assay Well ApoptoticCell Apoptotic Cell (Contains Active Caspase-3/7) Substrate Pro-luminescent Substrate (DEVD) ApoptoticCell->Substrate Cleavage by Caspase-3/7 Reagent Caspase-Glo® 3/7 Reagent (contains Luciferase, ATP) Substrate->Reagent Releases Aminoluciferin Light Luminescent Signal Reagent->Light Generates Light This compound This compound This compound->ApoptoticCell Induces Apoptosis

Caption: Principle of the Caspase-Glo® 3/7 luminescent apoptosis assay.

References

Application Notes and Protocols for In Vivo Models of Ergocristine Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergocristine is a potent ergot alkaloid produced by fungi of the Claviceps genus, which can contaminate various grains and lead to toxicity in both humans and animals. Understanding the in vivo toxicological profile of this compound is crucial for risk assessment, drug development, and establishing regulatory limits in food and feed. These application notes provide a comprehensive overview of suitable in vivo models and detailed protocols for studying this compound toxicity.

This compound's toxicity is multifaceted, primarily affecting the cardiovascular and central nervous systems. Its mechanisms of action involve interactions with a range of receptors, including adrenergic, serotonergic, and dopaminergic receptors. This document outlines experimental designs for acute, subchronic, and specific organ system toxicity assessments in rodent models, providing a framework for consistent and reproducible research.

Animal Models

Rodent models, particularly rats and mice, are the most commonly used systems for evaluating the in vivo toxicity of xenobiotics like this compound. Their well-characterized physiology, genetic homogeneity, and relatively short lifespan make them ideal for toxicological screening.

  • Rats (e.g., Sprague-Dawley, Wistar): Often the preferred model for general toxicity studies, including acute and subchronic assessments. Their larger size facilitates blood sampling and physiological monitoring.

  • Mice (e.g., C57BL/6, CD-1): Useful for acute toxicity testing and can be valuable in studies where genetic modifications are necessary to investigate specific mechanisms of toxicity.

The selection of the animal model should be justified based on the specific research question and the toxicological endpoints being investigated.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the available quantitative data on this compound toxicity from in vivo studies.

Table 1: Acute Lethal Dose (LD50) of this compound in Rodent Models

SpeciesStrainRoute of AdministrationLD50Reference
RatNot SpecifiedOral1134 mg/kg[1]
MouseNot SpecifiedOral1.1 mg/kg (1100 µg/kg)[1]
RabbitNot SpecifiedDermal1130 mg/kg[1]

Note: A significant discrepancy exists in the reported oral LD50 values for rats and mice, which may be attributable to differences in species sensitivity, vehicle used, or experimental conditions. Further studies are warranted to clarify this discrepancy.

Table 2: Subchronic No-Observed-Adverse-Effect Level (NOAEL) for a Related Ergot Alkaloid (α-ergocryptine) in Rats

SpeciesStrainDurationRoute of AdministrationNOAELKey Effects Observed at Higher DosesReference
RatSprague-Dawley28-32 daysDietary4 mg/kg diet (approx. 0.3 mg/kg bw/day)Decreased food consumption, changes in organ weights, hormonal alterations[2]

Note: Data specific to the subchronic toxicity of this compound is limited. The data for α-ergocryptine, a structurally similar ergot alkaloid, is provided as a reference.

Experimental Protocols

The following are detailed methodologies for key experiments to assess this compound toxicity in vivo. These protocols are based on general guidelines for toxicity testing and should be adapted to specific laboratory conditions and ethical review board requirements.

Protocol 1: Acute Oral Toxicity Assessment (Up-and-Down Procedure)

Objective: To determine the acute oral lethal dose (LD50) of this compound.

Animal Model: Female Sprague-Dawley rats (8-12 weeks old).

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Standard laboratory animal caging and diet

Procedure:

  • Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days prior to dosing.

  • Dose Selection: Start with a preliminary dose based on available data (e.g., a fraction of the reported LD50). A starting dose of 100 mg/kg could be considered, with subsequent doses adjusted based on the outcome.

  • Dosing: Administer a single oral dose of this compound to one animal.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days. Key observations include changes in behavior, appearance, body weight, and signs of vasoconstriction (e.g., cyanosis of extremities).

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is given a lower dose.

  • Termination: Continue the procedure until the criteria for the up-and-down procedure are met, allowing for the calculation of the LD50.

  • Necropsy: At the end of the observation period, euthanize surviving animals and perform a gross necropsy.

Protocol 2: Subchronic Oral Toxicity Study (28-Day Repeated Dose)

Objective: To evaluate the potential adverse effects of repeated oral exposure to this compound over a 28-day period.

Animal Model: Male and female Wistar rats (6-8 weeks old).

Materials:

  • This compound

  • Vehicle

  • Standard laboratory animal caging and diet

  • Equipment for clinical observations, blood collection, and tissue processing.

Procedure:

  • Group Allocation: Randomly assign animals to at least three dose groups and a control group (10 animals/sex/group).

  • Dose Levels: Select dose levels based on acute toxicity data. A high dose that produces some toxicity but not significant mortality, a low dose that is expected to be a no-effect level, and an intermediate dose.

  • Dosing: Administer this compound or vehicle daily by oral gavage for 28 consecutive days.

  • Clinical Observations: Conduct detailed clinical observations daily. Record body weight weekly.

  • Hematology and Clinical Chemistry: Collect blood samples at the end of the study for hematological and clinical chemistry analysis.

  • Necropsy and Histopathology: At the end of the study, euthanize all animals. Perform a full gross necropsy and weigh major organs. Collect tissues for histopathological examination.

Protocol 3: Cardiovascular Toxicity Assessment

Objective: To assess the effects of this compound on cardiovascular function.

Animal Model: Male Sprague-Dawley rats.

Materials:

  • This compound

  • Anesthetic

  • Telemetry system for blood pressure and heart rate monitoring or a tail-cuff plethysmography system.

Procedure:

  • Animal Preparation: For telemetry studies, surgically implant telemetry transmitters. Allow for a recovery period. For tail-cuff studies, acclimate the animals to the restraining device.

  • Baseline Measurements: Record baseline blood pressure and heart rate for a sufficient period before dosing.

  • Dosing: Administer a single dose of this compound (intravenously or orally).

  • Cardiovascular Monitoring: Continuously monitor blood pressure and heart rate for several hours post-dosing.

  • Data Analysis: Analyze the changes in cardiovascular parameters from baseline.

Protocol 4: Neurobehavioral Toxicity Assessment

Objective: To evaluate the effects of this compound on motor coordination and exploratory behavior.

Animal Model: Male C57BL/6 mice.

Materials:

  • This compound

  • Rotarod apparatus

  • Open field arena with video tracking software

Procedure:

  • Acclimatization and Training: Acclimate animals to the testing rooms. For the rotarod test, train the animals on the apparatus for several days before the study begins.

  • Dosing: Administer a single dose of this compound.

  • Rotarod Test: At a specified time post-dosing, place the animals on the rotating rod and measure the latency to fall.

  • Open Field Test: Place the animal in the open field arena and record its activity for a set period (e.g., 10 minutes). Analyze parameters such as total distance moved, time spent in the center versus the periphery, and rearing frequency.

  • Data Analysis: Compare the performance of the this compound-treated group to a vehicle-treated control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways implicated in this compound toxicity and a general experimental workflow for in vivo toxicity assessment.

Ergocristine_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response This compound This compound Adrenergic_R α-Adrenergic Receptors (α1 antagonist, α2 agonist) This compound->Adrenergic_R Serotonin_R Serotonin Receptors (e.g., 5-HT2A) This compound->Serotonin_R Dopamine_R Dopamine Receptors (D1 & D2) This compound->Dopamine_R G_protein G-proteins (Gq, Gi) Adrenergic_R->G_protein Serotonin_R->G_protein Dopamine_R->G_protein PLC Phospholipase C (PLC) G_protein->PLC AC Adenylate Cyclase (AC) G_protein->AC inhibition IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP decreased production Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC Protein Kinase C (PKC) IP3_DAG->PKC PKA Protein Kinase A (PKA) cAMP->PKA Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Downstream Downstream Effectors (e.g., MAP Kinases) PKC->Downstream PKA->Downstream Downstream->Vasoconstriction Neurotransmission Altered Neurotransmission Downstream->Neurotransmission Apoptosis Apoptosis Downstream->Apoptosis

Caption: Signaling pathways of this compound toxicity.

InVivo_Toxicity_Workflow cluster_planning Phase 1: Study Design cluster_execution Phase 2: In-Life cluster_analysis Phase 3: Data Collection & Analysis cluster_reporting Phase 4: Interpretation & Reporting A1 Select Animal Model (Rat or Mouse) A2 Determine Route of Administration (e.g., Oral Gavage) A1->A2 A3 Define Dose Levels & Groups A2->A3 B1 Acclimatization B2 Dosing Regimen (Acute or Repeated) B1->B2 B3 Clinical Observations (Daily) B2->B3 B4 Body Weight Measurement (Weekly) B3->B4 B5 Functional Assessments (Cardiovascular, Neurobehavioral) B4->B5 C1 Blood Collection (Hematology, Clinical Chemistry) C2 Necropsy & Organ Weights C1->C2 C3 Histopathology C2->C3 C4 Statistical Analysis C3->C4 D1 Determine NOAEL/LD50 D2 Identify Target Organs D1->D2 D3 Final Study Report D2->D3

References

Application Notes & Protocols: Ergocristine Extraction from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the extraction, purification, and analysis of ergocristine, a prominent ergot alkaloid, from fungal cultures, primarily Claviceps purpurea. The methodologies described herein cover solvent-based extraction, liquid-liquid partitioning, solid-phase extraction (SPE), and crystallization. Quantitative data from various methods are summarized for comparative analysis. Diagrams illustrating the experimental workflow and purification logic are included to provide a clear and comprehensive guide for laboratory application.

Introduction

Ergot alkaloids are a class of mycotoxins produced by fungi of the genus Claviceps, most notably Claviceps purpurea, which parasitizes rye and other cereal grains.[1] These compounds are significant in medicine and pharmacology, serving as precursors for various therapeutic agents.[2] this compound, a peptide alkaloid, is a key compound within this family.[1] The efficient extraction and purification of this compound from fungal sources are critical for pharmaceutical manufacturing, toxicological studies, and agricultural research.[2][3]

Industrial production of ergot alkaloids relies on either field cultivation of infected rye or submerged fermentation cultures of the fungus.[4] The protocols outlined below are applicable to both sclerotia (ergots) harvested from grain and mycelia from fermentation broths.[3][5]

Safety Precaution: Ergot alkaloids are toxic and can be fatal if ingested.[6] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Extraction Methodologies & Quantitative Data

The choice of extraction solvent is critical for achieving high recovery rates. Both alkaline, low-polarity solvent systems and acidified, polar solvent systems have been effectively used.[7] A comparison of common solvent systems and their reported recoveries is presented below.

Table 1: Comparison of Common Solvent Systems for Ergot Alkaloid Extraction

Extraction Solvent System Target Matrix Reported Recovery Reference
Toluene (B28343)/Ethanol (B145695) (e.g., 87:13 v/v) Claviceps purpurea Sclerotia High yield (Industrial Scale) [2][8]
Acetonitrile/Ammonium Carbonate Buffer (84:16 v/v) Cereals ~90% to 120% [7]
Methanol (B129727)/0.25% Phosphoric Acid (40:60 v/v) Wheat Mean recovery of 88.1% (post-SPE) [6][9]
QuEChERS Method Cereals 60% to 70% for this compound [7]
Chloroform / 25% NH₃ aq. (500:1) Cereal Cultures Not specified [5]

| Ethyl Acetate | Fungal Cultures | Not specified |[10] |

Experimental Protocols

Protocol 3.1: Large-Scale Extraction from Sclerotia using Toluene/Ethanol

This protocol is adapted from industrial processes and is suitable for processing large quantities of dried fungal sclerotia (ergots).[2][8]

3.1.1 Materials & Reagents

  • Dried Claviceps purpurea sclerotia

  • Toluene, technical grade

  • Ethanol (96%), technical grade

  • Hydrochloric Acid (HCl), aqueous solution

  • Sodium Hydroxide (NaOH), aqueous solution

  • Anhydrous Sodium Sulfate

3.1.2 Equipment

  • Grinder or mill

  • Large-scale extractor (e.g., continuous or counter-current extractor)

  • Liquid-liquid separation unit (e.g., Westfalia extractor)

  • Rotary evaporator

  • Crystallization vessel

3.1.3 Procedure

  • Preparation: Grind the dried ergot sclerotia into a fine powder to increase the surface area for extraction.[3]

  • Primary Extraction:

    • Prepare an extraction solvent mixture of toluene and ethanol. A common ratio is 87:13 (v/v) toluene to ethanol.[2] The ethanol concentration can range from 5-30% (v/v).[8]

    • Extract the ground sclerotia with the solvent mixture. This can be performed at ambient temperature (20-50°C).[2][8] For large quantities, a continuous counter-current extractor is efficient.[2]

    • Separate the resulting liquid, the primary extract, from the solid fungal material.

  • Purification via Liquid-Liquid Extraction (LLE):

    • Extract the primary toluene/ethanol extract with an acidic aqueous solution (e.g., 0.2% w/w HCl).[2] This step protonates the basic ergot alkaloids, transferring them into the aqueous phase and leaving behind non-polar impurities like oils and lipids in the organic phase.[8]

    • Separate and collect the aqueous extract.

    • Increase the pH of the aqueous extract to above 7.0 (e.g., pH 7.3) using an aqueous NaOH solution.[2][8] This deprotonates the alkaloids, making them soluble in organic solvents again.

    • Extract the now alkaline aqueous solution with fresh toluene. The purified ergot alkaloids will transfer back into the toluene phase.[8][11]

  • Concentration and Crystallization:

    • Partially evaporate the purified toluene extract under reduced pressure to concentrate the alkaloids.[8][11]

    • Allow the concentrated solution to cool, inducing the crystallization of this compound.[8] The process may be aided by the addition of an aliphatic hydrocarbon like hexane.[11]

    • Separate the crystalline product from the remaining solvent via filtration and dry the crystals.[11] The resulting product may be a crystalline mixture of this compound and its isomer, ergocristinine.[8]

Protocol 3.2: Lab-Scale Extraction & SPE Purification

This protocol is suitable for smaller sample sizes and employs solid-phase extraction for cleanup, a common technique in analytical chemistry.[6][9]

3.2.1 Materials & Reagents

  • Fungal mycelia or ground sclerotia

  • Methanol, LC grade

  • Phosphoric Acid (H₃PO₄), concentrated

  • Sodium Hydroxide (NaOH)

  • Sodium Phosphate (B84403) (Na₂HPO₄)

  • Strong Cation-Exchange (SCX) SPE cartridges

  • Acetonitrile, LC grade

3.2.2 Procedure

  • Preparation of Solutions:

    • Extraction Solvent: Prepare a mixture of Methanol and 0.25% concentrated H₃PO₄ (40:60, v/v).[6][9]

    • Elution Buffer: Prepare a 0.05M phosphate buffer and adjust the pH to 9.0 with 1M NaOH.[6]

    • Elution Solvent: Mix methanol and the pH 9 elution buffer (60:40, v/v).[6]

  • Primary Extraction:

    • Homogenize the fungal sample (e.g., 1g) with the acidic extraction solvent.

    • Filter the mixture to collect the liquid filtrate.[6]

  • Solid-Phase Extraction (SPE) Purification:

    • Condition an SCX SPE cartridge with methanol, followed by 0.25% concentrated H₃PO₄.[6]

    • Dilute the sample extract with an equal volume of 0.25% concentrated H₃PO₄ and load it onto the cartridge.[6] In the acidic solution, the alkaloids are positively charged and will bind to the negatively charged SCX sorbent.[6][9]

    • Wash the cartridge with the extraction solvent to remove matrix interferences.[6][9]

    • Dry the cartridge under a vacuum.[6]

    • Elute the purified ergot alkaloids from the cartridge using the basic elution solvent (Methanol/Phosphate Buffer pH 9). The basic pH neutralizes the charge on the alkaloids, releasing them from the sorbent.[6][9]

  • Analysis:

    • The purified eluate can be directly analyzed via HPLC with fluorescence (FLD) or LC-MS/MS for quantification of this compound.[7][10]

Visualization of Protocols

Overall Workflow for this compound Extraction

The following diagram illustrates the general workflow from fungal culture to purified this compound, incorporating the major steps from the protocols described.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product Culture Fungal Culture (C. purpurea) Harvest Harvest & Drying (Sclerotia/Mycelia) Culture->Harvest Grind Grinding Harvest->Grind PrimaryExtract Primary Solvent Extraction Grind->PrimaryExtract LLE Liquid-Liquid Extraction (LLE) PrimaryExtract->LLE Industrial Scale SPE Solid-Phase Extraction (SPE) PrimaryExtract->SPE Lab Scale Concentrate Concentration LLE->Concentrate Analyze Analysis (HPLC, LC-MS) SPE->Analyze Crystallize Crystallization Concentrate->Crystallize Crystallize->Analyze LLE_Logic start Primary Organic Extract (Toluene/Ethanol) Contains: this compound (Base), Lipids (Neutral) step1 Step 1: Add Aqueous Acid (HCl) (Liquid-Liquid Extraction) start->step1 phase_sep1 Phase Separation step1->phase_sep1 aqueous1 Aqueous Phase (Bottom) This compound-HCl (Salt, Soluble) [KEEP] phase_sep1->aqueous1 Alkaloids Partition organic1 Organic Phase (Top) Lipids, Oils (Neutral) [DISCARD] phase_sep1->organic1 Impurities Remain step2 Step 2: Add Base (NaOH) to Aqueous Phase (Adjust to pH > 7) aqueous1->step2 step3 Step 3: Add Fresh Toluene (Liquid-Liquid Extraction) step2->step3 phase_sep2 Phase Separation step3->phase_sep2 aqueous2 Aqueous Phase (Bottom) Salts [DISCARD] phase_sep2->aqueous2 organic2 Organic Phase (Top) Purified this compound (Base) [PROCESS FURTHER] phase_sep2->organic2 Alkaloids Partition Back

References

Application Note: Identification of Ergocristine Metabolites Using Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergocristine, a potent ergot alkaloid, undergoes extensive metabolism in vivo, leading to the formation of various metabolites that may contribute to its pharmacological and toxicological profile. Understanding the metabolic fate of this compound is crucial for drug development and safety assessment. This application note provides a detailed protocol for the identification of this compound metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described workflow, from sample preparation to data analysis, enables the confident structural elucidation of metabolic products.

Introduction

Ergot alkaloids, such as this compound, are mycotoxins produced by fungi of the Claviceps genus.[1][2] These compounds are known for their vasoconstrictive properties and their interaction with various receptors, including adrenergic and serotonergic receptors.[3] The metabolism of this compound can significantly alter its biological activity and clearance. In vitro studies using liver S9 fractions have shown that this compound is extensively metabolized into more polar compounds, such as hydroxy and dihydro-diol metabolites.[4] Tandem mass spectrometry is a powerful analytical technique for the structural characterization of these metabolites due to its high sensitivity and specificity.[5] This document outlines a comprehensive approach for the identification of this compound metabolites using a targeted and non-targeted LC-MS/MS strategy.

Experimental Protocols

Sample Preparation (Modified QuEChERS Method)

This protocol is adapted from a method developed for the analysis of ergot alkaloids in complex matrices.[6]

Materials:

Procedure:

  • To 1 g (or 1 mL) of the biological sample in a 50 mL centrifuge tube, add 10 mL of a solution of 84% acetonitrile and 16% water (v/v) containing 200 mg/L ammonium carbonate.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the acetonitrile (upper) layer to a clean tube containing the d-SPE sorbent (e.g., 50 mg C18).

  • Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.

  • Carefully collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow Rates: Optimized for the specific instrument.

  • Acquisition Mode: Full scan for initial screening and product ion scan for fragmentation analysis. Data-dependent acquisition (DDA) or multiple reaction monitoring (MRM) can be employed for targeted analysis.

Data Presentation

Table 1: Mass Spectrometric Parameters for this compound and its Potential Metabolites
CompoundPrecursor Ion (m/z)Product Ions (m/z)Collision Energy (eV)
This compound610.3223.1, 208.1, 348.230
Hydroxy-ergocristine626.3223.1, 208.1, 364.235
Dihydro-diol-ergocristine644.3223.1, 208.1, 382.240
N-dealkyl-ergocristine596.3209.1, 194.1, 348.230

Note: The exact m/z values and collision energies may require optimization based on the specific instrument used.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis BiologicalSample Biological Sample Extraction QuEChERS Extraction BiologicalSample->Extraction Acetonitrile/Water Ammonium Carbonate Cleanup Dispersive SPE Cleanup Extraction->Cleanup MgSO4, NaCl Evaporation Evaporation & Reconstitution Cleanup->Evaporation C18 Sorbent LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection Tandem MS Detection (ESI+) LC_Separation->MS_Detection Metabolite_Screening Metabolite Screening (Full Scan & DDA) MS_Detection->Metabolite_Screening Fragmentation_Analysis Fragmentation Analysis (Product Ion Scan) Metabolite_Screening->Fragmentation_Analysis Structure_Elucidation Structure Elucidation Fragmentation_Analysis->Structure_Elucidation

Caption: Experimental workflow for this compound metabolite identification.

ergocristine_fragmentation This compound This compound [M+H]+ = 610.3 Lysergic_Acid_Fragment Lysergic Acid Moiety m/z = 223.1 This compound->Lysergic_Acid_Fragment CID Peptide_Fragment Peptide Moiety Fragment m/z = 348.2 This compound->Peptide_Fragment CID Demethylated_Lysergic_Acid Demethylated Lysergic Acid m/z = 208.1 Lysergic_Acid_Fragment->Demethylated_Lysergic_Acid

Caption: Proposed fragmentation pattern of this compound in positive ESI.

signaling_pathway cluster_receptors Receptor Interactions cluster_effects Physiological Effects This compound This compound Adrenoceptor α-Adrenoceptors This compound->Adrenoceptor Antagonist Serotonin_Receptor 5-HT Receptors This compound->Serotonin_Receptor Agonist/Antagonist Vasoconstriction Vasoconstriction Adrenoceptor->Vasoconstriction Inhibition of Vasodilation Serotonin_Receptor->Vasoconstriction Smooth_Muscle_Contraction Smooth Muscle Contraction Serotonin_Receptor->Smooth_Muscle_Contraction

Caption: Simplified signaling pathway of this compound.

Discussion

The identification of drug metabolites is a critical step in the drug development process. The protocol described in this application note provides a robust framework for the extraction and analysis of this compound metabolites from biological matrices. The use of a modified QuEChERS method offers a simple and efficient sample preparation procedure.[6]

Tandem mass spectrometry, with its high sensitivity and structural elucidation capabilities, is the technique of choice for this application.[7] The fragmentation of this compound typically yields characteristic product ions corresponding to the lysergic acid moiety (m/z 223.1 and 208.1) and the peptide side chain.[8][9][10] Metabolites of this compound will often retain this core fragmentation pattern, with mass shifts corresponding to the metabolic modifications. For instance, hydroxylation will result in a +16 Da mass shift in both the precursor ion and any fragment containing the modification.

By employing a data-dependent acquisition strategy, researchers can screen for potential metabolites in an untargeted manner. Once candidate metabolites are detected, product ion scans can be performed to obtain detailed fragmentation spectra for structural confirmation. The comparison of fragmentation patterns between the parent drug and its metabolites is key to pinpointing the site of metabolic modification.

Conclusion

This application note details a comprehensive workflow for the identification of this compound metabolites using tandem mass spectrometry. The provided protocols for sample preparation and LC-MS/MS analysis, along with the data interpretation strategy, will enable researchers to effectively characterize the metabolic fate of this compound. This information is invaluable for understanding its pharmacology and toxicology, and for supporting drug development programs.

References

Developing Monoclonal Antibodies for Ergocristine Detection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of monoclonal antibodies (mAbs) specifically targeting ergocristine, a prominent ergot alkaloid. The methodologies outlined herein cover the entire workflow, from immunogen preparation to the production and characterization of high-affinity monoclonal antibodies, and their application in enzyme-linked immunosorbent assays (ELISAs).

Introduction

This compound, a mycotoxin produced by fungi of the Claviceps genus, contaminates various grains and poses a significant health risk to both humans and animals. Its detection is crucial for food safety and toxicological studies. Monoclonal antibodies offer a highly specific and sensitive tool for the detection and quantification of this compound in various matrices. This document provides a comprehensive guide for the generation of these valuable reagents.

Workflow for Anti-Ergocristine Monoclonal Antibody Development

The overall process involves several key stages, from preparing the this compound molecule to be immunogenic to producing and selecting the desired antibody-secreting cells.

cluster_immunogen Immunogen Preparation cluster_hybridoma Hybridoma Technology cluster_characterization Antibody Production & Characterization cluster_application Application A This compound (Hapten) C Hapten-Carrier Conjugation A->C B Carrier Protein (BSA/KLH) B->C D Immunization of Mice C->D E Isolation of Splenocytes D->E G Cell Fusion E->G F Myeloma Cells F->G H Selection of Hybridomas (HAT medium) G->H I Screening for Positive Clones (ELISA) H->I J Cloning and Expansion I->J K Large-Scale Antibody Production J->K L Purification K->L M Characterization (Affinity, Specificity, Isotyping) L->M N Development of Competitive ELISA M->N

Caption: Workflow for Anti-Ergocristine Monoclonal Antibody Production.

Experimental Protocols

Immunogen Preparation: this compound-BSA/KLH Conjugation

Since this compound is a small molecule (hapten), it must be conjugated to a larger carrier protein to elicit a robust immune response.[1] Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH) are commonly used carrier proteins.[1] The following protocol describes a carbodiimide-mediated conjugation method.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)

  • N,N'-Dimethylformamide (DMF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bar

Protocol:

  • Hapten Activation:

    • Dissolve 10 mg of this compound in 1 ml of DMF.

    • Add a 1.5-fold molar excess of EDC and NHS.

    • Stir the reaction mixture at room temperature for 4 hours in the dark.

  • Carrier Protein Preparation:

    • Dissolve 20 mg of BSA or KLH in 5 ml of PBS (pH 7.4).

  • Conjugation:

    • Slowly add the activated this compound solution dropwise to the carrier protein solution while gently stirring.

    • Continue stirring at 4°C overnight.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube.

    • Dialyze against 1L of PBS at 4°C for 48 hours, changing the PBS buffer every 12 hours to remove unconjugated hapten and cross-linking reagents.

  • Characterization and Storage:

    • Determine the concentration of the conjugate using a protein assay (e.g., Bradford or BCA).

    • Confirm conjugation using UV-Vis spectrophotometry by observing the characteristic absorbance peaks of both the protein and this compound.

    • Store the immunogen at -20°C in small aliquots.

This compound This compound (Hapten) Activated_this compound Activated this compound This compound->Activated_this compound Activation EDC_NHS EDC + NHS in DMF EDC_NHS->Activated_this compound Conjugation Conjugation (Stir overnight at 4°C) Activated_this compound->Conjugation Carrier_Protein Carrier Protein (BSA/KLH) in PBS Carrier_Protein->Conjugation Dialysis Dialysis (Purification) Conjugation->Dialysis Immunogen This compound-Protein Immunogen Dialysis->Immunogen

Caption: this compound-Carrier Protein Conjugation Workflow.

Monoclonal Antibody Production via Hybridoma Technology

Hybridoma technology is a well-established method for producing monoclonal antibodies.[2][3] It involves fusing antibody-producing B-cells with immortal myeloma cells to generate hybridoma cell lines that continuously produce a specific antibody.[4][5]

Materials:

  • BALB/c mice

  • This compound-KLH immunogen

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

  • SP2/0 myeloma cells

  • Polyethylene glycol (PEG) 1500

  • RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • HAT (Hypoxanthine-Aminopterin-Thymidine) and HT (Hypoxanthine-Thymidine) media supplements

  • 96-well cell culture plates

Protocol:

  • Immunization:

    • Emulsify the this compound-KLH immunogen with an equal volume of CFA.

    • Immunize 6-8 week old female BALB/c mice subcutaneously with 100 µg of the immunogen emulsion.

    • Administer booster injections with 50 µg of immunogen emulsified in IFA on days 14 and 28.

    • Perform a final intravenous boost with 25 µg of immunogen in saline 3-4 days before cell fusion.

  • Cell Fusion:

    • Euthanize the immunized mouse and aseptically remove the spleen.

    • Prepare a single-cell suspension of splenocytes.

    • Mix the splenocytes with SP2/0 myeloma cells at a ratio of 5:1.

    • Centrifuge the cell mixture and discard the supernatant.

    • Gently add 1 ml of pre-warmed PEG 1500 over 1 minute while slowly stirring the cell pellet.

    • Slowly add 10 ml of serum-free RPMI-1640 over 5 minutes.

    • Centrifuge the cells, discard the supernatant, and resuspend the pellet in RPMI-1640 with 20% FBS and HAT supplement.

  • Selection and Screening:

    • Plate the fused cells into 96-well plates.

    • Incubate at 37°C in a 5% CO2 incubator.

    • After 7-10 days, replace the HAT medium with HT medium.

    • Once hybridoma colonies are visible, screen the culture supernatants for the presence of anti-ergocristine antibodies using an indirect ELISA (see section 3.3).

  • Cloning and Expansion:

    • Select positive hybridoma colonies and subclone them by limiting dilution to ensure monoclonality.

    • Expand the positive clones and cryopreserve them for long-term storage.

Screening of Hybridomas by Indirect ELISA

Materials:

  • This compound-BSA conjugate

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Hybridoma culture supernatants

  • HRP-conjugated goat anti-mouse IgG antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Protocol:

  • Coating:

    • Dilute the this compound-BSA conjugate to 1 µg/ml in coating buffer.

    • Add 100 µl/well to a 96-well ELISA plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with PBST (PBS with 0.05% Tween-20).

    • Add 200 µl/well of blocking buffer and incubate for 2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate three times with PBST.

    • Add 100 µl of hybridoma culture supernatant to each well.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with PBST.

    • Add 100 µl of HRP-conjugated goat anti-mouse IgG (diluted according to the manufacturer's instructions) to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with PBST.

    • Add 100 µl of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µl of stop solution.

    • Read the absorbance at 450 nm using a plate reader.

Characterization of Anti-Ergocristine Monoclonal Antibodies

Antibody Isotyping

Determine the class and subclass of the monoclonal antibody using a commercial mouse monoclonal antibody isotyping kit according to the manufacturer's protocol.

Antibody Affinity Determination

The affinity of the monoclonal antibody can be determined by ELISA. This involves titrating the antibody against a fixed concentration of the coated antigen (this compound-BSA). The concentration of antibody that gives 50% of the maximum signal is a measure of its relative affinity.

Cross-Reactivity Assessment

The specificity of the monoclonal antibody is a critical parameter. It should be tested against other structurally related ergot alkaloids to determine its cross-reactivity. A competitive ELISA format is suitable for this purpose.

Protocol for Competitive ELISA:

  • Follow the coating and blocking steps as described in the indirect ELISA protocol (section 3.3).

  • Prepare a series of concentrations of this compound (standard) and other ergot alkaloids (e.g., ergotamine, ergocornine, ergocryptine, ergonovine).

  • Mix each concentration of the alkaloid with a constant, predetermined concentration of the anti-ergocristine monoclonal antibody.

  • Add 100 µl of this mixture to the wells of the coated plate.

  • Incubate for 1-2 hours at room temperature.

  • Proceed with the secondary antibody and detection steps as in the indirect ELISA protocol.

  • Calculate the percentage of cross-reactivity using the following formula:

    • % Cross-reactivity = (IC50 of this compound / IC50 of competing alkaloid) x 100

Table 1: Representative Cross-Reactivity Data for an Anti-Ergocristine Monoclonal Antibody

Competing AnalyteIC50 (ng/mL)Cross-Reactivity (%)
This compound1.5100
Ergocornine256
Ergocryptine305
Ergotamine1501
Ergonovine>1000<0.1

Application: Development of a Competitive ELISA for this compound Detection

A competitive ELISA is a highly sensitive method for quantifying haptens like this compound in samples.

Coating Coat Plate with This compound-BSA Blocking Block Plate Coating->Blocking Competition Add Sample (containing this compound) + Anti-Ergocristine mAb Blocking->Competition Incubation1 Incubate Competition->Incubation1 Washing1 Wash Incubation1->Washing1 Secondary_Ab Add HRP-conjugated Secondary Antibody Washing1->Secondary_Ab Incubation2 Incubate Secondary_Ab->Incubation2 Washing2 Wash Incubation2->Washing2 Substrate Add TMB Substrate Washing2->Substrate Detection Read Absorbance at 450 nm Substrate->Detection

Caption: Competitive ELISA Workflow for this compound Detection.

Table 2: Performance Characteristics of a Developed Competitive ELISA

ParameterResult
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.3 ng/mL
Working Range 0.3 - 20 ng/mL
Intra-assay Precision (CV%) < 10%
Inter-assay Precision (CV%) < 15%

Conclusion

The protocols and application notes provided in this document offer a comprehensive framework for the successful development and characterization of monoclonal antibodies against this compound. These high-affinity and specific antibodies are invaluable tools for the development of sensitive and reliable immunoassays for the detection of this compound in various applications, including food safety, veterinary diagnostics, and toxicological research.

References

Ergocristine as a Standard in Mycotoxin Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergocristine is a prominent member of the ergot alkaloid family, a class of mycotoxins produced by fungi of the Claviceps genus. These fungi commonly infect cereal grains such as rye, wheat, and barley. Due to its toxic properties and prevalence in food and feed, regulatory bodies worldwide monitor the levels of this compound and other major ergot alkaloids. Accurate quantification of these mycotoxins is crucial for ensuring food safety and for research into their toxicological effects. This compound, available as a certified reference material, serves as an essential standard for the calibration of analytical instrumentation and the validation of analytical methods.

This document provides detailed application notes and protocols for the use of this compound as a standard in mycotoxin analysis, with a focus on High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Chemical Properties of this compound

A thorough understanding of the chemical properties of this compound is fundamental for its use as an analytical standard.

PropertyValue
CAS Number 511-08-0
Molecular Formula C₃₅H₃₉N₅O₅
Molecular Weight 609.71 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in methanol, ethanol, acetonitrile (B52724), and chloroform. Sparingly soluble in water.
Storage Store at -20°C, protected from light and moisture.

Quantitative Data from Validated Analytical Methods

The following tables summarize typical performance characteristics of validated analytical methods for the quantification of this compound in cereal matrices. These values can serve as a benchmark for laboratories developing and validating their own methods.

Table 1: HPLC-FLD Method Performance for this compound Analysis in Animal Feed[1]

ParameterValue
Linearity Range 25 - 400 µg/kg
Coefficient of Determination (R²) ≥ 0.985
Limit of Detection (LOD) 3.23 - 6.53 µg/kg
Limit of Quantification (LOQ) 11.78 - 13.06 µg/kg
Recovery 85.2 - 117.8%[1]
Repeatability (RSDr) 1.2 - 9.2%[1]
Within-laboratory Reproducibility (RSDR) 2.2 - 12.4%[1]

Table 2: UHPLC-MS/MS Method Performance for this compound Analysis in Cereal-Based Baby Food[2][3]

ParameterValue
Linearity Range 0.126 - 630 ng/g
Coefficient of Determination (R²) > 0.99
Limit of Quantification (LOQ) 0.5 ng/g
Recovery 90 - 110%
Repeatability (RSDr) < 15%
Within-laboratory Reproducibility (RSDR) < 20%

Experimental Protocols

Protocol 1: Standard Solution Preparation

Accurate preparation of standard solutions is critical for the quantification of this compound.

Materials:

  • This compound certified reference material

  • Acetonitrile (HPLC or LC-MS grade)

  • Amber glass vials

  • Calibrated analytical balance

  • Calibrated volumetric flasks and pipettes

Procedure:

  • Allow the this compound standard to equilibrate to room temperature before opening.

  • Accurately weigh a precise amount of the this compound standard (e.g., 1 mg) into a volumetric flask (e.g., 10 mL).

  • Dissolve the standard in a small volume of acetonitrile and then dilute to the mark with the same solvent to obtain a stock solution (e.g., 100 µg/mL).

  • From the stock solution, prepare a series of working standard solutions of decreasing concentrations by serial dilution with acetonitrile. These will be used to construct the calibration curve.

  • Store all standard solutions in amber vials at -20°C to prevent degradation.

Protocol 2: Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely used sample preparation technique for the analysis of mycotoxins in complex matrices.

Materials:

  • Homogenized cereal sample (5 g)

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • Acetonitrile

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate)

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Transfer an aliquot of the acetonitrile supernatant (upper layer) to a d-SPE tube.

  • Shake for 30 seconds.

  • Centrifuge at ≥ 3000 x g for 5 minutes.

  • The resulting supernatant is ready for analysis by HPLC-FLD or LC-MS/MS.

Protocol 3: HPLC-FLD Analysis

Instrumentation and Conditions:

  • HPLC System: A system equipped with a binary pump, autosampler, column oven, and fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.001 M Ammonium (B1175870) carbonate in water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 - 100 µL.

  • Fluorescence Detection: Excitation wavelength of 330 nm and an emission wavelength of 420 nm.[1]

Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject the prepared standard solutions to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Identify and quantify this compound in the samples by comparing the retention time and peak area to those of the standards.

Protocol 4: LC-MS/MS Analysis

Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column, such as a C18 or Phenyl-Hexyl column.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient Elution: A fast gradient is typically employed for high-throughput analysis.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 20 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound should be monitored for quantification and confirmation (e.g., m/z 610.3 -> 223.1 for quantification and m/z 610.3 -> 280.1 for confirmation).

Analysis Procedure:

  • Optimize the MS parameters for this compound by infusing a standard solution.

  • Equilibrate the LC-MS/MS system.

  • Inject the standard solutions to create a calibration curve.

  • Inject the sample extracts.

  • Quantify this compound based on the peak area of the specific MRM transition.

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound, like other ergot alkaloids, exerts its biological effects by interacting with various neurotransmitter receptors, primarily dopaminergic and serotonergic receptors.

G This compound Interaction with Dopamine (B1211576) D2 Receptor This compound This compound D2R Dopamine D2 Receptor (GPCR) This compound->D2R Agonist Binding G_protein Gi/o Protein D2R->G_protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., inhibition of neurotransmitter release) PKA->Cellular_Response Phosphorylation Cascade

Caption: this compound acts as an agonist at dopamine D2 receptors, leading to the inhibition of adenylyl cyclase.

G This compound Interaction with Serotonin 5-HT2A Receptor This compound This compound HT2A_R Serotonin 5-HT2A Receptor (GPCR) This compound->HT2A_R Agonist/Partial Agonist Binding Gq_protein Gq/11 Protein HT2A_R->Gq_protein Activation PLC Phospholipase C Gq_protein->PLC Activation IP3 IP3 PLC->IP3 Cleavage DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activation Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activation Cellular_Response Cellular Response (e.g., smooth muscle contraction) PKC->Cellular_Response Phosphorylation Cascade G Analytical Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sampling Representative Sampling Homogenization Grinding & Homogenization Sampling->Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Cleanup (d-SPE or SPE) Extraction->Cleanup Analysis HPLC-FLD or LC-MS/MS Analysis Cleanup->Analysis Data_Acquisition Data Acquisition Analysis->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Reporting Result Reporting Quantification->Reporting

References

Application Notes and Protocols for In Vitro Blood-Brain Barrier Modeling of Ergocristine Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2][3] This barrier poses a significant challenge for the delivery of therapeutic agents to the brain.[1][3] In vitro BBB models are crucial tools for screening the permeability of compounds and investigating the mechanisms of drug transport to the CNS.[4][5][6] These models typically utilize a Transwell system where brain capillary endothelial cells are cultured on a semipermeable membrane, separating an apical (blood side) and a basolateral (brain side) compartment.[7][8][9] To more closely mimic the in vivo neurovascular unit, co-culture systems incorporating astrocytes and pericytes are often employed, as these cells are known to enhance the barrier properties of the endothelial monolayer.[7][10][11][12][13]

Ergocristine, an ergot alkaloid, has been the subject of research regarding its ability to penetrate the CNS.[14][15][16] Understanding its permeability across the BBB is essential for evaluating its potential neurological effects and therapeutic applications.[14][15] These application notes provide detailed protocols for establishing an in vitro BBB model and conducting permeability assays to assess the transport of this compound.

Data Presentation: this compound Permeability and Effects on BBB Integrity

The following table summarizes quantitative data on the permeability of this compound and its impact on the integrity of an in vitro BBB model composed of primary porcine brain endothelial cells (PBCECs).

ParameterCompoundConcentrationValueKey FindingsReference
Apparent Permeability (Papp) This compound/-inine1 µMSee original publication for specific valuesPeptide ergot alkaloids like this compound are able to pass the blood-brain barrier.[14]
Ergocristinine1 µMUnable to cross the barrierThe 8-(S) isomer, ergocristinine, was found to be unable to cross the BBB model.[14]
Cytotoxicity (CCK-8 Assay) This compound/-inine5 µM~85% cell viabilityThis compound showed slight cytotoxic properties at concentrations of 5 µM and higher.[14][17]
This compound/-inineup to 20 µMSignificant reduction in viabilityA significant reduction in cell viability was observed at higher concentrations.[14][17]
Transendothelial Electrical Resistance (TEER) This compound/-inine1-10 µMDose-dependent decreaseIncubation with this compound led to a decrease in TEER values over 24 hours, indicating a potential disruption of barrier integrity.[17][18]
Ergocristinine10 µMPotent substance to accumulate and weaken barrier functionErgocristinine was identified as a potent substance that accumulates in endothelial cells, leading to a weakened barrier function.[14][15]

Experimental Protocols

I. Establishment of an In Vitro Blood-Brain Barrier Model (Co-culture with Astrocytes)

This protocol describes the establishment of a co-culture BBB model using brain endothelial cells and astrocytes on a Transwell system.

Materials:

  • Transwell® permeable supports (e.g., 0.4 µm pore size for 24-well plates)

  • Human Cerebral Microvascular Endothelial Cells (hCMEC/D3) or Primary Brain Endothelial Cells

  • Human Astrocytes

  • Endothelial Cell Growth Medium

  • Astrocyte Growth Medium

  • Coating solution (e.g., Collagen Type I, Rat Tail)[19]

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Sterile tissue culture plates (24-well)

Protocol:

  • Coating of Transwell® Inserts:

    • Dilute Collagen Type I solution with sterile 1X PBS to a final concentration of 50 µg/mL.

    • Add the collagen solution to the apical side of the Transwell® inserts, ensuring the membrane is fully covered.

    • Incubate for at least one hour at 37°C in a humidified incubator.

    • Aspirate the remaining collagen solution and wash the inserts twice with sterile PBS. Allow the inserts to air dry in a sterile hood.

  • Seeding of Astrocytes:

    • Culture human astrocytes in T-75 flasks until they reach 80-90% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with astrocyte growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh astrocyte growth medium and determine the cell concentration.

    • Seed the astrocytes on the bottom of the 24-well plate (basolateral compartment) at a density of 3 x 10⁴ cells/well.[20]

    • Allow the astrocytes to adhere and grow for 24-48 hours before seeding the endothelial cells.

  • Seeding of Endothelial Cells:

    • Culture hCMEC/D3 cells in a collagen-coated T-75 flask.

    • When the cells reach 80-90% confluency, detach them using Trypsin-EDTA.

    • Neutralize the trypsin with endothelial cell growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh endothelial cell growth medium and determine the cell concentration.

    • Place the pre-coated Transwell® inserts into the 24-well plate containing the cultured astrocytes.

    • Seed the hCMEC/D3 cells onto the apical side of the Transwell® inserts at a density of 1 x 10⁵ cells/well.[20]

    • Co-culture the cells for 5-7 days, changing the medium in both the apical and basolateral compartments every 2-3 days.

II. Validation of the In Vitro BBB Model Integrity

A. Transendothelial Electrical Resistance (TEER) Measurement:

TEER is a widely used method to measure the integrity of the endothelial cell monolayer.[4]

Protocol:

  • Allow the cell culture plate and the EVOM™ electrodes to equilibrate to room temperature for 15-20 minutes.

  • Sterilize the electrodes by immersing them in 70% ethanol (B145695) and allowing them to air dry in a sterile hood.

  • Rinse the electrodes with sterile culture medium before use.

  • Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber.

  • Record the resistance reading. To obtain the TEER value (Ω x cm²), subtract the resistance of a blank insert (coated but without cells) from the reading of the cell monolayer and multiply by the surface area of the membrane.

  • TEER should be monitored every other day during the co-culture period. The model is ready for permeability experiments when the TEER values are stable and sufficiently high (typically >150 Ω x cm² for hCMEC/D3 cells).

B. Lucifer Yellow Permeability Assay:

This assay assesses the paracellular permeability of the barrier.

Protocol:

  • After TEER measurement, wash the apical and basolateral chambers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Add fresh transport buffer to both chambers and incubate for 30 minutes at 37°C to equilibrate.

  • Prepare a stock solution of Lucifer Yellow in the transport buffer.

  • Remove the transport buffer from the apical chamber and replace it with the Lucifer Yellow solution (final concentration, e.g., 50 µM).

  • Incubate the plate at 37°C on an orbital shaker.

  • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber.

  • Measure the fluorescence of the collected samples using a fluorescence plate reader.

  • The apparent permeability (Papp) of Lucifer Yellow can be calculated. A low Papp value indicates a tight barrier.

III. This compound Permeability Assay (Apical to Basolateral)

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the transport buffer to the desired final concentration (e.g., 1 µM).[14] Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).

  • Wash the apical and basolateral chambers of the validated BBB model twice with pre-warmed transport buffer.

  • Add fresh transport buffer to the basolateral chamber.

  • Remove the transport buffer from the apical chamber and replace it with the this compound dosing solution.

  • Incubate the plate at 37°C on an orbital shaker.

  • At predetermined time points (e.g., 1, 2, 4, 6, and 24 hours), collect samples from the basolateral chamber.[14]

  • Immediately after each sample collection, replenish the basolateral chamber with an equal volume of fresh, pre-warmed transport buffer to maintain sink conditions.

  • At the end of the experiment, collect a sample from the apical chamber to determine the initial concentration.

  • Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC or LC-MS/MS.[17]

Calculation of Apparent Permeability (Papp):

The apparent permeability coefficient (Papp) in cm/s can be calculated using the following equation:

Papp = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of drug appearance in the receiver (basolateral) compartment (mol/s).

  • A is the surface area of the membrane (cm²).

  • C₀ is the initial concentration of the drug in the donor (apical) compartment (mol/cm³).[21]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_culture Co-Culture cluster_validation Validation cluster_assay Permeability Assay p1 Coat Transwell® Inserts (Collagen) p2 Seed Astrocytes (Basolateral) p1->p2 c1 Seed Endothelial Cells (Apical) p2->c1 c2 Co-culture for 5-7 days c1->c2 v1 Measure TEER c2->v1 v2 Lucifer Yellow Assay v1->v2 a1 Add this compound (Apical) v2->a1 If barrier is tight a2 Sample from Basolateral (Time points) a1->a2 a3 Analyze Samples (HPLC/LC-MS) a2->a3 a4 Calculate Papp a3->a4

Caption: Experimental workflow for the in vitro BBB model and this compound permeability assay.

Wnt_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus wnt Wnt Ligand fzd Frizzled Receptor wnt->fzd dsh Dishevelled fzd->dsh lrp LRP5/6 Co-receptor lrp->dsh destruction_complex Destruction Complex (Axin, APC, GSK3β) dsh->destruction_complex Inhibits beta_catenin β-catenin destruction_complex->beta_catenin Phosphorylates for degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulates and translocates tcf_lef TCF/LEF beta_catenin_nuc->tcf_lef target_genes Target Gene Expression (e.g., Claudins, Occludin) tcf_lef->target_genes Activates

Caption: Wnt/β-catenin signaling pathway in regulating BBB tight junctions.

References

Application Notes & Protocols: Aptamer-Based Extraction of Ergocristine from Feed Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ergocristine, a prominent ergot alkaloid produced by fungi of the Claviceps genus, is a mycotoxin of significant concern in animal feed due to its potential for toxicity, leading to vasoconstriction and other adverse health effects in livestock. Traditional analytical methods for this compound detection, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), often require extensive sample clean-up to remove matrix interferences.[1][2] Aptamer-based solid-phase extraction (SPE) offers a promising alternative, leveraging the high specificity and affinity of aptamers—single-stranded DNA or RNA oligonucleotides—to achieve highly selective extraction of target molecules from complex matrices.[3][4]

This document provides a comprehensive overview of the methodologies and protocols relevant to the aptamer-based extraction of this compound from feed samples.

Current State of Research

As of the date of this document, the scientific literature has not yet reported an aptamer with demonstrated high affinity and specificity for this compound. Research has been conducted on developing aptamers for the general class of ergot alkaloids. For instance, an aptamer designated M3.2 was selected and has shown high affinity for smaller ergot alkaloids like lysergamine.[5] However, when this and other ergot alkaloid-specific aptamers were applied in an SPE format for the extraction of alkaloids from contaminated rye feed, they successfully captured ergosine, ergokryptine, and ergocornine, but failed to retain this compound.[3][4][6] This suggests that the existing aptamers' binding pockets may not accommodate the larger structure of this compound.

Therefore, the following sections provide a generalized protocol for the development of an this compound-specific aptamer via the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process, and a subsequent general protocol for its application in SPE. These protocols are based on established methodologies and should be adapted and optimized once a suitable this compound-binding aptamer is identified.

Quantitative Data Summary

The following tables summarize relevant quantitative data from the literature. Table 1 presents the binding characteristics of an existing aptamer for a related small ergot alkaloid as a benchmark. Table 2 shows the performance of aptamer-based SPE for other ergot alkaloids, illustrating the potential of the technique. Table 3 provides performance metrics for standard analytical methods for this compound, which can serve as a baseline for the evaluation of future aptamer-based methods.

Table 1: Binding Affinity of Aptamer M3.2 for Lysergamine

AptamerTarget MoleculeDissociation Constant (Kd)Method
M3.2Lysergamine44 nM²Surface Plasmon Resonance (SPR)
Data sourced from Rouah-Martin et al. (2012).[5]

Table 2: Performance of Aptamer-Based SPE for Select Ergot Alkaloids from Rye Feed

Target AnalyteAptamer UsedExtraction EfficiencyAnalytical Method
ErgosineM3.2 & L5.5Successfully ExtractedLC-QTOF-MS
ErgokryptineM3.2 & L5.5Successfully ExtractedLC-QTOF-MS
ErgocornineM3.2 & L5.5Successfully ExtractedLC-QTOF-MS
This compoundM3.2 & L5.5Not Retained LC-QTOF-MS
Data sourced from Vandenbussche et al. (2014).[3][4]

Table 3: Performance of Standard Analytical Methods for this compound in Feed/Cereals

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate
HPLC-FLD5 µg/kg10 µg/kg82-120%
UHPLC-MS/MS0.03 - 0.17 ng/g0.1 - 0.5 ng/g60-70% (QuEChERS)
Data sourced from multiple studies on mycotoxin analysis.[1][7][8]

Experimental Protocols

Protocol 1: Development of this compound-Specific Aptamers via SELEX

This protocol outlines a hypothetical workflow for the in vitro selection of DNA aptamers that bind specifically to this compound.

1.1. Materials and Reagents:

  • This compound standard

  • ssDNA library with a central random region (e.g., 40 nucleotides) flanked by constant regions for PCR amplification

  • PCR primers (forward and reverse)

  • Taq DNA polymerase and dNTPs

  • Magnetic beads (e.g., streptavidin-coated)

  • Biotinylated this compound (for immobilization) or a suitable linker

  • Binding buffer (e.g., PBS with MgCl₂)

  • Washing buffer (same as binding buffer)

  • Elution buffer (e.g., deionized water at high temperature, or a solution that disrupts aptamer-target interaction)

  • DNA purification kits

1.2. SELEX Workflow Diagram:

SELEX_Workflow Workflow for SELEX-based Aptamer Development for this compound cluster_0 SELEX Cycle (Iterative) cluster_1 Analysis & Characterization ssDNA_Library 1. ssDNA Library Incubation (with immobilized this compound) Washing 2. Washing Step (Remove non-binding sequences) ssDNA_Library->Washing Binding Elution 3. Elution (Recover this compound-binding sequences) Washing->Elution Separation PCR 4. PCR Amplification (Amplify recovered sequences) Elution->PCR Recovery ssDNA_Gen 5. ssDNA Generation (Prepare for next cycle) PCR->ssDNA_Gen Enrichment ssDNA_Gen->ssDNA_Library Next Cycle Input Post_SELEX Post-SELEX Analysis ssDNA_Gen->Post_SELEX Sequencing Cloning & Sequencing Post_SELEX->Sequencing Affinity Binding Affinity Analysis (e.g., SPR, ITC) Sequencing->Affinity Specificity Specificity Testing (vs. other mycotoxins) Affinity->Specificity

Caption: A diagram illustrating the iterative SELEX process for developing this compound-specific aptamers.

1.3. Procedure:

  • Target Immobilization: Immobilize biotinylated this compound onto streptavidin-coated magnetic beads.

  • Incubation: Incubate the ssDNA library with the this compound-coated beads in binding buffer to allow for binding.

  • Washing: Wash the beads with washing buffer to remove unbound and weakly bound DNA sequences.

  • Elution: Elute the bound DNA sequences from the beads, for example, by heating in deionized water.

  • Amplification: Amplify the eluted sequences using PCR with the appropriate forward and reverse primers.

  • ssDNA Generation: Separate the DNA strands to generate an enriched ssDNA pool for the next round of selection.

  • Iterative Cycles: Repeat steps 2-6 for several cycles (typically 8-15), increasing the stringency of the washing steps in later cycles to select for high-affinity binders.

  • Cloning and Sequencing: After the final SELEX round, clone the enriched PCR products and sequence individual aptamer candidates.

  • Characterization: Synthesize the identified aptamer sequences and characterize their binding affinity (e.g., determining the Kd value) and specificity against this compound and other structurally related mycotoxins.

Protocol 2: Aptamer-Based Solid-Phase Extraction (SPE) of this compound

This generalized protocol describes the use of an this compound-specific aptamer (once developed) immobilized on a solid support for the selective extraction of this compound from a feed sample extract.

2.1. Materials and Reagents:

  • This compound-specific aptamer with a functional group for immobilization (e.g., 5'-amino or 5'-thiol modification)

  • Solid support (e.g., silica (B1680970) gel, magnetic beads, or chromatography resin)

  • Coupling agents for immobilization (e.g., EDC/NHS for amino-carboxyl coupling)

  • Feed sample

  • Extraction solvent (e.g., acetonitrile/water mixture)

  • Aptamer-SPE Binding Buffer (to be optimized)

  • Aptamer-SPE Washing Buffer (to be optimized)

  • Aptamer-SPE Elution Buffer (e.g., acidic solution or organic solvent to disrupt aptamer binding)

  • SPE cartridges

  • LC-MS/MS or HPLC-FLD for analysis

2.2. Aptamer-Based SPE Workflow Diagram:

Aptamer_SPE_Workflow Workflow for Aptamer-Based Solid-Phase Extraction of this compound cluster_0 Sample Preparation cluster_1 Aptamer-SPE cluster_2 Analysis Feed_Sample 1. Feed Sample (Grinding & Homogenization) Solvent_Extraction 2. Solvent Extraction (e.g., Acetonitrile/Water) Feed_Sample->Solvent_Extraction Filtration 3. Filtration/Centrifugation (Crude Extract) Solvent_Extraction->Filtration Loading 4. Loading (Apply crude extract) Filtration->Loading Aptamer_Column Aptamer-Functionalized SPE Column Washing 5. Washing (Remove matrix components) Loading->Washing Elution 6. Elution (Release this compound) Washing->Elution Analysis 7. Quantification (LC-MS/MS or HPLC-FLD) Elution->Analysis

Caption: A schematic of the aptamer-based solid-phase extraction process for this compound from feed samples.

2.3. Procedure:

  • Aptamer Immobilization: Covalently immobilize the functionalized this compound-specific aptamer onto the chosen solid support according to established protocols (e.g., using EDC/NHS chemistry to link an amino-modified aptamer to a carboxyl-functionalized resin). Pack the functionalized support into an SPE cartridge.

  • Sample Preparation:

    • Grind and homogenize the feed sample to a fine powder.

    • Extract the this compound from the sample using an appropriate solvent mixture (e.g., acetonitrile/ammonium carbonate buffer).[7]

    • Centrifuge and/or filter the mixture to obtain a crude extract.

  • Aptamer-SPE:

    • Conditioning: Equilibrate the aptamer-SPE cartridge with the binding buffer.

    • Loading: Pass the crude feed extract through the cartridge at an optimized flow rate to allow the this compound to bind to the immobilized aptamers.

    • Washing: Wash the cartridge with the washing buffer to remove unbound matrix components.

    • Elution: Elute the captured this compound from the cartridge using the elution buffer.

  • Analysis: Analyze the eluted fraction using a validated analytical method such as LC-MS/MS or HPLC-FLD to quantify the concentration of this compound.

While aptamer-based extraction holds great promise for the selective and efficient clean-up of this compound from complex feed matrices, the development of a specific, high-affinity aptamer for this particular mycotoxin is a critical prerequisite. The protocols and data presented here provide a framework for the development and application of such a tool. Future research should focus on the SELEX-based discovery of this compound-binding aptamers and the subsequent validation of their performance in SPE applications for feed analysis. This would represent a significant advancement in mycotoxin monitoring and contribute to enhanced feed safety.

References

Application Note: Analysis of Ergocristine and its Epimers by LC-Fluorescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of ergocristine and its corresponding epimer, ergocristinine, in various matrices, particularly animal feedingstuffs and cereals. The method utilizes High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD), a widely accessible and reliable technique for mycotoxin analysis. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, to facilitate its implementation in research and quality control laboratories.

Introduction

Principle

Experimental Protocols

Sample Preparation (Modified QuEChERS Method)
  • Homogenization: Grind the sample to a fine powder (e.g., passing through a 1 mm sieve).

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile (B52724).

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 10 mL of the acetonitrile supernatant to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), 150 mg C18).

    • Vortex for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Preparation:

    • Take a 5 mL aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase composition.

    • Filter through a 0.22 µm syringe filter into an HPLC vial.

Liquid Chromatography-Fluorescence Detection (LC-FLD)

Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and fluorescence detector is required.

Chromatographic Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size[2]
Mobile Phase A 2 mM Ammonium Carbonate in Water[2]
Mobile Phase B Acetonitrile[2]
Gradient 0 min, 21% B; 1 min, 38% B; 4.8 min, 50% B; 23 min, 50% B; 25 min, 100% B; 28 min, 100% B; 30 min, 21% B; hold for 4 min[2]
Flow Rate 1.0 mL/min (with variations as described in the gradient reference)[2]
Column Temperature 25°C[1]
Injection Volume 100 µL[2]
Fluorescence Detector Excitation: 330 nm, Emission: 420 nm[2][3]

Note: An alternative excitation wavelength of 250 nm and emission of 425 nm has also been reported to yield a larger signal.[1]

Data Presentation

The following tables summarize the quantitative data for the LC-fluorescence detection method for this compound and other ergot alkaloids.

Table 1: Method Validation Parameters

ParameterThis compoundReference
Linearity Range (µg/kg) 25 - 400[2]
Coefficient of Determination (R²) >0.99[2]
Limit of Detection (LOD) (µg/kg) 3.23 - 6.53[2]
Limit of Quantitation (LOQ) (µg/kg) 11.78 - 13.06[2]
Recovery (%) 85.2 - 117.8[3]
Repeatability (CV%) < 14.3[2]
Reproducibility (CV%) < 15.4[2]

CV: Coefficient of Variation

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-Fluorescence Analysis sample Sample Homogenization extraction Extraction with Acetonitrile and QuEChERS Salts sample->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup d-SPE Cleanup centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 evaporation Evaporation and Reconstitution centrifuge2->evaporation filtration Syringe Filtration evaporation->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Column Separation hplc_injection->separation detection Fluorescence Detection (Ex: 330 nm, Em: 420 nm) separation->detection data_analysis Data Acquisition and Quantification detection->data_analysis

Caption: Experimental workflow for the analysis of this compound.

Logical Relationship of this compound and its Epimer

epimer_relationship This compound This compound (R-epimer) ergocristinine Ergocristinine (S-epimer) This compound->ergocristinine Epimerization (C-8) ergocristinine->this compound Epimerization (C-8)

Caption: Epimerization relationship between this compound and ergocristinine.

Conclusion

The described LC-fluorescence detection method provides a reliable and sensitive approach for the determination of this compound and its epimers in complex matrices such as animal feed. The method is characterized by good linearity, low detection and quantification limits, and acceptable recovery and precision, making it suitable for routine monitoring and regulatory compliance testing. The provided protocol and validation data serve as a valuable resource for laboratories aiming to implement this analytical technique.

References

Application Note: Synthesis and Utilization of Deuterated Ergocristine as an Internal Standard for High-Accuracy Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergocristine, a prominent member of the ergot alkaloid family, is a mycotoxin produced by fungi of the Claviceps genus, commonly contaminating cereal grains like rye and wheat. Due to its potential toxicity, including vasoconstrictive and neurotropic effects, regulatory bodies worldwide have set stringent maximum limits for its presence in food and feed.[1][2] Accurate and precise quantification of this compound is therefore paramount for food safety, toxicological studies, and pharmaceutical research where its derivatives may be investigated.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of ergot alkaloids due to its high sensitivity and selectivity.[3][4] However, matrix effects, ion suppression or enhancement, and variations in sample preparation and instrument response can significantly impact the accuracy and reproducibility of quantitative LC-MS/MS methods.[3] The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated analog of the analyte, is the most effective way to mitigate these issues.[3]

A deuterated internal standard is chemically and physically almost identical to the analyte of interest, ensuring it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer's source.[3] By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, any loss or variation during sample processing will affect both the analyte and the standard proportionally. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, leading to highly accurate and reliable results.

This application note provides a detailed protocol for the semi-synthesis of deuterated this compound (specifically, [¹³C, ²H₃]-N⁶-methyl this compound, hereafter referred to as this compound-d₄) and its application as an internal standard for the quantitative analysis of this compound in a cereal matrix by LC-MS/MS.

Part 1: Synthesis of Deuterated this compound (this compound-d₄)

A robust method for the synthesis of isotopically labeled this compound involves a two-step semi-synthetic approach starting from native this compound. This method consists of the N⁶-demethylation of this compound to yield northis compound, followed by remethylation using an isotopically labeled methylating agent, [¹³C, ²H₃]-iodomethane.

Experimental Workflow for Synthesis

G cluster_0 Step 1: N-Demethylation cluster_1 Step 2: Remethylation This compound This compound Reaction_1 N-Oxidation Reaction This compound->Reaction_1 Dissolve in Dichloromethane Demethylation Iron-Catalyzed N-Dealkylation Reaction_1->Demethylation Add HCl, FeCl₃, Fe powder mCPBA mCPBA mCPBA->Reaction_1 Add meta-chloroperbenzoic acid Purification_1 Preparative HPLC Purification Demethylation->Purification_1 Reaction Mixture Northis compound Northis compound Purification_1->Northis compound Isolated Product Norergocristine_input Northis compound Reaction_2 Remethylation Reaction Norergocristine_input->Reaction_2 Dissolve in Acetone Purification_2 Preparative HPLC Purification Reaction_2->Purification_2 Crude Product CD3I ¹³CD₃-Iodomethane CD3I->Reaction_2 Ergocristine_d4 This compound-d₄ Purification_2->Ergocristine_d4 Final Product

Caption: Workflow for the semi-synthesis of deuterated this compound.

Detailed Synthesis Protocol

Step 1: N-Demethylation of this compound to Northis compound

  • Dissolution: Dissolve or suspend native this compound in dichloromethane.

  • N-Oxidation: Cool the solution in an ice bath and add meta-chloroperbenzoic acid (mCPBA). Monitor the reaction for the complete conversion of the starting material.

  • Dealkylation: To the reaction mixture, add hydrochloric acid, ferric chloride (FeCl₃), and iron powder. Shake the mixture overnight.

  • Purification: Purify the resulting demethylated product, northis compound, by preparative High-Performance Liquid Chromatography (HPLC).

  • Drying: Dry the purified northis compound.

Step 2: Remethylation to this compound-d₄

  • Dissolution: Redissolve the purified northis compound in acetone.

  • Remethylation: Add [¹³C, ²H₃]-iodomethane to the solution to perform the remethylation.

  • Purification: Purify the crude product by preparative HPLC to separate the isotopically labeled this compound-d₄ from any unreacted northis compound. This step will yield both the C⁸-R (this compound-d₄) and C⁸-S (ergocristinine-d₄) epimers.

Synthesis Data
ParameterValueReference
Starting MaterialThis compound
Labeling Reagent[¹³C, ²H₃]-Iodomethane
Overall Yield8.1%
Epimer Ratio (R%:S%)45:55
Mass Shift+4 Da[3]
Isotopic Purity>98% (Typical for this method)[5]

Part 2: Application of this compound-d₄ as an Internal Standard

This section details the use of the synthesized this compound-d₄ as an internal standard for the quantification of this compound in rye flour.

Analytical Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Rye Flour Sample Spike Spike with This compound-d₄ Sample->Spike Extraction Extraction with Acetonitrile/Water Spike->Extraction Cleanup SPE Cleanup Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract Injection Inject into UPLC-MS/MS Separation Chromatographic Separation Injection->Separation Detection MRM Detection Separation->Detection Integration Peak Integration Ratio Calculate Peak Area Ratio Integration->Ratio Quantification Quantify using Calibration Curve Ratio->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for this compound analysis using a deuterated internal standard.

Detailed Analytical Protocol

1. Sample Preparation and Extraction

  • Weighing: Weigh 5 g of homogenized rye flour into a 50 mL centrifuge tube.

  • Spiking: Add a known amount of this compound-d₄ solution (e.g., 50 µL of a 1 µg/mL solution) to the sample.

  • Extraction: Add 20 mL of an acetonitrile/water mixture (e.g., 80:20, v/v) under alkaline conditions (e.g., with ammonium (B1175870) carbonate).[3]

  • Shaking: Shake vigorously for 60 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Cleanup: Pass the supernatant through a solid-phase extraction (SPE) cleanup column (e.g., MycoSep 150 Ergot SPE) to remove matrix interferences.[3]

  • Evaporation and Reconstitution: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume (e.g., 500 µL) of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: UPLC System

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

3. Data Analysis

  • Peak Integration: Integrate the peak areas for both this compound and the internal standard, this compound-d₄.

  • Ratio Calculation: Calculate the peak area ratio (PAR) for each sample and calibration standard: PAR = (Peak Area of this compound) / (Peak Area of this compound-d₄).

  • Calibration Curve: Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations. The curve should be linear with a correlation coefficient (r²) > 0.99.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their PAR values on the calibration curve.

Analytical Method Performance Data
ParameterThis compoundThis compound-d₄ (Internal Standard)
Precursor Ion (m/z) 610.3614.3
Product Ion 1 (m/z) 223.1227.1
Product Ion 2 (m/z) 282.2282.2
Linearity (r²) >0.99N/A
LOD (µg/kg) ~0.3N/A
LOQ (µg/kg) ~1.0N/A
Recovery (%) 70-120% (with IS correction)N/A
Precision (RSD%) <15%N/A

Note: The MRM transitions for this compound-d₄ are predicted based on the fragmentation pattern of this compound and the location of the isotopic label. The product ion at m/z 282.2 does not contain the labeled N⁶-methyl group and thus does not show a mass shift.

This compound Signaling Pathway

This compound exerts its biological effects primarily by interacting with dopaminergic and adrenergic receptor systems. It is known to act as an antagonist at dopamine (B1211576) D1 and D2 receptors.[6] The antagonism of these receptors disrupts the normal downstream signaling cascades initiated by dopamine.

G cluster_0 Dopamine D1 Receptor Signaling cluster_1 Dopamine D2 Receptor Signaling Dopamine_D1 Dopamine D1R D1 Receptor Dopamine_D1->D1R Activates Ergocristine_D1 This compound Ergocristine_D1->D1R Antagonizes G_alpha_s Gαs/olf D1R->G_alpha_s Activates AC_D1 Adenylyl Cyclase G_alpha_s->AC_D1 Stimulates cAMP_D1 cAMP AC_D1->cAMP_D1 Increases PKA_D1 PKA cAMP_D1->PKA_D1 Activates Cellular_Response_D1 Cellular Response (e.g., gene expression) PKA_D1->Cellular_Response_D1 Dopamine_D2 Dopamine D2R D2 Receptor Dopamine_D2->D2R Activates Ergocristine_D2 This compound Ergocristine_D2->D2R Antagonizes G_alpha_i Gαi/o D2R->G_alpha_i Activates AC_D2 Adenylyl Cyclase G_alpha_i->AC_D2 Inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 Decreases Cellular_Response_D2 Cellular Response cAMP_D2->Cellular_Response_D2 Modulates

Caption: Antagonistic action of this compound on dopamine receptor signaling pathways.

  • D1 Receptor Pathway: Dopamine binding to the D1 receptor activates the Gs/olf G-protein, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[7] This activates Protein Kinase A (PKA), leading to various downstream cellular responses. This compound blocks this activation.

  • D2 Receptor Pathway: Dopamine binding to the D2 receptor activates the Gi/o G-protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[7] This modulates downstream cellular activity. This compound prevents this inhibition from occurring in response to dopamine.

Conclusion

The use of a deuterated internal standard, such as this compound-d₄, is crucial for achieving high accuracy and precision in the quantification of this compound by LC-MS/MS. The semi-synthetic protocol described provides a reliable method for producing this essential analytical tool. The detailed analytical protocol for rye flour demonstrates a practical application, which can be adapted for other complex matrices. By effectively compensating for matrix effects and other sources of analytical variability, the use of deuterated this compound enables robust and reliable monitoring to ensure compliance with regulatory limits and supports further research into the toxicology and pharmacology of this important mycotoxin.

References

Animal Models of Fescue Toxicosis for Ergocristine Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols and detailed data for utilizing animal models in the study of fescue toxicosis, with a specific focus on the ergot alkaloid ergocristine. The information is intended to guide researchers in establishing robust experimental systems to investigate the pathophysiology of fescue toxicosis and to evaluate potential therapeutic interventions.

Introduction to Fescue Toxicosis and this compound

Fescue toxicosis is a multifaceted condition affecting livestock, primarily cattle, that consume tall fescue grass infected with the endophytic fungus Epichloë coenophiala. This fungus produces a variety of ergot alkaloids, with ergovaline (B115165) being the most abundant and extensively studied. However, other ergot alkaloids, including this compound, are also present and contribute to the toxic effects.[1][2] The clinical signs of fescue toxicosis are diverse and include reduced feed intake, weight gain, and milk production, as well as hyperthermia, rough hair coat, and reproductive issues.[1][3]

The underlying mechanism of fescue toxicosis is largely attributed to the vasoconstrictive properties of ergot alkaloids.[4][5] this compound, like other ergopeptine alkaloids, is known to interact with various biogenic amine receptors, including dopaminergic, serotonergic, and adrenergic receptors, leading to a cascade of physiological disruptions.[6][7] Understanding the specific role of this compound in fescue toxicosis is crucial for developing targeted therapies to mitigate its detrimental effects on animal health and productivity.

Animal Models

Rodent and ruminant models are widely used to study fescue toxicosis due to their ability to replicate the key clinical signs observed in production animals.

  • Rat Model: The rat model is a cost-effective and well-controlled system for initial screening of compounds and for detailed physiological and mechanistic studies. Rats fed endophyte-infected fescue seed exhibit many of the same responses as cattle, including reduced feed intake, weight gain, and altered thermoregulation.[8]

  • Bovine (Steer) Model: The steer model provides a more direct and relevant system for studying the effects of fescue toxicosis in the target species. It allows for the evaluation of production parameters and physiological responses that are directly applicable to the cattle industry.

Quantitative Data on the Effects of this compound and Fescue Toxicosis

The following tables summarize quantitative data from various studies on the effects of this compound and fescue toxicosis in different animal models.

Table 1: Vasoconstrictive Potency of Ergot Alkaloids in Bovine Lateral Saphenous Veins

AlkaloidOnset of Contractile Response (M)Half Maximal Effective Concentration (EC50) (M)Maximal Response (EMAX) (%)
Ergovaline1 x 10⁻⁸4.0 x 10⁻⁶ ± 1.5 x 10⁻⁶104.1 ± 6.1
Ergotamine1 x 10⁻⁸4.0 x 10⁻⁶ ± 1.5 x 10⁻⁶104.1 ± 6.1
This compound 1 x 10⁻⁷ 5.6 x 10⁻⁶ ± 1.3 x 10⁻⁶ 45.5 ± 4.5
Ergocornine1 x 10⁻⁷4.0 x 10⁻⁵ ± 2.3 x 10⁻⁵57.2 ± 9.2
α-Ergocryptine1 x 10⁻⁶5.4 x 10⁻⁶ ± 1.3 x 10⁻⁶60.1 ± 5.9
Ergonovine1 x 10⁻⁶1.1 x 10⁻⁵ ± 1.5 x 10⁻⁶30.5 ± 3.9
Lysergic Acid1 x 10⁻⁵5.5 x 10⁻⁵ ± 2.3 x 10⁻⁵22.6 ± 4.0

Data adapted from Klotz et al. (2006, 2007, 2010) as presented in a subsequent review.[9]

Table 2: Effects of Ergot Alkaloids on Physiological Parameters in Cattle

ParameterAnimal ModelErgot Alkaloid and DoseObserved Effect
Feed IntakeSteersDiets with 1.5 mg/kg total ergot alkaloidsReduced Dry Matter Intake (DMI)
Feed IntakeSteers15 µg ergovaline/kg BWDecreased Dry Matter Intake (DMI)
Body Weight GainSteersHigh Endophyte FescueDecreased
Rectal TemperatureSteersErgotamine and Ergonovine (i.v.)No significant change
Skin TemperatureSteersErgotamine and Ergonovine (i.v.)Significantly lower
Heart RateSteersErgotamine and Ergonovine (i.v.)Significantly lower
Respiration RateSteersErgotamine and Ergonovine (i.v.)Higher
Blood PressureSteersErgotamine and Ergonovine (i.v.)Higher
Serum ProlactinSteersHigh Endophyte FescueDecreased
Serum ProlactinHeifersErgotamine and Ergonovine (i.v.)Significantly lower

Data compiled from multiple sources.[7][10][11][12]

Table 3: Effects of this compound on Prolactin Secretion in Rats

Animal ModelThis compound DoseTime to EffectObserved Effect
Female Rats0.25 to 1.0 mg1 hourMarkedly lowered serum prolactin
Male Rats (with pituitary grafts)30 µg/kg (single bolus injection)ImmediateDeclined elevated plasma prolactin

Data compiled from multiple sources.[13][14]

Experimental Protocols

Protocol 1: Induction of Fescue Toxicosis in a Rat Model for this compound Research

Objective: To induce fescue toxicosis in rats to study the specific effects of this compound.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Endophyte-infected (Epichloë coenophiala) tall fescue seed containing a known concentration of this compound and other ergot alkaloids.

  • Endophyte-free tall fescue seed (control)

  • Standard rodent chow

  • Metabolic cages for individual housing and collection of urine and feces

  • Equipment for measuring body weight, feed intake, and water consumption

  • Rectal thermometer or other device for measuring core body temperature

  • Blood collection supplies (e.g., tubes, needles)

  • Centrifuge and freezer for sample processing and storage

Procedure:

  • Acclimation: House rats individually in a temperature- and light-controlled environment (e.g., 22°C, 12:12 h light-dark cycle) for at least one week prior to the experiment. Provide ad libitum access to standard rodent chow and water.

  • Diet Preparation:

    • Control Diet: Grind endophyte-free tall fescue seed and mix it with powdered standard rodent chow at a specified ratio (e.g., 20% seed, 80% chow by weight).

    • Treatment Diet: Grind endophyte-infected tall fescue seed and mix it with powdered standard rodent chow at the same ratio as the control diet. The concentration of this compound in the final diet should be calculated based on the analysis of the infected seed.

  • Experimental Groups: Randomly assign rats to the following groups (n=8-10 per group):

    • Group 1: Control (fed the endophyte-free fescue diet)

    • Group 2: Treatment (fed the endophyte-infected fescue diet)

  • Induction of Toxicosis:

    • Provide the respective diets to the rats for a period of 14-28 days.

    • Monitor and record body weight, feed intake, and water consumption daily.

    • Measure core body temperature at regular intervals (e.g., daily or every other day).

  • Sample Collection:

    • At the end of the experimental period, collect blood samples via an appropriate method (e.g., cardiac puncture under anesthesia).

    • Collect urine and feces from metabolic cages during the final 24 hours of the study.

    • Euthanize the animals and collect tissues of interest (e.g., liver, kidney, brain, pituitary) for further analysis.

  • Biochemical and Hormonal Analysis:

    • Analyze serum or plasma for prolactin levels, as well as other relevant hormones and biochemical markers of toxicity (e.g., liver enzymes, kidney function tests).

    • Analyze tissue samples for this compound and its metabolites, or for changes in gene or protein expression.

Protocol 2: Induction of Fescue Toxicosis in a Steer Model for this compound Research

Objective: To induce fescue toxicosis in steers to evaluate the effects of this compound on production and physiological parameters.

Materials:

  • Angus or Holstein steers (initial body weight ~250 kg)

  • Endophyte-infected (Epichloë coenophiala) tall fescue seed or hay with known concentrations of this compound and other ergot alkaloids.

  • Endophyte-free tall fescue seed or hay (control)

  • Basal diet (e.g., corn silage, concentrate mix)

  • Individual feeding pens

  • Scale for weighing steers

  • Equipment for measuring feed intake

  • Rectal thermometer

  • Blood collection supplies (e.g., vacutainer tubes, needles)

  • Chute or other handling facility for safe animal restraint

Procedure:

  • Acclimation: House steers in individual pens for at least two weeks prior to the start of the experiment. Adapt them to the basal diet and handling procedures.

  • Diet Formulation:

    • Control Diet: Mix endophyte-free fescue seed or hay with the basal diet to achieve a specific percentage of the total dry matter intake.

    • Treatment Diet: Mix endophyte-infected fescue seed or hay with the basal diet at the same percentage as the control. The daily intake of this compound should be calculated based on the feed analysis and the expected feed intake of the steers.

  • Experimental Design:

    • Use a completely randomized design with two treatment groups: Control and Treatment (n=6-8 steers per group).

    • The experimental period should be at least 28 days to allow for the development of clinical signs.

  • Data and Sample Collection:

    • Record individual feed intake daily.

    • Measure body weight at the beginning and end of the study, and at regular intervals (e.g., weekly).

    • Measure rectal temperature at the same time each day.

    • Observe and score clinical signs of fescue toxicosis (e.g., rough hair coat, respiratory rate, time spent in shade) on a regular basis.

    • Collect blood samples via jugular venipuncture at baseline and at weekly intervals throughout the study.

  • Laboratory Analysis:

    • Analyze serum or plasma for prolactin, progesterone, and other hormones of interest.

    • Analyze serum for biochemical parameters related to liver and kidney function, and mineral status.

    • Analyze feed samples for ergot alkaloid concentrations to confirm intake.

Signaling Pathways and Visualizations

This compound exerts its effects by interacting with multiple receptor systems. The following diagrams illustrate the key signaling pathways involved in the pathophysiology of fescue toxicosis.

Dopamine (B1211576) D2 Receptor Signaling and Prolactin Inhibition

This compound is an agonist at dopamine D2 receptors on lactotrophs in the anterior pituitary.[15][16] This activation leads to the inhibition of prolactin secretion through a Gαi-coupled pathway.

Dopamine_D2_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound D2R Dopamine D2 Receptor This compound->D2R Binds to G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Prolactin_Secretion ↓ Prolactin Secretion PKA->Prolactin_Secretion

Caption: this compound inhibits prolactin secretion via the dopamine D2 receptor pathway.

Alpha-2 Adrenergic Receptor Signaling and Vasoconstriction

This compound acts as an agonist at α2-adrenergic receptors on vascular smooth muscle cells, leading to vasoconstriction.[17] This effect is mediated through a Gαi-coupled pathway that ultimately increases intracellular calcium levels.

Alpha2_Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (Smooth Muscle Cell) This compound This compound Alpha2_AR α2-Adrenergic Receptor This compound->Alpha2_AR Binds to G_protein Gαi/βγ Alpha2_AR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Ca²⁺ Release (from SR) IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Vasoconstriction

Caption: this compound induces vasoconstriction through the α2-adrenergic receptor pathway.

Experimental Workflow for Evaluating Therapeutic Agents

This workflow outlines the general steps for using the described animal models to test the efficacy of a potential therapeutic agent against this compound-induced fescue toxicosis.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Data Collection cluster_analysis Analysis and Outcome Animal_Model Select Animal Model (Rat or Steer) Acclimation Acclimation Period Animal_Model->Acclimation Baseline Baseline Data Collection (Body Weight, Feed Intake, etc.) Acclimation->Baseline Group_Assignment Randomly Assign to Groups: 1. Control 2. This compound/Fescue Toxicosis 3. This compound + Therapeutic Agent Baseline->Group_Assignment Induction Induce Fescue Toxicosis (as per protocol) Group_Assignment->Induction Treatment_Admin Administer Therapeutic Agent Group_Assignment->Treatment_Admin Daily_Monitoring Daily Monitoring: - Clinical Signs - Feed & Water Intake - Body Weight Induction->Daily_Monitoring Treatment_Admin->Daily_Monitoring Physiological_Measurements Regular Physiological Measurements: - Body Temperature - Heart Rate - Respiration Rate Daily_Monitoring->Physiological_Measurements Sample_Collection Periodic Blood Sampling Physiological_Measurements->Sample_Collection Biochemical_Analysis Biochemical & Hormonal Analysis: - Prolactin - Serum Chemistry Sample_Collection->Biochemical_Analysis Statistical_Analysis Statistical Analysis Biochemical_Analysis->Statistical_Analysis Efficacy_Evaluation Evaluate Therapeutic Efficacy Statistical_Analysis->Efficacy_Evaluation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ergocristine Separation by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of ergocristine separation from its epimers using High-Performance Liquid Chromatography (HPLC). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in separating this compound from its epimers?

A1: The primary challenges in separating this compound from its C-8 epimer, ergocristinine, stem from their structural similarity as diastereomers. This often leads to co-elution or poor resolution. Furthermore, epimerization—the conversion of one epimer to the other—can occur during sample preparation, extraction, and even during the HPLC analysis, affecting accurate quantification.[1][2][3] Factors such as pH, solvent polarity, temperature, and exposure to light can influence the rate of epimerization.[4][5][6]

Q2: Which HPLC columns are most effective for separating this compound and its epimers?

A2: Reversed-phase columns are predominantly used for the separation of ergot alkaloids.[1][7] C18 columns are a common choice and have demonstrated success in separating this compound from its epimers.[8][9] Phenyl-hexyl columns have also been shown to provide good resolution and peak symmetry, offering a different selectivity that can be beneficial for challenging separations.[1][8]

Q3: What mobile phase composition is recommended for optimal separation?

A3: Alkaline mobile phases are generally preferred to maintain the stability of the epimers and improve separation by preventing protonation.[1][7] Common mobile phase systems consist of acetonitrile (B52724)/water or methanol/water mixtures with additives like ammonium (B1175870) carbonate, ammonium hydroxide (B78521), or triethylamine (B128534) to maintain an alkaline pH.[1][7] Gradient elution, starting with a higher aqueous phase concentration and gradually increasing the organic phase, is typically employed to achieve a successful separation of multiple ergot alkaloids and their epimers.[8]

Q4: How can I prevent the epimerization of this compound during analysis?

A4: To minimize epimerization, it is crucial to control several factors throughout the analytical process.[2] Using alkaline mobile phases helps to stabilize the epimers.[1][7] Samples should be stored at low temperatures (e.g., -20°C) and protected from light.[5][10] It is also advisable to use a cooled autosampler to maintain low temperatures during the injection sequence.[5] The choice of solvent is also critical; for instance, long-term storage in chloroform (B151607) has been shown to prevent epimerization, while acetonitrile is suitable for shorter periods if kept at low temperatures.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC separation of this compound and its epimers.

Problem 1: Poor Resolution Between this compound and Ergocristinine Peaks

Symptoms:

  • Overlapping peaks for this compound and its epimer.

  • Inability to accurately quantify individual epimers.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inappropriate Mobile Phase Gradient Optimize the gradient profile. Try a shallower gradient with a slower increase in the organic phase percentage to enhance the separation between the closely eluting epimers.
Incorrect Mobile Phase pH Ensure the mobile phase is sufficiently alkaline. An alkaline pH helps to maintain the stability of the epimers and can improve separation.[1][7] Consider using additives like ammonium carbonate or ammonium hydroxide.
Suboptimal Column Choice If using a C18 column, consider switching to a phenyl-hexyl column, which offers different selectivity and may improve resolution.[1][8]
Elevated Column Temperature While temperature can affect selectivity, higher temperatures might decrease resolution. An optimal temperature is often found around 25°C.[8]
Flow Rate is Too High A lower flow rate can sometimes improve the resolution between closely eluting peaks. The optimal flow rate for both C18 and phenyl-hexyl columns has been found to be 1 mL/min.[8]
Problem 2: Peak Tailing for this compound or its Epimer

Symptoms:

  • Asymmetrical peaks with a pronounced "tail."

  • Inaccurate peak integration and quantification.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Secondary Interactions with Column Silanols Add a competing base, such as triethylamine, to the mobile phase to mask active silanol (B1196071) groups on the stationary phase. Reducing the mobile phase pH can also minimize these interactions.
Column Contamination or Degradation Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may be degraded and require replacement.
Sample Overload Reduce the injection volume or the concentration of the sample.
Incompatible Injection Solvent Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[1][7]
Problem 3: Inconsistent Retention Times

Symptoms:

  • Shifting retention times for this compound and its epimer across different runs.

  • Difficulty in peak identification.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Mobile Phase Preparation Inconsistency Prepare fresh mobile phase for each analysis and ensure accurate pH adjustment and component mixing.
Fluctuations in Column Temperature Use a column oven to maintain a constant and stable temperature throughout the analysis.
Pump Malfunction or Leaks Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. Pressure fluctuations can indicate pump issues.[11]
Column Equilibration is Insufficient Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

Experimental Protocols

Protocol 1: HPLC-FLD Method for this compound and Epimer Separation

This protocol is based on methods optimized for the separation of ergot alkaloids using a C18 column and fluorescence detection.[8]

1. Instrumentation and Columns:

  • HPLC system with a fluorescence detector.

  • Stationary Phase: C18 column.

2. Reagents and Mobile Phase:

  • Mobile Phase A: 5 mM ammonium bicarbonate in water.

  • Mobile Phase B: Acetonitrile.

  • Sample Solvent: Acetonitrile/water mixture similar to the initial mobile phase composition.

3. Chromatographic Conditions:

Parameter Value
Flow Rate 1 mL/min
Column Temperature 25 °C
Injection Volume 60 µL
Detection (Fluorescence) Excitation: 250 nm, Emission: 425 nm
Gradient Program Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B. The exact gradient should be optimized for your specific instrument and column.

4. Sample Preparation:

  • A liquid-liquid extraction followed by solid-phase extraction (SPE) can be a suitable method for sample clean-up.

Protocol 2: UHPLC-MS/MS Method for High-Sensitivity Analysis

This protocol utilizes UHPLC coupled with tandem mass spectrometry for sensitive detection and quantification.[9][12]

1. Instrumentation and Columns:

  • UHPLC system coupled to a tandem mass spectrometer (MS/MS).

  • Stationary Phase: C18 column (e.g., 1.7 µm, 100 mm x 2.1 mm).[9]

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.05% ammonium hydroxide and 5 mmol/L ammonium acetate (B1210297) in water.[9]

  • Mobile Phase B: Acetonitrile.

3. Chromatographic Conditions:

Parameter Value
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 1-5 µL
MS/MS Detection Electrospray ionization (ESI) in positive mode. Monitor specific precursor and product ions for this compound and ergocristinine.
Gradient Program A rapid gradient appropriate for UHPLC separation, starting with a low percentage of Mobile Phase B.

4. Sample Preparation:

  • A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction can be employed for efficient sample preparation.[9][12]

Visualized Workflows

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Sample Collection extraction Liquid-Liquid or QuEChERS Extraction sample->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup injection HPLC Injection cleanup->injection separation C18 or Phenyl-Hexyl Column Separation injection->separation detection FLD or MS/MS Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Reporting quantification->report

Caption: A generalized experimental workflow for the HPLC analysis of this compound.

troubleshooting_logic start Poor Peak Resolution? check_gradient Optimize Gradient? start->check_gradient Yes peak_tailing Peak Tailing? start->peak_tailing No check_column Change Column? check_gradient->check_column No Improvement solution_found Resolution Improved check_gradient->solution_found Yes check_temp_flow Adjust Temp/Flow? check_column->check_temp_flow No Improvement check_column->solution_found Yes check_temp_flow->solution_found Yes check_ph Adjust Mobile Phase pH? peak_tailing->check_ph Yes good_chromatography Good Chromatography peak_tailing->good_chromatography No check_sample_solvent Check Sample Solvent? check_ph->check_sample_solvent No Improvement tailing_resolved Tailing Resolved check_ph->tailing_resolved Yes flush_column Flush/Replace Column? check_sample_solvent->flush_column No Improvement check_sample_solvent->tailing_resolved Yes flush_column->tailing_resolved Yes

Caption: A troubleshooting decision tree for common HPLC separation issues.

References

Troubleshooting poor recovery of Ergocristine during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Ergocristine during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can lead to poor recovery of this compound?

A1: The primary factors contributing to low this compound recovery include:

  • Degradation: this compound is sensitive to pH, temperature, and light. Exposure to acidic or strongly alkaline conditions, elevated temperatures, and UV light can lead to its degradation.[1][2]

  • Epimerization: this compound can convert to its less active epimer, ergocristinine, particularly in solution. This process is influenced by solvent type, pH, and temperature.[1][2][3]

  • Improper Solvent Selection: The choice of extraction and elution solvents is critical. Using a solvent in which this compound has low solubility or a solvent system that does not efficiently partition it from the sample matrix will result in poor recovery.

  • Suboptimal pH: The pH of the sample and extraction solvents significantly impacts the ionization state of this compound, affecting its solubility and retention on solid-phase extraction (SPE) media.[2]

  • Matrix Effects: Complex sample matrices can interfere with the extraction process, leading to reduced efficiency.

Q2: What is epimerization and how does it affect my results?

A2: Epimerization is a chemical process where one stereoisomer is converted into its diastereomer. In the case of this compound, it can convert to Ergocristinine at the C-8 position.[2][3] This is problematic because Ergocristinine has different biological activity and chromatographic properties, leading to inaccurate quantification of the target analyte. The conversion can be promoted by protic solvents, changes in pH, and heat.[1][4]

Q3: What are the ideal storage conditions for this compound standards and samples to minimize degradation?

A3: To ensure the stability of this compound, standards and samples should be stored at or below -20°C in the dark.[3][5] It is also recommended to use non-protic solvents for long-term storage of standards and to prepare solutions fresh whenever possible.[1][6] Extracts should ideally be analyzed on the same day they are prepared.[7][8]

Troubleshooting Guides

Poor Recovery in Liquid-Liquid Extraction (LLE)
ProblemPossible CauseRecommended Solution
Low this compound concentration in the organic phase Incorrect Solvent Polarity: The chosen organic solvent may not be optimal for partitioning this compound from the aqueous phase.- Use a solvent mixture with appropriate polarity. Toluene (B28343)/ethanol mixtures (e.g., 87:13 v/v) have been used effectively.[9] - Consider using a more polar solvent if this compound remains in the aqueous phase.
Suboptimal pH of the Aqueous Phase: The pH can affect the charge state and solubility of this compound.- For extraction into an organic solvent, adjust the aqueous phase to a slightly alkaline pH (e.g., pH 7.3) to ensure this compound is in its neutral, more lipophilic form.[9]
Emulsion Formation: An emulsion layer between the aqueous and organic phases can trap the analyte, leading to poor recovery.- Centrifuge the sample to break the emulsion. - Add a small amount of salt to the aqueous phase. - Allow the phases to separate for a longer period.
Analyte Degradation Exposure to Harsh pH or High Temperature: Prolonged exposure to strong acids or bases, or heating during extraction can degrade this compound.[1]- Perform the extraction at room temperature or on ice. - Minimize the time the sample is in contact with acidic or alkaline solutions.
Poor Recovery in Solid-Phase Extraction (SPE)
ProblemPossible CauseRecommended Solution
Analyte Breakthrough (this compound in the load/wash fraction) Improper Sorbent Selection: The SPE sorbent may not have the appropriate retention mechanism for this compound.- For acidic extracts where this compound is protonated, a strong cation-exchange (SCX) sorbent is effective.[10][11][12] - For neutral solutions, a reversed-phase (e.g., C18) sorbent can be used.
Incorrect Sample pH: The pH of the sample load solution is critical for retention.- When using an SCX cartridge, ensure the sample pH is acidic (e.g., pH 2.2) to keep this compound protonated and positively charged for strong retention.[10][11][12]
Wash Solvent is Too Strong: The wash solvent may be prematurely eluting this compound.- Use a weaker wash solvent. For SCX, a mixture of the extraction solvent (e.g., methanol (B129727)/acidified water) can be used to wash away interferences without eluting the analyte.[10][11][12]
Incomplete Elution (this compound retained on the cartridge) Elution Solvent is Too Weak: The elution solvent is not strong enough to disrupt the interaction between this compound and the sorbent.- For SCX, use a basic elution solvent (e.g., pH 9) to neutralize the charge on this compound, allowing it to be eluted with an organic solvent like methanol.[10][11][12] - For reversed-phase, increase the percentage of organic solvent in the elution solution.
Insufficient Elution Volume: The volume of the elution solvent may not be enough to completely desorb the analyte.- Increase the volume of the elution solvent. - Perform a second elution and analyze it separately to check for residual this compound.

Data Presentation

Table 1: Recovery of this compound and other Ergot Alkaloids using different Extraction Solvents.

Extraction SolventRecovery Rate (%)Reference
Acetonitrile/Ammonium Carbonate Buffer (84:16 v/v)~90 - 120[3]
Methanol/0.25% Phosphoric Acid (40:60 v/v)Mean recovery of 88.1 (range 79.1 - 95.9)[10][12]
QuEChERS (Acetonitrile/Water with Ammonium Carbonate)60 - 70[3][13]
QuEChERS (optimized with Ammonium Carbonate/Acetonitrile)~90 - 98[14]

Table 2: Influence of Temperature on this compound Stability.

TemperatureObservationReference
-20°CStable for at least one month.[5] Long-term storage recommended at this temperature.[1][6][1][5][6]
4°CSignificant epimerization observed after 14 days in rye and barley extracts.[7][8]
Room TemperatureEpimerization is more pronounced.[4] Total ergot concentration can vary over time.[5][4][5]
Heating (60-190°C)Can decrease the concentration of this compound and influence the epimer ratio.[1][15]

Experimental Protocols

Detailed Methodology for Solid-Phase Extraction (SPE) of this compound from Wheat

This protocol is adapted from a method utilizing a strong cation-exchange SPE disk for cleanup.[10][11][12][16]

1. Sample Preparation: a. Weigh 25.0 g of ground wheat sample into a 250 mL Erlenmeyer flask. b. Add 100 mL of extraction solvent (methanol/0.25% concentrated H3PO4, 40:60 v/v, pH 2.2). c. Shake for 30 minutes using a wrist-action shaker. d. Filter the mixture through Whatman filter paper and collect the filtrate.

2. SPE Cartridge Conditioning: a. Condition a strong cation-exchange SPE microcolumn with 2.0 mL of methanol followed by 2.0 mL of 0.25% concentrated H3PO4.

3. Sample Loading: a. Dilute 4.0 mL of the sample extract with 4.0 mL of 0.25% concentrated H3PO4. b. Load the diluted extract onto the conditioned SPE column at a flow rate of approximately 2 mL/min.

4. Washing: a. Wash the column with 1.0 mL of the extraction solvent. b. Discard the wash. c. Dry the column under vacuum for 3 minutes.

5. Elution: a. Elute the ergot alkaloids with 1.0 mL of elution solvent (methanol/0.05M phosphate (B84403) buffer, pH 9, 60:40 v/v) into an amber vial.

6. Analysis: a. The eluate is ready for analysis by HPLC with fluorescence detection or LC-MS/MS.

Detailed Methodology for Liquid-Liquid Extraction (LLE) of this compound from Ergot

This protocol is based on a process for isolating ergot alkaloids from Claviceps purpurea.[9]

1. Primary Extraction: a. Extract the ergot material with a toluene/ethanol mixture (e.g., 87:13 v/v) to obtain a primary extract.

2. Acidic Extraction: a. Extract the primary extract with an aqueous solution of an acid (e.g., 0.2% w/w HCl in ethanol/water 1:1 v/v) to transfer the protonated ergot alkaloids into the aqueous phase.

3. Basification and Back-Extraction: a. Increase the pH of the aqueous extract to above 7.0 (e.g., pH 7.3) with an aqueous base solution (e.g., 5% w/w NaOH) to neutralize the ergot alkaloids. b. Extract the basified aqueous solution with toluene to transfer the neutral ergot alkaloids into the organic phase.

4. Concentration and Crystallization: a. Partially evaporate the toluene from the purified extract to induce crystallization of the ergot alkaloids.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) cluster_analysis Analysis start Start: Sample grind Grind Sample start->grind extract Solvent Extraction grind->extract filter Filter extract->filter condition Condition SPE Cartridge filter->condition For SPE acid_extract Acidic Extraction filter->acid_extract For LLE load Load Sample condition->load wash Wash load->wash elute Elute wash->elute analyze HPLC or LC-MS/MS Analysis elute->analyze basify Basify Aqueous Phase acid_extract->basify back_extract Back-Extract into Organic Solvent basify->back_extract back_extract->analyze

Caption: General experimental workflow for this compound extraction.

troubleshooting_workflow cluster_lle LLE Issues cluster_spe SPE Issues cluster_general General Issues start Poor this compound Recovery check_method Review Extraction Method (LLE or SPE?) start->check_method check_stability Investigate Analyte Stability start->check_stability check_lle_params Check LLE Parameters check_method->check_lle_params LLE check_spe_params Check SPE Parameters check_method->check_spe_params SPE solvent_polarity Optimize Solvent Polarity check_lle_params->solvent_polarity ph_lle Adjust Aqueous pH check_lle_params->ph_lle emulsion Address Emulsion check_lle_params->emulsion sorbent Verify Sorbent Choice check_spe_params->sorbent ph_spe Optimize Sample/Elution pH check_spe_params->ph_spe wash_elute Adjust Wash/Elution Solvents check_spe_params->wash_elute temp Control Temperature check_stability->temp light Protect from Light check_stability->light epimerization Minimize Epimerization check_stability->epimerization

Caption: Troubleshooting decision tree for poor this compound recovery.

References

Technical Support Center: Minimizing Ergocristine Epimerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ergocristine epimerization during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound epimerization and why is it a concern?

A1: this compound is a naturally occurring ergot alkaloid that exists as a pair of epimers: the biologically active (R)-epimer (this compound) and the less active (S)-epimer (ergocristinine). Epimerization is the process where one epimer converts into the other. This is a significant concern in analytical and pharmaceutical settings because it can lead to an inaccurate quantification of the active compound, potentially underestimating its potency or toxicity.[1][2][3] The conversion between the two forms is influenced by several factors during sample handling and analysis.[1][3][4]

Q2: What are the primary factors that promote this compound epimerization?

A2: The main factors that can induce the epimerization of this compound during sample preparation include:

  • Solvent Type: Protic solvents (e.g., methanol) can promote epimerization more than non-protic solvents.[1][2]

  • pH: Both acidic and alkaline conditions can accelerate the conversion between this compound and ergocristinine (B1242015).[1][3] Alkaline conditions, in particular, favor the formation of the S-epimer.

  • Temperature: Higher temperatures increase the rate of epimerization.[1][2][5] Conversely, low temperatures help to preserve the original epimeric ratio.

  • Light Exposure: Exposure to UV light can induce epimerization.[1][2] Therefore, samples should be protected from light.

Q3: How can I minimize this compound epimerization during sample extraction?

A3: To minimize epimerization during extraction, consider the following:

  • Solvent Selection: Use non-protic solvents like acetonitrile (B52724) or chloroform (B151607) whenever possible.[1][6] If a protic solvent is necessary, keep the extraction time short and the temperature low.

  • pH Control: Maintain a neutral pH. Avoid using strong acids or bases in your extraction buffers.[1] An acetonitrile/ammonium (B1175870) carbonate buffer has been shown to maintain a constant epimer ratio.[6][7]

  • Temperature Control: Perform extractions at low temperatures (e.g., on ice or in a cold room at 4°C).[2][4]

  • Light Protection: Use amber vials or cover your glassware with aluminum foil to protect the sample from light.[2][4]

Q4: What are the best practices for storing this compound samples and standards?

A4: For long-term storage, it is recommended to store this compound standards and samples at -20°C or below.[1][4][7] They should be stored in a non-protic solvent, such as acetonitrile, and protected from light.[1][7] For short-term storage during an HPLC run (up to 18 hours), an extraction mixture of acetonitrile/ammonium carbonate buffer has been shown to be effective in maintaining stability.[6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of ergocristinine in a sample expected to contain primarily this compound. Epimerization has occurred during sample preparation.Review your sample preparation protocol. Check for and address the following: - Solvent: Switch to a non-protic solvent like acetonitrile. - pH: Ensure the pH of all solutions is neutral. - Temperature: Keep samples cold throughout the process. - Light: Protect samples from light at all stages.
Inconsistent epimer ratios between replicate samples. Variability in sample handling.Standardize your workflow to ensure all samples are treated identically. Pay close attention to the duration of each step, temperature, and light exposure. Use a cooled autosampler for analysis.[1]
Degradation of total ergot alkaloid concentration. In addition to epimerization, degradation may be occurring.High temperatures and extreme pH can lead to degradation.[1][2] Ensure storage and handling conditions are optimized for stability (low temperature, neutral pH, protection from light). Chloroform has been shown to prevent the formation of degradation products at 20°C.[1][6]

Quantitative Data Summary

The choice of solvent significantly impacts the stability and epimerization of ergopeptides. The following table summarizes the general order of epimerization promotion by different solvents.

Solvent/Mixture Epimerization Promotion
Methanol/DichloromethaneHigh
Acetonitrile/BufferModerate
Extraction Mix (unspecified)Moderate
Stabilising Solution (unspecified)Low
AcetonitrileVery Low
ChloroformNegligible

Data adapted from research on the stability of six major ergot alkaloids, including this compound.[1][6]

Experimental Protocols

Protocol 1: Sample Extraction of Ergot Alkaloids from Cereal Samples

This protocol is designed to minimize epimerization during the extraction of this compound from cereal matrices.

  • Homogenization: Weigh 1.0 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Extraction Solvent Addition: Add 4 mL of an extraction solution consisting of acetonitrile and 5 mM ammonium carbonate (85:15, v/v).[8]

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample at 9000 rpm for 5 minutes at 4°C.[8]

  • Supernatant Collection: Carefully collect the entire upper layer (supernatant) for further cleanup or direct analysis.

  • Light Protection: Throughout the procedure, protect the samples from light by using amber tubes or wrapping them in aluminum foil.

  • Temperature Control: Maintain low temperatures by keeping samples on ice whenever possible.

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the analysis of this compound and its epimer, ergocristinine, with fluorescence detection.

  • Flow Rate: 1 mL/min.

  • Column Temperature: 25°C.[12]

  • Injection Volume: 5 µL.[8]

  • Autosampler Temperature: Cooled to minimize epimerization in the autosampler.[1]

  • Run Time Limitation: Limit the injection sequence to 12 hours to minimize the potential for epimerization of samples in the autosampler.[8]

Visualizations

EpimerizationFactors cluster_factors Factors Promoting Epimerization cluster_outcome Outcome ProticSolvents Protic Solvents (e.g., Methanol) Epimerization This compound <=> Ergocristinine ProticSolvents->Epimerization Promotes ExtremePH Acidic or Alkaline pH ExtremePH->Epimerization Promotes HighTemp Elevated Temperature HighTemp->Epimerization Promotes UVLight UV Light Exposure UVLight->Epimerization Promotes

Caption: Factors influencing this compound epimerization.

MinimizedEpimerizationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_key_considerations Key Considerations to Minimize Epimerization Start Sample Homogenization Extraction Extraction (Acetonitrile/Ammonium Carbonate, 4°C, Dark) Start->Extraction Centrifugation Centrifugation (4°C) Extraction->Centrifugation Collection Supernatant Collection Centrifugation->Collection HPLC HPLC Analysis (Cooled Autosampler, Alkaline Mobile Phase) Collection->HPLC Data Data Acquisition HPLC->Data Key1 • Use Non-Protic Solvents Key2 • Maintain Neutral pH Key3 • Keep Samples Cold Key4 • Protect from Light

Caption: Optimized workflow for minimizing this compound epimerization.

References

Technical Support Center: Enhancing Ergocristine Detection in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Ergocristine. This resource is designed to assist researchers, scientists, and drug development professionals in improving the sensitivity and accuracy of this compound detection in complex sample matrices. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the main challenges in detecting this compound in complex matrices like animal feed or cereal-based products?

A1: The primary challenges stem from the complexity of the sample matrix itself, which can lead to several issues during analysis.[1] Co-extracting compounds can interfere with the detection of this compound, leading to what is known as "matrix effects."[2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal) in mass spectrometry-based methods, ultimately compromising the accuracy, precision, and sensitivity of quantification.[2][3] Additionally, the low concentrations of this compound often present in these samples require highly sensitive analytical methods.[4]

Q2: My LC-MS/MS results show inconsistent peak areas for this compound. What could be the cause?

A2: Inconsistent peak areas are a common sign of matrix effects.[2] The co-eluting matrix components can affect the ionization efficiency of this compound in the mass spectrometer's source.[2] Another potential cause could be issues with the sample preparation process, leading to variable recovery rates of the analyte. It is also important to ensure the stability of this compound throughout the analytical process, as degradation can lead to lower than expected signals.

Q3: I am experiencing low recovery of this compound during my sample preparation. What are the likely reasons and how can I improve it?

A3: Low recovery can be attributed to several factors. The chosen extraction solvent may not be optimal for this compound from your specific matrix. The pH of the extraction solution is also a critical parameter that can influence recovery.[3] During clean-up steps, such as solid-phase extraction (SPE), the analyte may be lost if the sorbent material and elution solvents are not properly selected.[5] To improve recovery, consider optimizing the extraction solvent system, adjusting the pH, and carefully selecting and validating the SPE protocol. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol can also be an effective technique for improving recovery.[2]

Q4: How can I minimize matrix effects in my this compound analysis?

A4: Several strategies can be employed to mitigate matrix effects.[2]

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or modified QuEChERS protocols can effectively remove interfering matrix components.[2] MycoSep® multifunctional SPE columns have been shown to significantly reduce matrix effects.[5]

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to achieve better separation of this compound from co-eluting matrix components is crucial.[3] The use of columns with different chemistries, such as a Biphenyl column, can provide alternative selectivity.[6]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure can help to compensate for matrix effects.[7][8]

  • Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard for this compound is the most effective way to compensate for both matrix effects and variability in analyte recovery.[9]

Experimental Protocols

Protocol 1: Extraction and Clean-up of this compound from Animal Feed using SPE

This protocol describes a general method for the extraction and solid-phase extraction (SPE) clean-up of this compound from animal feed samples prior to LC-MS/MS analysis.

  • Sample Homogenization: Grind the animal feed sample to a fine powder to ensure homogeneity.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 20 mL of an extraction solvent mixture of acetonitrile (B52724) and 2 mM aqueous ammonium (B1175870) carbonate (84:16, v/v).[10]

    • Shake vigorously for 30 minutes on a mechanical shaker.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • SPE Clean-up:

    • Use a strong cation exchange (SCX) SPE cartridge.[11]

    • Condition the cartridge with 5 mL of methanol (B129727) followed by 5 mL of the extraction solvent.

    • Load 5 mL of the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of the extraction solvent to remove interferences.

    • Elute the this compound with 5 mL of a mixture of methanol containing 2% ammonium hydroxide.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Modified QuEChERS Extraction for this compound in Cereal-Based Baby Food

This protocol outlines a modified QuEChERS method for extracting this compound from cereal-based baby food.[12]

  • Sample Preparation: Weigh 5 g of the homogenized baby food sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile and 10 mL of water to the sample.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 5000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Clean-up:

    • Take a 1 mL aliquot of the acetonitrile (upper) layer and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for this compound detection.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound in Various Matrices

Analytical MethodMatrixLOD (µg/kg)LOQ (µg/kg)Reference
HPLC-FLDAnimal Feed11.7813.06[13]
UHPLC-MS/MSCereal-based Baby Food-0.5[14]
LC-MS/MSWheat~0.021~0.071[15]
UHPLC-MS/MSSwine and Dairy Feed-0.5[8]
HPLC-FLDRye Flour0.2 - 1.1-[7]
UHPLC-MS/MSSpring Wheat0.00893–0.2250.0295–0.744[4]

Table 2: Recovery Rates of this compound using Different Sample Preparation Methods

Sample Preparation MethodMatrixRecovery (%)Reference
Cation-exchange SPEWheat88.1[7]
QuEChERSCereal-based Baby Food90 - 98[14]
Acidic Extraction with SCX SPEAnimal Feed82 - 120[11][16]
Mycosep ColumnSwine and Dairy Feed90.6 - 120[8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Complex Matrix (e.g., Animal Feed, Cereal) homogenization Homogenization sample->homogenization extraction Extraction (e.g., Acetonitrile/Buffer) homogenization->extraction cleanup Clean-up (SPE or d-SPE) extraction->cleanup lc_separation LC Separation (UHPLC/HPLC) cleanup->lc_separation Reconstituted Extract ms_detection MS/MS Detection (Triple Quadrupole) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: General workflow for this compound analysis.

troubleshooting_workflow start Poor Sensitivity or Inconsistent Results check_sample_prep Review Sample Preparation start->check_sample_prep check_matrix_effects Evaluate Matrix Effects check_sample_prep->check_matrix_effects OK optimize_extraction Optimize Extraction (Solvent, pH) check_sample_prep->optimize_extraction Low Recovery improve_cleanup Improve Clean-up (SPE, QuEChERS) check_sample_prep->improve_cleanup Interferences check_lc_ms Optimize LC-MS/MS Method check_matrix_effects->check_lc_ms Minimal use_mmc Use Matrix-Matched Calibration check_matrix_effects->use_mmc Present use_is Use Isotope-Labeled Internal Standard check_matrix_effects->use_is Significant optimize_chromatography Optimize Chromatography (Gradient, Column) check_lc_ms->optimize_chromatography Poor Peak Shape/ Separation tune_ms Tune MS Parameters check_lc_ms->tune_ms Low Signal end Improved Sensitivity and Reproducibility check_lc_ms->end OK optimize_extraction->check_matrix_effects improve_cleanup->check_matrix_effects use_mmc->check_lc_ms use_is->check_lc_ms optimize_chromatography->end tune_ms->end

Caption: Troubleshooting guide for this compound analysis.

References

Technical Support Center: Overcoming Matrix Effects in Ergocristine LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Ergocristine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: In LC-MS/MS analysis, matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to co-eluting compounds from the sample matrix.[1] This interference can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1] Ultimately, these effects can compromise the accuracy, precision, and sensitivity of this compound quantification.[1]

Q2: I am observing significant ion suppression for this compound. What are the primary causes?

A2: Ion suppression is a common challenge in LC-MS/MS and can stem from several factors. Co-eluting matrix components can compete with this compound for ionization in the MS source, reducing its signal.[2] Phospholipids are a major cause of ion suppression when analyzing samples from biological tissues or plasma.[3] Other potential causes include high concentrations of salts or other non-volatile components in the final extract.

Q3: My this compound peak areas are inconsistent across a batch of samples. What could be the reason?

A3: Inconsistent peak areas for this compound are often a symptom of variable matrix effects between different samples.[1] Other potential issues could be related to the autosampler, such as inconsistent injection volumes, or analyte degradation if samples are not stored properly.[1] Column fouling due to the accumulation of matrix components can also lead to poor reproducibility.[1]

Q4: What is the most effective way to compensate for matrix effects?

A4: The use of a stable isotope-labeled (SIL) internal standard (IS) is the most effective strategy to compensate for matrix effects.[1] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for reliable quantification based on the analyte-to-IS ratio.[2] However, the commercial availability of SIL standards for all ergot alkaloids can be limited.[4]

Troubleshooting Guides

Issue 1: Significant Ion Suppression Observed

If you are experiencing significant ion suppression for this compound, follow this troubleshooting workflow to identify and mitigate the issue.

start Start: Significant Ion Suppression for this compound check_is Are you using a Stable Isotope-Labeled (SIL) Internal Standard? start->check_is implement_is Implement a SIL-IS for this compound. This is the most effective way to compensate for ion suppression. check_is->implement_is No check_sample_prep Is the sample preparation adequate to remove interfering matrix components? check_is->check_sample_prep Yes end Problem Resolved implement_is->end optimize_sample_prep Optimize Sample Preparation: - Implement or enhance SPE/LLE. - Evaluate a modified QuEChERS protocol. check_sample_prep->optimize_sample_prep No check_chromatography Is the chromatographic separation optimal to separate this compound from matrix components? check_sample_prep->check_chromatography Yes reevaluate Re-evaluate Matrix Effect. Monitor performance with QC samples. optimize_sample_prep->reevaluate improve_chromatography Improve Chromatography: - Modify gradient to better separate this compound. - Evaluate a different column chemistry (e.g., Biphenyl). check_chromatography->improve_chromatography No check_chromatography->reevaluate Yes improve_chromatography->reevaluate reevaluate->end

Troubleshooting workflow for ion suppression.
Issue 2: Poor Reproducibility of this compound Peak Areas

For issues with inconsistent peak areas, this guide will help diagnose the source of the variability.

start Start: Poor Reproducibility of this compound Peak Areas check_is Check Internal Standard Response. Is it consistent across all samples? start->check_is investigate_sample_prep Investigate Sample Preparation and Injection: - Check for inconsistencies in extraction steps. - Verify autosampler performance (injection volume). check_is->investigate_sample_prep No check_rt Check this compound Retention Time. Is it stable? check_is->check_rt Yes end Problem Resolved investigate_sample_prep->end investigate_lc Investigate LC System: - Check for pump issues (pressure fluctuations). - Ensure mobile phase is correctly prepared and stable. - Check for column degradation. check_rt->investigate_lc No evaluate_me Evaluate Matrix Effects in Problematic Samples. Are there significant differences in ion suppression/enhancement? check_rt->evaluate_me Yes investigate_lc->end reoptimize Re-optimize Sample Cleanup and/or Chromatography to minimize matrix variability. evaluate_me->reoptimize Yes evaluate_me->end No reoptimize->end

Workflow for diagnosing poor reproducibility.

Quantitative Data Summary

The extent of matrix effects can vary significantly depending on the analyte, the matrix, and the sample preparation method employed. The following table summarizes typical matrix effects observed for ergot alkaloids in cereal matrices.

AnalyteMatrixSample Preparation MethodMatrix Effect (%)
ErgometrineRyeAcetonitrile (B52724)/Water Extraction-55
ErgometrineWheatAcetonitrile/Water Extraction-48
ErgometrineRyeMycoSep® SPE-30
ErgotamineCereal-based baby foodModified QuEChERS-15 to +10
This compound Cereal-based baby food Modified QuEChERS -20 to +5

Note: Negative values indicate ion suppression, while positive values indicate ion enhancement. Data is illustrative and compiled from multiple sources.[1]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol outlines a standard method for quantifying the extent of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., mid-range of the calibration curve).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your validated sample preparation method. Spike the final extract with this compound to the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike a blank matrix sample with this compound at the same concentration as Set A before performing the sample preparation procedure.

  • Analysis: Analyze all three sets by LC-MS/MS.

  • Calculation:

    • Matrix Effect (ME %): (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) * 100

  • Interpretation:

    • ME = 100%: No matrix effect.

    • ME < 100%: Ion suppression.

    • ME > 100%: Ion enhancement.

Protocol 2: Modified QuEChERS for this compound in a Cereal Matrix

This is a general protocol adapted from methods for mycotoxin analysis in cereals.[5]

  • Sample Weighing: Weigh 5 g of a homogenized cereal sample into a 50 mL centrifuge tube.

  • Hydration (for dry samples): Add 10 mL of water and vortex for 30 seconds.

  • Extraction:

    • Add 10 mL of an acetonitrile solution containing 1% acetic acid.

    • Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at a specified speed and time to separate the layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing a suitable sorbent (e.g., PSA, C18).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube.

  • Analysis: Take an aliquot of the supernatant for LC-MS/MS analysis.

Note: For ergot alkaloids, which are susceptible to epimerization under acidic conditions, an alkaline extraction solvent may be preferable.[5] A modified QuEChERS approach using an alkaline acetonitrile/water mixture has shown good results.[5]

References

Technical Support Center: Optimization of Mobile Phase for Ergocristine Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for Ergocristine chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic analysis of this compound.

Problem Possible Cause Suggested Solution
Poor Peak Shape (Tailing) Secondary interactions between the basic this compound molecule and acidic silanol (B1196071) groups on the stationary phase.Use an alkaline mobile phase (e.g., with ammonium (B1175870) carbonate or ammonium bicarbonate) to suppress the ionization of silanol groups.[1][2][3] Consider a column with a more inert stationary phase, such as a phenyl-hexyl column.[1][4]
Column overload.Reduce the injection volume or dilute the sample.[5]
Improperly packed column or column void.Replace the column and ensure it is installed correctly.[6][7]
Poor Resolution Between this compound and Other Ergot Alkaloids Inadequate mobile phase composition.Optimize the gradient elution program by adjusting the proportion of the organic solvent (e.g., acetonitrile).[1][8] A slower gradient may improve separation.
Incorrect stationary phase.A C18 column is commonly used for ergot alkaloid separation.[1][9][10] For challenging separations, a phenyl-hexyl stationary phase may offer different selectivity.[1][4]
Suboptimal temperature.An optimal column temperature, often around 25°C, can improve resolution.[1]
Shifting Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase, including the buffer concentration and pH.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.[11]
Pump malfunction or leaks.Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.[7][11]
Low Signal Intensity Suboptimal detector settings.For fluorescence detection, optimize the excitation and emission wavelengths. Wavelengths around 330 nm for excitation and 420 nm for emission are commonly used.[8][9][10]
On-column degradation of this compound.An alkaline mobile phase helps maintain the stability of ergot alkaloids.[2]
Low injection volume or sample concentration.Increase the injection volume or concentrate the sample if possible.

Frequently Asked Questions (FAQs)

Q1: What is the most common mobile phase composition for this compound analysis by reversed-phase HPLC?

Q2: Why is an alkaline pH important for the mobile phase in this compound chromatography?

A2: An alkaline pH is crucial for several reasons. Firstly, it helps to maintain the stability of this compound and its epimers.[2] Secondly, it suppresses the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing due to secondary interactions with the basic this compound molecule.[2] This results in improved peak symmetry and resolution.

Q3: What type of column is recommended for this compound separation?

Q4: How can I improve the resolution between this compound and its epimer, Ergocristinine?

A4: Optimizing the mobile phase gradient is key. A shallow gradient with a gradual increase in the organic solvent (acetonitrile) concentration can enhance the separation between closely eluting compounds like epimers.[1][8] Additionally, ensuring a stable and optimal column temperature can contribute to better resolution.[1]

Q5: What are the typical detection methods for this compound, and what are the optimal settings?

Quantitative Data Summary

The following tables summarize typical chromatographic parameters for this compound analysis based on published methods.

Table 1: Mobile Phase Compositions and Chromatographic Conditions

Mobile Phase AMobile Phase BColumnFlow Rate (mL/min)Temperature (°C)
5 mM Ammonium BicarbonateAcetonitrile (B52724)C18125
0.001 M Ammonium Carbonate in waterAcetonitrileC180.720
0.2 g/L Ammonium Carbamate bufferAcetonitrileC18Not SpecifiedNot Specified
0.02% aqueous Ammonium BicarbonateAcetonitrilePhenyl-hexylNot SpecifiedNot Specified

Table 2: Example Gradient Elution Program

Time (min)% Mobile Phase B (Acetonitrile)
030
555
1355
1965
2270
22.530
2630

This is an example gradient program and may require optimization for specific applications and columns.[8]

Experimental Protocols

Protocol 1: HPLC-FLD Analysis of this compound

This protocol is a general guideline for the analysis of this compound using High-Performance Liquid Chromatography with Fluorescence Detection.

1. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Extract the analyte using an appropriate solvent, such as a mixture of acetonitrile and an acidic or basic buffer, depending on the sample matrix.[12]

  • Perform a clean-up step, for example, using dispersive solid-phase extraction (d-SPE), to remove matrix interferences.[8]

  • Evaporate the extract to dryness and reconstitute it in the initial mobile phase.

2. HPLC System and Conditions:

  • Mobile Phase A: 0.001 M Ammonium Carbonate in water.[8]

  • Mobile Phase B: Acetonitrile.[8]

  • Gradient Program: See Table 2 for an example.

  • Flow Rate: 0.7 mL/min.[8]

  • Column Temperature: 20°C.[8]

  • Injection Volume: 20 µL.[8]

3. Fluorescence Detection:

4. Data Analysis:

  • Identify the this compound peak based on its retention time compared to a standard.

  • Quantify the amount of this compound by comparing the peak area or height to a calibration curve prepared with known concentrations of an this compound standard.

Visualizations

TroubleshootingWorkflow start Problem Identified peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No solution_peak Adjust Mobile Phase pH (Alkaline) Check for Column Overload Replace Column peak_shape->solution_peak Yes retention_time Retention Time Shift? resolution->retention_time No solution_resolution Optimize Gradient Program Check Column Type Adjust Temperature resolution->solution_resolution Yes sensitivity Low Sensitivity? retention_time->sensitivity No solution_retention Check Mobile Phase Prep Ensure Stable Temperature Inspect System for Leaks retention_time->solution_retention Yes solution_sensitivity Optimize Detector Settings Check for Analyte Degradation Increase Injection Volume/Concentration sensitivity->solution_sensitivity Yes end Problem Resolved sensitivity->end No solution_peak->end solution_resolution->end solution_retention->end solution_sensitivity->end

Caption: Troubleshooting workflow for common this compound chromatography issues.

MobilePhaseOptimization start Start Optimization select_column Select Column (e.g., C18 or Phenyl-hexyl) start->select_column select_solvents Select Mobile Phase Solvents (Acetonitrile and Aqueous Buffer) select_column->select_solvents set_ph Set Alkaline pH (e.g., Ammonium Bicarbonate) select_solvents->set_ph initial_gradient Run Initial Gradient set_ph->initial_gradient evaluate_chromatogram Evaluate Peak Shape, Resolution, and Retention Time initial_gradient->evaluate_chromatogram adjust_gradient Adjust Gradient Slope and Composition evaluate_chromatogram->adjust_gradient Not Acceptable adjust_temp Optimize Temperature evaluate_chromatogram->adjust_temp Fine-tune final_method Final Optimized Method evaluate_chromatogram->final_method Acceptable adjust_gradient->initial_gradient adjust_temp->initial_gradient

References

Technical Support Center: Enhancing Chromatographic Resolution of Ergocristine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the chromatographic separation of ergocristine from co-eluting compounds. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during HPLC and UHPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound?

A1: The most frequently encountered co-eluting compounds with this compound are its C8 epimer, ergocristinine , and other structurally similar ergot alkaloids, particularly α-ergocryptine and β-ergocryptine .[1] Depending on the complexity of the sample matrix and the chromatographic conditions, co-elution with other ergopeptine alkaloids like ergotamine and ergocornine can also occur.[2][3]

Q2: How does the mobile phase pH affect the resolution of this compound and its co-eluting compounds?

A2: The pH of the mobile phase is a critical parameter for achieving optimal separation of ergot alkaloids.[4] Alkaline mobile phases are generally preferred as they help to maintain the stability of the epimers, prevent protonation, and improve separation.[1][5][6][7] Using a mobile phase with a pH that is too close to the pKa of the analytes can lead to peak splitting or shoulders, as both ionized and unionized forms of the compound will be present.[4]

Q3: What is the typical effect of column temperature on the separation of this compound?

A3: Increasing the column temperature generally leads to shorter retention times due to a decrease in mobile phase viscosity.[8] However, the effect on resolution can vary. For some ergot alkaloid separations, a moderate temperature of around 25°C has been found to provide the best resolution for this compound and other critical pairs.[2] In other cases, higher temperatures (e.g., 30°C or 50°C) have been used to achieve good separation.[7][9] It is a parameter that should be optimized for each specific method.

Q4: Which type of HPLC column is most suitable for separating this compound and its related compounds?

A4: Reversed-phase columns are the standard for ergot alkaloid separation. C18 columns are widely used and have proven effective for separating a broad range of ergot alkaloids, including this compound.[2] For challenging separations, alternative stationary phases such as Phenyl-Hexyl or C6-Phenyl may offer different selectivity and improved resolution.[2][10]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues with this compound peak resolution.

Problem: Poor resolution between this compound and ergocristinine.

Possible Cause Suggested Solution
Inappropriate Mobile Phase pH Adjust the mobile phase to an alkaline pH, typically using a buffer such as ammonium (B1175870) carbonate or ammonium hydroxide.[1][5][6] This can enhance the separation between the epimers.
Suboptimal Organic Modifier If using acetonitrile (B52724), consider switching to methanol (B129727) or using a combination of both. The change in solvent selectivity can alter the elution order and improve resolution.
Inadequate Column Temperature Systematically evaluate the effect of column temperature. Start at a moderate temperature (e.g., 25°C) and incrementally increase or decrease it to observe the impact on the resolution of the epimeric pair.[2]
Gradient Slope is Too Steep A shallow gradient program, especially around the elution time of the this compound/ergocristinine pair, can significantly improve their separation.

Problem: Co-elution of this compound and ergocryptine.

Possible Cause Suggested Solution
Insufficient Selectivity of the Stationary Phase If a C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a Phenyl-Hexyl column, which can offer alternative selectivity based on pi-pi interactions.[2]
Mobile Phase Composition Not Optimized Vary the organic modifier (acetonitrile vs. methanol) and the buffer concentration in the mobile phase. Fine-tuning these parameters can alter the relative retention times of this compound and ergocryptine.
Flow Rate is Too High Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, potentially leading to better separation.

Experimental Protocols

General HPLC-FLD Method for Ergot Alkaloid Separation

This protocol provides a starting point for the separation of this compound and other ergot alkaloids. Optimization will likely be required for specific sample matrices and co-eluting compounds.

  • Instrumentation: HPLC system with a fluorescence detector (FLD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase A: 5 mM Ammonium Carbonate in water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient Program:

    • Start with a higher percentage of Mobile Phase A.

    • Gradually increase the percentage of Mobile Phase B over the run to elute the more hydrophobic compounds. A shallow gradient is often beneficial for resolving closely eluting peaks.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25°C.[2]

  • Injection Volume: 20 µL.

  • FLD Settings: Excitation at 330 nm and emission at 420 nm.

Sample Preparation (QuEChERS-based)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often used for the extraction of ergot alkaloids from complex matrices like animal feedingstuffs.[1]

  • Extraction: Homogenize the sample with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium carbonate solution).

  • Salting Out: Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

  • Dispersive Solid-Phase Extraction (d-SPE): The supernatant is mixed with a d-SPE sorbent (e.g., PSA - primary secondary amine) to remove interfering matrix components.

  • Evaporation and Reconstitution: The cleaned-up extract is evaporated to dryness and reconstituted in the initial mobile phase for injection.

Visualizations

Troubleshooting_Workflow start Poor Resolution of This compound Peak check_epimers Co-eluting with Ergocristinine? start->check_epimers check_other_EAs Co-eluting with other Ergot Alkaloids? check_epimers->check_other_EAs No adjust_pH Optimize Mobile Phase pH (Alkaline) check_epimers->adjust_pH Yes change_column Change Column (e.g., Phenyl-Hexyl) check_other_EAs->change_column Yes modify_gradient Modify Gradient (Shallow) adjust_pH->modify_gradient adjust_temp Adjust Column Temperature end Resolution Achieved adjust_temp->end change_column->modify_gradient modify_gradient->adjust_temp

Caption: Troubleshooting workflow for improving this compound peak resolution.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis extraction 1. Extraction (Acetonitrile/Buffer) salting_out 2. Salting Out (QuEChERS Salts) extraction->salting_out dspe 3. d-SPE Cleanup (PSA) salting_out->dspe reconstitution 4. Evaporation & Reconstitution dspe->reconstitution injection 5. Injection reconstitution->injection separation 6. Chromatographic Separation injection->separation detection 7. Fluorescence Detection separation->detection data_analysis 8. Data Analysis & Quantification detection->data_analysis

Caption: General workflow for the analysis of this compound in complex matrices.

References

Addressing instability of Ergocristine standards in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ergocristine standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and troubleshooting of this compound in solution. Due to its inherent instability, careful attention to experimental conditions is crucial for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My this compound standard is showing a second peak in the chromatogram. What is it?

A1: The second peak is most likely ergocristinine (B1242015), the C-8 epimer of this compound.[1][2][3] this compound (the R-epimer) can convert to ergocristinine (the S-epimer) in solution, a process called epimerization.[1][3][4] This is a common instability issue. The rate of epimerization is influenced by solvent, temperature, pH, and light exposure.[1][2][5]

Q2: What is the best solvent for dissolving and storing this compound standards?

A2: The choice of solvent is critical for minimizing degradation and epimerization. For long-term storage, it is best to store this compound as a solid at -20°C or below.[6][7][8] For preparing stock solutions, acetonitrile (B52724) is a good choice, especially for subsequent HPLC analysis, provided the solutions are stored at -20°C.[7] Chloroform (B151607) has been shown to be an excellent solvent for maintaining stability, even at room temperature, with minimal epimerization.[1][7] Protic solvents like methanol (B129727) should be avoided as they can accelerate epimerization.[1][4]

Q3: What are the optimal storage conditions for this compound solutions?

A3: this compound solutions should be stored at low temperatures, ideally -20°C or below, to minimize both epimerization and other forms of degradation.[1][7][9][10] The solutions should also be protected from light to prevent photodegradation.[1] It is recommended to prepare fresh solutions for each experiment or to store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.

Q4: How does pH affect the stability of this compound?

A4: this compound is susceptible to degradation at both high and low pH. Strong acidic or basic conditions can lead to hydrolysis, breaking down the molecule to lysergic acid.[11][12][13] Epimerization can also be influenced by pH, with the reaction being rapid in aqueous alkali solutions.[3][14] For HPLC analysis, alkaline mobile phases are often preferred to maintain the stability of both this compound and its epimer, ergocristinine, during the separation.[3][14]

Q5: Can I use my this compound solution if I see some precipitation after thawing?

A5: If you observe precipitation after thawing a frozen solution of this compound, it is recommended to gently warm the solution to room temperature and vortex it to ensure complete dissolution. If the precipitate does not redissolve, it may indicate that the compound has degraded or that the solubility limit has been exceeded. In such cases, it is advisable to prepare a fresh standard solution to ensure accurate quantification.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution
Symptom Possible Cause Recommended Action
Disappearance of the main this compound peak and/or appearance of multiple unknown peaks in the chromatogram.Inappropriate solvent choice. Protic solvents like methanol can accelerate degradation.[1][4]Switch to an aprotic solvent such as acetonitrile for your standards. For long-term stability, chloroform can be considered.[1][7]
High storage temperature. Storing solutions at room temperature or even at 4°C can lead to significant degradation over time.[1][9][10][15]Always store this compound solutions at -20°C or below.[6][7][8]
Exposure to light. this compound is light-sensitive.Store solutions in amber vials or wrap vials in aluminum foil to protect them from light.[1]
Extreme pH. Strong acidic or basic conditions can cause hydrolysis.[11][12][13]Ensure the pH of your solution is near neutral if possible. If working with buffered solutions, check for compatibility.
Issue 2: Inconsistent Quantification Results
Symptom Possible Cause Recommended Action
High variability in peak areas between injections of the same standard.Incomplete dissolution. this compound may not be fully dissolved in the solvent.Ensure the standard is completely dissolved by vortexing and/or gentle warming.
Epimerization. The ratio of this compound to ergocristinine may be changing over time in your standard solution.[1][2]Prepare fresh standards before each analysis. If using an autosampler, ensure it is cooled to prevent epimerization in the vial.[16]
Adsorption to surfaces. this compound can adsorb to glass or plastic surfaces.Use silanized glass vials or polypropylene (B1209903) vials to minimize adsorption.
Instrumental issues. Problems with the injector, pump, or detector can lead to inconsistent results.Follow a systematic HPLC troubleshooting guide to identify and resolve any instrumental problems.

Data Presentation

Table 1: Solvent Effects on this compound Epimerization
SolventTemperatureObservationReference
ChloroformRoom TemperatureNo significant epimerization observed.[1][7]
AcetonitrileRoom TemperatureModest epimerization.[4]
MethanolRoom TemperatureSubstantial epimerization (e.g., 78% by 38 days).[4]
Water:Methanol (70:30)Room TemperatureSignificant epimerization (e.g., 47% by 42 days).[4]
Acetonitrile-20°CRecommended for long-term storage of solutions for HPLC.[7][7]
Table 2: Recommended Storage Conditions for this compound
FormTemperatureDurationContainerAdditional Notes
Solid-20°C or belowLong-termTightly sealed containerProtect from light and moisture.[6][17]
Solution in Acetonitrile-20°C or belowShort to medium-termAmber glass or polypropylene vialsPrepare fresh for best results. Avoid repeated freeze-thaw cycles.[7]
Solution in ChloroformRoom TemperatureMedium-termAmber glass vialsShows good stability but may be less compatible with some analytical systems.[1][7]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock Solution

Objective: To prepare a stable stock solution of this compound for use in quantitative analysis.

Materials:

  • This compound standard (solid)

  • HPLC-grade acetonitrile

  • Calibrated analytical balance

  • Volumetric flask (Class A)

  • Amber glass or polypropylene vials

  • Vortex mixer

Procedure:

  • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Accurately weigh the required amount of this compound using a calibrated analytical balance.

  • Transfer the weighed solid to a clean, dry volumetric flask.

  • Add a small amount of acetonitrile to the flask and gently swirl to dissolve the solid.

  • Once dissolved, add acetonitrile to the calibration mark of the volumetric flask.

  • Stopper the flask and mix the solution thoroughly by inverting it several times.

  • Transfer the stock solution into amber glass or polypropylene vials for storage.

  • Store the stock solution at -20°C or below, protected from light.

Protocol 2: Stability Testing of this compound in Solution

Objective: To evaluate the stability of an this compound solution under specific storage conditions.

Materials:

  • This compound stock solution

  • HPLC system with a suitable detector (e.g., fluorescence or MS)

  • C18 HPLC column

  • Mobile phase (e.g., acetonitrile/ammonium carbonate buffer)

  • Incubators or water baths set to desired temperatures

  • Light-blocking containers (e.g., amber vials, aluminum foil)

Procedure:

  • Prepare a working solution of this compound from the stock solution in the solvent to be tested.

  • Divide the working solution into several aliquots in appropriate vials.

  • Analyze an initial aliquot (T=0) using a validated HPLC method to determine the initial peak area and purity of this compound.

  • Store the remaining aliquots under the desired test conditions (e.g., different temperatures, light exposure).

  • At specified time intervals (e.g., 24h, 48h, 1 week), remove an aliquot from each storage condition.

  • Allow the aliquot to equilibrate to room temperature and analyze it using the same HPLC method.

  • Compare the peak area of this compound and the formation of any degradation products (like ergocristinine) to the T=0 sample.

  • Calculate the percentage of this compound remaining at each time point to determine the stability under the tested conditions.

Visualizations

Ergocristine_Instability_Factors cluster_factors Influencing Factors This compound This compound (in solution) Degradation Degradation Products (e.g., Ergocristinine, Hydrolysis Products) This compound->Degradation Instability leads to Solvent Solvent (e.g., Protic vs. Aprotic) Solvent->this compound affects Temperature Temperature Temperature->this compound affects pH pH (Acidic/Alkaline) pH->this compound affects Light Light Exposure (especially UV) Light->this compound affects

Caption: Factors influencing the stability of this compound in solution.

Troubleshooting_Workflow Start Unexpected HPLC Results (e.g., extra peaks, low peak area) CheckStandard Check Standard Preparation (Solvent, Age, Storage) Start->CheckStandard StandardIssue Issue with Standard? CheckStandard->StandardIssue CheckMethod Review HPLC Method (Mobile Phase, Column, Temp.) MethodIssue Issue with Method? CheckMethod->MethodIssue CheckInstrument Inspect HPLC Instrument (Injector, Pump, Detector) InstrumentIssue Issue with Instrument? CheckInstrument->InstrumentIssue StandardIssue->CheckMethod No PrepareFresh Prepare Fresh Standard StandardIssue->PrepareFresh Yes MethodIssue->CheckInstrument No OptimizeMethod Optimize Method Parameters MethodIssue->OptimizeMethod Yes PerformMaintenance Perform Instrument Maintenance InstrumentIssue->PerformMaintenance Yes Resolved Problem Resolved InstrumentIssue->Resolved No PrepareFresh->Resolved OptimizeMethod->Resolved PerformMaintenance->Resolved

Caption: Troubleshooting workflow for unexpected this compound HPLC results.

Epimerization_Pathway This compound This compound (C-8 R-epimer) Biologically Active Intermediate Enol Intermediate This compound->Intermediate Epimerization Intermediate->this compound Ergocristinine Ergocristinine (C-8 S-epimer) Less Biologically Active Intermediate->Ergocristinine Ergocristinine->Intermediate Reversible

Caption: Simplified pathway of this compound epimerization.

References

Technical Support Center: Refinement of Cell Viability Assays for Ergocristine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of cell viability assays for studying ergocristine cytotoxicity. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to address common challenges and ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial challenges when assessing the cytotoxicity of this compound, an alkaloid compound?

A: The most frequent initial hurdles involve solubility, stability, and determining an effective concentration range. Many alkaloids, including this compound, have poor aqueous solubility, which can make preparing stock solutions and dilutions in culture media challenging.[1] Their stability under typical cell culture conditions (pH, temperature, light exposure) can also vary, potentially impacting experimental reproducibility.[1] It is crucial to first establish a concentration range that elicits a biological response without causing immediate, non-specific cytotoxicity.[1]

Q2: How can I improve the solubility of this compound for my cell-based assays?

A: Several strategies can be employed to enhance the solubility of hydrophobic alkaloids like this compound:

  • Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common choice. However, it is critical to keep the final concentration in your cell culture low (typically below 0.5%), as higher concentrations can be toxic to cells. Always include a vehicle control with the same final DMSO concentration in your experiments.[1]

  • pH Adjustment: For alkaloids that are weak acids or bases, adjusting the pH of the solvent can significantly improve solubility. Care must be taken to ensure the final pH of the cell culture medium remains within the optimal physiological range (typically 7.2-7.4) to avoid affecting cell health independently.[1]

  • Complexation: The use of cyclodextrins, which are cyclic oligosaccharides, can encapsulate hydrophobic molecules and increase their aqueous solubility.[1]

Q3: My this compound sample appears to be cytotoxic at all tested concentrations. How can I differentiate between a true cytotoxic effect and a cytostatic effect?

A: It is important to distinguish between cytotoxicity (cell death) and cytostasis (inhibition of cell proliferation). You can differentiate these effects by:

  • Cell Counting: A cytotoxic compound will lead to a decrease in the absolute number of viable cells over time, while a cytostatic compound will result in a plateau or a slower increase in cell number compared to the control.[1]

  • Cell Cycle Analysis: Using flow cytometry with a DNA stain like propidium (B1200493) iodide can reveal if this compound is causing cell cycle arrest at a specific phase (G1, S, or G2/M), which is a hallmark of a cytostatic effect.[1][2][3]

Q4: Which cell viability assays are most susceptible to interference by compounds like this compound?

A: Assays that rely on the reduction of a chemical substrate are particularly vulnerable to interference from natural compounds. This includes tetrazolium-based assays such as MTT, XTT, and MTS, where the compound's reducing properties can directly convert the substrate, leading to a false positive signal of cell viability.[4]

Q5: What are some alternative assays that are less prone to interference by reducing compounds?

A: To validate your results and avoid compound interference, consider using assays with different detection principles:

  • Sulforhodamine B (SRB) Assay: This assay is based on the staining of total cellular protein and is less likely to be affected by the reducing properties of test compounds.[4]

  • Trypan Blue Exclusion Assay: This is a simple, membrane integrity assay that distinguishes viable from non-viable cells based on the principle that viable cells have intact membranes that exclude the dye.[4][5]

  • Lactate (B86563) Dehydrogenase (LDH) Assay: This assay measures the activity of LDH released from damaged cells into the culture medium, providing a measure of cytotoxicity.[4]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Guide 1: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Steps
This compound Precipitation Visually inspect wells for any precipitate before and after adding assay reagents. If precipitation is observed, consider the solubility enhancement strategies mentioned in the FAQs.[1]
Cell Culture Variability Use cells within a consistent passage number range. Ensure consistent cell seeding density and monitor for mycoplasma contamination.[1]
pH Fluctuation in Media The addition of this compound, especially at high concentrations, may alter the pH of the culture medium. Check the pH after adding your compound and adjust if necessary using a buffer compatible with your cell line.[1]
Edge Effects Wells on the perimeter of a 96-well plate can evaporate more quickly, leading to inconsistent results. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or medium.[6]
Guide 2: High Background or False Positives in Colorimetric/Fluorometric Assays
Potential Cause Troubleshooting Steps
Direct MTT Reduction by this compound To test for direct interference, incubate various concentrations of this compound with the MTT reagent in cell-free medium. A dose-dependent color change in the absence of cells indicates direct reduction of MTT by the compound.[4][6]
Microbial Contamination Contamination of the medium or reagents with bacteria or fungi can lead to high background signals. Ensure sterile techniques are used throughout the experiment.[6]
Media Components Phenol (B47542) red in culture media can interfere with absorbance readings in colorimetric assays. Consider using phenol red-free media for the assay itself.[7]
Guide 3: Discrepant Results Between Different Viability Assays
Potential Cause Troubleshooting Steps
Different Cellular Parameters Measured Different assays measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity). This compound might affect one parameter more than another. For example, a decrease in MTT reduction might indicate mitochondrial dysfunction rather than immediate cell death.[8][9]
Assay Interference One of your assays may be subject to interference by this compound, while another is not.[4]
Timing of Assay The cytotoxic effects of this compound may be time-dependent. An early time point might show a decrease in metabolic activity (MTT assay), while membrane integrity (LDH assay) is compromised at a later stage.

Data Presentation

Table 1: Example IC₅₀ Values for this compound and Dihydrothis compound (DHECS) in Various Cell Lines
CompoundCell LineAssay Duration (h)IC₅₀ (µM)Reference
This compoundHuman Kidney Cells (RPTEC)Not Specified>1[10][11]
Dihydrothis compoundLNCaP (Prostate Cancer)7225.78[2]
Dihydrothis compoundC4-2 (Prostate Cancer)7225.31[2]
Dihydrothis compoundCWR22Rv1 (Prostate Cancer)7213.44[2]
Dihydrothis compoundPC-3 (Prostate Cancer)7210.63[2]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Objective: To assess cell viability by measuring the metabolic activity of cells, specifically the reduction of MTT to formazan (B1609692) by mitochondrial dehydrogenases.

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[12]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours (or until cells adhere and reach the desired confluency) at 37°C with 5% CO₂.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After treatment, carefully aspirate the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[6] Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.[6]

  • Formazan Solubilization: Carefully aspirate the MTT solution. Add 150 µL of the solubilization solution to each well.[13]

  • Absorbance Reading: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: LDH Cytotoxicity Assay

Objective: To quantify cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution

  • Complete culture medium

  • LDH Assay Kit (containing LDH reaction solution and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[14]

  • LDH Reaction: Add 50 µL of the LDH reaction solution to each well containing the supernatant.[14]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[14]

  • Absorbance Reading: Gently shake the plate to mix. Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is recommended.[14]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Viability Assays cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate incubation Incubation with this compound (24-72h) cell_seeding->incubation ergocristine_prep This compound Serial Dilution ergocristine_prep->incubation mtt_assay MTT Assay (Metabolic Activity) incubation->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay absorbance_reading Absorbance Reading mtt_assay->absorbance_reading ldh_assay->absorbance_reading data_analysis IC50 Calculation & Cytotoxicity Profile absorbance_reading->data_analysis

Caption: General experimental workflow for assessing this compound cytotoxicity.

Caption: Troubleshooting workflow for unexpected cell viability assay results.

signaling_pathway This compound This compound cell_stress Cellular Stress This compound->cell_stress p53 p53 Activation cell_stress->p53 mdm2 MDM2 Inhibition p53->mdm2 bcl2_family Modulation of Bcl-2 Family Proteins p53->bcl2_family mitochondria Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic signaling pathway induced by this compound.

References

Improving yield and purity in preparative chromatography of Ergocristine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of Ergocristine in preparative chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound preparations?

A1: The most common impurities that can compromise the purity of this compound during separation are its epimer, Ergocristinine, and other structurally related ergot alkaloids such as Ergocryptine and Ergocornine.[1] Degradation products can also be present, and their formation is often influenced by storage and handling conditions.

Q2: What type of stationary phase is recommended for the preparative chromatography of this compound?

A2: Reversed-phase chromatography is predominantly used for the separation of ergot alkaloids.[2][3] C18 and Phenyl-Hexyl stationary phases are commonly employed. C18 columns are widely used and have shown good separation capabilities for ergot alkaloids.[4][5] Phenyl-Hexyl columns can also offer good resolution and symmetry factors, presenting a viable alternative.[4] For preparative scale, the choice will also depend on the required sample loading capacity and the specific impurity profile.

Q3: How does the mobile phase pH affect the separation of this compound?

A3: Mobile phase pH is a critical parameter in the chromatography of this compound, which is a basic compound.

  • Alkaline pH: Using an alkaline mobile phase (e.g., with ammonium (B1175870) carbonate or ammonium hydroxide) is often preferred.[2][3][6] At a higher pH, this compound is in its neutral, non-protonated form, which can lead to better peak shapes (less tailing) and improved retention on reversed-phase columns. Alkaline conditions also help maintain the stability of both the R (-ine) and S (-inine) epimers.[2][3][6]

  • Acidic pH: An acidic mobile phase (e.g., with phosphoric acid or formic acid) can also be used.[1][7] In acidic conditions, this compound will be protonated (positively charged). This can be advantageous for certain separation mechanisms, such as ion-exchange, but may increase the risk of peak tailing due to interactions with residual silanols on the silica-based stationary phase.

Q4: What are the key factors that can cause the degradation or epimerization of this compound during purification?

A4: this compound is susceptible to degradation and epimerization (conversion to Ergocristinine) under several conditions:

  • Heat: Elevated temperatures can decrease the concentration of this compound.[6][8]

  • Solvents: Protic solvents can promote epimerization.[6][8]

  • pH: Both acidic and alkaline conditions can favor epimerization.[8]

  • Light: Exposure to UV light can also influence the R/S ratio.[6][8] Therefore, it is crucial to control these factors during the entire purification process, including sample preparation, chromatography, and fraction collection. Using cooled autosamplers and amber vials can help minimize these effects.[3][9]

Troubleshooting Guides

Guide 1: Poor Peak Shape (Tailing or Broadening)
Symptom Potential Cause Recommended Solution
Peak Tailing Secondary Silanol (B1196071) Interactions: this compound, as a basic compound, can interact with residual silanol groups on the silica (B1680970) stationary phase, causing tailing.[10]1. Adjust Mobile Phase pH: Increase the pH to an alkaline range (pH > 8) to deprotonate this compound and minimize interactions.[2][3][6] 2. Use a Competing Base: Add a competing base, such as triethylamine, to the mobile phase to mask the active silanol sites.[10] 3. Choose an End-Capped Column: Utilize a modern, high-purity, end-capped C18 column designed to reduce silanol activity.[11]
Column Overload: Injecting too much sample can lead to peak distortion.[11][12]1. Reduce Sample Load: Perform a loading study to determine the optimal sample concentration and injection volume for your column dimensions.[11] 2. Increase Column Diameter: For higher throughput, scale up to a column with a larger internal diameter.
Peak Broadening Extra-Column Volume: Excessive tubing length or diameter between the column and detector can cause peak broadening.1. Minimize Tubing: Use short, narrow-bore tubing (e.g., 0.010" I.D.) for all connections post-column. 2. Check Connections: Ensure all fittings are properly seated to avoid dead volume.
Inappropriate Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[13]1. Match Solvent Strength: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.[2]
Guide 2: Low Yield and Purity
Symptom Potential Cause Recommended Solution
Low Yield Epimerization: Conversion of this compound to its epimer, Ergocristinine, leads to a loss of the target compound.1. Optimize pH and Temperature: Use alkaline mobile phases and maintain low temperatures (e.g., 25°C) to minimize epimerization.[4][6][8] 2. Limit Exposure to Light: Protect the sample and collected fractions from light by using amber vials or covering the containers.[3][9]
Incorrect Fraction Collection: Suboptimal fraction collection parameters can result in the loss of product.1. Optimize Delay Volume: Accurately determine the delay volume between the detector and the fraction collector to ensure precise collection.[8] 2. Adjust Collection Threshold: Set the peak detection threshold appropriately to capture the entire peak without including excessive impurities from the tail or front.
Low Purity Co-elution with Impurities: Inadequate separation between this compound and related alkaloids (e.g., Ergocryptine, Ergocornine) or its epimer.1. Optimize Mobile Phase Gradient: Develop a focused gradient around the elution time of this compound to improve resolution.[14] 2. Evaluate Different Stationary Phases: Test a Phenyl-Hexyl column if a C18 column does not provide sufficient selectivity.[4] 3. Adjust Mobile Phase pH: Fine-tuning the pH can alter the selectivity between this compound and its impurities.[15]

Quantitative Data Summary

The following tables provide a summary of quantitative data gathered from various studies. Note that direct yield and purity data for a dedicated preparative this compound protocol are limited in the literature; the data presented here are from related applications.

Table 1: Recovery of Ergot Alkaloids using Solid-Phase Extraction (SPE) This data is relevant for the sample preparation/cleanup step prior to preparative chromatography.

Ergot AlkaloidSpiking Level (ng/g)Mean Recovery (%)Coefficient of Variation (CV) (%)
This compound20 - 40087.83.1
Ergotamine20 - 40087.45.3
Ergocornine20 - 40092.34.4
α-Ergocryptine20 - 40092.04.2
(Data adapted from a study on isolating ergot alkaloids from wheat)[1][6]

Table 2: Overall Yields from a Semisynthetic Procedure Involving Preparative HPLC Purification This data provides an example of yields achieved in a multi-step process where preparative HPLC is the final purification step.

Labeled AlkaloidOverall Yield (%)
¹³CD₃-Ergocristine/-inine8.1
¹³CD₃-Ergocryptine/-inine29.5
¹³CD₃-Ergocornine/-inine19.6
(Data from a study on the semisynthesis of stable isotope-labeled ergot alkaloids)[7]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from a method for cleaning up ergot alkaloids from a matrix and is a valuable first step to reduce the complexity of the mixture before preparative HPLC.

  • Extraction:

    • Extract the raw material containing this compound with a mixture of methanol (B129727) and 0.25% concentrated H₃PO₄ (40:60, v/v) at a pH of approximately 2.2.[1][4]

    • Shake the mixture for 30 minutes.

    • Filter the extract to remove solid particles.

  • SPE Column Conditioning:

    • Use a strong cation-exchange (SCX) SPE cartridge.

    • Condition the cartridge by passing 2.0 mL of methanol followed by 2.0 mL of 0.25% concentrated H₃PO₄.[4]

  • Sample Loading:

    • Dilute the filtered extract 1:1 with 0.25% concentrated H₃PO₄.

    • Load the diluted extract onto the conditioned SCX cartridge. At the acidic pH, the positively charged this compound will bind to the negatively charged sorbent.[1][4]

  • Washing:

    • Wash the cartridge with the extraction solvent (methanol/H₃PO₄) to remove neutral and acidic interferences.[1][4]

    • Dry the cartridge under vacuum for approximately 3 minutes.[4]

  • Elution:

    • Elute the retained ergot alkaloids with a mixture of methanol and a pH 9 buffer (e.g., 0.05M phosphate (B84403) buffer) in a 60:40 ratio.[4] The basic pH neutralizes the this compound, releasing it from the SCX sorbent.

    • The resulting eluate is now cleaned up and can be concentrated for injection onto the preparative HPLC system.

Protocol 2: General Preparative Reversed-Phase HPLC Method Development

This protocol outlines a general strategy for developing a preparative HPLC method for this compound.

  • Analytical Method Optimization:

    • Start with an analytical HPLC column (e.g., C18, 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 5 mM Ammonium Bicarbonate in water (pH ~8.5).

    • Mobile Phase B: Acetonitrile.

    • Develop a gradient that provides good separation between this compound, Ergocristinine, and other related alkaloids (e.g., start with a low percentage of B and gradually increase).[4]

    • Optimize the column temperature, with 25°C being a good starting point to balance efficiency and stability.[4]

  • Scale-Up to Preparative Chromatography:

    • Select a preparative column with the same stationary phase chemistry and particle size but a larger internal diameter (e.g., 21.2 mm or 50 mm).

    • Adjust the flow rate according to the column diameter to maintain the same linear velocity as the analytical method. The formula for scaling the flow rate is: Flow Rate (prep) = Flow Rate (analytical) x [ID (prep)² / ID (analytical)²]

    • Scale the injection volume proportionally to the column volume.

    • Keep the gradient profile (in terms of column volumes) the same as the optimized analytical method.[14]

  • Loading Study:

    • Prepare a concentrated solution of the cleaned-up this compound sample in the initial mobile phase.

    • Perform a series of injections with increasing sample loads to determine the maximum amount that can be injected without significant loss of resolution (column capacity).

  • Fraction Collection:

    • Set the fraction collector to trigger based on the UV signal (a wavelength of 310 nm is suitable for ergopeptines).[6]

    • Carefully set the collection start and end thresholds to selectively collect the this compound peak, minimizing the collection of the closely eluting epimer and other impurities.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Preparative HPLC cluster_analysis Analysis & Final Product raw_material Raw Material (e.g., Fungal Culture) extraction Extraction (Methanol / Acidic Water) raw_material->extraction filtration Filtration extraction->filtration spe Solid-Phase Extraction (SPE) (Cation Exchange) filtration->spe elution Elution (Basic pH) spe->elution concentrate Concentration elution->concentrate injection Injection onto Preparative Column concentrate->injection Cleaned-up Extract separation Gradient Elution (Alkaline Mobile Phase) injection->separation detection UV Detection (310 nm) separation->detection fractionation Fraction Collection detection->fractionation purity_check Purity Analysis (Analytical HPLC) fractionation->purity_check Collected Fractions pooling Pooling of Pure Fractions purity_check->pooling final_product High-Purity this compound pooling->final_product

Caption: Workflow for the purification of this compound.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_yield_purity Yield/Purity Issues start Problem Encountered peak_tailing Peak Tailing? start->peak_tailing low_yield Low Yield? start->low_yield check_ph Increase Mobile Phase pH peak_tailing->check_ph Yes peak_tailing->low_yield No check_load Reduce Sample Load check_ph->check_load use_endcapped Use End-Capped Column check_load->use_endcapped check_epimerization Minimize Epimerization (Temp, Light, pH) low_yield->check_epimerization Yes low_purity Low Purity? low_yield->low_purity No check_fractions Optimize Fraction Collection check_epimerization->check_fractions optimize_gradient Optimize Gradient low_purity->optimize_gradient Yes

Caption: Troubleshooting decision tree for this compound chromatography.

References

Technical Support Center: Ergocristine Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the analysis of ergocristine by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization mode and precursor ion for this compound in mass spectrometry?

A1: The most common ionization mode for this compound is positive electrospray ionization (ESI+).[1] The protonated molecule, [M+H]+, is typically selected as the precursor ion for MS/MS analysis.[1]

Q2: What are the major challenges in the analysis of this compound and other ergot alkaloids?

A2: The major challenges include:

  • Epimerization: this compound can readily convert to its less active epimer, ergocristinine (B1242015), especially under acidic or aqueous conditions.[1][2] This interconversion can affect the accuracy of quantification.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate results.[3]

  • Analyte Stability: Ergot alkaloids, including this compound, can be unstable and degrade over time, influenced by factors like temperature, solvent, and light.[4][5][6]

  • Chromatographic Separation: Achieving baseline separation of all ergot alkaloid epimers can be challenging due to their structural similarity.[2][7]

Q3: How can I minimize the epimerization of this compound during sample preparation and analysis?

A3: To minimize epimerization:

  • Use alkaline conditions for extraction and chromatography.[1][2][8] An acetonitrile (B52724)/ammonium (B1175870) carbonate buffer is a commonly used extraction solvent.[8][9]

  • Employ aprotic solvents like acetonitrile, as protic solvents (e.g., methanol) can promote epimerization.[5][7]

  • Avoid high temperatures and prolonged exposure to light during sample preparation and storage.[5][10]

  • Analyze samples as soon as possible after preparation.[6]

Q4: What is the recommended approach to mitigate matrix effects?

A4: The most effective method to compensate for matrix effects is the use of a stable isotope-labeled (SIL) internal standard for this compound.[11] If a SIL internal standard is not available, matrix-matched calibration is a suitable alternative.[3] This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.

Troubleshooting Guides

Problem: Poor Peak Shape (Tailing or Fronting)
Possible Cause Suggested Solution
Secondary Interactions with Column Ergot alkaloids are basic compounds. Operating the mobile phase at a higher pH (alkaline conditions) will ensure they are in their non-protonated form, which reduces secondary interactions with the C18 column and improves peak shape.[1]
Column Overload Dilute the sample or reduce the injection volume.
Column Degradation Replace the analytical column with a new one.
Inappropriate Mobile Phase Ensure the mobile phase is correctly prepared and miscible. Consider adding a small amount of a suitable buffer.
Problem: Inconsistent or Low Analyte Recovery
Possible Cause Suggested Solution
Suboptimal Extraction A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is often effective for ergot alkaloids.[1] Ensure the extraction solvent is appropriate; an acetonitrile/ammonium carbonate buffer has shown good recoveries.[8]
Analyte Degradation This compound is susceptible to degradation.[4][5] Prepare samples fresh and analyze them promptly. If storage is necessary, keep extracts at -20°C or below in amber vials to protect from light.[10]
Inefficient Solid-Phase Extraction (SPE) Cleanup Optimize the SPE protocol. Ensure the sorbent type (e.g., C18, cation-exchange) is appropriate for this compound and the sample matrix.[12][13]
Epimerization Low recovery of this compound with a corresponding unexpected increase in ergocristinine may indicate epimerization.[1] Use alkaline conditions and aprotic solvents to minimize this.[5]

Problem: High Signal Variability Between Injections

G Troubleshooting High Signal Variability start High Signal Variability Observed check_is Check Internal Standard (IS) Response start->check_is is_ok IS Response Consistent? check_is->is_ok investigate_lc Investigate LC System: - Check for pressure fluctuations - Inspect pump seals and check valves - Ensure proper mobile phase degassing is_ok->investigate_lc Yes investigate_prep Investigate Sample Preparation: - Inconsistent extraction volumes? - Variable evaporation/reconstitution? - Inconsistent filtering? is_ok->investigate_prep No end Problem Resolved investigate_lc->end check_autosampler Check Autosampler Performance: - Verify injection volume accuracy - Check for air bubbles in syringe - Ensure needle is reaching sample investigate_prep->check_autosampler check_autosampler->end

Caption: Workflow for diagnosing high signal variability.

Problem: Suspected Ion Suppression or Enhancement

G Diagnosing Matrix Effects start Inaccurate Quantification (Suspected Matrix Effects) use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) start->use_sil_is Best Practice no_sil_is SIL-IS Not Available start->no_sil_is end Accurate Quantification use_sil_is->end post_spike_exp Perform Post-Extraction Spike Experiment no_sil_is->post_spike_exp compare_signals Compare Signal: Spiked Extract vs. Neat Standard post_spike_exp->compare_signals result Significant Difference? compare_signals->result matrix_effect_confirmed Matrix Effect Confirmed result->matrix_effect_confirmed Yes no_matrix_effect No Significant Matrix Effect result->no_matrix_effect No mitigate Mitigation Strategies: - Improve sample cleanup (SPE) - Modify chromatography - Use matrix-matched calibration matrix_effect_confirmed->mitigate no_matrix_effect->end mitigate->end

Caption: Workflow for diagnosing and mitigating matrix effects.

Experimental Protocols

Protocol 1: Modified QuEChERS Extraction for this compound in Cereal Matrix

This protocol is adapted from methodologies developed for the analysis of ergot alkaloids in cereals.[1]

  • Sample Homogenization: Weigh 5 g of the homogenized cereal sample into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of an acetonitrile/ammonium carbonate buffer (e.g., 84:16 v/v, 200 mg/L).

  • Homogenization: Vortex vigorously for 2 minutes.

  • Salting Out: Add magnesium sulfate (B86663) and sodium chloride (e.g., QuEChERS salt packet). Vortex immediately for 1 minute to prevent agglomeration.

  • Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.

  • Cleanup (Optional but Recommended): Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (dSPE) tube containing C18 sorbent. Vortex for 1 minute.

  • Final Centrifugation: Centrifuge the dSPE tube at high speed for 5 minutes.

  • Analysis: Take an aliquot of the final supernatant, filter if necessary, and inject it into the LC-MS/MS system.

Protocol 2: Generic LC-MS/MS Parameters for this compound

These parameters are a starting point and should be optimized for your specific instrument and application.

Parameter Typical Setting
LC Column C18 or C6-Phenyl (e.g., 150 x 2.0 mm, 3 µm)[3]
Mobile Phase A Water with 5 mM ammonium carbonate + 0.1% ammonia
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.2 - 0.4 mL/min
Gradient Optimized to separate this compound from its epimer and other alkaloids
Ionization Mode ESI Positive (ESI+)[1]
Capillary Voltage 3 - 4 kV
Source Temperature 120 - 150 °C
Desolvation Temp. 350 - 500 °C
Scan Mode Multiple Reaction Monitoring (MRM)

Quantitative Data

Table 1: Example MRM Transitions and MS Parameters for this compound

The following table presents typical mass spectrometry parameters for this compound analysis. These values should be optimized for the specific instrument in use.[1][8][14][15]

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
This compound610.3223.230 - 5025 - 40
This compound610.3268.230 - 5020 - 35
This compound610.3348.230 - 5015 - 30
Ergocristinine610.3223.230 - 5025 - 40
Ergocristinine610.3268.230 - 5020 - 35

Note: this compound and its epimer, ergocristinine, are isomers and thus have the same precursor and product ions. Their separation is achieved chromatographically.

Table 2: Analyte Stability in Different Solvents and Temperatures

The stability of ergot alkaloids is highly dependent on the storage conditions. The following data is a qualitative summary from published studies.[4][5][6]

Solvent Storage at 20°C Storage at -20°C Notes
Acetonitrile Moderate stability, some epimerization over weeks.Good stability, recommended for long-term storage.A common solvent for stock solutions and mobile phases.
Methanol Less stable, promotes epimerization.Moderate stability.Protic nature can accelerate epimerization.[5]
Chloroform High stability, minimal epimerization.High stability.Less common for LC-MS due to miscibility issues.
Aqueous/Acidic Unstable, rapid epimerization.Not recommended.Acidic conditions strongly promote epimerization.[1]
Aqueous/Alkaline More stable than acidic conditions.Good stability.Alkaline conditions suppress epimerization.

References

Technical Support Center: Optimization of Fragmentation Parameters for Ergocristine in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) parameters for the analysis of Ergocristine.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound in positive electrospray ionization mass spectrometry (ESI-MS)?

A1: In positive ion ESI-MS, this compound typically forms a protonated molecule ([M+H]⁺). Given the molecular weight of this compound (C₃₅H₃₉N₅O₅), the expected mass-to-charge ratio (m/z) for the singly charged precursor ion is approximately 610.4.[1][2] Depending on the sample matrix and mobile phase composition, you may also observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). Positive ionization mode is generally preferred as it has been shown to provide higher sensitivity for this compound analysis.[3]

Q2: What are the major product ions observed for this compound during collision-induced dissociation (CID)?

A2: The fragmentation of this compound, a peptide ergot alkaloid, produces several characteristic product ions. These ions originate from two main parts of the molecule: the conserved lysergic acid moiety and the peptide side chain.

  • Lysergic Acid Fragments: Common product ions from the lysergic acid core are observed at m/z 208, 223, and 268.[4][5]

  • Peptide Moiety Fragment: A specific fragment resulting from the cleavage of the peptide ring while retaining the isopropyl group is found at m/z 348.[5][6]

These ions are crucial for creating specific and sensitive multiple reaction monitoring (MRM) methods. For quantitative analysis, the most intense and stable transitions are selected. For example, the transition from m/z 610.4 to m/z 223 is often used as a quantifier, while transitions to m/z 208 or m/z 268 can serve as qualifiers to confirm identity.[5]

Q3: How does collision energy (CE) impact the fragmentation of this compound?

A3: Collision energy is a critical parameter that directly influences the fragmentation efficiency and the resulting product ion spectrum.

  • Low Collision Energy: At lower CE values, fragmentation is minimal, and the spectrum is dominated by the precursor ion (m/z 610.4).

  • Increasing Collision Energy: As the CE increases, the intensity of the precursor ion decreases while the intensity of the product ions increases. This allows for the generation of characteristic fragments.[3]

  • High Collision Energy: At excessively high CE values, the primary product ions may undergo further fragmentation, leading to a loss of signal for the desired ions.

The optimal collision energy is a balance that provides a stable and abundant signal for the desired product ions, which is essential for reliable quantification and identification.[7]

Q4: Besides collision energy, what other MS parameters require optimization?

A4: To maximize the signal intensity for this compound, several other source and MS parameters should be optimized:

  • Cone Voltage (or Declustering Potential): This voltage helps in desolvation and prevents ion clustering in the source. Optimizing it is crucial for maximizing the intensity of the precursor ion.[7]

  • Capillary Voltage: Affects the efficiency of the electrospray process.

  • Source and Desolvation Temperatures: Proper temperatures are needed for efficient solvent evaporation without causing thermal degradation of the analyte.

  • Nebulizer and Desolvation Gas Flows: These gas flows aid in droplet formation and desolvation.[1]

Troubleshooting Guide

IssuePossible Cause(s)Troubleshooting Steps
Low or No Precursor Ion Signal 1. Suboptimal ESI source parameters.2. Incorrect precursor m/z selection.3. Low sample concentration or degradation.1. Infuse a standard solution and optimize source parameters like cone voltage, capillary voltage, and gas flows.[7]2. Verify the calculated m/z for the [M+H]⁺ ion (~610.4).3. Prepare a fresh standard and ensure proper storage to prevent degradation.
Inefficient or No Fragmentation 1. Collision energy (CE) is set too low.2. Insufficient collision gas pressure in the cell.1. Perform a collision energy ramp experiment to determine the optimal value for your specific instrument and transitions (see Protocol 2).[7]2. Check the collision gas (e.g., Argon) settings and ensure the pressure is within the manufacturer's recommended range.[7]
Presence of Unexpected Ions / High Background 1. Contaminants in the mobile phase, sample, or LC system.2. Formation of adducts (e.g., sodium, potassium).1. Analyze a blank injection (mobile phase only) to identify background ions.[7]2. Use high-purity solvents and freshly prepared mobile phases.[7]3. Check for masses corresponding to [M+Na]⁺ and [M+K]⁺ and consider if mobile phase additives are the source.
Inconsistent Signal / Poor Reproducibility 1. Unstable spray in the ESI source.2. Fluctuation in LC flow rate or pressure.1. Check for blockages in the sample needle or capillary. Ensure all connections are secure.2. Equilibrate the LC system thoroughly before analysis. Monitor system pressure for irregularities.

Experimental Protocols

Protocol 1: General Optimization of MS/MS Parameters

This protocol describes the direct infusion method for optimizing source parameters and collision energy for this compound.

  • Standard Preparation: Prepare a 1 µg/mL standard solution of this compound in a suitable solvent like methanol (B129727) or acetonitrile.[7]

  • Infusion Setup: Infuse the standard solution directly into the mass spectrometer's ESI source using a syringe pump at a stable, low flow rate (e.g., 5-10 µL/min).[7]

  • MS Settings (Initial):

    • Set the mass spectrometer to positive ion ESI mode.[7]

    • Operate in full scan mode to locate the [M+H]⁺ precursor ion at m/z ~610.4.

  • Source Parameter Optimization:

    • While infusing, manually adjust source parameters (cone voltage, capillary voltage, source temperature, gas flows) one at a time to maximize the signal intensity of the m/z 610.4 precursor ion.

  • Collision Energy Optimization:

    • Switch the instrument to product ion scan mode, selecting m/z 610.4 as the precursor.

    • Perform a collision energy ramp, acquiring spectra at incremental CE values (e.g., from 5 eV to 60 eV in 2-5 eV steps).[7]

  • Data Analysis:

    • Plot the intensity of the precursor ion and the key product ions (e.g., m/z 223, 268, 348) as a function of collision energy.

    • The optimal CE is the value that produces the highest and most stable signal for your chosen quantifier and qualifier ions.[7]

Diagram: Workflow for MS/MS Parameter Optimization

cluster_prep Preparation cluster_infusion Direct Infusion & Tuning cluster_msms MS/MS Optimization cluster_analysis Data Analysis A Prepare this compound Standard (1 µg/mL) B Infuse Standard (5-10 µL/min) A->B C Optimize Source Parameters for Precursor Ion (m/z 610.4) B->C D Select Precursor Ion (m/z 610.4) C->D E Perform Collision Energy Ramp (5-60 eV) D->E F Generate Breakdown Curve (Ion Intensity vs. CE) E->F G Determine Optimal CE for Quantifier/Qualifier Ions F->G

Caption: Workflow for optimizing MS/MS parameters for this compound.

Data Presentation

Table 1: Key Precursor and Product Ions for this compound
Ion TypePrecursor Ion (m/z)Product Ion (m/z)Role / Origin
Precursor610.4-Protonated Molecule [M+H]⁺
Product610.4223.1Quantifier / Qualifier (Lysergic Acid Moiety)[1][5]
Product610.4268.1Qualifier (Lysergic Acid Moiety)[1][5]
Product610.4208.0Qualifier (Lysergic Acid Moiety)[1][5]
Product610.4348.2Qualifier (Peptide Moiety)[5][6]
Table 2: Example Optimized LC-MS/MS Parameters for this compound

Note: These values are examples and should be optimized for your specific instrument.

ParameterExample ValueReference
LC Conditions
ColumnC18 Reversed-Phase[1]
Mobile PhaseAcetonitrile / Water with buffer (e.g., ammonium (B1175870) carbonate)[1][5]
MS Conditions
Ionization ModeESI Positive[1]
Capillary Voltage0.5 kV[1]
Cone Voltage35 V[1]
Desolvation Temp.450 °C[1]
Source Temp.150 °C[1]
Desolvation Gas Flow1000 L/h[1]
MRM Transitions
610.4 → 268.1CE: 30 eV[1]
610.4 → 223.1CE: 40 eV[1]
610.4 → 305.2CE: 30 eV[1]

Diagram: Simplified Fragmentation Pathway of this compound

cluster_lys Lysergic Acid Moiety Fragments cluster_pep Peptide Moiety Fragment Precursor This compound [M+H]⁺ (m/z 610.4) F_268 m/z 268 Precursor->F_268 CID F_223 m/z 223 Precursor->F_223 CID F_208 m/z 208 Precursor->F_208 CID F_348 m/z 348 Precursor->F_348 CID

Caption: Simplified this compound fragmentation in MS/MS.

References

Technical Support Center: Ergocristine Analysis by Electrospray Ionization-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating signal suppression of Ergocristine during electrospray ionization-mass spectrometry (ESI-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a common issue for this compound analysis in ESI-MS?

A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference leads to a decreased analyte signal, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[3] this compound, an ergot alkaloid, is often analyzed in complex matrices like cereals, animal feed, and biological tissues, which contain a high concentration of co-extracted compounds that can cause significant signal suppression.[1]

Q2: How can I determine if the signal for my this compound is being suppressed?

A2: A common method to assess signal suppression is the post-extraction spike experiment.[4] This involves comparing the signal response of this compound spiked into a blank matrix extract to the response of a pure standard solution at the same concentration. A significantly lower signal in the matrix extract indicates the presence of ion suppression.[4] Another technique is the infusion experiment, where a constant flow of this compound solution is introduced into the mass spectrometer while a blank matrix extract is injected into the LC system. A dip in the baseline signal at the retention time of interfering compounds indicates the regions of ion suppression.[4]

Q3: What are the primary causes of signal suppression for this compound in ESI-MS?

A3: The primary causes of signal suppression for this compound are co-eluting matrix components that compete for ionization in the electrospray source.[5] These components can include salts, phospholipids, proteins, and other small molecules present in the sample matrix.[6] The competition for droplet surface area and charge during the electrospray process leads to a reduction in the number of gas-phase this compound ions reaching the mass analyzer.[4]

Troubleshooting Guides

Issue 1: Poor or no signal for this compound.

Possible Cause: Significant signal suppression from matrix components.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before analysis.[6]

    • Solid-Phase Extraction (SPE): Use a suitable SPE cartridge to clean up the sample extract. A C18 cartridge is commonly used for ergot alkaloids.[3]

    • Liquid-Liquid Extraction (LLE): This technique can be used to partition this compound into a cleaner solvent, leaving many interfering compounds behind.[5]

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This sample preparation method is effective for removing a wide range of matrix components from food and agricultural samples.[7]

  • Chromatographic Optimization: Adjusting the liquid chromatography (LC) method can help separate this compound from co-eluting interferences.[4]

    • Modify Mobile Phase Gradient: Altering the gradient profile can change the elution times of this compound and interfering compounds.[4]

    • Change Column Chemistry: If using a C18 column, consider trying a different stationary phase (e.g., phenyl-hexyl) to achieve a different selectivity.

    • Use a Metal-Free Column: For certain compounds, interactions with metal surfaces in standard HPLC columns can cause signal loss and ion suppression. Using a metal-free column can improve peak shape and signal intensity.[8]

  • Mass Spectrometer Source Parameter Optimization: Fine-tuning the ESI source parameters can sometimes help minimize ion suppression.[9]

    • Adjust Flow Rate: Reducing the mobile phase flow rate, sometimes to the nanoliter-per-minute range, can improve desolvation and reduce the impact of matrix components.[5][10]

    • Optimize Gas Flows and Temperatures: Adjust the nebulizing and drying gas flows and temperatures to enhance the ionization of this compound.[3]

    • Change Ionization Source: If available, switching to an Atmospheric Pressure Chemical Ionization (APCI) source may be beneficial as it is generally less susceptible to ion suppression than ESI.[11]

Issue 2: Inconsistent this compound peak areas and poor reproducibility.

Possible Cause: Variable matrix effects between different samples.

Troubleshooting Steps:

  • Implement an Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended. The SIL-IS will co-elute with the analyte and experience similar levels of ion suppression, allowing for accurate correction of the signal variability.[6]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of this compound.[1] This helps to compensate for consistent matrix effects across a batch of samples.

  • Standard Addition: For highly variable or complex matrices, the standard addition method can be employed. This involves adding known amounts of this compound standard to aliquots of the sample and extrapolating to determine the endogenous concentration.

Experimental Protocols

Protocol 1: Assessment of Signal Suppression using Post-Extraction Spike
  • Prepare a Neat Standard Solution: Prepare a solution of this compound in the initial mobile phase composition at a known concentration (e.g., 100 ng/mL).

  • Prepare a Blank Matrix Extract: Extract a sample known to be free of this compound using your established sample preparation protocol.

  • Prepare a Post-Extraction Spiked Sample: Spike an aliquot of the blank matrix extract with the this compound standard to achieve the same final concentration as the neat standard solution.

  • Analysis: Analyze both the neat standard solution and the post-extraction spiked sample by LC-MS/MS.

  • Calculation: Calculate the percentage of signal suppression (%SS) using the following formula: %SS = (1 - (Peak Area of Spiked Sample / Peak Area of Neat Standard)) * 100

Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup
  • Column Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of water through it.

  • Sample Loading: Load the sample extract (previously dissolved in a solvent compatible with the SPE sorbent) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute this compound from the cartridge with 5 mL of a stronger solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

Table 1: Reported Signal Suppression for Ergot Alkaloids in Cereal Matrices

Ergot AlkaloidMatrixSignal Suppression (%)Reference
ErgometrineBarley, OatsUp to 90%[1]
ErgocryptinineOats, BarleyUp to 50%[1]
ErgocristinineOats, BarleyUp to 50%[1]
ErgometrineSwine Feed24.9%[12]
ErgotamineDairy Feed20.4%[12]
ErgometrineDairy Feed55.5%[12]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample Homogenization extraction Extraction (e.g., QuEChERS) start->extraction cleanup Cleanup (e.g., SPE) extraction->cleanup reconstitution Evaporation & Reconstitution cleanup->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection ESI-MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification end Report Results quantification->end

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_sample_prep Sample Preparation Issues cluster_chromatography Chromatography Issues cluster_ms_source MS Source Issues start Poor/No Signal for this compound optimize_spe Optimize SPE/LLE start->optimize_spe Check Cleanup modify_gradient Modify LC Gradient start->modify_gradient Check Separation optimize_source Optimize Source Parameters start->optimize_source Check Ionization try_quechers Implement QuEChERS optimize_spe->try_quechers change_column Change Column Chemistry modify_gradient->change_column reduce_flow Reduce Flow Rate optimize_source->reduce_flow

Caption: Troubleshooting logic for this compound signal suppression.

References

Method development for resolving Ergocristine from other ergot alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers developing analytical methods to resolve ergocristine from other ergot alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound from other ergot alkaloids?

The main difficulty lies in resolving this compound from its structural isomers and epimers, particularly α-ergocryptine and β-ergocryptine, as well as its own epimer, ergocristinine (B1242015).[1][2] These compounds have very similar physicochemical properties, making chromatographic separation challenging. The pair β-ergocryptine and this compound are not always separated by liquid chromatography alone, though they can be distinguished by their different masses using LC-MS/MS.[1][2]

Q2: Which analytical technique is most suitable for resolving this compound?

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common and effective techniques.[2] These are typically coupled with either Fluorescence Detection (FLD) for high sensitivity or Tandem Mass Spectrometry (MS/MS) for superior selectivity and confirmation.[2][3] Reverse-phase chromatography is almost always used for the separation.[1][4]

Q3: How can I prevent the epimerization of this compound to ergocristinine during analysis?

Epimerization (the conversion between '-ine' and '-inine' forms) is a significant issue, often induced by acidic conditions, protic solvents, and high temperatures.[5][6] To minimize this:

  • Use Alkaline Mobile Phases: Employing buffers like ammonium (B1175870) carbonate or reagents like ammonium hydroxide (B78521) maintains an alkaline pH, which improves the stability of both epimers.[1][4]

  • Use Aprotic Solvents: Acetonitrile is a preferred organic solvent as it is aprotic and helps minimize epimerization during extraction and separation.[5]

  • Control Temperature: Maintain a consistent and moderate column temperature, typically between 25-30 °C, as higher temperatures can accelerate epimerization.[7]

  • Proper Sample Handling: Analyze extracts on the same day they are prepared or store them at low temperatures (e.g., 4 °C) for short periods to prevent degradation.[8]

Troubleshooting Guide

Problem 1: Poor resolution between this compound and other alkaloids (e.g., ergocryptine).

Possible Cause Suggested Solution
Inappropriate Mobile Phase Optimize the mobile phase composition. Most methods use acetonitrile-water mixtures with an alkaline modifier like ammonium carbonate or ammonium hydroxide to improve separation.[1][2] Experiment with the gradient slope to increase the separation window for the critical pair.
Suboptimal Column Chemistry While C18 columns are widely used, they may not provide sufficient selectivity.[7][9] Consider a column with a different stationary phase, such as Phenyl-Hexyl or Biphenyl, which can offer alternative selectivity based on different molecular interactions.[7][10]
Incorrect Column Temperature Temperature affects solvent viscosity and analyte interaction with the stationary phase. Optimize the column temperature, typically in the range of 25-30 °C, to achieve the best resolution.[7]

Problem 2: Peak tailing or poor peak shape for this compound.

Possible Cause Suggested Solution
Secondary Silanol (B1196071) Interactions Residual silanol groups on the silica-based stationary phase can cause peak tailing for basic compounds like ergot alkaloids. Ensure the mobile phase pH is alkaline to suppress this interaction.[1] Using a modern, end-capped column can also mitigate this issue.
Sample Solvent Mismatch Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion.[1][2] The sample should be dissolved in a solvent with a composition similar to the starting mobile phase.[1]
Column Overload Injecting too much sample can lead to broad, tailing peaks. Reduce the injection volume or the concentration of the sample.
Column Contamination Strongly retained matrix components can build up on the column, affecting peak shape. Use a guard column and appropriate sample cleanup procedures like Solid Phase Extraction (SPE) or QuEChERS.[11]

Problem 3: Inconsistent retention times.

Possible Cause Suggested Solution
Mobile Phase Composition Change Mobile phase can change due to evaporation of the more volatile component. Prepare mobile phases fresh daily and use a mobile phase bottle cap that minimizes evaporation. Gravimetric preparation is more accurate than volumetric.[11]
Fluctuating Column Temperature Even minor changes in ambient temperature can shift retention times. Use a column thermostat to maintain a stable temperature.[11]
Column Degradation The bonded phase of the column can hydrolyze, especially outside the recommended pH range (typically 2-8). Operating at a stable, intermediate, or recommended alkaline pH and lower temperatures can extend column life.[11]
Insufficient Equilibration Time Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

Experimental Protocols & Data

Example HPLC-FLD Method Protocol
  • Sample Preparation (QuEChERS-based):

    • Weigh 2-5 g of homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of an extraction solvent (e.g., acetonitrile/water 84:16 v/v with 200 mg/L ammonium carbonate).[5]

    • Vortex vigorously for 1 minute, then shake for 30-60 minutes.

    • Vortex again and centrifuge at >4000 rpm for 5-10 minutes.

    • An aliquot of the supernatant may be further cleaned up using dispersive SPE (d-SPE) with C18 sorbent.

    • Filter the final extract through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • HPLC System: Standard HPLC or UHPLC system with a fluorescence detector.

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm or 100 mm x 2.1 mm, 1.7 µm).[3][12]

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A typical gradient might start at 20-30% B, increase to 50-60% B over 20 minutes, followed by a wash and re-equilibration step.

    • Injection Volume: 10 - 60 µL.[7]

Quantitative Data Summary

The following table summarizes typical validation parameters for HPLC-FLD methods used in ergot alkaloid analysis.

ParameterThis compoundOther Alkaloids (Range)Reference
LOD (µg/kg) 11.783.23 - 11.78[9]
LOQ (µg/kg) 13.066.53 - 13.06[9]
Recovery (%) ~88%79.1% - 95.9%[14][15]
Repeatability (CV%) < 15%1.2% - 14.3%[9][12]

LOD: Limit of Detection, LOQ: Limit of Quantification, CV: Coefficient of Variation

Visualized Workflows and Logic

MethodDevelopmentWorkflow SamplePrep 1. Sample Preparation (Extraction & Cleanup) MethodDev 2. Method Development SamplePrep->MethodDev Processed Extract HPLCSep 3. HPLC/UHPLC Separation (Column & Mobile Phase) MethodDev->HPLCSep Initial Conditions Validation 5. Method Validation (LOD, LOQ, Recovery) MethodDev->Validation Optimized Method Detection 4. Detection (FLD or MS/MS) HPLCSep->Detection Separated Analytes Detection->MethodDev Optimization Feedback Analysis 6. Routine Analysis Validation->Analysis Validated Method

Caption: General workflow for developing an analytical method for ergot alkaloids.

TroubleshootingTree Start Problem: Poor Resolution between this compound & Ergocryptine CheckMP Is Mobile Phase pH Alkaline (e.g., Ammonium Carbonate)? Start->CheckMP AdjustMP Action: Adjust to Alkaline pH or use Alkaline Buffer. CheckMP->AdjustMP No CheckCol Is a Standard C18 Column Used? CheckMP->CheckCol Yes AdjustMP->CheckCol TryCol Action: Test a Phenyl-Hexyl or Biphenyl Column. CheckCol->TryCol No CheckTemp Is Column Temperature Optimized and Stable (25-30 °C)? CheckCol->CheckTemp Yes TryCol->CheckTemp AdjustTemp Action: Use a Column Oven and Optimize Temperature. CheckTemp->AdjustTemp No End Resolution Improved CheckTemp->End Yes AdjustTemp->End

Caption: Decision tree for troubleshooting poor resolution of this compound.

EpimerizationLogic This compound This compound (-ine form) Biologically Active Ergocristinine Ergocristinine (-inine form) Less Active Epimer This compound->Ergocristinine Epimerization Condition Conditions Promoting Equilibrium: - Acidic or Alkaline pH - Protic Solvents - Heat

Caption: Relationship between this compound and its epimer, ergocristinine.

References

Technical Support Center: Enhancing Ergocristine Synthesis and Purification Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ergocristine. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a naturally occurring ergot alkaloid produced by fungi of the Claviceps genus.[1][2] It belongs to the ergopeptine group, characterized by a lysergic acid moiety linked to a cyclic tripeptide.[1] this compound and its derivatives are investigated for their pharmacological activities, including vasoconstrictive properties.[1] It is also known as a precursor in the synthesis of other compounds.[3][4]

Q2: What are the major challenges in the synthesis of this compound?

A2: The total synthesis of this compound is a complex undertaking with several inherent challenges that can affect overall yield and purity. These include the intricate construction of the tetracyclic ergoline (B1233604) ring system and achieving precise stereochemical control at multiple chiral centers.[5] The synthesis of the cyclic tripeptide side chain and its efficient coupling to the lysergic acid core are also critical and often problematic steps.[5][6]

Q3: What are the common impurities found in this compound preparations?

A3: Common impurities in this compound samples include its epimer, ergocristinine, as well as other structurally related ergot alkaloids like ergocryptine and ergocornine.[1] Degradation products can also be present, especially if the substance is handled or stored improperly.[2] Regulatory guidelines often specify limits for these impurities, with typical specifications for research-grade this compound requiring a purity of ≥98.0% and limiting individual related impurities to ≤0.5%.[1]

Q4: How stable is this compound and what are the optimal storage conditions?

A4: this compound is one of the more unstable ergot alkaloids.[2][7] It is susceptible to degradation and epimerization to the less active ergocristinine, particularly when exposed to heat, protic solvents, and UV light.[7][8] For long-term storage, it is recommended to keep this compound in a cool, dark place, preferably at temperatures of -20°C or below, and dissolved in a non-protic solvent like chloroform (B151607) or as a dry film.[9]

Troubleshooting Guides

Low Yield During Synthesis or Extraction

Problem: The final yield of this compound is significantly lower than expected.

Possible Cause Troubleshooting Step
Incomplete Extraction from Fungal Culture: Ensure the chosen solvent system is optimal. A mixture of toluene (B28343) and ethanol (B145695) (with ethanol concentrations between 5-30% v/v) has been shown to be effective for extraction from ergot.[10][11] For analytical purposes, acetonitrile (B52724) mixed with an ammonium (B1175870) carbonate buffer is also highly efficient.[12]
Degradation During Extraction/Workup: Avoid high temperatures and exposure to UV light.[7] If using acidic or basic conditions for liquid-liquid extraction, perform these steps quickly and at reduced temperatures to minimize degradation and epimerization.
Loss During Purification Steps: Optimize your purification method. If using chromatography, ensure the stationary and mobile phases are appropriate for this compound. For crystallization, oversaturation or using an excessive amount of solvent can lead to poor recovery.[13]
Epimerization to Ergocristinine: The formation of the C-8 epimer, ergocristinine, is a common cause of reduced yield of the desired product. Use of non-basic conditions where possible during purification and storage in acidic conditions at low temperatures can help minimize this.[5]
Poor Purity of Final Product

Problem: The purified this compound contains significant amounts of impurities.

Possible Cause Troubleshooting Step
Co-extraction of Related Alkaloids: The extraction process may not be selective enough. Employing a multi-step purification protocol, such as a combination of liquid-liquid extraction and chromatography, can improve selectivity. Solid-phase extraction (SPE) with a strong cation-exchange resin can effectively separate this compound from matrix interferences.[14][15]
Inefficient Chromatographic Separation: Optimize the HPLC/UPLC method. For reversed-phase chromatography, alkaline mobile phases (e.g., using ammonium carbonate or triethylamine) are often preferred to maintain the stability of epimers and improve separation.[8] Ensure the column has sufficient resolving power for this compound and its closely related impurities.
Crystallization Issues: Rapid crystallization can trap impurities within the crystal lattice.[13] Ensure a slow cooling rate and consider recrystallization from a different solvent system if purity remains an issue. The addition of a C5-C8 aliphatic hydrocarbon to a concentrated toluene solution can aid in crystallization.[10]
Contamination from Labware or Solvents: Ensure all glassware is scrupulously clean and use high-purity solvents to avoid introducing extraneous contaminants.

Experimental Protocols

Protocol 1: Extraction and Liquid-Liquid Purification of this compound from Ergot

This protocol is based on established methods for isolating ergot alkaloids.[10][11]

  • Extraction:

    • Grind dried and crushed ergot sclerotia.

    • Extract the ground material with a mixture of toluene and ethanol (e.g., 85:15 v/v). The ethanol concentration should ideally be between 5% and 30%.[10][11]

    • Stir the mixture for several hours at room temperature.

    • Filter the mixture to separate the solid material from the primary extract.

  • Acidic Extraction:

    • Extract the primary toluene/ethanol extract with an aqueous acid solution (e.g., dilute sulfuric or phosphoric acid) to protonate the alkaloids and transfer them to the aqueous phase.

    • Separate the aqueous layer containing the alkaloid salts.

  • Basification and Re-extraction:

    • Increase the pH of the aqueous extract to above 7.0 (typically pH 8-9) using a base such as aqueous sodium hydroxide (B78521) or ammonium hydroxide.[16][17]

    • Extract the now basic aqueous solution with a water-immiscible organic solvent like toluene or chloroform to transfer the deprotonated alkaloids back into the organic phase.[10][16]

  • Crystallization:

    • Partially evaporate the solvent from the purified organic extract under reduced pressure.

    • Allow the concentrated solution to cool slowly to induce crystallization. The addition of an aliphatic hydrocarbon like hexane (B92381) can promote precipitation.[10][11]

    • Collect the crystalline this compound by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Clean-up

This protocol is adapted for the clean-up of this compound extracts for analytical purposes.[14][15]

  • Sample Preparation:

    • Extract the sample with a suitable solvent mixture such as methanol (B129727)/0.25% H3PO4 (40:60 v/v) to ensure the alkaloids are in their protonated, salt form.[14][15]

  • SPE Column Conditioning:

    • Condition a strong cation-exchange SPE cartridge by passing methanol followed by the acidic extraction solvent through it.

  • Sample Loading:

    • Load the acidic extract onto the conditioned SPE cartridge. The positively charged this compound will be retained by the negatively charged sorbent.

  • Washing:

    • Wash the cartridge with a strong wash solvent, such as the extraction solvent, to remove matrix interferences that are not ionically bound.[14][15]

  • Elution:

    • Elute the retained this compound by passing a solvent with a pH adjusted to be slightly basic (pH 9) through the cartridge. This neutralizes the charge on the alkaloid, releasing it from the sorbent.

    • Collect the eluate containing the purified this compound for subsequent analysis.

Quantitative Data Summary

Table 1: Purity Specifications for Research-Grade this compound

Parameter Specification Reference
Assay (by HPLC)≥ 98.0% w/w[1]
Individual Related Impurities (e.g., ergocristinine, ergocryptine)≤ 0.5% each w/w[1]
Total Related Impurities≤ 2.0% w/w[1]

Table 2: Recovery of this compound using SPE

Spiking Level (ng/g) Mean Recovery (%) Reference
20.087.5[18]
50.090.9[18]
100.083.1[18]
200.088.6[18]
400.089.0[18]

Visualized Workflows

Ergocristine_Extraction_Purification Start Ground Ergot Sclerotia Extraction Solvent Extraction (Toluene/Ethanol) Start->Extraction Filtration1 Filtration Extraction->Filtration1 PrimaryExtract Primary Extract Filtration1->PrimaryExtract AcidExtraction Aqueous Acid Extraction PrimaryExtract->AcidExtraction AqueousPhase Aqueous Phase (Alkaloid Salts) AcidExtraction->AqueousPhase Basification Basification (pH > 7.0) AqueousPhase->Basification SolventExtraction2 Organic Solvent Extraction Basification->SolventExtraction2 PurifiedExtract Purified Extract SolventExtraction2->PurifiedExtract Evaporation Solvent Evaporation PurifiedExtract->Evaporation Crystallization Crystallization Evaporation->Crystallization Filtration2 Filtration & Drying Crystallization->Filtration2 FinalProduct Crystalline This compound Filtration2->FinalProduct

Caption: Workflow for this compound Extraction and Purification.

SPE_Cleanup_Workflow SamplePrep Sample Preparation (Acidic Extraction) SPE_Condition SPE Column Conditioning (Cation-Exchange) SamplePrep->SPE_Condition SampleLoad Sample Loading SPE_Condition->SampleLoad Wash Washing Step (Remove Impurities) SampleLoad->Wash Elution Elution (Basic Solvent, pH 9) Wash->Elution PurifiedEluate Purified this compound Eluate Elution->PurifiedEluate Analysis Analysis (HPLC/LC-MS) PurifiedEluate->Analysis

Caption: Solid-Phase Extraction (SPE) Cleanup Workflow for this compound.

References

Validation & Comparative

A Comparative Toxicological Analysis of Ergocristine and Other Ergot Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the toxicity of ergocristine and other significant ergot alkaloids, including ergotamine, ergometrine, and ergine. The information is compiled from experimental data to support research and drug development in understanding the toxicological profiles of these mycotoxins.

Executive Summary

Ergot alkaloids, secondary metabolites produced by fungi of the Claviceps genus, are known for their wide range of physiological effects, which are both therapeutically relevant and potentially toxic. Their toxicological profiles are complex, primarily stemming from their interactions with adrenergic, dopaminergic, and serotonergic receptors. Among the major ergot alkaloids, this compound has been identified as a particularly potent cytotoxic agent. This guide presents a comparative overview of the acute toxicity and in vitro cytotoxicity of this compound, ergotamine, ergometrine, and ergine, supported by experimental data and methodologies.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the acute and in vitro toxicity of the selected ergot alkaloids.

Table 1: Acute Toxicity (LD50)
AlkaloidSpeciesRoute of AdministrationLD50 (mg/kg)Citation(s)
This compound MouseOral1700[1]
RatOral>1000[1]
Ergotamine MouseOral3200[1]
RatOral1300[1]
RatOral (tartrate salt)300 - 2000[1]
Ergometrine MouseOral460[1]
RatOral671[1]
Ergine (LSA) MouseOralNo lethal effects at 3000[2]

Note: The variability in LD50 values can be attributed to factors such as the specific salt form of the alkaloid used, the vehicle, and the strain of the animal model.

Table 2: In Vitro Cytotoxicity
AlkaloidCell LineAssayEndpointResultCitation(s)
This compound Human Primary Kidney Cells (RPTEC)Apoptosis AssayApoptosis InductionApoptosis induced at 1µM[3][4]
Porcine Brain Endothelial CellsCCK-8 AssayCell ViabilitySignificant reduction at 5µM[4]
Ergotamine Colorectal Cancer CellsCytotoxicity AssayIC50100 µM
Ergometrine Human Primary Kidney Cells (RPTEC)Apoptosis AssayApoptosis InductionNo effect observed[3]
Ergine (LSA) ---Data not available

Toxicological Mechanisms and Signaling Pathways

The toxicity of ergot alkaloids is primarily mediated through their interaction with G-protein coupled receptors (GPCRs), including serotonergic (5-HT), dopaminergic (D), and adrenergic (α) receptors. This interaction can lead to a cascade of intracellular events, culminating in cellular dysfunction and, in the case of high concentrations, apoptosis.

This compound, being the most cytotoxic of the main ergot alkaloids, is a potent inducer of apoptosis. While the complete signaling pathway is still under investigation, evidence suggests the involvement of the p53 tumor suppressor protein and the subsequent activation of the caspase cascade, a central component of the apoptotic machinery.

Below is a generalized signaling pathway for ergot alkaloid-induced apoptosis.

Ergot_Alkaloid_Apoptosis_Pathway ErgotAlkaloid Ergot Alkaloid (e.g., this compound) Receptor GPCR (e.g., 5-HT, Adrenergic) ErgotAlkaloid->Receptor G_Protein G-Protein Activation Receptor->G_Protein SecondMessenger Second Messenger (e.g., cAMP, IP3/DAG) G_Protein->SecondMessenger StressSignal Cellular Stress (e.g., ROS) SecondMessenger->StressSignal p53 p53 Activation StressSignal->p53 Bax Bax/Bak Activation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Generalized signaling pathway for ergot alkaloid-induced apoptosis.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantitatively measures lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released upon cell lysis.

Principle: Released LDH in the culture supernatant is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a red formazan (B1609692) product. The amount of color formed is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.

  • Treatment: Treat cells with various concentrations of the ergot alkaloid and a vehicle control. Include wells for a "no-cell" background control, a "vehicle-only" control (spontaneous LDH release), and a "maximum LDH release" control (cells lysed with a lysis solution).

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, 72 hours).

  • Supernatant Transfer: Centrifuge the plate to pellet the cells and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for 30 minutes. Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Principle: The assay utilizes a synthetic peptide substrate, DEVD, conjugated to a colorimetric or fluorometric reporter molecule (e.g., p-nitroaniline, pNA, or 7-amino-4-methylcoumarin, AMC). Activated caspase-3 cleaves the substrate, releasing the reporter molecule, which can then be quantified.

Protocol:

  • Cell Lysis: After treatment with the ergot alkaloid, lyse the cells using a lysis buffer to release the cellular contents, including caspases.

  • Protein Quantification: Determine the protein concentration of each cell lysate to normalize the caspase activity.

  • Caspase Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing the DEVD-pNA or DEVD-AMC substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance at 405 nm (for pNA) or fluorescence at an excitation/emission of 380/460 nm (for AMC) using a microplate reader.

  • Data Analysis: The level of caspase-3 activity is proportional to the colorimetric or fluorometric signal.

Ex Vivo Vasoconstriction Assay

This assay assesses the direct vasoconstrictive effects of ergot alkaloids on isolated blood vessels.

Principle: The contractile response of isolated arterial rings to the application of ergot alkaloids is measured using a wire myograph system.

Protocol:

  • Tissue Preparation: Obtain fresh arterial segments (e.g., bovine lateral saphenous vein) and dissect them into small rings (2-3 mm).

  • Mounting: Mount the arterial rings in a myograph chamber filled with a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • Equilibration: Allow the tissues to equilibrate under a set tension.

  • Drug Administration: Construct a cumulative concentration-response curve by adding increasing concentrations of the ergot alkaloid to the bath.

  • Data Recording: Record the isometric tension generated by the arterial rings.

  • Data Analysis: Plot the contractile response against the logarithm of the drug concentration to determine the EC50 (the concentration that produces 50% of the maximum response).

Below is a diagram illustrating a typical experimental workflow for these toxicity assessments.

Experimental_Workflow Start Start: Ergot Alkaloid Toxicity Assessment InVivo In Vivo Acute Toxicity (LD50 Determination) Start->InVivo InVitro In Vitro Cytotoxicity Assays Start->InVitro ExVivo Ex Vivo Vasoconstriction Assay Start->ExVivo DataAnalysis Data Analysis and Comparison InVivo->DataAnalysis CellCulture Cell Culture and Treatment InVitro->CellCulture TissuePrep Arterial Ring Preparation ExVivo->TissuePrep LDH_Assay LDH Assay (Necrosis) CellCulture->LDH_Assay Caspase_Assay Caspase-3 Assay (Apoptosis) CellCulture->Caspase_Assay LDH_Assay->DataAnalysis Caspase_Assay->DataAnalysis Myograph Wire Myograph Measurement TissuePrep->Myograph Myograph->DataAnalysis

Experimental workflow for ergot alkaloid toxicity assessment.

Conclusion

The comparative analysis of this compound and other ergot alkaloids reveals significant differences in their toxic potential. This compound stands out as a particularly potent cytotoxic agent, inducing apoptosis at low micromolar concentrations. In contrast, ergometrine appears to be significantly less cytotoxic. Ergotamine exhibits moderate acute oral toxicity. The data for ergine is currently limited but suggests a lower acute toxicity profile. The primary mechanism of toxicity for these compounds involves interaction with biogenic amine receptors, leading to downstream effects such as vasoconstriction and, at higher concentrations, programmed cell death. The provided experimental protocols offer standardized methods for the continued investigation and comparison of the toxicological properties of this important class of mycotoxins.

References

A Comparative Guide to the Validation of Analytical Methods for Ergocristine in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the quantification of ergocristine, a significant ergot alkaloid, in various food matrices. The performance of different methodologies is evaluated based on key validation parameters, supported by experimental data from peer-reviewed studies. This document aims to assist researchers and analytical scientists in selecting and implementing the most suitable method for their specific requirements.

Introduction

Ergot alkaloids (EAs) are mycotoxins produced by fungi of the Claviceps genus, which can contaminate cereal grains such as rye, wheat, and barley.[1][2] this compound is one of the six major EAs monitored in food and feed due to its potential health risks for consumers.[3][4] Accurate and reliable analytical methods are crucial for the determination of this compound in food to ensure consumer safety and regulatory compliance. The two primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[4][5] This guide compares the validation of these methods in different food matrices.

Comparison of Analytical Method Performance

The following table summarizes the performance characteristics of various validated methods for the determination of this compound in food matrices. The data is compiled from multiple studies to provide a comprehensive overview.

MethodMatrixExtraction MethodClean-up MethodLinearity (R²)LOD (µg/kg)LOQ (µg/kg)Recovery (%)Precision (RSD%)Reference
UHPLC-MS/MS Cereal-based Baby FoodModified QuEChERSNone>0.99-0.5 (ng/g)90-98-[3][6][7]
LC-MS/MS Cereal-based ProductsAcetonitrile (B52724)/water (alkaline)MycoSep 150 Ergot SPE--1.0--[1][2]
HPLC-FLD Rye and Rye FlourDichloromethane/ethyl acetate/methanol/ammonia (B1221849)Basic Alumina (B75360) Column-0.01-0.5-89-1013.1-6.4[8]
LC-MS/MS Cereal SamplesAcetonitrile/ammonium (B1175870) carbonateC18 sorbent--0.2-3.2--[9]
HPLC-FLD Compound FeedsAcetonitrileDispersive SPE (d-SPE)>0.99-13.0696.5-100.410.6-15.0[10]
UHPLC-MS/MS Hard Red Spring Wheat-->0.990.00893–0.2250.0295–0.74468.3–119.1<24[11]
LC-FLD WheatMethanol/H₃PO₄ (acidic)Strong Cation-Exchange SPE DiskLinear (0.1-2.0 µg/mL)<5 (ng/g)<20 (ng/g)79.1-95.95.33[12][13]
HPLC-FLD Rye Products---4.714.294.9-116.82.9-6.3[14]

Detailed Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison table.

Method 1: UHPLC-MS/MS for this compound in Cereal-Based Baby Food[3][6][7]
  • Extraction: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is utilized. Samples are homogenized and extracted with an acetonitrile-based solvent mixture.

  • Clean-up: No specific clean-up step is applied after the initial extraction and centrifugation. An aliquot of the acetonitrile phase is evaporated and the residue is reconstituted in methanol.

  • Instrumentation: Ultra-High-Performance Liquid Chromatography coupled with a Tandem Mass Spectrometer (UHPLC-MS/MS).

  • Separation: Chromatographic separation is achieved on a suitable reversed-phase column.

  • Detection: Detection and quantification are performed using multiple reaction monitoring (MRM) in positive ion mode.

Method 2: LC-MS/MS for this compound in Cereal-Based Products[1][2]
  • Extraction: Samples are extracted with a mixture of acetonitrile and water under alkaline conditions.

  • Clean-up: The extract is purified using a MycoSep 150 Ergot solid-phase extraction (SPE) column.

  • Instrumentation: Liquid Chromatography coupled with a Tandem Mass Spectrometer (LC-MS/MS).

  • Separation: A C18 column is typically used for the separation of this compound and its epimer.

  • Detection: Mass spectrometric detection is performed in MRM mode.

Method 3: HPLC-FLD for this compound in Rye and Rye Flour[8]
  • Extraction: Samples are extracted with a solvent mixture of dichloromethane, ethyl acetate, methanol, and aqueous ammonia (50/25/5/1, v/v/v/v).

  • Clean-up: The extracts are purified using a basic alumina column.

  • Instrumentation: High-Performance Liquid Chromatography with a Fluorescence Detector (HPLC-FLD).

  • Separation: A Phenyl-Hexyl column is used for chromatographic separation.

  • Detection: Fluorescence detection is carried out with excitation and emission wavelengths set to approximately 330 nm and 415 nm, respectively.

Method 4: HPLC-FLD for this compound in Compound Feeds[10]
  • Extraction: Acetonitrile is used for the extraction of this compound from the feed samples.

  • Clean-up: A modified QuEChERS dispersive solid-phase extraction (d-SPE) is employed for the clean-up of the extracts.

  • Instrumentation: High-Performance Liquid Chromatography with a Fluorescence Detector (HPLC-FLD).

  • Separation: Separation is performed on a C18 column with a mobile phase containing ammonium carbonate and acetonitrile.

  • Detection: The excitation and emission wavelengths for fluorescence detection are 330 nm and 420 nm, respectively.

Visualizing the Workflow

The following diagram illustrates a generalized workflow for the validation of an analytical method for this compound in a food matrix, from sample preparation to data analysis.

Analytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Homogenization Sample Homogenization Extraction Extraction of Analytes Homogenization->Extraction Homogenization->Extraction Cleanup Sample Clean-up (SPE/d-SPE) Extraction->Cleanup Extraction->Cleanup Chromatography Chromatographic Separation (HPLC/UHPLC) Cleanup->Chromatography Cleanup->Chromatography Detection Detection (FLD/MS/MS) Chromatography->Detection Chromatography->Detection Quantification Quantification Detection->Quantification Detection->Quantification Linearity Linearity & Range Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Reproducibility) Specificity Specificity/Selectivity Sensitivity LOD & LOQ Quantification->Linearity Quantification->Accuracy Quantification->Precision Quantification->Specificity Quantification->Sensitivity Reporting Reporting Results Quantification->Reporting Quantification->Reporting

Caption: General workflow for analytical method validation.

References

Cross-validation of Ergocristine quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Ergocristine Quantification Methods

For researchers, scientists, and drug development professionals, the accurate quantification of this compound, a potent ergot alkaloid, is critical for safety and efficacy assessments. This guide provides a comparative overview of two primary analytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). Additionally, the utility of Enzyme-Linked Immunosorbent Assay (ELISA) as a screening tool is discussed.

Comparison of Quantitative Performance

The selection of an appropriate analytical method for this compound quantification depends on factors such as required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of HPLC-FLD and UHPLC-MS/MS.

ParameterHPLC-FLDUHPLC-MS/MS
Linearity Range 25 - 400 µg/kg[1]0.1 - 40 pmol on column[2]
Limit of Detection (LOD) 11.78 µg/kg[1]0.05 pmol[2]
Limit of Quantification (LOQ) 13.06 µg/kg[1]0.1 pmol[2]
Recovery 86.6 - 108.5%[1]68.4 - 111.0%[2]
Precision (Repeatability CV) < 14.3%[1]3.4 - 16.1% (Intra-assay)[2]
Precision (Reproducibility CV) < 15.4%[1]7.9 - 22.8% (Inter-assay)[2]

Experimental Workflows

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Output Sample Sample Weighing (e.g., 5g milled feed) Extraction Addition of Extraction Solvents (Dichloromethane, Acetonitrile, NH4OH) + QuEChERS salts Sample->Extraction Shaking Shaking (30 min) Extraction->Shaking Centrifugation1 Centrifugation Shaking->Centrifugation1 Cleanup Dispersive SPE Cleanup (PSA, Activated Carbon) Centrifugation1->Cleanup Centrifugation2 Centrifugation Cleanup->Centrifugation2 Filtration Filtration of Supernatant Centrifugation2->Filtration Injection LC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (FLD or MS/MS) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification Result This compound Concentration Quantification->Result

General workflow for this compound quantification.

Detailed Experimental Protocols

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method offers a balance of sensitivity and cost-effectiveness for the quantification of this compound.

    • Weigh 5 g of the milled and sieved sample into a 50 mL polypropylene (B1209903) tube.

    • Add 20 mL of dichloromethane, 5 mL of acetonitrile, 0.5 mL of 25% ammonia (B1221849) solution, and a QuEChERS salt mixture (0.5 g NaCl, 4 g MgSO₄, 0.25 g sodium hydrogen citrate (B86180) sesquihydrate, and 0.5 g sodium citrate).

    • Shake the sample on a horizontal shaker for 30 minutes.

    • Centrifuge the mixture and transfer the supernatant to a new tube containing 1 g of MgSO₄, 0.4 g of PSA (primary secondary amine) dispersive sorbent, and 0.08 g of activated carbon.

    • Shake for 20 minutes and centrifuge.

    • The resulting supernatant is used for HPLC analysis.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of 2 mM ammonium (B1175870) carbonate and acetonitrile.

    • Flow Rate: A varied flow rate is used throughout the gradient.

    • Injection Volume: 100 µL.

    • Detection: Fluorescence detector with excitation at 330 nm and emission at 420 nm.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS provides high sensitivity and selectivity, making it suitable for trace-level quantification of this compound in complex matrices.[3][5]

  • Sample Preparation (Modified QuEChERS) [3]

    • A modified QuEChERS extraction approach is utilized prior to UHPLC-MS/MS analysis. This generally involves extraction with an organic solvent, followed by a cleanup step.

  • Chromatographic and Mass Spectrometric Conditions [3][6]

    • Chromatography: UHPLC is used for the separation of this compound from other ergot alkaloids and matrix components.

    • Ionization: Electrospray ionization (ESI) is a common method for ionizing the alkaloids.

    • Detection: Tandem mass spectrometry (MS/MS) allows for the selective detection and quantification of this compound and its epimers.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method for detecting the presence of ergot alkaloids.

  • Principle: This method relies on the specific binding of antibodies to the ergot alkaloid structure.[7]

  • Application: ELISA is suitable for screening a large number of samples to determine the presence or absence of ergot alkaloids.[7]

  • Limitations: A significant drawback of ELISA is the potential for cross-reactivity with other ergot alkaloids. The large peptide groups on molecules like this compound can hinder antibody binding, potentially leading to inaccurate quantification of specific alkaloids.[4] Therefore, positive results from ELISA screening often require confirmation by a more specific method like HPLC-FLD or LC-MS/MS.[8]

References

Ergocristine's Receptor Rendezvous: A Comparative Binding Affinity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the binding characteristics of ergocristine across key physiological receptors reveals a complex interaction profile with significant implications for drug development and toxicological research. This comprehensive guide synthesizes available experimental data to provide a comparative analysis of this compound's binding affinity for various serotonin, adrenergic, and dopamine (B1211576) receptors.

This compound, a naturally occurring ergot alkaloid, demonstrates a broad spectrum of pharmacological effects, primarily through its interaction with several G-protein coupled receptors (GPCRs). Understanding the nuances of its binding affinity is crucial for researchers in pharmacology, toxicology, and drug discovery. This guide presents a consolidated overview of its binding characteristics, supported by experimental data and detailed methodologies.

Comparative Binding Affinity of this compound

This compound exhibits a promiscuous binding profile, interacting with various subtypes of serotonin, adrenergic, and dopamine receptors. The following table summarizes the available quantitative and qualitative data on its binding affinity. It is important to note that the reported values are derived from different experimental methodologies, and direct comparison should be made with caution.

Receptor FamilyReceptor SubtypeBinding Affinity/EffectExperimental Method
Serotonin 5-HT2ABinding Energy: -10.2 kcal/mol[1]Molecular Docking
Adrenergic α1pA2 = 7.85 (Antagonist)[2][3]In vitro organ bath studies
α2ABinding Energy: -10.3 kcal/mol[1]Molecular Docking
Dopamine D1AntagonistFunctional Assays
D2AntagonistFunctional Assays

Note: A lower binding energy (more negative value) indicates a higher predicted binding affinity. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

The determination of binding affinity is paramount in pharmacological studies. The following section details a standard experimental protocol for a competitive radioligand binding assay, a common method to determine the inhibition constant (Ki) of a compound for a specific receptor.

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand from its receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the receptor of interest are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove cellular debris.

  • The supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.

  • The membrane pellet is washed and resuspended in a suitable assay buffer.

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains:

    • A fixed concentration of a suitable radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors).

    • A series of increasing concentrations of the unlabeled test compound (this compound).

    • The prepared cell membranes.

  • Control wells are included to determine total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

3. Incubation:

  • The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

4. Separation of Bound and Free Ligand:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

5. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.

6. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The data is then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

  • The IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined from the resulting sigmoidal curve using non-linear regression analysis.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]

Signaling Pathways and Experimental Workflows

To visualize the downstream consequences of this compound's receptor binding and the experimental process, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation with Membranes, Radioligand, and this compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep This compound Dilution Compound_Prep->Incubation Filtration Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Generate Competition Curve (IC50) Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

Fig. 1: Experimental workflow for a competitive radioligand binding assay.

Gq_signaling_pathway This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_release->Cellular_Response PKC->Cellular_Response

Fig. 2: 5-HT2A receptor Gq-coupled signaling pathway activated by this compound.

Gi_signaling_pathway This compound This compound Receptor α2-Adrenergic / D2 Dopamine Receptor This compound->Receptor Binds G_protein Gi/o Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP Conversion Blocked PKA Protein Kinase A (PKA) cAMP->PKA Activation Blocked Cellular_Response Inhibition of Downstream Signaling PKA->Cellular_Response Leads to

Fig. 3: Gi-coupled signaling pathway for α2-adrenergic and D2 dopamine receptors.

References

Ergocristine vs. Ergotamine: A Comparative Toxicological Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the toxicological profiles of two prominent ergot alkaloids: ergocristine and ergotamine. Both are potent mycotoxins produced by fungi of the Claviceps genus and are known for their significant physiological effects, primarily mediated through their interaction with various neurotransmitter receptors. This document summarizes available quantitative data, details relevant experimental methodologies, and illustrates key signaling pathways to offer a valuable resource for toxicology research and drug development.

Executive Summary

This compound and ergotamine share a common ergoline (B1233604) structure, leading to similar toxicological mechanisms centered around their potent vasoconstrictive properties. These effects are a result of their complex interactions with serotonergic, dopaminergic, and adrenergic receptors. While both compounds exhibit significant toxicity, available data suggests that this compound may possess a higher cytotoxic potential. This guide will delve into the specifics of their comparative toxicity, supported by experimental data.

Quantitative Toxicological Data

The following tables summarize the available quantitative data for the acute toxicity, cytotoxicity, and receptor binding affinities of this compound and ergotamine. It is important to note that direct comparative studies under identical conditions are limited, and thus, comparisons should be made with consideration of the different experimental setups.

Acute Toxicity

Acute toxicity, typically measured by the median lethal dose (LD50), indicates the dose required to be lethal to 50% of a tested population.

CompoundSpeciesRoute of AdministrationLD50 ValueCitation
Ergotamine RatIntravenous62 mg/kg[1][2]
RatOral100 mg/kg
RatOral300 - 2000 mg/kg[3]
MouseIntravenous62 mg/kg[3]
Dihydrothis compound RabbitIntravenous27 mg/kg[4]
Cytotoxicity

Cytotoxicity assays measure the toxicity of a substance to cells. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition in vitro.

CompoundCell Line/TypeAssayEndpointResultCitation
This compound Human Primary Kidney CellsApoptosis AssayApoptosis InductionApoptosis induced at 1µM[5]
Ergotamine Colorectal Cancer CellsCytotoxicity AssayIC50100 µM
Receptor Binding Affinity

The binding affinity of a ligand to its receptor is a measure of the strength of the interaction. The inhibition constant (Ki) is a common measure, where a lower Ki value indicates a higher binding affinity.

Receptor SubtypeThis compound (Binding Energy, kcal/mol)Ergotamine (Ki, nM)Citation
Serotonin 5-HT2A -10.2-[6]
Dopamine (B1211576) D2 -Nanomolar range[7]
Alpha-2A Adrenergic -10.3-[6]

Note: A comprehensive, directly comparable set of Ki values for both compounds across a wide range of receptors is not available in the public domain. The data for this compound is from an in silico molecular docking study, while the data for ergotamine is from an in vitro receptor binding assay.

Mechanism of Toxicity

The primary mechanism of toxicity for both this compound and ergotamine is their interaction with a wide range of neurotransmitter receptors, leading to a cascade of physiological effects.

  • Vasoconstriction: Both alkaloids are potent vasoconstrictors. This effect is primarily mediated through their agonist or partial agonist activity at serotonergic (5-HT) and α-adrenergic receptors on vascular smooth muscle. This can lead to reduced blood flow, ischemia, and in severe cases, gangrene.

  • Neurotransmission Interference: Their structural similarity to endogenous neurotransmitters like serotonin, dopamine, and norepinephrine (B1679862) allows them to bind to and modulate the activity of their respective receptors in the central nervous system. This can result in a variety of neurological symptoms.

  • Cytotoxicity: As indicated by in vitro studies, this compound, in particular, can induce apoptosis (programmed cell death), suggesting a direct toxic effect on cells.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the toxicological evaluation of ergot alkaloids.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Objective: To determine the cytotoxic effects of this compound and ergotamine on a selected cell line.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and ergotamine in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the alkaloids) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the insoluble formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC50 value.

In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

This method is used to determine the LD50 of a substance with a reduced number of animals.[6][9][10][11][12]

Objective: To determine the acute oral LD50 of this compound and ergotamine in a rodent model (e.g., rats).

Protocol:

  • Animal Selection and Acclimatization: Use healthy, young adult rodents of a single sex (usually females), which are more sensitive. Acclimatize the animals to the laboratory conditions for at least 5 days before the study.

  • Dose Preparation: Prepare the test substances in a suitable vehicle (e.g., water, corn oil).

  • Dosing: Administer the test substance orally to one animal at a time using a gavage needle. The dose for the next animal is adjusted up or down by a constant factor depending on the outcome (survival or death) for the previous animal.

  • Observation: Observe the animals for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Record body weight changes.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

Objective: To determine the Ki of this compound and ergotamine for various serotonin, dopamine, and adrenergic receptors.

Protocol:

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines that express the receptor of interest.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a radiolabeled ligand known to bind to the receptor, and varying concentrations of the unlabeled test compound (this compound or ergotamine).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: Measure the amount of radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of the test compound to determine the IC50. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathways involved in the toxicity of this compound and ergotamine, as well as a general workflow for their toxicological comparison.

G Vasoconstriction Signaling Pathway cluster_ligand Ergot Alkaloids cluster_receptor Receptors cluster_cell Vascular Smooth Muscle Cell This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Agonist/Partial Agonist Alpha_Adrenergic_Receptor α-Adrenergic Receptor This compound->Alpha_Adrenergic_Receptor Agonist/Partial Agonist Ergotamine Ergotamine Ergotamine->5-HT2A_Receptor Agonist/Partial Agonist Ergotamine->Alpha_Adrenergic_Receptor Agonist/Partial Agonist Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein Activates Alpha_Adrenergic_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from SR) IP3->Ca_Release Stimulates PKC Protein Kinase C DAG->PKC Activates MLCK Myosin Light Chain Kinase Ca_Release->MLCK Activates PKC->MLCK Phosphorylates Contraction Vasoconstriction MLCK->Contraction Leads to

Caption: Vasoconstriction signaling pathway of ergot alkaloids.

G Experimental Workflow for Toxicological Comparison Start Start In_Vitro In Vitro Studies Start->In_Vitro In_Vivo In Vivo Studies Start->In_Vivo Cytotoxicity Cytotoxicity Assays (e.g., MTT, Neutral Red) In_Vitro->Cytotoxicity Receptor_Binding Receptor Binding Assays (Ki determination) In_Vitro->Receptor_Binding Acute_Toxicity Acute Toxicity Studies (LD50 determination) In_Vivo->Acute_Toxicity Data_Analysis Data Analysis and Comparison Cytotoxicity->Data_Analysis Receptor_Binding->Data_Analysis Acute_Toxicity->Data_Analysis Conclusion Comparative Toxicological Profile Data_Analysis->Conclusion

Caption: General experimental workflow for toxicological comparison.

Conclusion

References

Inter-Laboratory Comparison of Ergocristine Measurement: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the inter-laboratory performance in the measurement of ergocristine, a significant ergot alkaloid. It is designed for researchers, scientists, and professionals in drug development seeking to understand the reliability and comparability of analytical methods for this compound. The content summarizes data from proficiency tests and details validated analytical protocols.

Data Presentation: Performance in Proficiency Testing

The following table summarizes the performance of laboratories in a proficiency test for the determination of ergot alkaloids, including this compound, in rye flour. This data provides a snapshot of the inter-laboratory reproducibility for this compound measurement.

Table 1: Summary of Inter-Laboratory Performance for this compound Measurement in Rye Flour

| Analyte | Assigned Value (µg/kg) | Interlaboratory Reproducibility (RSDR) (%) | Number of Participants | Satisfactory Results (|z| ≤ 2) (%) | |---|---|---|---|---| | this compound/Ergocristinine | 752 | 22 | 37 | 91 |

Data synthesized from the 2017 European Union Reference Laboratory for Mycotoxins proficiency test report.[1][2] The performance was assessed based on the sum of this compound and its epimer, ergocristinine.[1][2] A relative target standard deviation of 22% was used for the calculation of z-scores.[1]

Another proficiency test conducted in 2019 on rye flour and a mix of wheat and oat flours showed interlaboratory reproducibility (RSDR) ranging from 14% to 35% for the twelve targeted ergot alkaloids.[3] For the sum of ergot alkaloids, the RSDR was 16% for rye flour and 19% for the wheat and oat flour mix.[3]

Experimental Protocols

1. Sample Preparation: QuEChERS-based Extraction

2. UHPLC-MS/MS Analysis

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and selective technique for the determination of this compound.[4][5][7][11]

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, often with an electrospray ionization (ESI) source operating in positive ion mode.[4] Multiple reaction monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[7]

Method Validation Parameters

Mandatory Visualizations

The following diagrams illustrate the workflow of an inter-laboratory comparison and a simplified signaling pathway potentially affected by this compound.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase P1 Test Material Selection (e.g., Rye Flour) P2 Homogenization & Sub-portioning P1->P2 P3 Distribution to Participating Labs P2->P3 A1 Sample Analysis by Participating Labs P3->A1 A2 Submission of Results A1->A2 E1 Statistical Analysis (Assigned Value, z-scores) A2->E1 E2 Performance Assessment E1->E2 E3 Final Report Generation E2->E3

Inter-laboratory comparison workflow.

G This compound This compound Receptor Dopamine/Serotonin/ Adrenergic Receptors This compound->Receptor Binds to G_Protein G-Protein Coupling Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Alters concentration of Cellular_Response Cellular Response (e.g., Vasoconstriction) Second_Messenger->Cellular_Response Leads to

Simplified this compound signaling pathway.

References

Validation of Ergocristine as a biomarker for ergot exposure

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Ergot alkaloids are a complex class of mycotoxins produced by fungi of the Claviceps genus, notorious for contaminating cereal grains and posing a significant health risk to both humans and animals. Accurate detection and quantification of exposure to these toxins are critical for food safety, toxicological studies, and the development of therapeutic interventions. Among the numerous ergot alkaloids, ergocristine has emerged as a promising and reliable biomarker for ergot exposure. This guide provides a comprehensive comparison of this compound with other ergot alkaloids, supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways and analytical workflows.

Comparative Performance of Ergot Alkaloid Detection

The selection of a suitable biomarker hinges on its prevalence in contaminated samples and the sensitivity and reliability of analytical methods for its detection. This compound consistently ranks as one of the most prevalent ergot alkaloids found in naturally contaminated grains.[1][2] Analytical methods, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have been extensively validated for the quantification of this compound and other major ergot alkaloids.

The following table summarizes the performance of a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of various ergot alkaloids in cereal-based products.[3]

Table 1: Performance of a Validated UHPLC-MS/MS Method for Ergot Alkaloid Quantification

AnalyteLinearity (r²)Limit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Recovery (%)
This compound >0.990.00893 - 0.2250.0295 - 0.74468.3 - 119.1
Ergocornine>0.990.00893 - 0.2250.0295 - 0.74468.3 - 119.1
α-Ergocryptine>0.990.00893 - 0.2250.0295 - 0.74468.3 - 119.1
Ergotamine>0.990.00893 - 0.2250.0295 - 0.74468.3 - 119.1
Ergosine>0.990.00893 - 0.2250.0295 - 0.74468.3 - 119.1
Ergometrine>0.990.00893 - 0.2250.0295 - 0.74468.3 - 119.1
Ergocristinine (B1242015)>0.990.00893 - 0.2250.0295 - 0.74468.3 - 119.1
Ergocorninine>0.990.00893 - 0.2250.0295 - 0.74468.3 - 119.1
α-Ergocryptinine>0.990.00893 - 0.2250.0295 - 0.74468.3 - 119.1
Ergotaminine>0.990.00893 - 0.2250.0295 - 0.74468.3 - 119.1
Ergosinine>0.990.00893 - 0.2250.0295 - 0.74468.3 - 119.1
Ergometrinine>0.990.00893 - 0.2250.0295 - 0.74468.3 - 119.1

Data adapted from a study validating a UHPLC-MS/MS method for ergot alkaloid detection in hard red spring wheat.[4]

Another widely used extraction technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The table below presents recovery data for various ergot alkaloids using a modified QuEChERS extraction approach.[2][5]

Table 2: Recovery of Ergot Alkaloids using a Modified QuEChERS Extraction Method

AnalyteSpiked Level (µg/kg)Recovery (%)
This compound 10060 - 70
Ergocornine10060 - 70
Ergocryptine10060 - 70
Ergosine10060 - 70

Data from studies applying the QuEChERS method for ergot alkaloid extraction.[2][5]

Experimental Protocols

Quantification of this compound in Wheat Grain by UHPLC-MS/MS

This protocol provides a detailed procedure for the extraction and quantification of this compound and other ergot alkaloids from wheat grain.[6]

1. Sample Preparation:

  • Grind a representative sample of wheat grain to a fine powder.

2. Extraction:

  • Weigh 5 grams of the ground sample into a 50 mL centrifuge tube.

  • Add 40 mL of extraction solution (acetonitrile-water; 84/16, v/v + 200 mg/L Ammonium Carbonate, pH 8.5).

  • Agitate the mixture on a horizontal shaker for 30 minutes at 150 cycles per minute.

  • Allow the sample to sit for 1 hour to ensure complete extraction.

  • Filter the extract through a Whatman 54 filter paper into a new tube.

3. Clean-up:

  • Pass a 4 mL aliquot of the filtered extract through a Mycosep 150 Ergot clean-up column.

4. Internal Standard Addition and Sample Preparation for Analysis:

  • Mix a 500 µL aliquot of the cleaned-up extract with 500 µL of dihydrothis compound (B93913) internal standard (100 ng/mL in extraction buffer).

  • Centrifuge the mixture at 10,000 RPM for 5 minutes.

  • Transfer a 100 µL aliquot of the supernatant into an autosampler vial.

5. UHPLC-MS/MS Analysis:

  • Inject 2 µL of the sample into a UHPLC-MS/MS system.

  • Column: Agilent Zorbax Eclipse Plus C18 column (2.1 x 50mm, 1.8 micron) with a guard column.

  • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. The transition of the protonated precursor ion (M+H⁺) to specific product ions is used for quantification. For this compound, the transition to m/z 268 is often used as a qualifier ion.[5]

Visualizing the Process and Pathway

To better understand the validation of this compound as a biomarker and its mechanism of action, the following diagrams illustrate the experimental workflow and the signaling pathway affected by this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis cluster_validation Validation start Ergot-Contaminated Cereal Sample grinding Grinding start->grinding extraction Solvent Extraction (Acetonitrile/Water) grinding->extraction filtration Filtration extraction->filtration cleanup Solid Phase Extraction (SPE) filtration->cleanup analysis UHPLC-MS/MS Quantification cleanup->analysis validation Biomarker Validation (LOD, LOQ, Recovery) analysis->validation

Caption: Experimental workflow for this compound biomarker validation.

This compound, like other ergot alkaloids, exerts its toxic effects by interacting with various neurotransmitter receptors, primarily serotonergic and adrenergic receptors.[1][7] This interaction disrupts normal physiological processes, leading to vasoconstriction and other adverse effects.

signaling_pathway cluster_receptor Cell Membrane receptor Serotonin (5-HT2A) or Alpha-Adrenergic Receptor g_protein Gq/11 Protein Activation receptor->g_protein This compound This compound This compound->receptor Binds to plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 Hydrolysis plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from Endoplasmic Reticulum ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc vasoconstriction Vasoconstriction ca_release->vasoconstriction pkc->vasoconstriction

Caption: this compound-induced vasoconstriction signaling pathway.

The validation of this compound as a biomarker is further supported by the logical relationship between exposure and detectable levels of the compound in biological systems.

logical_relationship exposure Exposure to Ergot-Contaminated Feed/Food absorption Absorption of this compound into the Body exposure->absorption distribution Distribution via Bloodstream absorption->distribution detection Detection in Biological Samples (Blood, Urine, Tissues) distribution->detection quantification Quantification of this compound Concentration detection->quantification assessment Assessment of Exposure Level quantification->assessment

References

Comparative metabolism of Ergocristine in different species

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Metabolism of Ergocristine Across Species

This compound, a prominent member of the ergopeptine class of ergot alkaloids, is a secondary metabolite produced by fungi of the genus Claviceps. Its presence in contaminated grains poses a significant risk to both human and animal health, necessitating a thorough understanding of its metabolic fate. This guide provides a comparative overview of this compound metabolism in various species, with a focus on humans, equines, rats, and cattle. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in toxicology, pharmacology, and drug metabolism studies.

Comparative Metabolism of this compound

The metabolism of this compound primarily occurs in the liver and is mediated by the cytochrome P450 (CYP) superfamily of enzymes, with CYP3A4 being a key player in humans.[1][2][3][4][5] The primary metabolic transformations involve oxidation, hydroxylation, and N-dealkylation.[6][7] In vitro studies utilizing liver S9 fractions and microsomes have been instrumental in elucidating these pathways.[7][8][9]

Significant species-specific differences in metabolite profiles have been observed, highlighting the importance of selecting appropriate animal models in toxicological and pharmacological research. A notable comparative study using liver S9 fractions revealed distinct metabolic pathways between humans and horses.[9] While both species produce a range of common metabolites, including nor-, N-oxide, and hydroxy-ergocristine, some metabolic routes are unique.[9] Humans uniquely form 8'-hydroxy metabolites, whereas equines produce 13/14-hydroxy and 13,14-dihydro-diol metabolites.[9]

While detailed quantitative data for this compound metabolism is not extensively available across all species in the public literature, the following tables summarize the known qualitative and semi-quantitative findings.

Table 1: Major Metabolites of this compound Identified in Different Species
Metabolite TypeHumanEquineRatBovine
Hydroxy-ergocristine YesYesYes (inferred)Yes (inferred)
8'-Hydroxy-ergocristine Yes (Unique)NoNot ReportedNot Reported
13/14-Hydroxy-ergocristine NoYes (Unique)Not ReportedNot Reported
13,14-Dihydro-diol-ergocristine NoYes (Unique)Not ReportedNot Reported
Nor-ergocristine (N-dealkylated) YesYesNot ReportedNot Reported
N-oxide-ergocristine YesYesNot ReportedNot Reported

Data for rats and cattle are largely inferred from studies on related ergot alkaloids or general metabolic pathways, as specific quantitative data for this compound is limited.

Table 2: Key Enzymes Involved in this compound Metabolism
Enzyme FamilySpecific Isoform(s)SpeciesRole
Cytochrome P450 CYP3A4Human, Rat, Bovine (inferred)Primary oxidative metabolism, hydroxylation
Cytochrome P450 Not specifiedEquineOxidative metabolism, hydroxylation

Experimental Protocols

The following protocols are generalized representations of common in vitro methods used to study the metabolism of this compound.

In Vitro Metabolism of this compound using Liver S9 Fraction

1. Preparation of Incubation Mixture:

  • In a microcentrifuge tube, prepare the S9 incubation mixture containing:

    • Liver S9 fraction (e.g., from human, rat, or bovine; final protein concentration typically 1-2 mg/mL)

    • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • Magnesium chloride (e.g., 3 mM)

    • This compound (dissolved in a suitable solvent like DMSO; final concentration typically 1-10 µM)

2. Initiation of Metabolic Reaction:

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a cofactor solution containing NADPH (final concentration 1 mM) and UDPGA (for Phase II reactions, final concentration 2 mM).

  • For control incubations (to assess non-enzymatic degradation), add buffer instead of the cofactor solution.

3. Incubation and Sampling:

  • Incubate the reaction mixture at 37°C in a shaking water bath.

  • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

4. Termination of Reaction:

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) to each aliquot. This also serves to precipitate the proteins.

5. Sample Processing and Analysis:

  • Centrifuge the samples (e.g., at 10,000 x g for 10 minutes) to pellet the precipitated protein.

  • Transfer the supernatant to a clean tube for analysis.

  • Analyze the samples for the disappearance of the parent compound (this compound) and the formation of metabolites using a validated analytical method, such as LC-MS/MS.

In Vitro Metabolism of this compound using Liver Microsomes

1. Preparation of Incubation Mixture:

  • In a microcentrifuge tube, prepare the microsomal incubation mixture containing:

    • Liver microsomes (e.g., from human, rat, or bovine; final protein concentration typically 0.5-1 mg/mL)

    • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • Magnesium chloride (e.g., 3 mM)

    • This compound (final concentration typically 1-10 µM)

2. Initiation of Metabolic Reaction:

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding an NADPH-generating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH (final concentration 1 mM).

3. Incubation, Sampling, and Termination:

  • Follow steps 3 and 4 from the S9 protocol.

4. Sample Processing and Analysis:

  • Follow step 5 from the S9 protocol to analyze the samples by LC-MS/MS.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of this compound and a typical experimental workflow for its in vitro metabolism study.

Ergocristine_Metabolism cluster_PhaseI Phase I Metabolism (CYP450) cluster_Human Human-Specific cluster_Equine Equine-Specific This compound This compound Hydroxy Hydroxy-ergocristine This compound->Hydroxy Nor Nor-ergocristine This compound->Nor N_Oxide N-oxide-ergocristine This compound->N_Oxide Hydroxy_8_prime 8'-Hydroxy-ergocristine This compound->Hydroxy_8_prime Human Hydroxy_13_14 13/14-Hydroxy-ergocristine This compound->Hydroxy_13_14 Equine Dihydro_diol 13,14-Dihydro-diol-ergocristine Hydroxy_13_14->Dihydro_diol Equine

Caption: Metabolic pathways of this compound highlighting species-specific metabolites.

In_Vitro_Metabolism_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Analysis Analysis A Prepare Incubation Mixture (S9/Microsomes, Buffer, this compound) B Pre-incubate at 37°C A->B C Initiate with Cofactors (NADPH) B->C D Incubate and Collect Samples C->D E Terminate Reaction (Acetonitrile) D->E F Centrifuge and Collect Supernatant E->F G Analyze by LC-MS/MS F->G

Caption: A generalized workflow for in vitro this compound metabolism studies.

References

Detecting Ergocristine: A Comparative Guide to Immunoassays and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of ergot alkaloids, the choice of analytical methodology is critical for obtaining accurate and reliable data. This guide provides a comprehensive comparison of two primary techniques for the detection of Ergocristine: immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into their performance characteristics, supported by experimental data, to assist you in selecting the most appropriate method for your research needs.

Performance Characteristics at a Glance

The selection of an analytical method hinges on a variety of performance parameters. Below is a summary of the key characteristics for this compound immunoassays and the gold-standard confirmatory method, LC-MS/MS.

Performance CharacteristicThis compound Immunoassay (Screening)LC-MS/MS (Confirmatory)
Principle Antigen-antibody bindingChromatographic separation and mass-to-charge ratio detection
Specificity Generally lower; prone to cross-reactivity with other ergot alkaloids. Cannot distinguish between -ine and -inine epimers.[1]High; capable of distinguishing between individual ergot alkaloids and their epimers.[2]
Sensitivity (LOD/LOQ) Method dependent, typically in the low ng/mL range. For a general ergot alkaloid EIA, LODs can range from 0.03 ng/mL to 2.0 ng/mL.[3]High sensitivity, with LODs for this compound reported in the low µg/kg range (e.g., 3 to 19 µg/kg).[4] A UHPLC-MS/MS method can reliably detect individual ergot alkaloids at a level as low as 0.5 ng/g.[2][3]
Quantitative Accuracy Semi-quantitative to quantitative for total ergot alkaloids; accuracy for a specific analyte like this compound is affected by cross-reactivity.[1]High accuracy and precision for the quantification of individual alkaloids.
Throughput High; suitable for screening a large number of samples.Lower; more time-consuming per sample.
Cost Lower cost per sample.Higher initial instrument cost and cost per sample.
Expertise Required Relatively easy to perform.Requires skilled operators and expertise in method development and data analysis.

In-Depth Look at Immunoassays for this compound

Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid and cost-effective method for the initial screening of ergot alkaloids.[5] These assays are typically based on a competitive format where the ergot alkaloids in the sample compete with a labeled ergot alkaloid for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Cross-Reactivity: The Achilles' Heel

A significant limitation of immunoassays for ergot alkaloids is their inherent cross-reactivity. Due to the structural similarity among the various ergot alkaloids, antibodies raised against one alkaloid often recognize others. This can lead to an overestimation of the total ergot alkaloid content. For instance, a study on an immunoassay developed for ergometrine showed a very low cross-reactivity of less than 0.1% for this compound, highlighting that the specificity is highly dependent on the antibody used.[6] Conversely, some commercial kits for total ergot alkaloids are designed to have broad cross-reactivity to detect a wide range of these compounds.[5]

It is crucial to note that immunoassays are generally unable to differentiate between the biologically active "-ine" epimers (e.g., this compound) and their less toxic "-inine" epimers (e.g., Ergocristinine).[1]

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For a definitive and quantitative analysis of this compound, LC-MS/MS is the reference method.[7][8] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, allowing for the precise identification and quantification of individual ergot alkaloids and their epimers, even in complex matrices.[2][8]

Experimental Methodologies

Immunoassay Protocol: A General Overview

The following diagram illustrates a typical workflow for a competitive ELISA for ergot alkaloid screening.

ELISA_Workflow cluster_preparation Sample Preparation cluster_elisa ELISA Procedure Sample Sample Extraction (e.g., cereal grain) Extract Filtration/Dilution Sample->Extract Coating Antibody-Coated Microplate Well Extract->Coating Addition Add Sample/Standard and Enzyme Conjugate Coating->Addition Incubation Incubation Addition->Incubation Washing1 Washing Incubation->Washing1 Substrate Add Substrate Washing1->Substrate Incubation2 Incubation (Color Development) Substrate->Incubation2 Stop Add Stop Solution Incubation2->Stop Read Read Absorbance (e.g., 450 nm) Stop->Read

Competitive ELISA workflow for ergot alkaloid screening.

Methodology:

  • Sample Preparation: The sample (e.g., ground cereal) is extracted with a suitable solvent, followed by filtration and dilution.

  • Competitive Binding: The prepared sample or standard is added to the wells of a microplate pre-coated with antibodies specific to ergot alkaloids. An enzyme-labeled ergot alkaloid (conjugate) is also added. The ergot alkaloids in the sample and the conjugate compete for binding to the antibodies.

  • Incubation and Washing: The plate is incubated to allow the binding reaction to occur. Unbound components are then removed by washing.

  • Signal Generation: A substrate is added, which is converted by the enzyme on the bound conjugate into a colored product.

  • Detection: The intensity of the color, which is inversely proportional to the amount of ergot alkaloids in the sample, is measured using a microplate reader.

LC-MS/MS Protocol with QuEChERS Sample Preparation

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of mycotoxins, including ergot alkaloids, by LC-MS/MS.[2][7]

QuEChERS_LCMSMS_Workflow cluster_quechers QuEChERS Sample Preparation cluster_lcmsms LC-MS/MS Analysis Homogenization Sample Homogenization Extraction Extraction with Acetonitrile & Buffer Homogenization->Extraction Partitioning Addition of Salts (e.g., MgSO4, NaCl) Extraction->Partitioning Centrifugation1 Centrifugation Partitioning->Centrifugation1 dSPE Dispersive SPE Cleanup (e.g., C18) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 FinalExtract Final Extract Centrifugation2->FinalExtract Injection Injection into LC System FinalExtract->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (e.g., ESI+) Separation->Ionization MS1 Mass Selection (Precursor Ion) Ionization->MS1 Fragmentation Collision-Induced Dissociation (CID) MS1->Fragmentation MS2 Mass Analysis (Product Ions) Fragmentation->MS2 Detection Detection & Data Acquisition MS2->Detection

QuEChERS sample preparation and LC-MS/MS analysis workflow.

Methodology:

  • Sample Preparation (QuEChERS):

    • A homogenized sample is extracted with an organic solvent (typically acetonitrile) and a buffer.[2]

    • Salts are added to induce phase separation and remove water.

    • The sample is centrifuged, and the supernatant (organic layer) is collected.

    • A dispersive solid-phase extraction (dSPE) step is performed by adding a sorbent (e.g., C18) to remove interfering matrix components.[9]

    • After another centrifugation, the final extract is ready for analysis.

  • LC-MS/MS Analysis:

    • The extract is injected into the LC system, where the ergot alkaloids are separated on a chromatographic column.

    • The separated compounds are ionized (e.g., by electrospray ionization - ESI).

    • The mass spectrometer selects the precursor ion for this compound, fragments it, and then detects the specific product ions, ensuring highly selective and sensitive quantification.

Conclusion: Choosing the Right Tool for the Job

The choice between an immunoassay and LC-MS/MS for the analysis of this compound depends on the specific research question and requirements.

  • Immunoassays are well-suited for rapid, high-throughput screening of a large number of samples to determine the presence or absence of total ergot alkaloids. They are a cost-effective way to identify potentially contaminated samples that require further investigation.

  • LC-MS/MS is the indispensable tool for confirmatory analysis, accurate quantification of specific ergot alkaloids like this compound, and the differentiation of their epimers . Its high sensitivity and specificity make it the gold standard for regulatory compliance and in-depth research where precise and reliable data are paramount.

For a comprehensive understanding of ergot alkaloid contamination, a tiered approach is often employed, using immunoassays for initial screening followed by LC-MS/MS for the confirmation and accurate quantification of positive samples. This strategy leverages the strengths of both techniques, providing a cost-effective and scientifically robust analytical workflow.

References

Comparison of different extraction solvents for Ergocristine analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different extraction solvents and methodologies for the analysis of ergocristine, a prominent ergot alkaloid. The selection of an appropriate extraction solvent is a critical step in achieving accurate and reproducible quantification of this compound in various matrices, including cereals and animal feed. This document summarizes experimental data, details key protocols, and visualizes workflows to aid in the selection of the most suitable extraction strategy.

Data Presentation: Comparison of Extraction Efficiencies

The efficiency of an extraction solvent is determined by its ability to effectively solubilize and recover the target analyte from the sample matrix. The following table summarizes the recovery rates of this compound using various solvent systems and extraction techniques, as reported in scientific literature.

Extraction MethodSolvent SystemMatrixRecovery of this compound (%)Reference
Solid-Liquid Extraction (SLE)Acetonitrile (B52724)/Ammonium Carbonate buffer (84:16, v/v)Rye and Barley90 - 120[1]
QuEChERSAcetonitrile and Water with QuEChERS saltsAnimal FeedingstuffsNot specified for individual alkaloids, but method validated for this compound[2]
Solid-Phase Extraction (SPE)Methanol/0.25% Phosphoric Acid (40:60, v/v)WheatMean recovery of 88.1% for several ergot alkaloids including this compound[3][4][5]
QuEChERSAcetonitrile/Water/Formic AcidBarleyRecoveries of 60-70% for a mix of ergot alkaloids including this compound[1][6]
Solid-Liquid Extraction (SLE)Acetonitrile/Water/Acetic Acid (79:20:1, v/v/v)BarleyComparison study, specific recovery for this compound not detailed[1][6]

Note: Recovery rates can be influenced by the specific sample matrix, analyte concentration, and variations in the experimental protocol.

Experimental Protocols

Detailed methodologies for the most common and effective extraction techniques are provided below.

Protocol 1: Solid-Liquid Extraction (SLE) with Acetonitrile/Ammonium Carbonate

This method is widely cited for its high recovery rates for a broad range of ergot alkaloids.

1. Sample Preparation:

  • Mill the cereal or feed sample to a fine powder.

2. Extraction:

  • Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) tube.

  • Add 20 mL of the extraction solvent: Acetonitrile/Ammonium Carbonate buffer (84:16, v/v).

  • Shake vigorously for 30-60 minutes at room temperature using a mechanical shaker.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

3. Analysis:

  • Filter the supernatant through a 0.22 µm syringe filter.

  • The filtrate is then ready for analysis by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a streamlined approach that combines extraction and clean-up in a single step, making it suitable for high-throughput analysis.

1. Sample Preparation:

  • Mill the cereal or feed sample to a fine powder.

2. Extraction and Clean-up:

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and 10 mL of water.

  • Add the QuEChERS salt packet (commonly containing magnesium sulfate, sodium chloride, sodium citrate (B86180), and sodium citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • An aliquot of the upper acetonitrile layer is taken for the dispersive solid-phase extraction (d-SPE) clean-up step.

  • Transfer the aliquot to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

  • Vortex for 30 seconds and then centrifuge at high speed for 5 minutes.

3. Analysis:

  • The resulting supernatant is filtered and is ready for HPLC-FLD or LC-MS/MS analysis.

Mandatory Visualization

Experimental Workflow for this compound Extraction and Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a solid matrix.

experimental_workflow sample_prep Sample Preparation (Grinding/Homogenization) extraction Extraction (e.g., SLE or QuEChERS) sample_prep->extraction centrifugation Centrifugation extraction->centrifugation cleanup Clean-up (e.g., d-SPE or SPE) centrifugation->cleanup analysis Analysis (HPLC-FLD or LC-MS/MS) cleanup->analysis data_processing Data Processing and Quantification analysis->data_processing

Caption: A generalized workflow for this compound analysis.

Signaling Pathways of this compound

This compound, like other ergot alkaloids, exerts its physiological and toxic effects by interacting with several neurotransmitter receptor systems. Its complex pharmacology involves both agonistic and antagonistic activities at adrenergic, dopaminergic, and serotonergic receptors.[1][2][7] This multi-target interaction is responsible for its wide range of effects, from vasoconstriction to neuroendocrine modulation.

The diagram below provides a simplified representation of this compound's interaction with these key receptor types.

ergocristine_signaling This compound This compound adrenergic Adrenergic Receptors (α1 and α2) This compound->adrenergic Agonist/Antagonist dopaminergic Dopaminergic Receptors (D1 and D2) This compound->dopaminergic Agonist/Antagonist serotonergic Serotonergic Receptors (e.g., 5-HT2A) This compound->serotonergic Agonist/Antagonist effect1 Vasoconstriction adrenergic->effect1 effect2 Neurotransmission Modulation dopaminergic->effect2 serotonergic->effect1 effect3 Uterine Contraction serotonergic->effect3

Caption: this compound's multi-receptor interactions.

References

A Comparative Guide to the Validation of Analytical Methods for Ergocristine in Animal Feed

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The contamination of animal feed with mycotoxins, such as the ergot alkaloid ergocristine, poses a significant risk to animal health and productivity.[1] Accurate and reliable quantification of these contaminants is crucial for regulatory compliance and ensuring feed safety. This guide provides a detailed comparison of a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the determination of this compound in animal feed with alternative analytical techniques, namely High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Enzyme-Linked Immunosorbent Assay (ELISA).

This comparison is based on published experimental data, focusing on key validation parameters to assist researchers and laboratory professionals in selecting the most appropriate method for their needs.

Performance Comparison of Analytical Methods

The selection of an analytical method depends on various factors, including sensitivity, selectivity, accuracy, and sample throughput. The following tables summarize the quantitative performance data for UHPLC-MS/MS, HPLC-FLD, and ELISA methods for the determination of this compound and other ergot alkaloids in animal feed.

Table 1: Comparison of Method Performance Parameters

ParameterUHPLC-MS/MSHPLC-FLDELISA
Principle Separation by chromatography, detection by mass-to-charge ratioSeparation by chromatography, detection by fluorescenceImmunoassay based on antibody-antigen reaction
Specificity HighModerate to HighModerate (potential for cross-reactivity)
Linearity (Range) 0.5 - 100 µg/kg[2]25 - 400 µg/kg[3]0 - 5 ppm (total ergot alkaloids)[4]
LOD 0.25 µg/kg[2]11.78 µg/kg[3]~400 µg/kg (cutoff for critical samples)[4]
LOQ 0.5 µg/kg[2]13.06 µg/kg[3]Not typically used for precise quantification
Recovery 90.6 - 120%[5]82 - 120%[6]Not applicable (semi-quantitative)
Precision (%RSD) < 15%[2]< 15.4%[7]Within-run CV: 10.2-13.3%, Between-run CV: 18.4-24.5%[8]
Throughput HighModerateHigh

Table 2: Detailed Performance Data for this compound

MethodLinearity (R²)LOD (µg/kg)LOQ (µg/kg)Recovery (%)Precision (RSD%)Reference
UHPLC-MS/MS >0.9950.250.5107.1 - 120.0Intra-day: 7.45 - 8.77, Inter-day: 8.95 - 9.34[2]
HPLC-FLD 0.985 - 0.99611.7813.0696.5 - 100.4Repeatability: 10.6 - 14.3, Reproducibility: 12.6 - 15.0[3]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are the summarized methodologies for the UHPLC-MS/MS and HPLC-FLD methods.

UHPLC-MS/MS Method Protocol

This method offers high sensitivity and selectivity for the simultaneous determination of multiple ergot alkaloids.[9][10]

  • Sample Preparation:

    • Weigh 5 g of milled and sieved feed sample into a 50 mL polypropylene (B1209903) tube.

    • Add extraction solvent (e.g., acetonitrile (B52724)/water mixture).

    • Utilize a clean-up step with a multifunctional column (e.g., Mycosep 150) to remove matrix interferences.[2]

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Flow Rate: Optimized for the specific column dimensions.

    • Injection Volume: Typically 5-20 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte.[12]

    • Quantification: Based on matrix-matched calibration curves to compensate for matrix effects.[2]

HPLC-FLD Method Protocol

A widely used and cost-effective method for the analysis of ergot alkaloids.[6][7]

  • Sample Preparation:

    • Weigh 5 g of the milled feed sample.

    • Add extraction solvent (e.g., acetonitrile) and QuEChERS salts.

    • Perform a dispersive solid-phase extraction (dSPE) clean-up step.

  • Chromatographic Conditions:

  • Fluorescence Detection:

ELISA Method

ELISA serves as a rapid screening tool for the semi-quantitative determination of total ergot alkaloids.[4][8][13] It is based on the principle of competitive binding between the ergot alkaloids in the sample and a labeled ergot alkaloid for a limited number of antibody binding sites. The result is a colorimetric change that is inversely proportional to the concentration of ergot alkaloids in the sample. While this method is fast and requires less sophisticated equipment, it is prone to cross-reactivity and provides a sum of ergot alkaloids rather than quantifying individual compounds.[4][8]

Methodology Workflow and Comparison Diagrams

Visual representations of the experimental workflows can aid in understanding the procedural steps and the logical differences between the analytical techniques.

UHPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data_processing Data Processing Sample Feed Sample Extraction Extraction Sample->Extraction Milling Cleanup Clean-up (SPE) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration UHPLC UHPLC Separation Concentration->UHPLC MSMS MS/MS Detection UHPLC->MSMS Data Data Acquisition MSMS->Data Quantification Quantification Data->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow of the UHPLC-MS/MS method for this compound analysis.

Method_Comparison cluster_uhplc UHPLC-MS/MS cluster_hplc HPLC-FLD cluster_elisa ELISA uhplc_start High Specificity uhplc_mid High Sensitivity uhplc_start->uhplc_mid uhplc_end Quantitative uhplc_mid->uhplc_end hplc_start Good Specificity hplc_mid Moderate Sensitivity hplc_start->hplc_mid hplc_end Quantitative hplc_mid->hplc_end elisa_start Moderate Specificity elisa_mid Screening Sensitivity elisa_start->elisa_mid elisa_end Semi-Quantitative elisa_mid->elisa_end

References

Ergocristine and Its Isomers: A Comparative Analysis of Vasoconstrictive Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vasoconstrictive properties of ergocristine and its C-8 epimer, ergocristinine (B1242015). The information herein is supported by experimental data to elucidate their mechanisms of action, receptor affinities, and overall impact on vascular smooth muscle contraction.

Ergot alkaloids, a class of mycotoxins produced by fungi of the Claviceps genus, are known for their significant physiological effects, including potent vasoconstriction. This compound, a prominent member of this family, exists as two primary isomers, or epimers, at the C-8 position: this compound (the R-epimer) and ergocristinine (the S-epimer). While historically the toxic effects of ergot alkaloids have been primarily attributed to the R-epimers, recent studies have demonstrated that S-epimers also possess biological activity.

Comparative Vasoconstrictive Potency

Experimental evidence indicates that this compound is a more potent vasoconstrictor than its isomer, ergocristinine. In ex vivo studies using bovine metatarsal arteries, this compound (the R-epimer) induced a greater and more sustained contractile response compared to ergocristinine (the S-epimer) at the same concentration.[1] This suggests a higher efficacy and/or affinity of this compound for the receptors mediating vasoconstriction.

Quantitative Data Summary

The following tables summarize the available quantitative data comparing this compound and ergocristinine.

Table 1: Comparison of Sustained Vasoconstrictive Response in Bovine Metatarsal Arteries

CompoundConcentrationObservation PeriodComparative Contractile Response
This compound (R-epimer)1 x 10⁻⁶ M180 minutesGreater sustained contractile response from 60-180 minutes post-exposure compared to ergocristinine.[1]
Ergocristinine (S-epimer)1 x 10⁻⁶ M180 minutesProduced a sustained contractile response, but to a lesser extent than this compound.[1]

Table 2: In Silico Molecular Docking - Binding Affinities to Vasoconstrictive Receptors

CompoundReceptorBinding Energy (kcal/mol) - AutoDock VinaBinding Energy (kcal/mol) - DockThor
This compound 5-HT₂ₐ-10.2 -11.5
Ergocristinine 5-HT₂ₐ-9.7-11.0
This compound α₂ₐ-Adrenergic-10.3 -11.8
Ergocristinine α₂ₐ-Adrenergic-8.7-11.4

Data sourced from an in silico molecular docking study. Higher negative values indicate stronger binding affinity.[2]

Mechanism of Action and Signaling Pathways

The vasoconstrictive effects of this compound and its isomers are primarily mediated through their interaction with serotonin (B10506) (5-HT) and α-adrenergic receptors on vascular smooth muscle cells. The primary receptors implicated are the 5-HT₂ₐ and α₂ₐ-adrenergic receptors.[2]

Upon binding to these G-protein coupled receptors (GPCRs), a signaling cascade is initiated, leading to an increase in intracellular calcium concentration ([Ca²⁺]i) and subsequent smooth muscle contraction.

5-HT₂ₐ Receptor Signaling Pathway

The 5-HT₂ₐ receptor is coupled to the Gq/11 family of G-proteins.[3] Agonist binding, such as by this compound, activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This surge in intracellular calcium is a key event in initiating smooth muscle contraction.[4]

Gq_PLC_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Gq Gq/11 Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on Ca_release Ca²⁺ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction leads to Gi_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor α2A-Adrenergic Receptor This compound->Receptor Gi Gi Receptor->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA activity cAMP->PKA Contraction Favors Smooth Muscle Contraction PKA->Contraction Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Acquisition & Analysis A1 Artery Collection A2 Cleaning and Sectioning into Rings A1->A2 B1 Mounting in Organ Bath A2->B1 B2 Equilibration B1->B2 B3 Viability Test (e.g., KCl) B2->B3 B4 Addition of this compound or Ergocristinine B3->B4 C1 Record Contractile Tension Over Time B4->C1 C2 Data Normalization C1->C2 C3 Comparative Analysis C2->C3

References

A Comparative Analysis of the Biological Activity of Ergocristine and its S-epimer, Ergocristinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the R-epimer, ergocristine, and its S-epimer, ergocristinine (B1242015). While traditionally the S-epimers of ergot alkaloids have been considered less biologically active, recent studies indicate that they may also contribute to the physiological and toxicological effects observed with ergot alkaloid exposure.[1][2] This comparison summarizes the available experimental and in silico data to elucidate the differences in their interactions with key physiological targets.

Data Presentation

The following tables summarize the available quantitative data for the biological activity of this compound and ergocristinine. It is important to note that experimental binding affinity data for ergocristinine is limited in the scientific literature.

Table 1: Receptor Binding Affinity (In Silico Molecular Docking Data)

CompoundReceptorBinding Energy (kcal/mol) (AutoDock Vina)Binding Energy (kcal/mol) (DockThor)
This compound 5-HT₂ₐ-10.2[1]-11.0[1]
α₂ₐ-Adrenergic-10.3[1]-11.4[1]
Ergocristinine 5-HT₂ₐ-9.7[1]Not Reported
α₂ₐ-Adrenergic-8.7[1]Not Reported

Note: A more negative binding energy value indicates a stronger binding affinity.

Table 2: Functional Activity - Vasoconstriction (Ex Vivo Data)

CompoundAssayEndpointResult
This compound Bovine Metatarsal Artery ContractionSustained Contractile ResponseGreater sustained contractile response compared to ergocristinine from 60-180 min post-exposure.[3]
Ergocristinine Bovine Metatarsal Artery ContractionSustained Contractile ResponseProduced a sustained contractile response, though to a lesser extent than this compound.[3]

Table 3: Cytotoxicity Data

CompoundCell LineAssayEndpointResult
This compound Human Primary Kidney Cells (RPTEC)Apoptosis AssayApoptosis InductionApoptosis induced at 1µM.[3][4]
Porcine Brain Endothelial CellsCCK-8 AssayCell ViabilitySignificant reduction at 5 µM.[4]
Ergocristinine Porcine Brain Endothelial CellsCCK-8 AssayCell ViabilityShowed cytotoxic effects, with cell viability declining to about 85% of control at 5 µM.[5]

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of this compound and ergocristinine to target receptors, such as serotonin (B10506), dopamine, or adrenergic receptors, expressed in cell membranes.

1. Membrane Preparation:

  • Tissues or cells expressing the receptor of interest are homogenized in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[6]

  • The homogenate is centrifuged at low speed to remove large debris.[6]

  • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[6]

  • The membrane pellet is washed and resuspended in an appropriate assay buffer to a determined protein concentration.[6]

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate.

  • Varying concentrations of the unlabeled test compound (this compound or ergocristinine) are added to the wells.

  • A constant concentration of a specific radiolabeled ligand for the target receptor is then added to all wells.

  • The prepared cell membrane suspension is added to initiate the binding reaction.

  • The plate is incubated to allow the binding to reach equilibrium.

3. Filtration and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.[6]

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_detect Filtration & Detection Homogenization Homogenize tissue/cells in lysis buffer Centrifuge1 Low-speed centrifugation to remove debris Homogenization->Centrifuge1 Centrifuge2 High-speed centrifugation to pellet membranes Centrifuge1->Centrifuge2 Resuspend Resuspend and wash membrane pellet Centrifuge2->Resuspend Add_Membranes Add membrane suspension Resuspend->Add_Membranes Add_Unlabeled Add varying concentrations of unlabeled ligand (this compound/Ergocristinine) Add_Radioligand Add constant concentration of radiolabeled ligand Add_Unlabeled->Add_Radioligand Add_Radioligand->Add_Membranes Incubate Incubate to reach equilibrium Add_Membranes->Incubate Filtration Rapid filtration to separate bound and free ligand Incubate->Filtration Wash Wash filters to remove unbound radioligand Filtration->Wash Count Quantify radioactivity Wash->Count Data_Analysis Data_Analysis Count->Data_Analysis Calculate IC50 and Ki

Workflow for a Radioligand Binding Assay.
Ex Vivo Vascular Reactivity Assay

This protocol outlines a general procedure to assess the vasoconstrictive effects of this compound and ergocristinine on isolated blood vessels.

1. Tissue Preparation:

  • Segments of blood vessels (e.g., bovine metatarsal artery) are collected and placed in a cold, oxygenated physiological salt solution.[3]

  • The vessels are cleaned of adhering connective tissue and cut into rings.

  • The arterial rings are mounted in an organ bath system containing the physiological salt solution, maintained at 37°C, and continuously aerated.

2. Equilibration and Viability Check:

  • The mounted vessel rings are allowed to equilibrate under a resting tension.

  • The viability of the smooth muscle is confirmed by inducing a contraction with a known vasoconstrictor (e.g., potassium chloride).

3. Compound Administration:

  • Once a stable baseline is achieved, this compound or ergocristinine is added to the organ bath in a cumulative or single-dose manner.

  • The contractile response of the arterial ring is recorded over time using an isometric force transducer.

4. Data Analysis:

  • The magnitude of the contraction is measured and can be expressed as a percentage of the maximal contraction induced by the viability check.

  • Dose-response curves can be generated to determine the potency (EC₅₀) of each compound.

cluster_prep Tissue Preparation cluster_exp Experiment Collect_Vessel Collect blood vessel segments Clean_Vessel Clean and cut into rings Collect_Vessel->Clean_Vessel Mount_Vessel Mount rings in organ bath Clean_Vessel->Mount_Vessel Equilibrate Equilibrate under tension Mount_Vessel->Equilibrate Viability_Check Check viability with KCl Equilibrate->Viability_Check Add_Compound Add this compound or Ergocristinine Viability_Check->Add_Compound Record_Response Record contractile response Add_Compound->Record_Response Data_Analysis Determine potency (EC50) and maximal response Record_Response->Data_Analysis Analyze contraction data

Workflow for an Ex Vivo Vascular Reactivity Assay.

Signaling Pathways

Both this compound and ergocristinine are known to interact with G-protein coupled receptors (GPCRs), primarily serotonin (5-HT) and adrenergic receptors, to exert their vasoconstrictive effects.

5-HT₂ₐ Receptor Signaling Pathway

Activation of the 5-HT₂ₐ receptor by this compound or its S-epimer initiates a signaling cascade through the Gq protein alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca²⁺, along with PKC activation, leads to the phosphorylation of myosin light chain, resulting in smooth muscle contraction and vasoconstriction.

cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound / Ergocristinine Receptor 5-HT2A Receptor This compound->Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca triggers PKC Protein Kinase C (PKC) DAG->PKC activates MLCK Myosin Light Chain Kinase (MLCK) Ca->MLCK activates PKC->MLCK activates Contraction Smooth Muscle Contraction MLCK->Contraction leads to

5-HT₂ₐ Receptor Signaling Pathway.
α₂-Adrenergic Receptor Signaling Pathway

The α₂-adrenergic receptor is coupled to the Gi protein alpha subunit. Upon activation by an agonist like this compound, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels lead to decreased activity of protein kinase A (PKA). In vascular smooth muscle, this reduction in PKA activity contributes to the phosphorylation of myosin light chain, resulting in vasoconstriction.

cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound / Ergocristinine Receptor α2-Adrenergic Receptor This compound->Receptor G_protein Gi Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP AC->ATP converts cAMP cAMP AC->cAMP decreased conversion ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates cAMP->PKA reduced activation Contraction Smooth Muscle Contraction PKA->Contraction inhibition of contraction PKA->Contraction disinhibition of contraction

α₂-Adrenergic Receptor Signaling Pathway.

References

Navigating the Complex Landscape of Ergot Alkaloid Detection: A Method Validation Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and simultaneous detection of multiple ergot alkaloids is paramount for ensuring food safety and mitigating health risks. This guide provides an objective comparison of prevalent analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your laboratory's needs.

Ergot alkaloids, a class of mycotoxins produced by fungi of the Claviceps genus, can contaminate a wide range of cereal grains and grasses.[1][2] Their presence in food and feed is a significant concern due to their potent physiological effects.[3] Consequently, regulatory bodies like the European Union have established maximum levels for several key ergot alkaloids in various commodities.[4][5][6] This necessitates robust and validated analytical methods for their simultaneous quantification.

This guide focuses on the two most prominent analytical techniques employed for this purpose: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into their respective performance characteristics, drawing upon published validation studies.

Comparative Analysis of Analytical Methods

The choice between HPLC-FLD and LC-MS/MS often depends on the specific requirements of the analysis, including sensitivity, selectivity, and the number of target analytes. The following tables summarize key validation parameters from various studies to facilitate a direct comparison.

Table 1: Performance Characteristics of HPLC-FLD Methods
Validation ParameterErgometrineErgotamineErgocornineErgocryptineErgocristineReference
**Linearity (R²) **>0.99>0.99>0.99>0.99>0.99[7]
LOD (µg/kg) -3.23--11.78[8]
LOQ (µg/kg) -6.53--13.06[8]
Recovery (%) 85.2 - 117.885.2 - 117.885.2 - 117.885.2 - 117.885.2 - 117.8[7]
Repeatability (CV%) 1.2 - 9.21.2 - 9.21.2 - 9.21.2 - 9.21.2 - 9.2[7]
Reproducibility (CV%) 2.2 - 12.42.2 - 12.42.2 - 12.42.2 - 12.42.2 - 12.4[7]

LOD: Limit of Detection; LOQ: Limit of Quantification; CV: Coefficient of Variation. Data presented as a range from the cited study.

Table 2: Performance Characteristics of LC-MS/MS Methods
Validation ParameterErgometrine/-inineErgotamine/-inineErgosine/-inineErgocornine/-inineα-Ergocryptine/-inineThis compound/-inineReference
Linearity (R²) >0.995>0.995>0.995>0.995>0.995>0.995[3]
LOD (µg/kg) 0.250.250.250.250.250.25[3]
LOQ (µg/kg) 0.50.50.50.50.50.5[3]
Recovery (%) 90.6 - 12090.6 - 12090.6 - 12090.6 - 12090.6 - 12090.6 - 120[3]
Inter-day Precision (RSD%) <24<24<24<24<24<24[1][9]
Matrix Effects (%) ---101-113--[1][9]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation. Data represents a summary of findings from multiple sources where available.

Experimental Protocols: A Closer Look

Detailed and standardized experimental protocols are the bedrock of reliable and reproducible results. Below are generalized methodologies for the key experiments cited in the validation studies.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

A modified QuEChERS extraction is a commonly employed and effective method for extracting ergot alkaloids from complex cereal matrices.[10][11]

  • Homogenization: Grind a representative sample of the cereal or feed to a fine powder to ensure homogeneity.[12]

  • Extraction: Weigh 5g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of an extraction solvent, typically an acetonitrile (B52724)/ammonium (B1175870) carbonate solution (e.g., 84:16 v/v).[13]

  • Salting Out: Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.

  • Centrifugation: Shake vigorously and centrifuge to separate the acetonitrile layer containing the alkaloids.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a sorbent (e.g., PSA, C18) to remove interfering matrix components.[7]

  • Final Preparation: Centrifuge the d-SPE tube and filter the supernatant. The extract may be evaporated and reconstituted in a suitable solvent for injection.[10]

Analytical Instrumentation and Conditions

HPLC-FLD:

LC-MS/MS:

  • Column: A high-resolution C18 column suitable for UHPLC is often employed.[1]

  • Mobile Phase: A gradient of ammonium carbonate or formic acid in water and an organic solvent like acetonitrile or methanol.[14]

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used.[14]

  • Detection: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[15]

Visualizing the Workflow

To provide a clear overview of the entire process from sample to result, the following diagram illustrates a typical workflow for ergot alkaloid analysis.

G General Workflow for Ergot Alkaloid Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Sample Sample Collection (Cereal, Feed) Grinding Homogenization (Grinding) Sample->Grinding Extraction Extraction (e.g., QuEChERS) Grinding->Extraction Cleanup Extract Cleanup (d-SPE) Extraction->Cleanup FinalExtract Final Extract Cleanup->FinalExtract LC Liquid Chromatography (HPLC/UHPLC) FinalExtract->LC Detector Detection (FLD or MS/MS) LC->Detector Quantification Quantification Detector->Quantification Validation Method Validation Quantification->Validation Report Reporting Validation->Report

Caption: A flowchart illustrating the key stages of ergot alkaloid analysis.

Conclusion

Both HPLC-FLD and LC-MS/MS are powerful techniques for the simultaneous detection of multiple ergot alkaloids. HPLC-FLD offers a cost-effective and robust solution, while LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for trace-level analysis and confirmation.[11][15] The choice of method should be guided by the specific analytical needs, regulatory requirements, and available resources. The validation data and protocols presented in this guide offer a solid foundation for laboratories to establish and verify their own methods for ergot alkaloid analysis, ultimately contributing to a safer food and feed supply.

References

Comparative In Vitro Cytotoxicity of Ergocristine and Ergocryptine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro cytotoxic effects of two prominent ergot alkaloids, Ergocristine and Ergocryptine. Sourced from fungi of the Claviceps genus, these compounds are known for their diverse physiological effects, including interactions with adrenergic, dopaminergic, and serotonergic receptors.[1][2] This document summarizes available experimental data to assist researchers, scientists, and drug development professionals in understanding their cytotoxic profiles.

Quantitative Cytotoxicity Data

Direct comparative studies providing IC50 values for both this compound and Ergocryptine across a range of cell lines are limited in the available scientific literature. However, existing research consistently indicates that this compound exhibits a higher cytotoxic potential than Ergocryptine.

One key study evaluating the cytotoxic effects of six major ergot alkaloids on human primary cells found this compound to be the most potent among them.[3][4] In contrast, another study focusing on the bioactivity of these compounds in stimulating dopamine (B1211576) release reported similar effective concentrations for both alkaloids in that specific assay.[5] It is important to note that IC50 values can vary significantly based on the cell line, experimental conditions, and assay methodology used.[6][7]

The following table summarizes the available quantitative and qualitative data on the in vitro cytotoxicity of this compound and Ergocryptine.

CompoundCell LineAssayEndpointResultCitation
This compound Human Primary Kidney Cells (RPTEC)Apoptosis AssayApoptosis InductionApoptosis induced at 1 µM (qualitatively most cytotoxic of six ergot alkaloids tested)[3]
Porcine Brain Endothelial CellsCCK-8 AssayCell ViabilitySignificant reduction in cell viability at 5 µM[8]
Ergocryptine Human Primary Kidney Cells (RPTEC)Apoptosis AssayApoptosis InductionLess cytotoxic than this compound (qualitative comparison)[3][4]
This compound & Ergocryptine Rat Striatal Synaptosomes[3H]dopamine releaseDopamine ReleaseEC50 of ~30 µM for both in stimulating dopamine release (bioactivity, not cytotoxicity)[5]

Experimental Protocols

The cytotoxic effects of this compound and Ergocryptine are primarily attributed to the induction of apoptosis and necrosis.[3] The following are detailed methodologies for key experiments used to assess these cytotoxic endpoints.

Lactate (B86563) Dehydrogenase (LDH) Release Assay for Necrosis

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, an indicator of necrosis.

Materials:

  • Cells to be tested

  • This compound and Ergocryptine stock solutions (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well in 100 µL of complete culture medium.

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound or Ergocryptine. Include vehicle controls (medium with the same concentration of solvent) and a positive control for maximum LDH release (e.g., lysis buffer provided in the kit).

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Sample Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes.

  • Assay Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous (vehicle control) and maximum (positive control) LDH release.

Caspase-3 Activation Assay for Apoptosis

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Cells to be tested

  • This compound and Ergocryptine stock solutions

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • Caspase-3 assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate Ac-DEVD-pNA)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound or Ergocryptine as described in the LDH assay protocol. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Lysis: After the treatment period, centrifuge the plate and discard the supernatant. Add ice-cold cell lysis buffer to each well and incubate on ice for 10 minutes.

  • Lysate Collection: Transfer the cell lysates to a pre-chilled microcentrifuge tube. Centrifuge at 10,000 x g for 1 minute at 4°C.

  • Assay Reaction: Transfer the supernatant to a new 96-well plate. Add the reaction buffer containing dithiothreitol (B142953) (DTT) to each well, followed by the caspase-3 substrate (Ac-DEVD-pNA).

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: The fold-increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the vehicle control.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding This compound This compound Treatment ergocryptine Ergocryptine Treatment controls Vehicle & Positive Controls incubation Incubation (24, 48, or 72 hours) cell_seeding->incubation This compound->incubation ergocryptine->incubation controls->incubation ldh_assay LDH Release Assay (Necrosis) incubation->ldh_assay caspase_assay Caspase-3 Activation Assay (Apoptosis) incubation->caspase_assay data_analysis Data Analysis (e.g., IC50 determination) ldh_assay->data_analysis caspase_assay->data_analysis G cluster_stimulus External Stimulus cluster_receptors Receptor Interaction cluster_mitochondria Mitochondrial Pathway ergot_alkaloid This compound / Ergocryptine dopamine_r Dopamine Receptors ergot_alkaloid->dopamine_r serotonin_r Serotonin Receptors ergot_alkaloid->serotonin_r adrenergic_r Adrenergic Receptors ergot_alkaloid->adrenergic_r stress_response Cellular Stress Response dopamine_r->stress_response serotonin_r->stress_response adrenergic_r->stress_response bax_bak Bax/Bak Activation stress_response->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Safety Operating Guide

Ergocristine: Procedures for Safe Disposal and Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of ergocristine is critical for laboratory safety and environmental protection. Due to its classification as a hazardous substance and its regulatory status as a Drug Enforcement Administration (DEA) List I chemical, strict protocols must be followed.[1][2][3] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols, is essential.

This compound Hazard and Regulatory Profile

A clear understanding of this compound's properties is fundamental to its safe management. The following table summarizes key data for safe handling and disposal.

PropertyValueSafety & Disposal Implication
Chemical Name This compoundEnsure accurate labeling on all waste containers.
CAS Number 511-08-0Unique identifier for safety data sheet (SDS) reference.
Physical State Solid, PowderPoses an inhalation and dermal contact risk; requires appropriate PPE and handling to prevent dust formation.[1][4]
Toxicity Toxic if swallowed or inhaled.Mandates the use of high-level PPE and handling within ventilated enclosures.
UN Number 1544Used for transportation of hazardous materials; classifies this compound as "ALKALOIDS, SOLID, N.O.S.".[1][5]
Hazard Class 6.1 (Toxic)Requires specific packaging and handling procedures for transport and disposal.[1][5]
DEA Regulation List I ChemicalHandlers are subject to stringent regulatory controls, record-keeping, and reporting under the Controlled Substances Act (CSA).[2][6]
Primary Disposal Method Controlled IncinerationMust be disposed of via a licensed chemical destruction facility.[4] Discharge to sewer systems or standard landfills is strictly prohibited.[4]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for safely managing this compound waste from point of generation to final disposal.

Step 1: Required Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure when handling this compound waste.[4]

  • Hand Protection: Wear chemical-resistant nitrile gloves.

  • Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles. A face shield may be required for tasks with a high splash potential.

  • Respiratory Protection: An appropriate dust respirator or handling within a certified chemical fume hood is necessary to prevent inhalation of the powdered substance.

  • Skin and Body Protection: A lab coat is required for general handling.[4] For larger quantities or spill cleanup, chemical-resistant coveralls may be necessary.

Step 2: Waste Segregation and Collection

Proper segregation at the source is crucial to ensure safe and compliant disposal.

  • Solid Waste: Collect all non-sharp, solid materials contaminated with this compound (e.g., weigh boats, contaminated gloves, wipes, and bench paper) in a dedicated, puncture-resistant container lined with a heavy-duty plastic bag.

  • Liquid Waste: While this compound is a solid, any solutions containing it must be collected in a separate, sealed, and chemical-resistant container (e.g., a glass or polyethylene (B3416737) bottle). Do not mix with other waste streams unless directed by your EHS department.

  • Sharps Waste: Needles, syringes, or other sharp implements contaminated with this compound must be placed immediately into a designated, puncture-proof sharps container.

Step 3: Containerization and Labeling

All waste containers must be correctly chosen and labeled to prevent accidents and ensure regulatory compliance.

  • Select Appropriate Containers: Use suitable, sealed containers for all this compound waste.[4] Ensure they are compatible with the waste type and are in good condition.

  • Labeling: Clearly label every waste container with the words "Hazardous Waste " and the full chemical name, "This compound ." Include any other relevant hazard information as required by your institution.

Step 4: Temporary Storage

Store waste containers in a designated satellite accumulation area before collection.

  • The storage area should be secure and clearly marked.

  • Store containers in a cool, dry, and well-ventilated location, away from incompatible materials.[4]

  • Keep all containers tightly closed except when adding waste.[4]

Step 5: Final Disposal

This compound waste must be disposed of in accordance with all applicable federal, state, and local regulations.[1][4]

  • Professional Disposal: Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[4]

  • Approved Method: The material must be disposed of through controlled incineration at a licensed chemical destruction plant.[4]

  • Prohibited Methods: Do not discharge this compound waste into sewer systems or dispose of it in standard trash or sanitary landfills.[4] Discharge into the environment must be avoided.[4]

Step 6: Decontamination and Contaminated Packaging

Properly manage empty containers and decontaminate work surfaces.

  • Surface Decontamination: Clean all surfaces and equipment that have come into contact with this compound. Dispose of all cleaning materials (wipes, towels) as solid this compound waste.

  • Packaging Disposal: Empty this compound containers may still present a chemical hazard. They can be triple-rinsed (with the rinsate collected as hazardous liquid waste) and offered for recycling.[4] Alternatively, the packaging can be punctured to render it unusable and disposed of via controlled incineration through your hazardous waste program.[4]

Emergency Procedures: Accidental Spills

In the event of a spill, immediate and safe response is critical.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Move upwind from the spill.[1]

  • Report: Notify your institution's EHS department or emergency responders immediately.[1]

  • Protect Yourself: Do not attempt to clean a significant spill without appropriate training and PPE, including respiratory protection.[1]

  • Cleanup: For minor spills, avoid generating dust.[4] Gently dampen the material with water to prevent it from becoming airborne before carefully sweeping or wiping it up.[1] Collect all cleanup materials in a sealed container for disposal as hazardous waste.[1][4]

This compound Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

Ergocristine_Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_streams Waste Streams cluster_containment Containerization & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal A This compound Use in Lab B Segregate Waste Streams A->B C1 Solid Waste (Gloves, Wipes) B->C1 C2 Liquid Waste (Solutions) B->C2 C3 Sharps Waste (Needles) B->C3 D1 Labeled 'Hazardous Waste' Container C1->D1 D2 Labeled 'Hazardous Waste' Bottle C2->D2 D3 Labeled Sharps Container C3->D3 E Secure Satellite Accumulation Area D1->E D2->E D3->E F Arrange Pickup by Licensed Waste Contractor E->F G Transport to Approved Treatment Facility F->G H Controlled Incineration G->H I Prohibited: Sewer/Landfill G->I

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling Ergocristine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of Ergocristine is paramount. This document provides immediate, essential safety protocols and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step handling procedures, and compliant disposal plans. Adherence to these guidelines is critical to mitigate the risks associated with this potent compound.

This compound is classified as an acutely toxic substance and requires careful handling to avoid exposure.[1][2] It is harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[2] Furthermore, this compound is regulated as a List I chemical by the Drug Enforcement Administration (DEA), necessitating strict adherence to all applicable federal, state, and local regulations regarding its handling, storage, and disposal.[1][3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to create a barrier against this compound exposure. The following table summarizes the required equipment for handling this compound.

PPE CategorySpecificationStandard/Reference
Eye and Face Protection Tightly fitting safety goggles with side-shields. A face shield should be used where there is a risk of splashing.Conforming to EN 166 (EU) or NIOSH (US).[5]
Skin Protection Gloves: Chemical impermeable gloves (e.g., nitrile, double gloving recommended). Gloves must be inspected before use and changed regularly or immediately if contaminated.[5][6] Clothing: Fire/flame resistant and impervious clothing. A long-sleeved laboratory coat or gown that closes in the back with tight-fitting cuffs is required.[5][7] Other: Protective shoe covers and a head covering should be considered.[6]Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[5]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if dust/aerosols are generated.[5][6] Handling should occur in a well-ventilated area, preferably a chemical fume hood.Follow established respiratory protection program guidelines.

Handling and Storage Protocols

Procedural Steps for Safe Handling:

  • Preparation: Before handling, ensure you are in a well-ventilated area, such as a chemical fume hood, especially when working with the powdered form to avoid the formation of dust and aerosols.[5]

  • Review Documentation: Thoroughly read and understand the Safety Data Sheet (SDS) for this compound.

  • Donning PPE: Put on all required PPE as specified in the table above before beginning any work with this compound.

  • Handling the Compound:

    • Avoid all personal contact, including inhalation and contact with skin and eyes.[5][6]

    • Use non-sparking tools to prevent fire caused by electrostatic discharge.[5]

    • Do not eat, drink, or smoke in the laboratory or areas where this compound is handled.[5]

  • Post-Handling:

    • Wash hands thoroughly after handling the compound.[5]

    • Take off immediately all contaminated clothing and wash it before reuse.[5]

Storage Requirements:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[5]

  • Store locked up and apart from foodstuff containers or incompatible materials.[5]

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate: Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[5]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further spillage or leakage if it is safe to do so.[5]

  • Clean-up:

    • Wear all necessary PPE, including respiratory protection.

    • Use spark-proof tools and explosion-proof equipment.[5]

    • For minor spills, use dry clean-up procedures and avoid generating dust. You can dampen with water to prevent dusting before sweeping.[6]

    • Collect the spilled material in suitable and closed containers for disposal.[5]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5]

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.[5]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[5]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[5]

Disposal Plan

All waste, including the compound itself and any contaminated materials, must be handled as hazardous waste in accordance with local, state, and federal regulations.[6]

Operational Steps for Disposal:

  • Waste Collection: Collect waste this compound and contaminated materials (e.g., gloves, wipes, containers) in suitable, closed, and properly labeled containers.

  • Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed.[5]

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[5]

Workflow for Safe Handling of this compound

Ergocristine_Handling_Workflow start Start: Prepare for Handling prep_sds Review SDS start->prep_sds prep_ppe Don Appropriate PPE prep_sds->prep_ppe handling Handle this compound in Ventilated Area prep_ppe->handling storage Store Securely handling->storage post_handling Post-Handling Procedures handling->post_handling spill Spill Occurs handling->spill end End storage->end decontaminate Decontaminate Work Area & Equipment post_handling->decontaminate doff_ppe Doff & Dispose of Contaminated PPE decontaminate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash disposal Dispose of Waste (Compliant Methods) wash->disposal disposal->end spill->post_handling No spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Yes spill_procedure->post_handling

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ergocristine
Reactant of Route 2
Ergocristine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.